molecular formula C6H6N2O3 B1388494 5-Methoxypyrazine-2-carboxylic acid CAS No. 40155-42-8

5-Methoxypyrazine-2-carboxylic acid

Cat. No.: B1388494
CAS No.: 40155-42-8
M. Wt: 154.12 g/mol
InChI Key: YVGVOPNUEFTVQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxypyrazine-2-carboxylic acid is a useful research compound. Its molecular formula is C6H6N2O3 and its molecular weight is 154.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-methoxypyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-11-5-3-7-4(2-8-5)6(9)10/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGVOPNUEFTVQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90672038
Record name 5-Methoxypyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40155-42-8
Record name 5-Methoxy-2-pyrazinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40155-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-2-pyrazinecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040155428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methoxypyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methoxypyrazine-2-carboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-METHOXY-2-PYRAZINECARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59BH2L3SRF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Biosynthesis of 5-Methoxypyrazine-2-carboxylic Acid Precursors in Vitis vinifera

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methoxypyrazines (MPs) are a class of potent, nitrogen-containing aromatic compounds that play a pivotal role in the sensory profile of many Vitis vinifera grape varieties and the wines produced from them. At low concentrations, they contribute characteristic "green" or "herbaceous" notes, such as bell pepper, asparagus, and pea, which are considered typical and desirable for varieties like Sauvignon blanc and Cabernet Sauvignon.[1][2] However, excessive concentrations can lead to undesirable vegetative aromas, masking fruit characteristics and negatively impacting wine quality.[3] Understanding the biosynthetic pathway of these compounds in the grapevine is therefore of critical importance for viticulturists and winemakers seeking to modulate their levels through targeted vineyard management and oenological practices. This guide provides a comprehensive overview of the current scientific understanding of the biosynthesis of the precursors to 5-methoxypyrazine-2-carboxylic acid, focusing on the key intermediates, enzymes, and regulatory factors in Vitis vinifera.

Introduction to Methoxypyrazines in Vitis vinifera

The most significant methoxypyrazines found in grapes and wine are 3-isobutyl-2-methoxypyrazine (IBMP), 3-isopropyl-2-methoxypyrazine (IPMP), and 3-sec-butyl-2-methoxypyrazine (SBMP).[1][4] These compounds are notable for their extremely low sensory detection thresholds, which can be in the range of nanograms per liter (ng/L).[3] IBMP, often described as having a bell pepper aroma, is typically the most abundant MP in grape berries.[1]

The concentration of MPs in grapes is not static; it changes throughout berry development. Accumulation generally begins at berry set and peaks prior to veraison (the onset of ripening). Following veraison, MP concentrations typically decline due to a combination of berry dilution and metabolic degradation.[2] The final concentration at harvest is a critical determinant of the MP level in the resulting wine, as these compounds are relatively stable during fermentation.[5]

MethoxypyrazineAbbreviationCommon Aroma DescriptorsSensory Threshold (in water)
3-isobutyl-2-methoxypyrazineIBMPBell pepper, vegetative, herbaceous0.5-2 ng/L
3-isopropyl-2-methoxypyrazineIPMPGreen pea, earthy, asparagus1-2 ng/L
3-sec-butyl-2-methoxypyrazineSBMPEarthy, green~2 ng/L

Table 1: Key methoxypyrazines in Vitis vinifera, their characteristic aromas, and sensory detection thresholds. Data compiled from multiple sources.[3][4]

The Methoxypyrazine Biosynthetic Pathway

While the complete biosynthetic pathway of MPs in Vitis vinifera has not been fully elucidated, significant progress has been made in identifying the key precursors and the final enzymatic step.[6][7] The pathway is believed to originate from amino acids and involves the formation of a non-volatile hydroxypyrazine intermediate, which is then methylated to produce the volatile methoxypyrazine.[3][8]

Two primary hypotheses for the formation of the pyrazine ring have been proposed:

  • Amino Acid Amidation Pathway: This pathway suggests that branched-chain amino acids (leucine for IBMP, valine for IPMP, and isoleucine for SBMP) are amidated and then react with a 1,2-dicarbonyl compound, such as glyoxal, to form the core pyrazine structure.[3][9]

  • Amino Acid Condensation Pathway: An alternative hypothesis involves the condensation of two amino acid molecules. For example, the formation of IBMP could arise from the condensation of leucine and glycine.[7][10]

While the initial steps remain speculative, the final step is well-established.[1][6][7] This critical reaction involves the O-methylation of a 3-alkyl-2-hydroxypyrazine (HP) precursor, such as 3-isobutyl-2-hydroxypyrazine (IBHP), to form the corresponding 3-alkyl-2-methoxypyrazine (e.g., IBMP).[8] This reaction is catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases.[8][11][12]

Methoxypyrazine Biosynthesis Pathway cluster_precursors Putative Precursors cluster_pathways Hypothesized Ring Formation Amino Acids Leucine, Valine, Isoleucine Pathway1 Amidation Pathway Amino Acids->Pathway1 Pathway2 Condensation Pathway (e.g., Leucine + Glycine) Amino Acids->Pathway2 Dicarbonyl 1,2-Dicarbonyl Compound (e.g., Glyoxal) Dicarbonyl->Pathway1 HP 3-Alkyl-2-Hydroxypyrazine (HP) (e.g., IBHP) Pathway1->HP Multiple unknown steps Pathway2->HP Multiple unknown steps MP 3-Alkyl-2-Methoxypyrazine (MP) (e.g., IBMP) HP->MP VvOMT VvOMT3 / VvOMT1 (O-Methyltransferase) SAH SAH VvOMT->SAH Product VvOMT->MP Catalyzes SAM SAM SAM->VvOMT Methyl donor

Figure 1: Proposed biosynthetic pathway of 3-alkyl-2-methoxyprazines in Vitis vinifera. The pathway highlights the hypothesized precursor origins and the confirmed final O-methylation step catalyzed by VvOMTs.

Key Enzymes: Vitis vinifera O-Methyltransferases (VvOMTs)

Genetic and functional analyses have identified several O-methyltransferase enzymes in Vitis vinifera that are capable of catalyzing the final step of MP biosynthesis.[1][8][11] The most significant of these are:

  • VvOMT3 : This enzyme has been identified as a key gene for IBMP biosynthesis.[1] Functional characterization has shown that the VvOMT3 protein is highly specific and efficient in methylating 2-hydroxy-3-isobutylpyrazine (IBHP).[1] Its expression levels in grape berries often correlate with IBMP concentrations, further supporting its central role.

  • VvOMT1 & VvOMT2 : These OMTs have also been shown to possess the ability to methylate hydroxypyrazine precursors.[8][11][12] However, structural and functional studies suggest they may have different substrate affinities and catalytic efficiencies compared to VvOMT3.[11][12] For instance, differences in the active site residues between VvOMT1 and VvOMT2 can lead to steric hindrance, affecting their ability to process HP substrates and explaining variations in catalytic efficiency.[11]

The expression of these VvOMT genes is spatially and temporally regulated, with expression patterns changing throughout berry development and in different berry tissues (skin, pulp, seeds).[5][7] This genetic regulation is a key factor in determining the final concentration of MPs in the grape berry.

Regulation of Biosynthesis by Viticultural and Environmental Factors

The accumulation of methoxypyrazines in grapes is profoundly influenced by environmental conditions and vineyard management practices.[4][13][14] These factors primarily exert their effects by modulating the biosynthetic pathway, including the expression of key genes like VvOMT3.

  • Sunlight Exposure: Increased sunlight exposure on the grape clusters is one of the most effective ways to reduce MP concentrations.[4][15][16] Light is believed to both suppress the biosynthesis of MPs pre-veraison and potentially contribute to their photodegradation post-veraison.[16][17] Viticultural practices that increase cluster exposure, such as leaf removal, are therefore common strategies for managing high MP levels.[15]

  • Temperature: Cool ripening conditions are strongly associated with higher MP levels, while warmer temperatures tend to reduce them.[4][16] High temperatures can decrease the accumulation of MPs in berries.[15][16] This effect is independent of light, although the two factors are often confounded in the vineyard.[16]

  • Vine Water Status: Excessive water availability, either through rainfall or irrigation, can lead to more vigorous vine growth.[13] This increased vigor often results in greater shading of the fruit zone, which in turn promotes higher MP accumulation.[13]

  • Vine Vigor and Crop Load: Rapid vegetative growth during the period of MP accumulation has been linked to higher concentrations. Management of vine vigor through practices like controlled irrigation and appropriate fertilization is crucial.[2]

Analytical Methodologies for Methoxypyrazine Quantification

The extremely low concentrations of MPs in grapes and wine necessitate highly sensitive and specific analytical techniques for their accurate quantification. The standard and most widely accepted methodology involves gas chromatography coupled with mass spectrometry (GC-MS).[14][18]

Protocol: Quantification of IBMP in Grape Homogenate via HS-SPME-GC-MS

This protocol describes a common and robust method for the analysis of IBMP. The use of a deuterated internal standard is critical for accurate quantification, accounting for matrix effects and variations in extraction efficiency.

1. Sample Preparation: a. Collect a representative sample of grape berries (~100 berries). b. Freeze the berries immediately in liquid nitrogen or at -80°C to halt metabolic activity. c. Homogenize the frozen berries to a fine powder using a cryogenic grinder. d. Weigh approximately 10 g of the frozen homogenate into a 20 mL headspace vial. Add a saturated NaCl solution to inhibit enzymatic activity and improve the release of volatiles.

2. Internal Standard Spiking: a. Spike the sample with a known concentration of a deuterated internal standard, such as d3-IBMP. This is essential for accurate quantification via stable isotope dilution analysis.

3. Headspace Solid-Phase Microextraction (HS-SPME): a. Equilibrate the vial at a controlled temperature (e.g., 50°C) for 10 minutes with agitation. b. Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace above the sample for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: a. Desorb the analytes from the SPME fiber in the hot GC inlet (e.g., 250°C). b. Separate the compounds on a suitable capillary column (e.g., a wax-type column). c. Detect and quantify the target analytes using a mass spectrometer operating in Selected Ion Monitoring (SIM) mode for maximum sensitivity. Monitor characteristic ions for both the native IBMP and the d3-IBMP internal standard.

5. Data Analysis: a. Calculate the concentration of IBMP in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a model wine or a matrix-matched standard.

Analytical Workflow Start Berry Sampling Homogenization Cryogenic Homogenization Start->Homogenization Vial_Prep Weighing & Addition of NaCl Solution Homogenization->Vial_Prep Spiking Spike with d3-IBMP (Internal Standard) Vial_Prep->Spiking HS_SPME HS-SPME Extraction (e.g., 50°C, 30 min) Spiking->HS_SPME GCMS GC-MS Analysis (SIM Mode) HS_SPME->GCMS Quantification Quantification vs. Calibration Curve GCMS->Quantification End Final Concentration (ng/L) Quantification->End

Figure 2: A typical experimental workflow for the quantification of methoxypyrazines in grape berries using Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS).

Future Research Directions

Despite significant advances, key questions regarding MP biosynthesis in Vitis vinifera remain. Future research should focus on:

  • Elucidation of the early pathway: Identifying the specific enzymes and intermediates involved in the formation of the hydroxypyrazine ring from amino acid precursors.

  • Transcriptional Regulation: Uncovering the transcription factors and signaling pathways that regulate the expression of VvOMT genes in response to environmental cues like light and temperature.

  • Transport and Sequestration: Investigating whether MPs or their precursors are transported within the vine (e.g., from leaves to berries) and how they are stored within the berry tissues.[17]

  • Degradation Pathways: Characterizing the enzymatic or non-enzymatic pathways responsible for the decline of MPs after veraison.

A complete understanding of this metabolic pathway will empower the wine industry with more precise tools to manage these potent aroma compounds, ultimately leading to greater control over wine style and quality.

References

  • Sala, C., Busto, O., Guasch, J., & Zamora, F. (2004). Factors affecting the presence of 3-alkyl-2-methoxypyrazines in grapes and wines. A review. Analytica Chimica Acta, 513(1), 211-213. [Link]
  • Lei, Y., Xie, S., Guan, X., Chen, H., Sun, X., Zhang, Z., & Jiang, B. (2018). Methoxypyrazines biosynthesis and metabolism in grape: A review. Food Chemistry, 245, 677-684. [Link]
  • Sala, C., Busto, O., Guasch, J., & Zamora, F. (2005). Determination of 3-alkyl-2-methoxypyrazines in grapes, musts and wines: a review. European Food Research and Technology, 221(3-4), 341-348. [Link]
  • Pickering, G., Lin, J., Reynolds, A., Willwerth, J., & Thibodeau, M. (2021).
  • Guillaumie, S., Ilg, A., Réty, S., Brette, M., Trossat-Magnin, C., Decroocq, S., ... & Gomes, E. (2013). Genetic analysis of the biosynthesis of 2-methoxy-3-isobutylpyrazine, a major grape-derived aroma compound impacting wine quality. Plant physiology, 162(2), 604-615. [Link]
  • Koch, A. (2010). How Viticultural Factors Affect Methoxypyrazines. Wine Business Monthly. [Link]
  • Lei, Y., Jing, Y., & Zhang, B. (2021). Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine: Olfactory Properties, Metabolism, Biochemical Regulation, and the HP–MP Cycle. Foods, 10(11), 2636. [Link]
  • ResearchGate. (2018). Methoxypyrazines biosynthesis and metabolism in grape: A review. [Link]
  • Gravity Wine House. (2019). The “mean greenies”: Methoxypyrazines in wine. [Link]
  • Sidhu, D., Lund, J., Kotseridis, Y., & Saucier, C. (2015). Methoxypyrazine Analysis and Influence of Viticultural and Enological Procedures on their Levels in Grapes, Musts and Wines. Critical Reviews in Food Science and Nutrition, 55(4), 485-502. [Link]
  • Sidhu, D., Lund, J., Kotseridis, Y., & Saucier, C. (2015). Methoxypyrazine analysis and influence of viticultural and enological procedures on their levels in grapes, musts, and wines. Critical reviews in food science and nutrition, 55(4), 485-502. [Link]
  • Vallarino, J. G., López-Cortés, X. A., Dunlevy, J. D., Boss, P. K., González-Nilo, F. D., & Moreno, Y. M. (2011). Biosynthesis of methoxypyrazines: elucidating the structural/functional relationship of two Vitis vinifera O-methyltransferases capable of catalyzing the putative final step of the biosynthesis of 3-alkyl-2-methoxypyrazine. Journal of agricultural and food chemistry, 59(13), 7310-7316. [Link]
  • Allen, M. J., & Lacey, M. J. (1993). Methoxypyrazines of Grapes and Wines. In Proceedings of the Eighth Australian Wine Industry Technical Conference (pp. 83-86). [Link]
  • ResearchGate. (2011). Biosynthesis of Methoxypyrazines: Elucidating the Structural/Functional Relationship of Two Vitis vinifera O-Methyltransferases Capable of Catalyzing the Putative Final Step of the Biosynthesis of 3-Alkyl-2-Methoxypyrazine. [Link]
  • Vallarino, J. G., López-Cortés, X. A., Dunlevy, J. D., Boss, P. K., González-Nilo, F. D., & Moreno, Y. M. (2011). Biosynthesis of Methoxypyrazines: Elucidating the Structural/Functional Relationship of Two Vitis viniferaO-Methyltransferases Capable of Catalyzing the Putative Final Step of the Biosynthesis of 3-Alkyl-2-Methoxypyrazine. Journal of Agricultural and Food Chemistry, 59(13), 7310-7316. [Link]
  • Gregan, S. M., Wargent, J. J., & Liu, L. (2016). Methoxypyrazine Accumulation and O-Methyltransferase Gene Expression in Sauvignon blanc Grapes: The Role of Leaf Removal, Light Exposure, and Berry Development. Journal of agricultural and food chemistry, 64(11), 2325-2334. [Link]
  • Koch, A., Doyle, C., Matthews, M. A., Williams, L. E., & Ebeler, S. E. (2015). Light and Temperature Independently Influence Methoxypyrazine Content of Vitis vinifera (cv. Cabernet Sauvignon) Berries. American Journal of Enology and Viticulture, 66(3), 345-353. [Link]
  • Semantic Scholar. (2013). Methoxypyrazine Analysis and Influence of Viticultural and Enological Procedures on their Levels in Grapes, Musts, and Wines. [Link]
  • ResearchGate. (2020). Determination of methoxypyrazines in dry wines. [Link]
  • He, F., Mu, L., Yan, G. L., & Duan, C. Q. (2022). Comparison of Methoxypyrazine Content and Expression Pattern of O-Methyltransferase Genes in Grape Berries and Wines from Six Cultivars (Vitis vinifera L.) in the Eastern Foothill of the Helan Mountain. Foods, 11(12), 1797. [Link]
  • ResearchGate. (2019). Methoxypyrazines in Sauvignon blanc Grapes and Wines. [Link]
  • Lei, Y., Jing, Y., Xie, S., Guan, X., Chen, H., Sun, X., ... & Zhang, B. (2022). Effect of 2, 5-Dicarbonyl-3-Isobutyl-Piperazine on 3-Isobutyl-2-Methoxypyrazine Biosynthesis in Wine Grape. Foods, 11(1), 115. [Link]
  • ResearchGate. (2022). Methoxypyrazine concentrations in the grape bunch rachis of Vitis vinifera L. Cv Shiraz: Influence of rootstock, region and light. [Link]
  • Botezatu, A., & Pickering, G. (2012). Contents of 3-alkyl-2-methoxypyrazines in musts and wines from Vitis vinifera variety Cabernet sauvignon: influence of. American Journal of Enology and Viticulture, 63(3), 409-413. [Link]
  • USC Research Bank. (2021).

Sources

A Comprehensive Spectroscopic and Structural Elucidation of 5-Methoxypyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the spectroscopic characteristics of 5-methoxypyrazine-2-carboxylic acid, a key heterocyclic compound with applications in flavor, fragrance, and pharmaceutical research.[1] Given the limited availability of public domain spectral data for this specific molecule, this document leverages established spectroscopic principles and data from structurally analogous pyrazine derivatives to present a detailed, predictive analysis.[2][3] We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for the unambiguous structural confirmation of this target molecule. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and analytical chemistry, offering both foundational knowledge and practical, field-proven insights.

Introduction: The Significance of Pyrazine Derivatives

Pyrazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that are of significant interest across various scientific disciplines.[4] They are integral components of many natural and synthetic compounds and are particularly noted for their sensory properties, contributing to the aroma and flavor of numerous foods and beverages.[1] Beyond their organoleptic qualities, pyrazine derivatives form the core scaffold of numerous pharmaceuticals, exhibiting a wide range of biological activities.[4]

This compound (C₆H₆N₂O₃, Molar Mass: 154.12 g/mol ) is a bifunctional pyrazine derivative of interest for its potential applications as a versatile building block in organic synthesis.[5][6] Accurate and comprehensive characterization of this molecule is paramount for its effective utilization. Spectroscopic techniques provide a powerful, non-destructive means to elucidate the molecular structure and electronic properties of such compounds. This guide will provide a detailed, predictive spectroscopic profile of this compound, empowering researchers to confidently identify and utilize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the carbon-hydrogen framework and deduce the connectivity of atoms within the molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting signals for the two aromatic protons on the pyrazine ring, the methoxy group protons, and the carboxylic acid proton. The electron-withdrawing nature of the pyrazine nitrogens and the carboxylic acid group, along with the electron-donating effect of the methoxy group, will influence the chemical shifts of the ring protons.[7]

Predicted Chemical Shift (δ) [ppm] Multiplicity Integration Assignment
~13.0 - 11.0Broad Singlet1HCarboxylic Acid (-COOH)
~8.6Singlet1HPyrazine Ring H-3
~8.2Singlet1HPyrazine Ring H-6
~4.0Singlet3HMethoxy (-OCH₃)

Causality of Predictions: The predicted chemical shifts are based on the analysis of related pyrazine derivatives.[3][8] The carboxylic acid proton is expected to be highly deshielded and will appear as a broad singlet due to hydrogen bonding and chemical exchange.[9][10] The pyrazine ring protons are in an electron-deficient environment, leading to downfield chemical shifts. The methoxy protons will appear as a sharp singlet in the typical region for such groups.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule. For this compound, six distinct signals are expected.

Predicted Chemical Shift (δ) [ppm] Assignment
~165Carboxylic Acid Carbonyl (C=O)
~158Pyrazine Ring Carbon (C-5)
~145Pyrazine Ring Carbon (C-2)
~138Pyrazine Ring Carbon (C-3)
~132Pyrazine Ring Carbon (C-6)
~54Methoxy Carbon (-OCH₃)

Causality of Predictions: The chemical shifts are predicted based on established ranges for carbons in similar electronic environments.[11][12] The carbonyl carbon of the carboxylic acid is expected at the lowest field. The pyrazine ring carbons are deshielded, with the carbon attached to the electronegative oxygen (C-5) being the most downfield of the ring carbons. The methoxy carbon will appear at the highest field.

Experimental Protocol for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in ~0.6 mL of DMSO-d₆ transfer Transfer to 5 mm NMR tube dissolve->transfer setup Lock, tune, and shim the spectrometer transfer->setup H1_acq Acquire ¹H spectrum (16-64 scans) setup->H1_acq C13_acq Acquire ¹³C spectrum (1024-4096 scans) H1_acq->C13_acq ft Fourier Transform C13_acq->ft phase_baseline Phase and baseline correction ft->phase_baseline reference Reference to solvent peak (DMSO-d₆: δH 2.50, δC 39.52) phase_baseline->reference integrate Integrate ¹H signals reference->integrate

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

  • Sample Preparation : Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆, in a standard 5 mm NMR tube.[2][7]

  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition : Acquire a standard one-dimensional ¹H spectrum. A sufficient number of scans (typically 16-64) should be averaged to obtain a good signal-to-noise ratio.[7]

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (typically 1024-4096) is required.[7]

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak.[7]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds.

Predicted IR Absorption Bands

The IR spectrum of this compound will be characterized by the presence of absorptions corresponding to the carboxylic acid, the aromatic pyrazine ring, and the methoxy group.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Intensity
3300 - 2500O-H stretch (Carboxylic acid)Broad
~1710C=O stretch (Carboxylic acid)Strong
~1600, ~1470C=C and C=N stretch (Pyrazine ring)Medium
~1280C-O stretch (Carboxylic acid and ether)Strong
~1150C-O-C stretch (Ether)Strong
~850C-H out-of-plane bend (Aromatic)Medium

Causality of Predictions: These predictions are based on well-established correlation tables and data from similar aromatic carboxylic acids and pyrazine derivatives.[13][14][15] The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid.[9] The strong carbonyl absorption around 1710 cm⁻¹ is also indicative of a dimeric carboxylic acid. The pyrazine ring vibrations and the C-O stretches of the ether and carboxylic acid are expected in their typical regions.

Experimental Protocol for IR Analysis (ATR)

IR_Workflow cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_output Data Output background Record background spectrum of clean ATR crystal place_sample Place a small amount of solid sample on the ATR crystal background->place_sample acquire Acquire sample spectrum (4000-400 cm⁻¹) place_sample->acquire process Ratio sample spectrum to background acquire->process display Display as % Transmittance or Absorbance vs. Wavenumber process->display

Caption: Workflow for acquiring an IR spectrum using an ATR accessory.

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[2]

  • Background Spectrum : Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.[2]

  • Sample Analysis : Place a small amount of the solid this compound sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition : Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹). The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.[2]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight of a compound and offering insights into its structure through fragmentation patterns.

Predicted Mass Spectrum (Electron Ionization - EI)

In an EI mass spectrum, the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M⁺˙) and various fragment ions.

Predicted m/z Assignment Plausible Neutral Loss
154Molecular Ion [M]⁺˙-
123[M - OCH₃]⁺Loss of a methoxy radical
109[M - COOH]⁺Loss of a carboxyl radical
95[M - COOH - N]⁺ or [M - OCH₃ - CO]⁺Subsequent fragmentation
81Pyrazine ring fragmentFurther fragmentation

Causality of Predictions: The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (154).[16] Common fragmentation pathways for aromatic carboxylic acids and ethers include the loss of the carboxyl group and the methoxy group.[17] The subsequent fragmentation would involve the breakdown of the pyrazine ring.

Experimental Protocol for Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_output Data Output dissolve Dissolve a small amount of sample in a volatile solvent (e.g., Methanol) introduce Introduce sample into the ion source (e.g., ESI or direct inlet for EI) dissolve->introduce ionize Ionize the sample introduce->ionize analyze Separate ions by m/z in the mass analyzer ionize->analyze detect Detect the ions analyze->detect spectrum Generate a mass spectrum (Relative Abundance vs. m/z) detect->spectrum

Caption: General workflow for mass spectrometry analysis.

  • Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent, such as methanol or acetonitrile.[2]

  • Instrumentation : Employ a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).[2]

  • Data Acquisition : Introduce the sample into the ion source. For EI, a direct insertion probe may be used for a solid sample. Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).[2]

  • Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Conclusion: A Unified Spectroscopic Picture

The comprehensive, albeit predictive, spectroscopic analysis presented in this guide provides a robust framework for the structural confirmation of this compound. The ¹H and ¹³C NMR data are expected to reveal the precise arrangement of protons and carbons in the molecule. The IR spectrum will confirm the presence of the key carboxylic acid and methoxy functional groups. Finally, mass spectrometry will verify the molecular weight and provide corroborating structural information through predictable fragmentation patterns. Together, these techniques offer a self-validating system for the unambiguous characterization of this important pyrazine derivative, providing researchers with the confidence needed for its application in further scientific endeavors.

References

  • BenchChem. (2025). Spectroscopic Profile of 5-Hydroxypyrazine-2-carboxylic Acid: A Technical Guide.
  • Journal of Stage. (1959).
  • Journal of Stage.
  • PubChem. 2-Pyrazinecarboxylic acid.
  • Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II)
  • NIST WebBook. 2-Methylpyrazine-5-carboxylic acid.
  • SpectraBase. 3-Amino-pyrazine-2-carboxylic acid - Optional[FTIR] - Spectrum.
  • Benchchem. Spectroscopic Profile of 5-Hydroxypyrazine-2-carboxylic Acid: A Technical Guide.
  • ChemicalBook. This compound(40155-42-8) 1 h nmr.
  • Chem-Impex. This compound.
  • PubChem. 5-(Methoxycarbonyl)pyrazine-2-carboxylic acid.
  • Semantic Scholar. (2024).
  • The Royal Society of Chemistry. Reinvestigating 2,5-di(pyridine-2-yl)
  • NIST WebBook. Pyrazine, 2,5-dimethyl-.
  • Benchchem. Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine.
  • Chemical & Pharmaceutical Bulletin. (1979). Syntheses and Reactions of Some 2,5-Disubstituted Pyrazine Monoxides.
  • Sigma-Aldrich. 5-Methoxy-2-pyrazinecarboxylic acid.
  • Holzer-group.at. (2009).
  • BLD Pharm. 98-97-5|Pyrazine-2-carboxylic acid.
  • PubMed.
  • Oregon St
  • NIST WebBook. Pyrazinoic acid.
  • ChemicalBook. Pyrazine-2-carbaldehyde(5780-66-5) 1H NMR spectrum.
  • Ambeed.com. 16419-60-6 | 2-Tolylboronic acid | Organoborons.
  • Ambeed.com. 5720-05-8 | 4-Tolylboronic acid | Organoborons.
  • MDPI.
  • ChemicalBook. 2-Pyrazinecarboxylic acid(98-97-5) 1H NMR spectrum.
  • The Good Scents Company. 2-pyrazine carboxylic acid, 98-97-5.
  • ChemicalBook. 5-METHOXYINDOLE-2-CARBOXYLIC ACID(4382-54-1) 1H NMR spectrum.
  • ResearchGate. 13C NMR spectral data of compounds 1, 4A, 10-13 and 15 (CDCI,. &values).
  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
  • Fisher Scientific. This compound, 98%, Thermo Scientific Chemicals 1 g.
  • Oakwood Chemical. This compound.
  • Santa Cruz Biotechnology. This compound | CAS 40155-42-8 | SCBT.
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • ACS Publications.
  • Sigma-Aldrich. 5-Methyl-2-pyrazinecarboxylic acid 98 5521-55-1.
  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts.

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-Methoxypyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data of 5-Methoxypyrazine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document offers a detailed interpretation of both ¹H and ¹³C NMR spectra, grounded in the fundamental principles of chemical shifts, spin-spin coupling, and substituent effects on the pyrazine ring. Furthermore, a rigorous, field-proven experimental protocol for the acquisition of high-quality NMR data for this class of compounds is presented. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of pyrazine derivatives.

Introduction: The Significance of this compound

This compound belongs to the pyrazine class of heterocyclic compounds, which are integral scaffolds in numerous pharmaceuticals and natural products. The pyrazine ring system is a key pharmacophore, and its derivatives have demonstrated a wide range of biological activities, including applications in anticancer research. The substituents on the pyrazine core, in this case, a methoxy group and a carboxylic acid group, significantly influence the molecule's electronic properties, reactivity, and potential biological interactions.

Methoxypyrazines are also recognized for their potent aroma and flavor characteristics, playing a crucial role in the food and beverage industry.[1][2] Their presence, even at low concentrations, can significantly impact the sensory profile of products.[3] In the context of drug development, understanding the precise molecular structure and electronic environment is paramount. NMR spectroscopy is an unparalleled, non-destructive analytical technique for elucidating such detailed structural information.[4]

This guide will delve into the nuanced interpretation of the ¹H and ¹³C NMR spectra of this compound, providing the foundational knowledge necessary for its unambiguous identification and characterization.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the limited availability of publicly accessible, experimentally-derived spectra for this compound, the following data is predicted based on established principles of NMR theory and spectral data from structurally analogous pyrazine derivatives.[5][6]

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR data for this compound is summarized in Table 1. The interpretation is based on the influence of the electron-donating methoxy group and the electron-withdrawing carboxylic acid group on the chemical shifts of the pyrazine ring protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~13.0Broad Singlet1HCarboxylic Acid (-COOH)
~8.6Singlet1HPyrazine Ring H-3
~8.2Singlet1HPyrazine Ring H-6
~4.1Singlet3HMethoxy (-OCH₃)
Table 1: Predicted ¹H NMR Data for this compound in a suitable deuterated solvent such as DMSO-d₆.
Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR data, presented in Table 2, reflects the electronic environment of each carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms and the overall electron distribution within the pyrazine ring.

Chemical Shift (δ) ppmAssignment
~165Carboxylic Acid Carbonyl (C=O)
~158Pyrazine Ring Carbon (C-5)
~145Pyrazine Ring Carbon (C-2)
~140Pyrazine Ring Carbon (C-3)
~135Pyrazine Ring Carbon (C-6)
~55Methoxy Carbon (-OCH₃)
Table 2: Predicted ¹³C NMR Data for this compound.

In-Depth Spectral Interpretation

The structural elucidation of this compound via NMR spectroscopy is a logical process of assigning each resonance to a specific nucleus within the molecule.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is anticipated to display four distinct signals.

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its acidic nature. It is expected to appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm. The broadness of the signal is a result of hydrogen bonding and chemical exchange with trace amounts of water in the solvent.

  • Pyrazine Ring Protons (H-3 and H-6): The pyrazine ring is an electron-deficient system due to the presence of two electronegative nitrogen atoms, which deshield the ring protons, causing them to resonate at a downfield region (typically between 8.0 and 9.5 ppm). The methoxy group at the C-5 position is an electron-donating group, which will shield the adjacent proton at C-6, causing it to appear at a relatively upfield position compared to the proton at C-3. The carboxylic acid group at the C-2 position is electron-withdrawing, which will deshield the adjacent proton at C-3. Therefore, the singlet corresponding to H-3 is predicted to be downfield from the singlet for H-6.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and will appear as a sharp singlet. Their chemical shift is influenced by the electronegative oxygen atom, placing the signal in the range of 3.5 to 4.5 ppm.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the six carbon atoms in the molecule.

  • Carboxylic Acid Carbonyl Carbon (C=O): This carbon is part of a carbonyl group and is significantly deshielded, appearing at the most downfield position in the spectrum, typically in the range of 160-170 ppm.[7]

  • Pyrazine Ring Carbons: The chemical shifts of the pyrazine ring carbons are influenced by the nitrogen atoms and the substituents. The carbon atom attached to the electronegative oxygen of the methoxy group (C-5) will be the most deshielded of the ring carbons. The carbon atom bearing the carboxylic acid group (C-2) will also be significantly deshielded. The two protonated carbons (C-3 and C-6) will appear at relatively upfield positions compared to the substituted carbons.

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group will be found in the aliphatic region of the spectrum, typically between 50 and 60 ppm.

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR data is contingent upon a meticulous experimental setup. The following protocol is a field-proven methodology for the analysis of substituted pyrazines.

Sample Preparation
  • Sample Purity: Ensure the sample of this compound is of high purity (≥98%) to avoid interfering signals from impurities.

  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a suitable choice for carboxylic acids due to its high dissolving power and the fact that the acidic proton will be readily observable.[5]

  • Concentration: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Homogenization: Ensure complete dissolution by gentle vortexing or sonication.

NMR Instrument Setup and Parameters
  • Spectrometer: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal signal dispersion and sensitivity.

  • Probe Tuning: Tune and match the probe for both ¹H and ¹³C frequencies.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for obtaining sharp, symmetrical peaks.

¹H NMR Acquisition
  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').[5]

  • Spectral Width: Approximately 16 ppm, centered around 8 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

¹³C NMR Acquisition
  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').[5]

  • Spectral Width: Approximately 200-220 ppm, centered around 110 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, to compensate for the low natural abundance of the ¹³C isotope.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

  • Phasing and Baseline Correction: Phase correct the resulting spectra and perform baseline correction to ensure accurate integration.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak (for DMSO-d₆, δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).[5]

  • Integration: Integrate the signals in the ¹H spectrum to determine the relative number of protons for each resonance.

Visualization of Key Concepts

To further elucidate the structural information derived from NMR, the following diagrams are provided.

Caption: Molecular structure of this compound.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Purity High Purity Sample Solvent Deuterated Solvent Purity->Solvent Dissolve Dissolution & Homogenization Solvent->Dissolve Instrument High-Field NMR Dissolve->Instrument Tune Probe Tuning & Matching Instrument->Tune Shim Locking & Shimming Tune->Shim Acquire_H ¹H NMR Acquisition Shim->Acquire_H Acquire_C ¹³C NMR Acquisition Shim->Acquire_C Process FT, Phasing, Baseline Correction Acquire_H->Process Acquire_C->Process Reference Chemical Shift Referencing Process->Reference Integrate Integration (¹H) Reference->Integrate Analysis Spectral Interpretation Integrate->Analysis

Caption: Experimental workflow for NMR analysis.

Conclusion

This technical guide has provided a detailed framework for understanding and acquiring the ¹H and ¹³C NMR spectral data of this compound. The predicted spectral data, coupled with the in-depth interpretation and a robust experimental protocol, offer a comprehensive resource for researchers in drug development and related scientific fields. The principles outlined herein are fundamental to the structural characterization of novel pyrazine derivatives and will aid in accelerating research and development efforts that rely on the unambiguous identification of molecular structure.

References

  • Ihsanawatia, I., & Alni, A. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297.
  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3247-3260.
  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
  • Allen, M. J., et al. (2022). Comparison of Methoxypyrazine Content and Expression Pattern of O-Methyltransferase Genes in Grape Berries and Wines from Six Cultivars (Vitis vinifera L.) in the Eastern Foothill of the Helan Mountain. Foods, 11(12), 1799.
  • Waterhouse Lab, UC Davis. (n.d.). Pyrazines.
  • Marais, J. (1999). Determination of 3-alkyl-2-methoxypyrazines in grapes, musts and wines: a review. South African Journal of Enology and Viticulture, 20(1).
  • Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Green Chemistry.
  • ResearchGate. (n.d.). 1 H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and....
  • ResearchGate. (n.d.). Table 4 . 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH....
  • ResearchGate. (n.d.). 13C NMR spectral data of compounds 1, 4A, 10-13 and 15 (CDCI,. &values).
  • Hashim, H., et al. (2018). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. Oriental Journal of Chemistry, 34(4).
  • Oakwood Chemical. (n.d.). This compound.
  • Sławiński, J., et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 29(10), 2267.
  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Kotseridis, Y., et al. (2008). Analysis of methoxypyrazines in wine using headspace solid phase microextraction with isotope dilution and comprehensive two-dimensional gas chromatography. Journal of Chromatography A, 1186(1-2), 315-322.
  • Beltrán, J., et al. (2006). Determination of 3-alkyl-2-methoxypyrazines in musts and wines by headspace solid-phase microextraction and gas chromatography-mass spectrometry. Journal of Chromatography A, 1112(1-2), 200-205.

Sources

A Technical Guide to the Mass Spectrometry Fragmentation Analysis of 5-Methoxypyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the mass spectrometric behavior of 5-Methoxypyrazine-2-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and chemical research. We explore its fragmentation pathways under electrospray ionization (ESI) tandem mass spectrometry (MS/MS) conditions. This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework for predicting fragmentation and a practical protocol for its empirical validation. The methodologies and interpretations presented herein are grounded in established principles of gas-phase ion chemistry, providing a robust model for the structural elucidation of this and related pyrazine derivatives.

Introduction: The Scientific Imperative

This compound is a substituted pyrazine, a class of nitrogen-containing heterocyclic compounds integral to the development of various therapeutic agents. The precise structural characterization of such molecules is a cornerstone of drug discovery, development, and quality control. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), stands as a premier analytical technique for this purpose due to its exceptional sensitivity and specificity.[1][2]

Understanding the fragmentation pattern of a molecule is not merely an academic exercise; it is essential for developing quantitative bioanalytical methods (e.g., Multiple Reaction Monitoring, MRM), identifying metabolites, and characterizing impurities. The choice of electrospray ionization (ESI) is deliberate; as a "soft" ionization technique, it reliably generates intact protonated or deprotonated molecular ions ([M+H]⁺ or [M-H]⁻), which can then be subjected to controlled fragmentation via collision-induced dissociation (CID).[2][3] This guide will dissect the predictable cleavage points of this compound based on its functional groups: the pyrazine core, the carboxylic acid moiety, and the methoxy substituent.

Theoretical Fragmentation Analysis

The fragmentation of this compound (Exact Mass: 154.0378 g/mol ) is dictated by the chemical properties of its constituent parts. The stability of the aromatic pyrazine ring, the acidity of the carboxyl group, and the lability of the methoxy group each contribute to a unique mass spectral fingerprint.

Ionization Profile: Positive vs. Negative Mode

The initial ionization step is critical and determines the subsequent fragmentation pathways.

  • Negative Ion Mode (ESI-): The carboxylic acid group is the most acidic site, making it the primary center for deprotonation. This results in a highly stable carboxylate anion, [M-H]⁻, at m/z 153.03. Analysis in negative mode is often preferred for acidic compounds due to the high ionization efficiency.[4][5]

  • Positive Ion Mode (ESI+): The pyrazine ring contains two nitrogen atoms which are basic sites for protonation. This yields a protonated molecule, [M+H]⁺, at m/z 155.04. While feasible, ionization efficiency may be lower compared to the negative mode unless facilitated by an acidic mobile phase.[6]

Predicted Fragmentation Pathways (Post-CID)

A. Negative Ion Mode Fragmentation of [M-H]⁻ (m/z 153.03)

The deprotonated molecule is the precursor ion for MS/MS analysis. The primary fragmentation is expected to involve the carboxylate group.

  • Decarboxylation: The most common and energetically favorable fragmentation for this ion is the neutral loss of carbon dioxide (CO₂, 44.00 Da).[7][8] This cleavage results in a highly stable pyrazine anion.

    • [M-H-CO₂]⁻ → m/z 109.03

  • Loss of Methyl Radical: A less common pathway in negative mode, but still possible, is the loss of a methyl radical (•CH₃, 15.02 Da) from the methoxy group.

    • [M-H-•CH₃]⁻ → m/z 138.01

G cluster_neg Negative Mode Fragmentation Precursor_Neg [M-H]⁻ 5-Methoxypyrazine-2-carboxylate m/z 153.03 Frag1_Neg [C₅H₅N₂O]⁻ m/z 109.03 Precursor_Neg->Frag1_Neg  - CO₂ (44.00 Da) (Primary Pathway) Frag2_Neg [C₅H₁N₂O₃]⁻ m/z 138.01 Precursor_Neg->Frag2_Neg  - •CH₃ (15.02 Da) (Minor Pathway) G cluster_pos Positive Mode Fragmentation Precursor_Pos [M+H]⁺ Protonated Parent m/z 155.04 Frag1_Pos Acylium Ion m/z 137.03 Precursor_Pos->Frag1_Pos  - H₂O (18.01 Da) Frag2_Pos Pyrazine Cation m/z 109.03 Precursor_Pos->Frag2_Pos  - HCOOH (46.01 Da) Frag3_Pos Radical Cation m/z 140.02 Precursor_Pos->Frag3_Pos  - •CH₃ (15.02 Da) Frag4_Pos [C₅H₅N₂]⁺ m/z 107.02 Frag1_Pos->Frag4_Pos  - CH₂O (30.01 Da)

Caption: Predicted fragmentation of this compound in positive ESI mode.

Experimental Protocol: A Self-Validating Workflow

This section outlines a robust LC-MS/MS protocol for the empirical analysis of this compound. The rationale behind key parameter choices is provided to ensure methodological transparency and adaptability.

Overall Experimental Workflow

G cluster_workflow LC-MS/MS Analytical Workflow A 1. Sample Preparation B 2. LC Separation A->B C 3. ESI Ionization B->C D 4. Precursor Ion Selection (Q1) C->D E 5. Collision-Induced Dissociation (Q2) D->E F 6. Fragment Ion Analysis (Q3) E->F G 7. Detection & Data Acquisition F->G

Caption: High-level workflow for LC-MS/MS fragmentation analysis.
Step-by-Step Methodology

1. Standard and Sample Preparation

  • Protocol: Prepare a 1 mg/mL stock solution of this compound in methanol. Serially dilute this stock solution with the initial mobile phase composition (e.g., 95% Water: 5% Acetonitrile with appropriate modifier) to a working concentration of 1 µg/mL.

  • Rationale: Methanol is an excellent solvent for a wide range of organic compounds. Diluting in the initial mobile phase composition prevents peak distortion and ensures compatibility with the LC system.

2. Liquid Chromatography (LC) Parameters

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water (for positive mode) or 5 mM Ammonium Acetate in Water (for negative mode).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid (positive) or Acetonitrile (negative).

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Rationale: A C18 column provides good retention for moderately polar compounds. The gradient ensures efficient elution and sharp peaks. Formic acid is used in positive mode to promote protonation ([M+H]⁺), while a neutral or slightly basic modifier like ammonium acetate is used in negative mode to facilitate deprotonation ([M-H]⁻). [6] 3. Mass Spectrometry (MS) Parameters (Triple Quadrupole)

  • Ionization Mode: ESI, run in both positive and negative modes in separate experiments.

  • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

  • Source Temperature: 120 °C.

  • Drying Gas (N₂) Temperature: 350 °C.

  • Drying Gas Flow: 10 L/min.

  • Scan Mode 1 (Full Scan): Scan from m/z 50-250 to confirm the mass of the precursor ion ([M+H]⁺ at 155.04 or [M-H]⁻ at 153.03).

  • Scan Mode 2 (Product Ion Scan / MS/MS):

    • Precursor Ion: Isolate m/z 155.04 (positive) or m/z 153.03 (negative).

    • Collision Gas: Argon.

    • Collision Energy (CE): Perform a CE ramp from 10 to 40 eV.

  • Rationale: A collision energy ramp is crucial for a comprehensive analysis. Low energies (10-15 eV) will produce the most stable, primary fragments, while higher energies (25-40 eV) will induce further fragmentation, revealing the full fragmentation cascade. [9]This validates the entire proposed pathway.

Anticipated Results and Data Interpretation

The product ion scan will generate a mass spectrum of the fragments. By comparing the empirically observed m/z values with the theoretical predictions, the fragmentation pathway can be confirmed.

Table 1: Summary of Predicted and Expected Key Fragments
Ionization ModePrecursor Ion (m/z)Predicted Fragment (m/z)Neutral LossFormula of Loss
Negative (ESI-) 153.03109.03 (Base Peak)Carbon DioxideCO₂
138.01 (Minor Peak)Methyl Radical•CH₃
Positive (ESI+) 155.04137.03 (Prominent)WaterH₂O
109.03 (Prominent)Formic AcidHCOOH
140.02 (Possible)Methyl Radical•CH₃

The fragment with the highest abundance in the spectrum is designated as the base peak. In negative mode, the loss of CO₂ is expected to be so favorable that m/z 109.03 will likely be the base peak. [10][11]In positive mode, the relative intensities will be more dependent on the collision energy, but the loss of water to form the acylium ion at m/z 137.03 is anticipated to be a major fragmentation channel. [7]

Conclusion

The mass spectrometric fragmentation of this compound is a predictable process governed by the fundamental principles of ion chemistry. By leveraging a systematic approach that combines theoretical prediction with a robust experimental workflow, researchers can confidently elucidate its structure and develop highly specific analytical methods. The dominant fragmentation pathways—decarboxylation in negative mode and dehydration in positive mode—provide distinct and reliable transitions for quantitative analysis. This guide serves as a foundational document for any scientist seeking to apply mass spectrometry to the rigorous characterization of this important class of molecules.

References

  • JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Journal of Visualized Experiments.
  • JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments.
  • Chemistry LibreTexts. (2021). Spectroscopy of Carboxylic Acid Derivatives.
  • YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE.
  • YouTube. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids.
  • CrystEngComm, RSC Publishing. (n.d.). Mechanochemical synthesis of pyrazine:dicarboxylic acid cocrystals and a study of dissociation by quantitative phase analysis.
  • PubMed Central. (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Elsevier. (2002). The application of electrospray ionization mass spectrometry (ESI MS) to the structural characterization of natural organic matter.
  • Wikipedia. (n.d.). Electrospray ionization.
  • ResearchGate. (2000). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I....
  • Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives.
  • ACS Publications. (2020). Investigating the Ionization of Dissolved Organic Matter by Electrospray.
  • YouTube. (2022). Fragmentation pattern of methoxy benzene by mass spectroscopy/spectrometry.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).
  • ResearchGate. (1998). Mass spectrometric study of some pyrazoline derivatives.
  • Agilent Technologies. (2016). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi-Plex Column.
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
  • Scientific Research Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • PubChem, NIH. (n.d.). 2-Pyrazinecarboxylic acid.
  • Journal of Chemical Sciences. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives.
  • University of Alabama at Birmingham. (2009). Ion fragmentation of small molecules in mass spectrometry.
  • NIST WebBook. (n.d.). Pyrazinoic acid.
  • PubMed. (2009). Fragmentation studies of fulvic acids using collision induced dissociation fourier transform ion cyclotron resonance mass spectrometry.

Sources

Infrared spectroscopy of 5-Methoxypyrazine-2-carboxylic acid functional groups

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of 5-Methoxypyrazine-2-carboxylic Acid

Authored by: A Senior Application Scientist

Introduction: Unveiling Molecular Structure Through Vibrational Spectroscopy

Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemical and pharmaceutical analysis. It provides a molecular fingerprint by probing the vibrational modes of a molecule's constituent functional groups. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These frequencies are absorbed, creating a unique spectral pattern that allows for the identification and characterization of the compound.

This guide provides a detailed examination of the infrared spectrum of this compound, a heterocyclic compound of interest in pharmaceutical and materials science. We will dissect the spectrum to identify the characteristic vibrational signatures of its key functional groups: the pyrazine ring, the carboxylic acid moiety, and the methoxy group. This analysis is grounded in the principles of vibrational spectroscopy and supported by established literature to ensure scientific accuracy and practical utility for researchers and drug development professionals.

Theoretical Framework: The Vibrational Language of Functional Groups

The IR spectrum is typically divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). The former is characterized by absorptions corresponding to the stretching vibrations of specific bonds, making it particularly useful for identifying functional groups. The latter contains a complex pattern of absorptions arising from bending vibrations and skeletal modes, which are unique to the molecule as a whole.

For this compound, we anticipate observing characteristic bands for:

  • Carboxylic Acid (-COOH): This group gives rise to some of the most recognizable IR bands. The O-H stretch is typically a very broad band in the 3300-2500 cm⁻¹ region, often overlapping with C-H stretching vibrations. The broadening is a result of extensive hydrogen bonding between carboxylic acid dimers. The carbonyl (C=O) stretch is a strong, sharp absorption usually found between 1760 and 1690 cm⁻¹.

  • Methoxy Group (-OCH₃): The C-H stretching vibrations of the methyl group appear in the 3000-2850 cm⁻¹ range. The asymmetric and symmetric C-O-C stretching vibrations are expected in the 1275-1200 cm⁻¹ and 1150-1085 cm⁻¹ regions, respectively.

  • Pyrazine Ring: As an aromatic heterocycle, the pyrazine ring exhibits several characteristic vibrations. These include C-H stretching above 3000 cm⁻¹, C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region, and various in-plane and out-of-plane C-H bending vibrations at lower wavenumbers.

Experimental Protocol: Acquiring a High-Fidelity ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy that allows for the direct analysis of solid and liquid samples with minimal preparation. The following protocol outlines a robust method for obtaining a high-quality IR spectrum of this compound.

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium for stable operation.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • ATR Crystal Cleaning:

    • Thoroughly clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent, such as isopropanol or ethanol, using a soft, lint-free wipe.

    • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any contributions from the instrument and the environment.

  • Sample Application:

    • Place a small amount of the this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply consistent pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal. This is crucial for achieving a strong and reproducible signal.

  • Spectrum Acquisition:

    • Collect the sample spectrum. Typical acquisition parameters include:

      • Spectral Range: 4000-400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 32-64 (co-added to improve the signal-to-noise ratio)

  • Data Processing:

    • The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance spectrum.

    • If necessary, apply a baseline correction to remove any broad, underlying features.

    • Perform peak picking to identify the precise wavenumbers of the absorption maxima.

Diagram of the ATR-FTIR Experimental Workflow

ATR_FTIR_Workflow ATR-FTIR Experimental Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Instrument_Prep Instrument Preparation (Equilibration, Purging) Crystal_Clean ATR Crystal Cleaning (Solvent Wipe) Instrument_Prep->Crystal_Clean Background_Scan Background Spectrum Acquisition Crystal_Clean->Background_Scan Sample_Application Sample Application (Powder on Crystal) Background_Scan->Sample_Application Prerequisite Apply_Pressure Apply Consistent Pressure Sample_Application->Apply_Pressure Spectrum_Acquisition Spectrum Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ res) Apply_Pressure->Spectrum_Acquisition Data_Processing Background Subtraction Spectrum_Acquisition->Data_Processing Baseline_Correction Baseline Correction (If needed) Data_Processing->Baseline_Correction Peak_Picking Peak Picking & Analysis Baseline_Correction->Peak_Picking

Caption: A flowchart illustrating the key steps in acquiring an ATR-FTIR spectrum.

Spectral Analysis and Interpretation

The following table summarizes the expected key absorption bands in the IR spectrum of this compound and their assignments to specific vibrational modes.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3300-2500Broad, StrongO-H Stretch (H-bonded)Carboxylic Acid
~3100Weak-MediumC-H StretchPyrazine Ring
2950-2850Weak-MediumC-H StretchMethoxy Group
~1710Strong, SharpC=O StretchCarboxylic Acid
~1580MediumC=N StretchPyrazine Ring
~1470MediumC=C StretchPyrazine Ring
~1420MediumC-O-H BendingCarboxylic Acid
~1250StrongAsymmetric C-O-C StretchMethoxy Group
~1100StrongSymmetric C-O-C StretchMethoxy Group
~920Medium, BroadOut-of-Plane O-H BendCarboxylic Acid
~850Medium-StrongC-H Out-of-Plane BendingPyrazine Ring
Detailed Band Assignment and Rationale
  • O-H and C-H Stretching Region (3300-2850 cm⁻¹): The most prominent feature in this region is the extremely broad absorption from the hydrogen-bonded O-H group of the carboxylic acid dimer. Superimposed on this broad band will be the sharper, weaker C-H stretching vibrations of the pyrazine ring (above 3000 cm⁻¹) and the methoxy group (below 3000 cm⁻¹).

  • Carbonyl Stretching Region (~1710 cm⁻¹): A strong, sharp peak around 1710 cm⁻¹ is the unambiguous signature of the carbonyl (C=O) group in the carboxylic acid. Its position indicates the presence of dimerization through hydrogen bonding.

  • Fingerprint Region (1600-800 cm⁻¹): This region contains a wealth of structural information.

    • The C=N and C=C stretching vibrations of the pyrazine ring are expected to appear as a series of bands between 1600 cm⁻¹ and 1400 cm⁻¹.

    • The strong absorptions around 1250 cm⁻¹ and 1100 cm⁻¹ are characteristic of the asymmetric and symmetric C-O-C stretching of the methoxy group, respectively.

    • The in-plane C-O-H bending of the carboxylic acid is typically observed near 1420 cm⁻¹.

    • A broad band around 920 cm⁻¹ is often attributed to the out-of-plane bending of the hydrogen-bonded O-H group.

    • Strong absorptions in the 850 cm⁻¹ region are characteristic of C-H out-of-plane bending vibrations of the substituted pyrazine ring, and their exact position can provide information about the substitution pattern.

Molecular Structure and Key Functional Groups

Molecular_Structure cluster_groups Key Functional Groups mol COOH Carboxylic Acid (-COOH) OCH3 Methoxy Group (-OCH3) Pyrazine Pyrazine Ring

Caption: The chemical structure of this compound highlighting its primary functional groups.

Conclusion: A Powerful Tool for Structural Elucidation

Infrared spectroscopy provides a rapid, non-destructive, and highly informative method for the structural characterization of this compound. By carefully analyzing the positions, intensities, and shapes of the absorption bands, researchers can confirm the presence of the key functional groups and gain insights into the intermolecular interactions, such as the hydrogen bonding of the carboxylic acid moieties. This guide provides a foundational framework for the interpretation of the IR spectrum of this molecule, serving as a valuable resource for those in pharmaceutical development and chemical research.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy (4th ed.). Cengage Learning. [Link]
  • Smith, B. C. (1999).
  • National Institute of Standards and Technology (NIST). (n.d.). Chemistry WebBook.

An In-depth Technical Guide to the Putative Mechanism of Action of 5-Methoxypyrazine-2-carboxylic Acid in Plant Growth Regulation

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxypyrazine-2-carboxylic acid, a heterocyclic compound, has been identified for its potential applications in agriculture as a plant growth regulator.[1] While the broader class of pyrazine derivatives is known for a wide range of biological activities, the specific mechanism by which this particular molecule influences plant physiology remains largely uncharacterized.[2][3][4][[“]] This technical guide proposes a putative mechanism of action for this compound, centering on its potential role as a modulator of the abscisic acid (ABA) signaling pathway. We present a structured, in-depth exploration of this hypothesis, complete with detailed experimental protocols and validation strategies designed to rigorously test this proposed mechanism. This document serves as a comprehensive roadmap for researchers seeking to elucidate the molecular interactions between this compound and key components of the plant's stress and growth regulatory networks.

Introduction: The Emerging Role of Pyrazine Derivatives in Agriculture

Pyrazine and its derivatives are a class of nitrogen-containing heterocyclic compounds with diverse biological activities, including anti-inflammatory, anticancer, and antioxidant properties in medicinal chemistry.[2][3][4][[“]] In the realm of agriculture, certain pyrazine compounds are recognized for their role in flavor and aroma profiles of various crops.[1] More recently, this compound has been highlighted for its potential as a plant growth regulator.[1] Understanding the precise mechanism of action is paramount for its effective and predictable application in agricultural systems.

This guide puts forth the central hypothesis that This compound functions as an antagonist of the abscisic acid (ABA) signaling pathway, thereby promoting growth under specific conditions by alleviating ABA-induced growth inhibition. The structural presence of a carboxylic acid group, a feature shared with the phytohormone ABA, suggests a potential for competitive binding to ABA receptors.

The Abscisic Acid (ABA) Signaling Pathway: A Primer

Abscisic acid is a key phytohormone that regulates various aspects of plant growth and development, including seed dormancy, germination, and responses to abiotic stresses such as drought and salinity.[6][7] The core ABA signaling pathway is a well-characterized negative regulatory circuit. In the absence of ABA, Protein Phosphatases 2C (PP2Cs) are active and dephosphorylate and inactivate SNF1-related protein kinases 2 (SnRK2s). When ABA is present, it binds to PYR/PYL/RCAR receptors, which then bind to and inhibit the activity of PP2Cs. This allows for the phosphorylation and activation of SnRK2s, which in turn activate downstream transcription factors to regulate the expression of ABA-responsive genes.

Proposed Mechanism of Action of this compound

We hypothesize that this compound acts as a competitive antagonist to the PYR/PYL/RCAR receptors in the ABA signaling pathway. By binding to these receptors, it may prevent the conformational change necessary for the inhibition of PP2Cs, thus keeping the signaling pathway in its "off" state even in the presence of ABA. This would lead to the suppression of ABA-induced responses, such as stomatal closure and inhibition of seed germination and seedling growth.

G cluster_0 Cell Membrane cluster_1 Cytosol Environmental Stress (e.g., Drought) Environmental Stress (e.g., Drought) ABA Abscisic Acid (ABA) Environmental Stress (e.g., Drought)->ABA Increases synthesis of PYR_PYL PYR/PYL/RCAR Receptors ABA->PYR_PYL Binds MPCA 5-Methoxypyrazine- 2-carboxylic acid MPCA->PYR_PYL Antagonistic Binding (Hypothesized) PP2C PP2C PYR_PYL->PP2C Inhibits SnRK2 SnRK2 PP2C->SnRK2 Inhibits (Dephosphorylates) TF Transcription Factors (e.g., ABFs) SnRK2->TF Activates (Phosphorylates) Gene_Expression ABA-Responsive Gene Expression TF->Gene_Expression Regulates Growth_Inhibition Growth Inhibition / Stress Response Gene_Expression->Growth_Inhibition Leads to

Figure 1: Hypothesized antagonistic action of this compound on the core ABA signaling pathway.

Experimental Validation Protocols

To systematically investigate the proposed mechanism, a multi-tiered experimental approach is required.

In Vitro Assays: Receptor Binding and Enzyme Activity

Objective: To determine if this compound directly interacts with ABA receptors and affects the downstream signaling components.

Protocol 1: Competitive Receptor Binding Assay

  • Reagents and Materials:

    • Recombinant PYR/PYL/RCAR protein

    • Recombinant PP2C protein (e.g., ABI1)

    • (+)-[³H]-ABA (radiolabeled abscisic acid)

    • This compound

    • Scintillation cocktail and counter

  • Procedure:

    • Incubate a constant concentration of recombinant PYR/PYL protein and [³H]-ABA with increasing concentrations of unlabeled this compound or unlabeled ABA (as a positive control).

    • After incubation, separate protein-bound and free radioligand using a gel filtration column.

    • Quantify the protein-bound radioactivity using liquid scintillation counting.

    • Plot the percentage of bound [³H]-ABA against the log concentration of the competitor to determine the IC₅₀ value.

Protocol 2: PP2C Activity Assay

  • Reagents and Materials:

    • Recombinant PYR/PYL, PP2C, and SnRK2 proteins

    • Phosphorylated SnRK2 substrate (peptide or protein)

    • Malachite green phosphatase assay kit

    • ABA and this compound

  • Procedure:

    • Pre-incubate PYR/PYL and PP2C with either ABA, this compound, or a combination of both.

    • Initiate the phosphatase reaction by adding the pre-incubated mix to the phosphorylated SnRK2 substrate.

    • Stop the reaction and measure the amount of free phosphate released using the malachite green assay.

    • Compare the PP2C activity in the presence of ABA and/or this compound to a control without these compounds.

Treatment Expected [³H]-ABA Binding Expected PP2C Activity
Control (No ABA, No MPCA)N/AHigh
ABA onlyN/ALow
MPCA onlyHigh (No competition)High
ABA + MPCAHigher than ABA onlyHigher than ABA only
Table 1: Expected outcomes of in vitro assays.
In Planta Assays: Phenotypic and Molecular Analysis

Objective: To assess the effect of this compound on ABA-regulated physiological processes in whole plants.

Protocol 3: Seed Germination Assay under Osmotic Stress

  • Materials:

    • Arabidopsis thaliana seeds (wild-type and ABA-insensitive mutants, e.g., abi1-1)

    • Murashige and Skoog (MS) agar plates

    • ABA, this compound

    • Mannitol or NaCl for inducing osmotic stress

  • Procedure:

    • Prepare MS plates containing different concentrations of ABA, this compound, or a combination, with and without an osmotic stressor.

    • Sterilize and plate seeds on the prepared media.

    • Stratify the seeds at 4°C for 3 days in the dark.

    • Transfer plates to a growth chamber under a long-day photoperiod.

    • Score germination (radicle emergence) daily for 7 days.

Protocol 4: Stomatal Aperture Assay

  • Materials:

    • Epidermal peels from Vicia faba or Arabidopsis thaliana

    • Stomatal opening solution (e.g., MES buffer with KCl)

    • ABA and this compound

  • Procedure:

    • Float epidermal peels in stomatal opening solution under light to induce opening.

    • Transfer peels to solutions containing ABA, this compound, or a combination.

    • Incubate for a defined period (e.g., 2 hours).

    • Mount the peels on a microscope slide and capture images.

    • Measure the width and length of the stomatal pores for at least 50 stomata per treatment.

Treatment Condition Expected Germination Rate Expected Stomatal Aperture
ControlHighWide
ABALowNarrow (Closed)
MPCAHighWide
ABA + MPCAHigher than ABA aloneWider than ABA alone
Osmotic StressLowN/A
Osmotic Stress + MPCAHigher than stress aloneN/A
Table 2: Expected outcomes of in planta phenotypic assays.
Gene Expression Analysis

Objective: To determine if this compound alters the expression of ABA-responsive genes.

Protocol 5: Quantitative Real-Time PCR (qRT-PCR)

  • Plant Material and Treatment:

    • Grow Arabidopsis thaliana seedlings in liquid culture.

    • Treat seedlings with ABA, this compound, or a combination for a specific time course (e.g., 0, 1, 3, 6 hours).

    • Harvest and flash-freeze tissue in liquid nitrogen.

  • Procedure:

    • Extract total RNA from the harvested tissue.

    • Synthesize cDNA using reverse transcriptase.

    • Perform qRT-PCR using primers for well-known ABA-responsive marker genes (e.g., RD29B, RAB18).

    • Use a housekeeping gene (e.g., ACTIN2) for normalization.

    • Calculate the relative fold change in gene expression.

G start Plant Material (e.g., Arabidopsis seedlings) treatment Treatment Application (ABA, MPCA, ABA+MPCA, Control) start->treatment harvest Time-Course Harvest (e.g., 0, 1, 3, 6h) treatment->harvest rna_extraction Total RNA Extraction harvest->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qrt_pcr qRT-PCR Analysis (Marker Genes: RD29B, RAB18) cdna_synthesis->qrt_pcr data_analysis Data Analysis (Relative Fold Change) qrt_pcr->data_analysis end Conclusion on Gene Regulation data_analysis->end

Figure 2: Experimental workflow for qRT-PCR analysis of ABA-responsive gene expression.

Concluding Remarks and Future Directions

The hypothesis that this compound acts as an antagonist of the ABA signaling pathway provides a solid foundation for a comprehensive research program. The experimental protocols outlined in this guide offer a systematic approach to validate this proposed mechanism, from molecular interactions to whole-plant physiological responses.

Successful validation of this hypothesis would not only elucidate the mode of action of this novel plant growth regulator but also open up new avenues for the rational design of compounds that can modulate plant responses to environmental stress. Future research could expand to include transcriptomic (RNA-seq) and proteomic analyses to identify a broader range of molecular targets and off-target effects. Furthermore, field trials would be essential to translate these laboratory findings into practical agricultural applications, potentially leading to the development of new tools for enhancing crop resilience and productivity.

References

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules, 28(21), 7488. [Link][2][3][4]
  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022). Polycyclic Aromatic Compounds, 42(5), 2295-2321. [Link][5][8]
  • This compound (C6H6N2O3) - PubChem. (n.d.).
  • Pathway of abscisic acid biosynthesis. (n.d.). ResearchGate.
  • Regulation of Abscisic Acid Biosynthesis. (2004). Plant Physiology, 135(4), 1833-1839. [Link][7]

Sources

The Enigmatic Contributor: Unraveling the Role of 5-Methoxypyrazine-2-carboxylic Acid in Coffee Aroma

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Flavor Scientists

Introduction: The Symphony of Coffee Aroma

The allure of coffee is a complex sensory experience, a symphony of hundreds of volatile organic compounds orchestrated by genetics, cultivation, processing, and, most critically, the roasting process. Among the most potent contributors to this aromatic tapestry are pyrazines, a class of nitrogen-containing heterocyclic compounds. While alkylpyrazines are well-known for imparting the quintessential roasty, nutty, and toasted notes, the nuanced roles of their functionalized derivatives remain a subject of intense scientific inquiry. This guide delves into the chemistry and potential significance of a lesser-explored yet potentially crucial molecule: 5-Methoxypyrazine-2-carboxylic acid . While its direct and definitive role in coffee aroma is still an emerging area of research, this document will synthesize the available scientific evidence to propose its formation pathways, potential sensory impact, and the analytical methodologies required for its study.

The Foundation: Methoxypyrazines in the Sensory Lexicon of Coffee

To understand the potential role of this compound, one must first appreciate the established impact of its chemical relatives. Methoxypyrazines, such as 3-isobutyl-2-methoxypyrazine (IBMP) and 3-isopropyl-2-methoxypyrazine (IPMP), are renowned for their potent vegetal, earthy, and sometimes bell pepper-like aromas.[1][2] These compounds are biosynthesized in the coffee plant and can be present in the green beans.[1][2] While desirable at low concentrations, excessive levels of these methoxypyrazines can lead to an undesirable "green" or "unripe" flavor defect. The concentration and perception of these compounds are critical quality parameters in the coffee industry.

A Closer Look at this compound: Chemical Profile

This compound is a derivative of pyrazine characterized by both a methoxy and a carboxylic acid functional group. Its chemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C6H6N2O3[3][4][5][6]
Molecular Weight 154.12 g/mol [3][4][5][6]
Appearance Light yellow to brown to dark green crystalline powder[3]
Melting Point 196 - 200 °C (with decomposition)[3]
Sensory Profile Earthy, green, herbaceous notes[3]

The presence of the carboxylic acid group suggests it is more polar and less volatile than its alkylpyrazine counterparts. This has significant implications for its potential role in both the green bean and the final roasted product.

Hypothesized Formation Pathways in Coffee

The precise pathways for the formation of this compound in coffee have not been definitively elucidated. However, based on known biochemical and chemical reactions, we can propose plausible routes for its genesis.

Biosynthesis in the Green Coffee Bean

It is plausible that this compound is formed biosynthetically within the coffee plant. The biosynthesis of methoxypyrazines in other plants, such as grapes, is known to involve the condensation of amino acids.[1][2] A proposed biosynthetic pathway could involve the condensation of an amino acid with a dicarbonyl compound, followed by methylation and oxidation.

Biosynthesis of 5-Methoxypyrazine-2-carboxylic_acid Amino_Acid Amino Acid (e.g., Glycine) Condensation Condensation Amino_Acid->Condensation Dicarbonyl Dicarbonyl Compound (e.g., Glyoxal) Dicarbonyl->Condensation Hydroxypyrazine Hydroxypyrazine Intermediate Condensation->Hydroxypyrazine Methylation O-Methyltransferase (OMT) Hydroxypyrazine->Methylation Methoxypyrazine Methoxypyrazine Intermediate Methylation->Methoxypyrazine Oxidation Oxidation Methoxypyrazine->Oxidation Final_Product This compound Oxidation->Final_Product

Caption: Proposed biosynthetic pathway of this compound.

This proposed pathway is a logical extension of known methoxypyrazine biosynthesis and provides a testable hypothesis for future research.

Formation During Roasting

The high temperatures of the roasting process induce a cascade of complex chemical reactions, including the Maillard reaction and Strecker degradation, which are primary sources of pyrazines. This compound could potentially be formed during roasting through several mechanisms:

  • Degradation of Precursors: It may arise from the thermal degradation of more complex, non-volatile precursors present in the green bean.

  • Oxidation of other Pyrazines: It could be an oxidation product of other methoxypyrazines or alkylpyrazines formed during roasting.

Formation_during_Roasting cluster_maillard Maillard Reaction & Strecker Degradation Amino_Acids Amino Acids Alkylpyrazines Alkylpyrazines & other Methoxypyrazines Amino_Acids->Alkylpyrazines Reducing_Sugars Reducing Sugars Reducing_Sugars->Alkylpyrazines Oxidation Oxidation Alkylpyrazines->Oxidation High Temperatures Final_Product This compound Oxidation->Final_Product

Caption: Potential formation of this compound during roasting.

Potential Contribution to Coffee Aroma and Flavor

Given its described "earthy, green, and herbaceous" sensory profile, this compound could contribute to the vegetal notes in coffee.[3] Its lower volatility compared to alkylpyrazines suggests it might have a more direct impact on taste and retronasal aroma rather than the orthonasal aroma perceived when smelling the coffee grounds or brew.

The presence of the carboxylic acid group could also contribute to the overall acidity of the coffee, although its concentration would determine the significance of this effect. Furthermore, it may act as a modulator of other flavor compounds, potentially enhancing or suppressing the perception of other aromatic notes.

Analytical Methodologies for Detection and Quantification

The analysis of pyrazine carboxylic acids in a complex matrix like coffee requires a robust and sensitive analytical method. A proposed workflow would involve extraction, derivatization (to improve volatility for gas chromatography), and instrumental analysis.

Experimental Protocol: Quantification of this compound in Coffee
  • Sample Preparation (Green and Roasted Beans):

    • Cryogenically grind coffee beans to a fine powder.

    • Accurately weigh 1 gram of ground coffee into a centrifuge tube.

    • Add an internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Extract with 10 mL of an appropriate solvent (e.g., methanol/water mixture) with sonication for 30 minutes.

    • Centrifuge at 5000 rpm for 10 minutes.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a mixed-mode anion exchange SPE cartridge.

    • Load the supernatant onto the cartridge.

    • Wash with a non-polar solvent to remove interferences.

    • Elute the acidic compounds with an acidified organic solvent.

    • Evaporate the eluate to dryness under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in a derivatization agent (e.g., BSTFA with 1% TMCS).

    • Heat at 70°C for 30 minutes to convert the carboxylic acid to its more volatile trimethylsilyl (TMS) ester.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Inject the derivatized sample into a GC-MS system.

    • Use a non-polar capillary column for separation.

    • Employ a temperature gradient to separate the analytes.

    • Use selected ion monitoring (SIM) mode in the mass spectrometer for high sensitivity and selectivity, monitoring characteristic ions of the derivatized analyte and internal standard.

Analytical_Workflow Start Coffee Sample (Green or Roasted) Grinding Cryogenic Grinding Start->Grinding Extraction Solvent Extraction with Internal Standard Grinding->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup Derivatization Silylation (e.g., BSTFA) Cleanup->Derivatization Analysis GC-MS Analysis (SIM Mode) Derivatization->Analysis End Quantification Analysis->End

Caption: Analytical workflow for this compound in coffee.

Metabolism of Coffee Pyrazines: A Link to Carboxylic Acids

A human intervention study has demonstrated that alkylpyrazines ingested from coffee are extensively metabolized into their corresponding pyrazine carboxylic acids and excreted in urine.[7][8] For instance, 2-methylpyrazine is metabolized to pyrazine-2-carboxylic acid.[7][8] While this study did not specifically identify this compound, it establishes a clear metabolic link between the pyrazines found in coffee and the formation of pyrazine carboxylic acids in the human body. This underscores the biological relevance of this class of compounds in relation to coffee consumption.

Future Research and Conclusion

The role of this compound in coffee aroma is a promising area for future investigation. While its presence and direct contribution to the final cup profile are yet to be definitively proven, the available evidence allows for the formulation of strong hypotheses.

Key areas for future research include:

  • Confirmation of Presence: Utilizing sensitive analytical techniques, such as the one proposed, to confirm and quantify its presence in green and roasted coffee of various origins and processing methods.

  • Sensory Evaluation: Performing sensory studies with pure this compound to determine its flavor threshold and sensory attributes in a coffee matrix.

  • Formation Pathway Elucidation: Using isotopic labeling studies to trace its formation from potential precursors during both biosynthesis and roasting.

References

  • Kremer, J. I., Pickard, S., Stadlmair, L. F., Glaß-Theis, A., Buckel, L., Bakuradze, T., Eisenbrand, G., & Richling, E. (2019). Alkylpyrazines from Coffee are Extensively Metabolized to Pyrazine Carboxylic Acids in the Human Body. Molecular Nutrition & Food Research, 63(14), e1801341. [Link]
  • PubMed. (2019). Alkylpyrazines from Coffee are Extensively Metabolized to Pyrazine Carboxylic Acids in the Human Body. Molecular Nutrition & Food Research, 63(14). [Link]
  • ResearchGate. (2019). Alkylpyrazines from Coffee are Extensively Metabolized to Pyrazine Carboxylic Acids in the Human Body. Molecular Nutrition & Food Research. [Link]
  • ResearchGate. (n.d.). Analytical methods for pyrazine detection. [Link]
  • PubMed. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Food Chemistry, 430. [Link]
  • The Good Scents Company. (n.d.). 2-pyrazine carboxylic acid.
  • PubMed. (2018). Methoxypyrazines biosynthesis and metabolism in grape: A review. Food Chemistry, 245. [Link]
  • ResearchGate. (2018). Methoxypyrazines biosynthesis and metabolism in grape: A review. [Link]
  • Oakwood Chemical. (n.d.). This compound.
  • Google Patents. (n.d.). Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • Royal Society of Chemistry. (2022). Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media. Green Chemistry. [Link]
  • ResearchGate. (n.d.). 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. [Link]
  • ResearchGate. (2021). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. [Link]
  • MDPI. (n.d.). Effect of 2,5-Dicarbonyl-3-Isobutyl-Piperazine on 3-Isobutyl-2-Methoxypyrazine Biosynthesis in Wine Grape. Molecules. [Link]
  • RJPBCS. (n.d.).
  • National Institutes of Health. (n.d.). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. [Link]
  • J-Stage. (1959). Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. Chemical and Pharmaceutical Bulletin, 7(2). [Link]
  • ResearchGate. (n.d.).

Sources

In Vivo Metabolism and Excretion of 5-Methoxypyrazine-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating Uncharted Metabolic Pathways

To our fellow researchers, scientists, and drug development professionals,

The metabolic fate of a compound is a critical determinant of its efficacy and safety. While the body of knowledge for many xenobiotics is vast, there are countless molecules for which this journey remains largely unmapped. 5-Methoxypyrazine-2-carboxylic acid, a compound with potential applications in flavor, fragrance, and agriculture, is one such molecule.[1]

This technical guide ventures into the predictive metabolism and excretion of this compound. In the absence of direct in vivo studies on this specific compound, this document leverages established principles of xenobiotic metabolism, drawing parallels from structurally related pyrazines and carboxylic acids. Our approach is rooted in scientific integrity, providing a robust framework for hypothesis generation and the design of future preclinical studies. We will explore the probable metabolic pathways, predict the primary routes of excretion, and provide detailed, field-proven protocols to empower your research.

This guide is structured to be a practical and intellectually stimulating resource. It is a starting point, a map for a territory yet to be fully explored. Let us begin this scientific inquiry together.

Predicted Metabolic Landscape of this compound

The in vivo biotransformation of this compound is anticipated to proceed through two principal phases of metabolism, a common fate for many xenobiotics. This process is designed to increase the water solubility of the compound, thereby facilitating its excretion from the body.

Phase I Metabolism: The Initial Transformation

Phase I reactions introduce or expose functional groups, preparing the molecule for Phase II conjugation. For this compound, the primary Phase I pathways are likely to involve the cytochrome P450 (CYP450) superfamily of enzymes.[2][3]

  • O-Demethylation: The methoxy group is a prime target for oxidative demethylation by CYP450 enzymes. This reaction would yield 5-Hydroxypyrazine-2-carboxylic acid and formaldehyde. This is a common metabolic route for compounds containing methoxy moieties.

  • Hydroxylation: The pyrazine ring, although generally stable, can undergo hydroxylation at available carbon positions.[4] This reaction, also mediated by CYP450 enzymes, would introduce a hydroxyl group onto the ring, further increasing its polarity. Studies on other pyrazine derivatives have indicated the involvement of CYP2E1, CYP2B1, and CYP3A isozymes in their metabolism.[5]

Phase_I_Metabolism This compound This compound 5-Hydroxypyrazine-2-carboxylic acid 5-Hydroxypyrazine-2-carboxylic acid This compound->5-Hydroxypyrazine-2-carboxylic acid  CYP450 (O-Demethylation) Hydroxylated Metabolite Hydroxylated Metabolite This compound->Hydroxylated Metabolite  CYP450 (Hydroxylation)

Caption: Predicted Phase I metabolic pathways for this compound.

Phase II Metabolism: Conjugation for Excretion

Following Phase I, the newly introduced or exposed functional groups serve as handles for conjugation reactions. These Phase II reactions significantly increase the water solubility of the metabolites, preparing them for efficient elimination.

  • Glucuronidation: The hydroxyl group of 5-Hydroxypyrazine-2-carboxylic acid is an excellent substrate for UDP-glucuronosyltransferases (UGTs). This would result in the formation of a glucuronide conjugate, a highly water-soluble metabolite readily excreted in urine. The metabolism of other pyrazines has been shown to result in glucuronide conjugates.[4][6]

  • Sulfation: The hydroxylated metabolite could also undergo sulfation by sulfotransferases (SULTs), forming a sulfate conjugate.

  • Glutathione Conjugation: While less common for this structure, direct conjugation with glutathione is a possibility, particularly if reactive intermediates are formed during Phase I metabolism.[4]

Phase_II_Metabolism 5-Hydroxypyrazine-2-carboxylic acid 5-Hydroxypyrazine-2-carboxylic acid Glucuronide Conjugate Glucuronide Conjugate 5-Hydroxypyrazine-2-carboxylic acid->Glucuronide Conjugate  UGTs Sulfate Conjugate Sulfate Conjugate 5-Hydroxypyrazine-2-carboxylic acid->Sulfate Conjugate  SULTs

Caption: Predicted Phase II conjugation pathways for the primary Phase I metabolite.

Anticipated Excretion Pathways

The final step in the disposition of this compound and its metabolites is excretion. The physicochemical properties of the parent compound and its metabolites will dictate the primary route of elimination.

Renal Excretion: The Dominant Route

The kidneys are the primary organs for the excretion of water-soluble compounds and their metabolites.[7]

  • Parent Compound: Unchanged this compound, being a carboxylic acid, is likely to be water-soluble to some extent and can be excreted in the urine. However, its degree of ionization at physiological pH will influence its tubular reabsorption.[8]

  • Metabolites: The highly polar glucuronide and sulfate conjugates are expected to be efficiently eliminated via the kidneys with minimal tubular reabsorption.[9]

Biliary Excretion: A Secondary Pathway

Biliary excretion is a potential route for larger molecules and their conjugates.[7]

  • High Molecular Weight Conjugates: While less likely to be the primary route for a molecule of this size, if larger conjugates are formed (e.g., glutathione conjugates), they may be excreted into the bile and subsequently eliminated in the feces.[9]

Experimental Protocols for In Vivo Assessment

To empirically determine the metabolic fate of this compound, a series of well-designed in vivo experiments are necessary. The following protocols provide a comprehensive framework for such an investigation.

Animal Model Selection

The choice of animal model is a critical first step. The Sprague-Dawley rat is a commonly used and well-characterized model for metabolic studies. It is important to use both male and female animals to assess for any sex-dependent differences in metabolism.

In Vivo Pharmacokinetic Study Protocol

Objective: To determine the pharmacokinetic profile and identify the major metabolites of this compound in rats.

Materials:

  • This compound (analytical standard)

  • Sprague-Dawley rats (male and female, 8-10 weeks old)

  • Vehicle for dosing (e.g., 0.5% carboxymethylcellulose)

  • Metabolic cages for collection of urine and feces

  • Blood collection supplies (e.g., EDTA tubes)

  • Centrifuge

  • Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled with a mass spectrometer (MS)

Procedure:

  • Acclimation: Acclimate rats to the housing conditions for at least one week prior to the study.

  • Dosing: Administer a single oral dose of this compound to the rats. A typical dose for a preliminary study might be 10 mg/kg.

  • Blood Sampling: Collect blood samples via tail vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Urine and Feces Collection: House the animals in metabolic cages to allow for the separate collection of urine and feces over a 24 or 48-hour period.

  • Sample Processing:

    • Plasma: Centrifuge blood samples to separate plasma.

    • Urine: Record the total volume of urine collected.

    • Feces: Homogenize fecal samples.

  • Sample Extraction:

    • Plasma and Urine: Perform protein precipitation followed by SPE or LLE to extract the parent compound and its metabolites.[10]

    • Feces: Extract the homogenized feces with an appropriate organic solvent.

  • Analytical Quantification: Analyze the extracted samples using a validated LC-MS/MS method to quantify the concentration of this compound and identify its metabolites.[11][12]

Pharmacokinetic_Study_Workflow cluster_InVivo In-Vivo Phase cluster_ExVivo Ex-Vivo Phase Dosing Dosing Blood_Sampling Blood_Sampling Dosing->Blood_Sampling Urine_Feces_Collection Urine_Feces_Collection Blood_Sampling->Urine_Feces_Collection Sample_Processing Sample_Processing Blood_Sampling->Sample_Processing Sample_Extraction Sample_Extraction Sample_Processing->Sample_Extraction LC_MS_Analysis LC_MS_Analysis Sample_Extraction->LC_MS_Analysis

Caption: Workflow for an in vivo pharmacokinetic study.

Data Analysis and Interpretation

Pharmacokinetic Parameters:

  • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life (t½).

Metabolite Identification:

  • Use the high-resolution mass spectrometry data to propose the structures of the observed metabolites based on their mass-to-charge ratios and fragmentation patterns.

Excretion Profile:

  • Quantify the amount of the parent compound and its metabolites in the urine and feces to determine the primary route and extent of excretion.

Quantitative Data Summary

While specific quantitative data for this compound is not available, the following table provides a template for summarizing the expected outcomes of the proposed in vivo study.

ParameterParent CompoundMetabolite 1 (e.g., 5-Hydroxy)Metabolite 2 (e.g., Glucuronide)
Cmax (ng/mL) To be determinedTo be determinedTo be determined
Tmax (h) To be determinedTo be determinedTo be determined
AUC (ng*h/mL) To be determinedTo be determinedTo be determined
% Excreted in Urine To be determinedTo be determinedTo be determined
% Excreted in Feces To be determinedTo be determinedTo be determined

Conclusion and Future Directions

This technical guide has provided a comprehensive, albeit predictive, overview of the in vivo metabolism and excretion of this compound. Based on the established metabolic pathways of structurally similar pyrazines and carboxylic acids, we anticipate that the primary route of metabolism will involve O-demethylation and hydroxylation, followed by glucuronidation, with the resulting metabolites being predominantly excreted via the kidneys.

The experimental protocols detailed herein offer a robust framework for the empirical investigation of these predictions. The data generated from such studies will be invaluable for understanding the pharmacokinetic and safety profile of this compound, thereby supporting its potential development for various applications. Future research should focus on conducting these in vivo studies and further characterizing the specific CYP450 and UGT enzymes involved in its biotransformation.

References

  • Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315–1320. [Link]
  • Jalas, A. R., Celius, T., & Hodek, P. (2000). Effect of treatment with pyrazine and some derivatives on cytochrome P450 and some enzyme activities in rat liver. Pharmacology & Toxicology, 87(2), 71-77. [Link]
  • ResearchGate. (2010). Pyrazines: Occurrence, formation and biodegradation.
  • Evans, D. C., & Ames, B. N. (2003). Metabolic Activation of a Pyrazinone-Containing Thrombin Inhibitor. Evidence for Novel Biotransformation Involving Pyrazinone Ring Oxidation, Rearrangement, and Covalent Binding to Proteins. Chemical Research in Toxicology, 16(9), 1147–1159. [Link]
  • MDPI. (2022). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Molecules, 27(19), 6678. [Link]
  • MDPI. (2022). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 27(15), 4983. [Link]
  • Semantic Scholar. (2015). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. [Link]
  • ResearchGate. (2015). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities.
  • Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. [Link]
  • Royal Society of Chemistry. (2011). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 9(19), 6435-6450. [Link]
  • Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. [Link]
  • PubMed Central. (2022). Plasma levels of carboxylic acids are markers of early kidney dysfunction in young people with type 1 diabetes.
  • YouTube. (2023). renal excretion & biliary excretion of drugs. ChemHelpASAP. [Link]
  • MDPI. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. International Journal of Molecular Sciences, 24(13), 10985. [Link]
  • Merck Manual Professional Edition. (n.d.). Drug Excretion. Merck Manuals. [Link]
  • PubMed. (1987). Methods in Testing Interrelationships Between Excretion of Drugs via Urine and Bile. Pharmacology & Therapeutics, 33(2-3), 395-409. [Link]
  • PharmacyLibrary. (n.d.). Chapter 18. Urinary and Biliary Recycling.
  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4843. [Link]
  • ResearchGate. (2012). Metabolism of Pesticides by Human Cytochrome P450 Enzymes In Vitro – A Survey.
  • ResearchGate. (2012). An evaluation of the cytochrome P450 inhibition potential of selected pesticides in human hepatic microsomes.
  • PubMed. (1990). Role of cytochromes P450 in drug metabolism and hepatotoxicity. Seminars in Liver Disease, 10(4), 235-250. [Link]
  • PubMed. (2018). Reexploring 5-methoxyindole-2-carboxylic acid (MICA) as a potential antidiabetic agent. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy, 11, 183–186. [Link]
  • PubMed. (2018). Methoxypyrazines biosynthesis and metabolism in grape: A review. Food Chemistry, 245, 977-985. [Link]
  • Oakwood Chemical. (n.d.). This compound. Oakwood Chemical. [Link]
  • MDPI. (2023).
  • PubMed. (1967). Absorption, metabolism, and excretion of 5-methylpyrazole-3-carboxylic acid in the rat, dog, and human. Journal of Pharmaceutical Sciences, 56(9), 1150-1157. [Link]
  • PubMed. (2015). A physiologically based pharmacokinetic model for quinoxaline-2-carboxylic acid in rats, extrapolation to pigs. Journal of Veterinary Pharmacology and Therapeutics, 38(4), 366-375. [Link]

Sources

The Diverse Biological Activities of Pyrazine Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives, particularly those bearing a carboxylic acid moiety, exhibit a remarkable breadth of biological activities, positioning them as crucial leads in modern drug discovery.[1] This technical guide provides an in-depth exploration of the multifaceted pharmacological landscape of pyrazine carboxylic acid derivatives. We will delve into their mechanisms of action across various therapeutic areas, elucidate key structure-activity relationships, and provide detailed, field-proven experimental protocols for their biological evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics based on the pyrazine core.

The Pyrazine Carboxylic Acid Scaffold: A Foundation for Diverse Bioactivity

The pyrazine nucleus is a bioisostere of the pyrimidine ring found in nucleobases, which partially explains its ability to interact with a wide array of biological targets.[3] The presence of the nitrogen atoms allows for hydrogen bonding and other non-covalent interactions within enzyme active sites and receptor binding pockets. The carboxylic acid group, a key pharmacophoric feature, can act as a hydrogen bond donor and acceptor, and can be readily modified to esters or amides, creating prodrugs or modulating pharmacokinetic properties.[3] This chemical versatility, coupled with the inherent biological activity of the pyrazine ring, has led to the development of numerous clinically significant drugs.[2]

Antitubercular Activity: The Legacy of Pyrazinamide and Beyond

Perhaps the most renowned biological activity of a pyrazine carboxylic acid derivative is the antitubercular effect of pyrazinamide (PZA), a first-line drug for the treatment of tuberculosis (TB).[4][5]

Mechanism of Action: A Prodrug Approach

Pyrazinamide itself is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PncA).[3][6] POA is active only under acidic conditions, which are often found in the inflammatory environment of tuberculous lesions.[3] The precise mechanism of action of POA is multifaceted and still under investigation, but several key targets have been identified:

  • Disruption of Membrane Energy and Transport: POA is thought to disrupt membrane potential and interfere with transport functions in Mycobacterium tuberculosis.[3]

  • Inhibition of Fatty Acid Synthase I (FAS-I): POA has been shown to inhibit FAS-I, an enzyme essential for the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall.[3]

  • Targeting PanD: More recently, POA has been found to induce the targeted degradation of PanD, an enzyme in the coenzyme A biosynthetic pathway, which is essential for the survival of M. tuberculosis.[7]

Diagram: Mechanism of Action of Pyrazinamide

graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

PZA [label="Pyrazinamide (PZA)\n(Prodrug)", fillcolor="#F1F3F4", fontcolor="#202124"]; POA [label="Pyrazinoic Acid (POA)\n(Active Drug)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PncA [label="Pyrazinamidase (PncA)\n(Mycobacterial Enzyme)", fillcolor="#FBBC05", fontcolor="#202124"]; FAS1 [label="Fatty Acid Synthase I\n(FAS-I)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PanD [label="PanD Degradation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Membrane [label="Membrane Disruption", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellWall [label="Mycolic Acid Synthesis\nInhibition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CoA [label="Coenzyme A\nBiosynthesis Inhibition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MtbDeath [label="M. tuberculosis\nDeath", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

PZA -> PncA [label="Activation"]; PncA -> POA; POA -> FAS1 [label="Inhibits"]; POA -> PanD [label="Induces"]; POA -> Membrane [label="Disrupts"]; FAS1 -> CellWall; PanD -> CoA; CellWall -> MtbDeath; CoA -> MtbDeath; Membrane -> MtbDeath; }

Caption: Activation and proposed mechanisms of action of pyrazinamide.
Structure-Activity Relationships (SAR)

Extensive research has been conducted to understand the SAR of pyrazinamide derivatives to improve potency and overcome resistance.[5][7] Key findings include:

  • The Carboxamide Moiety: The amide group is crucial for recognition by PncA. Modifications to this group can abolish activity if they prevent conversion to POA.

  • Ring Substitutions: Substitutions at the 3, 5, and 6 positions of the pyrazine ring can significantly impact activity. For instance, alkylamino-group substitutions at the 3 and 5 positions of POA have been shown to be more potent than POA itself.[7]

  • Lipophilicity: The lipophilicity of the derivatives plays a role in their ability to penetrate the mycobacterial cell wall. A quasi-parabolic relationship between lipophilicity (log P) and antimycobacterial activity has been observed for some series of amides.[4][8]

Compound/DerivativeTarget/StrainActivity (MIC/Inhibition)Reference
PyrazinamideM. tuberculosis12.5 µg/mL (in vivo)
5-(4-chlorobenzoyl)-pyrazine-2-carbothioamideM. tuberculosis90% inhibition[9]
3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acidM. tuberculosis72% inhibition[4][8]
Derivative 1f (a PZA derivative)M. tuberculosisMIC = 8.0 µg/mL[5]
Experimental Protocol: Microplate Alamar Blue Assay (MABA)

The MABA is a widely used, rapid, and cost-effective colorimetric assay for determining the antimycobacterial susceptibility of compounds.[10][11][12]

Principle: The assay utilizes the redox indicator Alamar Blue (resazurin), which is blue in its oxidized state and turns pink upon reduction by metabolically active cells.[11] A blue color indicates inhibition of bacterial growth, while a pink color indicates growth.

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • Grow Mycobacterium tuberculosis (e.g., H37Rv strain) in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80.

    • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1 x 10⁷ CFU/mL).[11]

    • Prepare the final inoculum by diluting this suspension 1:20 in 7H9 broth to achieve a concentration of approximately 5 x 10⁵ CFU/mL.[11]

  • Microplate Setup:

    • In a sterile 96-well microplate, add 100 µL of 7H9 broth to all wells.

    • Add 100 µL of the test compound (in various concentrations) to the first well of each row and perform serial dilutions across the plate.

    • Add 100 µL of the final bacterial inoculum to each well, resulting in a final volume of 200 µL and a bacterial concentration of ~2.5 x 10⁵ CFU/mL.[11]

    • Include positive (bacteria only) and negative (broth only) controls.

  • Incubation:

    • Seal the plate and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue:

    • After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% sterile Tween 80 to each well.[12]

    • Re-incubate the plate for 24 hours.

  • Reading Results:

    • Visually observe the color change. The Minimum Inhibitory Concentration (MIC) is defined as the lowest drug concentration that prevents a color change from blue to pink.[12]

    • Alternatively, read the absorbance at 570 nm and 600 nm using a microplate reader for a quantitative result.

Anticancer Activity: A Promising Frontier

Pyrazine carboxylic acid derivatives have emerged as a significant class of compounds with potent anticancer activity against a variety of human cancer cell lines.[1][13][14]

Mechanisms of Action

The anticancer mechanisms of these derivatives are diverse and often target key signaling pathways involved in cancer cell proliferation, survival, and metastasis. Some of the reported mechanisms include:

  • Induction of Apoptosis: Many pyrazine derivatives have been shown to induce programmed cell death in cancer cells.[1][14]

  • Enzyme Inhibition: They can act as inhibitors of various kinases and other enzymes that are overactive in cancer cells.[14][15]

  • DNA Intercalation: Some derivatives may exert their cytotoxic effects by intercalating with DNA, thereby disrupting DNA replication and transcription.[14]

Diagram: Anticancer Mechanisms of Pyrazine Derivatives

G Pyrazine Pyrazine Carboxylic Acid Derivative Apoptosis Induction of Apoptosis Pyrazine->Apoptosis Enzyme Enzyme Inhibition (e.g., Kinases) Pyrazine->Enzyme DNA DNA Intercalation Pyrazine->DNA Survival Decreased Cell Survival Apoptosis->Survival Proliferation Decreased Cell Proliferation Enzyme->Proliferation DNA->Proliferation

Caption: Key anticancer mechanisms of pyrazine carboxylic acid derivatives.
Structure-Activity Relationships (SAR)

The anticancer activity of pyrazine derivatives is highly dependent on their substitution patterns. For example:

  • Chalcone-Pyrazine Hybrids: These hybrids have shown significant inhibitory effects on various cancer cell lines. Compound 48, a chalcone-pyrazine derivative, exhibited a strong inhibitory effect on the BEL-7402 cell line with an IC₅₀ value of 10.74 μM.[1]

  • Coumarin-Pyrazine Derivatives: These derivatives have also been explored for their anticancer potential.[1]

  • Amide and Thioamide Derivatives: Thioamides have generally exhibited higher in vitro antimicrobial and, in some cases, anticancer activity than the corresponding amides.[9]

Compound/DerivativeCell LineActivity (IC₅₀)Reference
Chalcone-Pyrazine Derivative 48BEL-7402 (Hepatocellular Carcinoma)10.74 µM[1]
Terpene-Pyrazine Derivative 321SKOV-3 (Ovarian Cancer)368.7 nM[1]
Terpene-Pyrazine Derivative 321PC-3 (Prostate Cancer)157 nM[1]
Flavonoid-Pyrazine Complex 91Various Cancer Cell Lines2.2–3.3 µM[1]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][5]

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well.[16]

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[16]

  • Compound Treatment:

    • Treat the cells with various concentrations of the pyrazine carboxylic acid derivatives.

    • Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).[16]

  • MTT Addition:

    • After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[16]

    • Gently shake the plate for 15 minutes to ensure complete solubilization.[16]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

A Spectrum of Other Biological Activities

Beyond their well-established antitubercular and anticancer properties, pyrazine carboxylic acid derivatives exhibit a wide range of other important biological activities.

Antifungal Activity

Several pyrazine carboxylic acid derivatives have demonstrated significant antifungal activity against various fungal strains, including Trichophyton mentagrophytes and Candida albicans.[4][8][12] The mechanism of action is often related to the disruption of fungal cell membranes or the inhibition of essential enzymes.

Compound/DerivativeFungal StrainActivity (MIC)Reference
5-benzoylpyrazine-2-carbothioamideTrichophyton mentagrophytes<1.95 µM/mL[9]
5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamideTrichophyton mentagrophytes31.25 µmol/mL[12]

Experimental Protocol: Broth Microdilution Method for Antifungal Susceptibility Testing

This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[3][17]

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., 0.5 × 10³ to 2.5 × 10³ cells/mL) in RPMI 1640 medium.[8]

  • Drug Dilution: In a 96-well microplate, perform serial dilutions of the test compounds in RPMI 1640 medium.

  • Inoculation: Add 100 µL of the fungal inoculum to each well containing 100 µL of the drug solution.[8]

  • Incubation: Incubate the plates at 35°C for 24-48 hours.[8]

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.[3]

Antiviral Activity

Pyrazine derivatives have also shown promise as antiviral agents.[17][18] For example, 2,3-dihydroxy-6-bromo-pyrazino-[2,3-beta]-pyrazine has demonstrated in vitro activity against a range of viruses, including herpes simplex, vaccinia, and some influenza viruses.[18] More recently, pyrazine-based conjugates have been investigated as potential antiviral drug candidates for SARS-CoV-2.[17]

Experimental Protocol: Cytopathic Effect (CPE) Reduction Assay

This assay is used to evaluate the ability of a compound to inhibit the virus-induced damage to host cells.[19]

Step-by-Step Methodology:

  • Cell Culture: Prepare confluent monolayers of a suitable host cell line (e.g., Vero 76 cells) in 96-well plates.[19]

  • Compound and Virus Addition: Treat the cells with serial dilutions of the test compound and then infect them with a specific virus.

  • Incubation: Incubate the plates until a significant cytopathic effect is observed in the virus control wells (typically >80%).[19]

  • Quantification of Cell Viability: Quantify cell viability using a method such as neutral red staining and measure the absorbance spectrophotometrically.[19]

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀) to determine the selectivity index (SI = CC₅₀/EC₅₀).

Anti-inflammatory and Antioxidant Activities

Pyrazine derivatives have been reported to possess both anti-inflammatory and antioxidant properties.[1][16] The anti-inflammatory activity is often assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[20][21] The antioxidant activity can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[1][9]

Experimental Protocol: Nitric Oxide (NO) Assay

Step-by-Step Methodology:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.[20]

  • Treatment: Treat the cells with the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for another 24 hours.[20]

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable metabolite of NO) using the Griess reagent.[20]

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Experimental Protocol: DPPH Radical Scavenging Assay

Step-by-Step Methodology:

  • Reaction Mixture: In a 96-well plate, mix the test compound with a methanolic solution of DPPH.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[22]

  • Absorbance Measurement: Measure the decrease in absorbance at 517 nm.[1]

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100.[1]

Conclusion and Future Perspectives

Pyrazine carboxylic acid derivatives represent a versatile and highly valuable class of compounds in the field of drug discovery. Their diverse biological activities, coupled with their synthetic tractability, make them an attractive scaffold for the development of new therapeutic agents. The continued exploration of their mechanisms of action and the systematic investigation of their structure-activity relationships will undoubtedly lead to the discovery of novel and more potent drug candidates for a wide range of diseases. The experimental protocols detailed in this guide provide a solid foundation for the biological evaluation of these promising molecules, empowering researchers to accelerate the translation of these compounds from the laboratory to the clinic.

References

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI.
  • Dolezal, M., Miletin, M., Kunes, J., & Kralova, K. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 364-373.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules, 28(21), 7440.
  • Substituted 5-aroylpyrazine-2-carboxylic acid derivatives: synthesis and biological activity. (n.d.). PubMed.
  • Pyrazinamide and Pyrazinoic Acid Derivatives Directed to Mycobacterial Enzymes Against Tuberculosis. (n.d.). PubMed.
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2021). Molecules, 26(11), 3363.
  • Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity. (2012). IntechOpen.
  • Hareesh, H. N., Nagananda, G. S., Minchitha, K. U., Swetha, S., Ganai, S. A., Dhananjaya, B. L., Nagaraju, N., & Kathyayini, N. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1914-1926.
  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. (n.d.). National Institutes of Health.
  • Dolezal, M., Miletin, M., Kunes, J., & Kralova, K. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 364.
  • Zhou, S., Yang, S., & Huang, G. (2017). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1183-1186.
  • Lamont, E. A., Dillon, N. A., & Baughn, A. D. (2020). The Bewildering Antitubercular Action of Pyrazinamide. Microbiology and Molecular Biology Reviews, 84(3), e00070-19.
  • Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. (n.d.). PubMed.
  • Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. (n.d.). PubMed.
  • What are the applications of pyrazine derivatives?. (2025). Biosynce.
  • Pyrazinamide and Pyrazinoic Acid Derivatives Directed to Mycobacterial Enzymes Against Tuberculosis. (2018). Bentham Science.
  • In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. (2025). Protocols.io.
  • New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2. (n.d.). National Institutes of Health.
  • Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. (n.d.). PubMed.
  • Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. (2025). ResearchGate.
  • Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. (2012). Journal of Chemical and Pharmaceutical Research, 4(3), 1599-1604.
  • IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. (n.d.). Innovare Academic Sciences.
  • Anti Mycobacterial activity by Alamar Blue assay (MABA). (n.d.). ResearchGate.
  • Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). (n.d.). Bentham Science.
  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022).
  • Antiviral activity of a pyrazino-pyrazine derivative. (n.d.). PubMed.
  • Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches. (n.d.). ResearchGate.
  • Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. (2022). MDPI.
  • Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. (n.d.). National Institutes of Health.

Sources

An In-Depth Technical Guide to 5-Methoxypyrazine-2-carboxylic acid: Discovery and Natural Occurrence

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Methoxypyrazine-2-carboxylic acid is a heterocyclic organic compound of significant interest due to its sensory properties and potential biological activities. This technical guide provides a comprehensive overview of its discovery, natural occurrence, and the scientific principles underlying its existence. While the specific historical details of its initial discovery are not extensively documented, this guide synthesizes information on the broader class of pyrazines to provide context. We delve into its known and potential natural sources, explore plausible biosynthetic pathways based on related methoxypyrazines, and outline established methods for its chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development, food science, and agricultural chemistry who seek a deeper understanding of this intriguing molecule.

Introduction to Pyrazines: A Universe of Aromas and Signals

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are ubiquitous in nature.[1] Their discovery and study, dating back to the late 19th century, have revealed their profound impact on the flavor and aroma of a vast array of foods and beverages.[2] From the nutty, roasted notes in coffee and cocoa to the earthy, vegetative scents of bell peppers and wines, pyrazines are key contributors to our sensory world.[3][4] Beyond their role as flavor constituents, many pyrazines function as crucial signaling molecules in microbial communication, influencing behaviors such as quorum sensing and biofilm formation.[5]

This compound (C6H6N2O3, Molar Mass: 154.12 g/mol ) belongs to this diverse family.[2] Its structure, featuring a pyrazine ring substituted with a methoxy and a carboxylic acid group, suggests a molecule with unique chemical properties and biological relevance. This guide will explore the current state of knowledge regarding this specific pyrazine derivative.

The Elusive Discovery of this compound

While the synthesis of the parent pyrazine ring was first reported in the 1870s, the specific history of the discovery of this compound is not well-documented in publicly available scientific literature.[2] The discovery of many naturally occurring pyrazines is often intertwined with the analysis of food aromas and microbial metabolites. It is plausible that this compound was first identified as a minor component in a complex natural extract, with its structure later confirmed through spectroscopic analysis and chemical synthesis.

The broader history of pyrazine research provides a backdrop for its likely discovery. The development of analytical techniques such as gas chromatography-mass spectrometry (GC-MS) in the mid-20th century was instrumental in identifying volatile pyrazines in food products.[6]

Natural Occurrence: A Tale of Microbes and Plants

While specific organisms that produce this compound are not definitively cataloged, its presence is implied in various natural contexts, particularly in the food and agricultural sectors where it is used as a flavor enhancer and plant growth regulator.[3][4] The natural occurrence of pyrazines is widespread, and we can infer potential sources for the methoxylated carboxylic acid derivative.

Microbial World: A Prolific Source of Pyrazines

Bacteria are well-established producers of a diverse range of pyrazines. Species from genera such as Bacillus, Corynebacterium, and Pseudomonas are known to synthesize various alkylated pyrazines. These compounds often contribute to the characteristic earthy or roasted aromas of fermented foods.

A particularly intriguing potential source is the myxobacteria, a group of soil-dwelling bacteria renowned for their complex social behaviors and production of a rich arsenal of secondary metabolites. While the direct production of this compound by Myxococcus xanthus has not been explicitly reported, these bacteria are known to produce other pyrazine-containing compounds and diketopiperazines, which are precursors to pyrazines. Given their metabolic diversity, it is highly probable that some strains of Myxococcus xanthus or other myxobacteria synthesize this or closely related compounds as part of their chemical communication or defense mechanisms.

The Plant Kingdom: Aromatic Architects

Methoxypyrazines are well-known constituents of many plants, contributing significantly to their aroma profiles. For instance, 3-isobutyl-2-methoxypyrazine is a key aroma compound in bell peppers and is also found in grapes, where it imparts a "green" or "vegetal" note to wines. The biosynthesis of these compounds in plants suggests that enzymatic pathways exist for the formation of the pyrazine ring and its subsequent methoxylation. It is therefore plausible that this compound is a naturally occurring metabolite in certain plant species, potentially as an intermediate or a final product in a yet-to-be-discovered biosynthetic pathway.

Biosynthesis: A Proposed Pathway

The precise biosynthetic pathway for this compound has not been fully elucidated. However, based on our understanding of the biosynthesis of other pyrazines in bacteria and plants, a scientifically sound hypothetical pathway can be proposed. This pathway likely involves the condensation of amino acids or their derivatives to form the pyrazine core, followed by modification reactions.

Proposed Biosynthetic Pathway of this compound

Biosynthesis of this compound cluster_0 Amino Acid Precursors cluster_1 Pyrazine Core Formation cluster_2 Modification Steps Amino_Acid_1 Amino Acid 1 (e.g., Glycine) Dihydropyrazine Dihydropyrazine Intermediate Amino_Acid_1->Dihydropyrazine Condensation Amino_Acid_2 Amino Acid 2 (e.g., Alanine) Amino_Acid_2->Dihydropyrazine Pyrazine_Carboxylic_Acid Pyrazine-2-carboxylic acid Dihydropyrazine->Pyrazine_Carboxylic_Acid Oxidation Hydroxypyrazine 5-Hydroxypyrazine- 2-carboxylic acid Pyrazine_Carboxylic_Acid->Hydroxypyrazine Hydroxylation (P450 monooxygenase) Final_Product 5-Methoxypyrazine- 2-carboxylic acid Hydroxypyrazine->Final_Product Methylation (O-methyltransferase)

Caption: Proposed biosynthetic pathway of this compound.

Key Steps in the Proposed Biosynthesis:

  • Condensation of Amino Acid Precursors: The pathway likely initiates with the condensation of two amino acids, such as glycine and a pyruvate-derived amino acid like alanine, to form a dihydropyrazine intermediate.

  • Oxidation to Form the Pyrazine Ring: The dihydropyrazine intermediate is then oxidized to form the aromatic pyrazine ring, yielding a pyrazine-2-carboxylic acid derivative.

  • Hydroxylation: A hydroxylation step, likely catalyzed by a cytochrome P450 monooxygenase, introduces a hydroxyl group at the 5-position of the pyrazine ring.

  • Methylation: The final step involves the methylation of the hydroxyl group to a methoxy group, a reaction catalyzed by an O-methyltransferase (OMT) enzyme, using S-adenosyl methionine (SAM) as the methyl donor.

Chemical Synthesis: A Laboratory Approach

Proposed Chemical Synthesis of this compound

Chemical Synthesis of this compound Starting_Material 2-Amino-5-bromopyrazine Intermediate_1 2-Cyano-5-methoxypyrazine Starting_Material->Intermediate_1 Methoxylation (NaOMe, CuI) Intermediate_2 Methyl 5-methoxypyrazine-2-carboxylate Intermediate_1->Intermediate_2 Methanolysis (H2SO4, MeOH) Final_Product 5-Methoxypyrazine- 2-carboxylic acid Intermediate_2->Final_Product Hydrolysis (NaOH, H2O)

Caption: A plausible synthetic route for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Amino-5-methoxypyrazine

  • To a solution of 2-amino-5-bromopyrazine in dry methanol, add sodium methoxide and a catalytic amount of copper(I) iodide.

  • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-amino-5-methoxypyrazine.

Step 2: Synthesis of 5-Methoxypyrazine-2-carbonitrile

  • To a cooled solution of 2-amino-5-methoxypyrazine in aqueous tetrafluoroboric acid, add a solution of sodium nitrite in water dropwise to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.

  • Add the cold diazonium salt solution to the cyanide solution and warm the mixture gently.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 5-methoxypyrazine-2-carbonitrile.

Step 3: Hydrolysis to this compound

  • Heat a solution of 5-methoxypyrazine-2-carbonitrile in aqueous sodium hydroxide under reflux for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to afford this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties and expected spectroscopic data for this compound is presented below. These data are crucial for its identification, characterization, and handling.

PropertyValueSource
Molecular Formula C6H6N2O3[2]
Molecular Weight 154.12 g/mol [2]
Appearance White to off-white solid
Melting Point 198-202 °C
Solubility Soluble in methanol, DMSO
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) ~13.5 (s, 1H, COOH), 8.8 (s, 1H, pyrazine-H), 8.3 (s, 1H, pyrazine-H), 4.0 (s, 3H, OCH₃)Predicted
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) ~165 (C=O), ~158 (C-O), ~145 (C-H), ~140 (C-COOH), ~135 (C-H)Predicted
IR (KBr, cm⁻¹) ~3400-2500 (O-H stretch, broad), ~1700 (C=O stretch), ~1600, 1550 (C=N, C=C stretch), ~1250 (C-O stretch)Predicted
MS (ESI-) m/z 153 [M-H]⁻Predicted

Conclusion and Future Directions

This compound stands as a molecule of interest at the intersection of flavor chemistry, microbiology, and agricultural science. While its specific discovery and complete natural distribution remain to be fully elucidated, the foundational knowledge of pyrazine chemistry and biology provides a strong framework for its continued investigation. Future research should focus on screening diverse microbial and plant sources to identify natural producers of this compound. Elucidation of its biosynthetic pathway through genomic and metabolomic approaches will provide valuable insights into its biological roles and may open avenues for its biotechnological production. Further exploration of its bioactivities could uncover novel applications in pharmaceuticals and crop protection. This guide serves as a technical starting point for researchers poised to unravel the remaining mysteries of this fascinating pyrazine derivative.

References

  • Radford, E. J., & Whitworth, D. E. (2023). Identification of secondary metabolites containing a diketopiperazine core in extracts from myxobacterial strains with growth inhibition activity against a range of prey species. Microbiology, 169(10).
  • Yap, K. C., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Borneo Journal of Resource Science and Technology, 7(2), 70-80.
  • Hamchand, R., et al. (2024). Mucosal sugars delineate pyrazine vs pyrazinone autoinducer signaling in Klebsiella oxytoca. bioRxiv.
  • Zhang, Y., et al. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Food Chemistry, 430, 137086.
  • Britannica, The Editors of Encyclopaedia. (2026, January 7). pyrazine. Encyclopedia Britannica.
  • Radford, E. J., & Whitworth, D. E. (2023). Identification of secondary metabolites containing a diketopiperazine core in extracts from myxobacterial strains with growth inhibition activity against a range of prey species. Microbiology Society.
  • Dickschat, J. S., et al. (2010). The Biosynthesis of Branched Dialkylpyrazines in Myxobacteria. ChemBioChem, 11(13), 1835-1844.
  • Chem-Impex International Inc. (n.d.). This compound.
  • Wikipedia. (n.d.). Pyrazine.
  • Asfahl, K. L., & Horswill, A. R. (2011). Bioorganic chemistry of signaling molecules in microbial communication. Natural product reports, 28(7), 1246–1255.
  • Doležal, M., et al. (2003). Substituted 5-aroylpyrazine-2-carboxylic acid derivatives: synthesis and biological activity. Il Farmaco, 58(11), 1105-1111.
  • Lawrence, S. A. (2021). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 26(11), 3183.
  • Dickschat, J. S., et al. (2010). Pyrazine Biosynthesis in Corynebacterium glutamicum. European Journal of Organic Chemistry, 2010(28), 5433-5442.
  • Wang, Y., et al. (2023). Metabolites Discovery from Streptomyces xanthus: Exploring the Potential of Desert Microorganisms. Metabolites, 13(5), 633.
  • Kłosowski, G., et al. (2021). Pyrazines Biosynthesis by Bacillus Strains Isolated from Natto Fermented Soybean. Molecules, 26(22), 7006.
  • Maga, J. A. (1982). Pyrazines in foods: An update.
  • Technoarete. (n.d.). Novel Sythesis Method for 2-Methylpyrazine-5-Carboxylic acid Using Acetone Aldoxime.
  • Cortina, N. S., et al. (2012). Myxoprincomide: A Natural Product from Myxococcus xanthus Discovered by Comprehensive Analysis of the Secondary Metabolome.
  • Chen, Y., et al. (2019). The Biosynthetic Gene Cluster of Pyrazomycin-A C-Nucleoside Antibiotic with a Rare Pyrazole Moiety. ChemBioChem, 21(5), 644-649.
  • Maga, J. A. (1975). Pyrazines in foods. Review. Journal of Agricultural and Food Chemistry, 23(5), 964-964.
  • Wang, Y., et al. (2023). Comparative genomics and transcriptomics insight into myxobacterial metabolism potentials and multiple predatory strategies. Frontiers in Microbiology, 14, 1175608.
  • Velicer, G. J., & Vos, M. (2022). Milestones in the development of Myxococcus xanthus as a model multicellular bacterium. Journal of Bacteriology, 204(7), e00071-22.
  • Kumar, S., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1914-1923.
  • Chem-Impex International Inc. (n.d.). This compound.
  • ChemicalBook. (n.d.). 5-Methyl-2-pyrazinecarboxylic acid synthesis.
  • Kangrui Chemical Co Ltd Changzhou City. (2004). Process for preparing 5-methyl pyrazine-2-carboxylic acid. CN1155581C.
  • Lei, Y., et al. (2018). Methoxypyrazines biosynthesis and metabolism in grape: A review. Food Chemistry, 245, 977-986.
  • Gu, S., et al. (2022). Effect of 2,5-Dicarbonyl-3-Isobutyl-Piperazine on 3-Isobutyl-2-Methoxypyrazine Biosynthesis in Wine Grape. Foods, 11(3), 434.
  • Gu, S., et al. (2021). Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine: Olfactory Properties, Metabolism, Biochemical Regulation, and the HP–MP Cycle. Journal of Fungi, 7(11), 934.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 5-Methoxypyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Molecular Blueprint

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is not merely academic; it is the bedrock upon which successful therapeutic agents are built. These intrinsic characteristics govern a compound's behavior from the moment of formulation to its interaction with biological targets. This guide provides a comprehensive technical overview of 5-Methoxypyrazine-2-carboxylic acid, a heterocyclic compound of growing interest in medicinal chemistry and related fields. As a senior application scientist, my objective is to present not just the data, but the underlying principles and practical implications of these properties, offering a vital resource for researchers navigating the complexities of drug design and molecular optimization.

Core Molecular Attributes

This compound is a substituted pyrazine derivative, a class of compounds known for its presence in various natural products and its versatile role as a scaffold in medicinal chemistry.[1][2] The core structure, featuring a pyrazine ring substituted with a methoxy and a carboxylic acid group, imparts a unique electronic and steric profile that dictates its chemical behavior and biological interactions.

PropertyValueSource(s)
Molecular Formula C₆H₆N₂O₃[1][2][3]
Molecular Weight 154.12 g/mol [1][2][3]
CAS Number 40155-42-8[1][2][3]
Appearance Light yellow to brown to dark green crystalline powder[1][4]

Ionization Behavior: The Critical Role of pKa

The ionization state of a molecule at physiological pH is a paramount determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. The acid dissociation constant (pKa) is the key descriptor of this behavior. This compound possesses a carboxylic acid functional group, rendering it an acidic molecule.

Implications for Drug Development: A pKa in this range indicates that at physiological pH (7.4), the carboxylic acid group will be predominantly deprotonated, existing as a carboxylate anion. This ionized form significantly increases the molecule's aqueous solubility but can hinder its ability to passively diffuse across lipidic cell membranes.

Experimental Determination of pKa: Potentiometric Titration

The gold standard for experimental pKa determination is potentiometric titration. This method relies on monitoring the pH of a solution of the compound as a titrant (a strong base in this case) is incrementally added.

Workflow for Potentiometric pKa Determination

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve compound in H₂O (or co-solvent if needed) titrate Titrate with standardized strong base (e.g., 0.1 M NaOH) prep1->titrate prep2 Calibrate pH meter with standard buffers (pH 4, 7, 10) prep2->titrate record Record pH after each increment of titrant titrate->record plot Plot pH vs. Volume of Titrant record->plot inflection Determine the half-equivalence point (inflection point) plot->inflection pka pKa = pH at half-equivalence point inflection->pka

Caption: Workflow for pKa determination via potentiometric titration.

Step-by-Step Methodology:

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in deionized water to a known concentration. If aqueous solubility is limited, a co-solvent such as methanol or ethanol may be used, and the pKa in the mixed solvent system can be extrapolated to a wholly aqueous environment.

  • Titration: The solution is placed in a thermostated vessel and titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH of the solution is monitored continuously using a calibrated pH electrode.

  • Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.

Solubility Profile: A Key Determinant of Bioavailability

The solubility of a drug candidate in both aqueous and organic media is a critical factor influencing its formulation, administration route, and ultimately, its bioavailability.

Aqueous Solubility

The aqueous solubility of this compound is expected to be highly pH-dependent, a direct consequence of its acidic nature.

  • At low pH (pH < pKa): The molecule will exist predominantly in its neutral, protonated form. The solubility in this state, known as the intrinsic solubility, is generally lower due to the energetic cost of disrupting the crystal lattice.

  • At high pH (pH > pKa): The molecule will be in its ionized, deprotonated (carboxylate) form. The strong ion-dipole interactions with water molecules significantly increase its aqueous solubility.

For the related compound 5-Hydroxypyrazine-2-carboxylic acid, increasing the pH of the aqueous solution is a key strategy to enhance its solubility.[5]

Organic Solvent Solubility

Information from suppliers indicates that this compound is soluble in dimethyl sulfoxide (DMSO).[6] Qualitative solubility in other common organic solvents such as methanol and ethanol is also anticipated due to the presence of the polar carboxylic acid and methoxy groups.[7]

SolventPredicted/Reported Solubility
Water pH-dependent; higher solubility at pH > pKa
DMSO Soluble
Methanol Likely soluble
Ethanol Likely soluble
Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method remains a reliable technique for determining the equilibrium solubility of a compound.

Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess solid compound to the chosen solvent equilibrate Agitate at a constant temperature for 24-48h prep1->equilibrate separate Separate solid and liquid phases (centrifugation/filtration) equilibrate->separate quantify Quantify the concentration of the dissolved compound in the supernatant (e.g., by HPLC or UV-Vis) separate->quantify

Sources

An In-Depth Technical Guide to the Putative Amino Acid Precursors for 5-Methoxypyrazine-2-carboxylic Acid Biosynthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Methoxypyrazine-2-carboxylic acid is a heterocyclic compound of interest for its potential applications in pharmaceuticals and as a specialty chemical. While its synthetic routes are established, its natural biosynthetic pathway remains unelucidated. This technical guide synthesizes current knowledge on the biosynthesis of related pyrazine compounds to propose a plausible and experimentally verifiable pathway for this compound originating from amino acid precursors. We delve into the chemical logic of precursor selection, outline the key enzymatic steps, and provide a comprehensive framework of experimental protocols for researchers aiming to validate this proposed pathway. This document is intended for researchers, scientists, and drug development professionals engaged in natural product biosynthesis, metabolic engineering, and drug discovery.

Part 1: The Biosynthetic Landscape of Pyrazines

Pyrazines are a diverse class of nitrogen-containing heterocyclic compounds that are ubiquitous in nature.[1][2] They are well-known as potent aroma and flavor components in cooked foods, formed non-enzymatically through the Maillard reaction.[3][4] However, a vast array of substituted pyrazines are also produced as secondary metabolites by microorganisms, plants, and insects, where they serve as signaling molecules, pheromones, and defense compounds.[1][5]

The enzymatic biosynthesis of the pyrazine core typically relies on the condensation of precursors derived from amino acid metabolism.[6] Two predominant mechanisms for pyrazine ring formation have been identified:

  • Dimerization of α-Amino Ketones/Aldehydes: Amino acids are converted to α-amino aldehydes or ketones, which then undergo a cyclodimerization and subsequent oxidation to form the aromatic pyrazine ring. This route is a biomimetic synthesis for several 2,5-disubstituted pyrazine natural products.[7]

  • NRPS-Mediated Condensation: Multidomain nonribosomal peptide synthetases (NRPSs) can condense two amino acids to form a dipeptide intermediate. Subsequent enzymatic modification and cyclization, often occurring on the NRPS assembly line, yield a pyrazinone or dihydropyrazine, which is then released and aromatized.[8][9]

The final substitution pattern of the pyrazine is dictated by the specific amino acid precursors utilized. For instance, valine is a precursor for isopropyl-substituted pyrazines, while threonine can lead to the formation of dimethylpyrazines.[5][10][11] For methoxypyrazines, the biosynthesis universally concludes with an O-methylation step, where an O-methyltransferase (OMT) enzyme transfers a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxypyrazine intermediate.[12][13]

While the biosynthesis of alkyl- and methoxy-alkylpyrazines has received considerable attention, the pathway leading to this compound has not been explicitly described. This guide aims to fill this knowledge gap by proposing a pathway grounded in these established biosynthetic principles.

Part 2: A Proposed Biosynthetic Pathway

We hypothesize a three-stage pathway for the biosynthesis of this compound, beginning with the formation of a carboxylated pyrazine core, followed by hydroxylation and terminal methylation. The most chemically parsimonious route to the core structure involves the condensation of precursors derived from L-aspartic acid (a C4 amino acid providing the carboxyl group) and L-glycine (a C2 amino acid).

Stage 1: Formation of the 5-Hydroxypyrazine-2-carboxylic Acid Intermediate

The central challenge is the asymmetric assembly of the carboxylated pyrazine ring. We propose that this occurs through the condensation of two distinct amino acid-derived building blocks.

  • Precursor Activation: L-Aspartic acid and L-glycine are activated, likely as thioesters on the phosphopantetheinyl arms of an NRPS or related enzyme complex.

  • Condensation & Cyclization: An NRPS-like enzyme would catalyze the formation of a peptide bond between activated glycine and aspartate. The enzyme would then facilitate an intramolecular condensation and cyclization to form a dihydropyrazinone ring.

  • Aromatization & Hydroxylation: The dihydropyrazinone intermediate undergoes enzymatic oxidation (aromatization) to form the stable pyrazine ring. This process may also include a hydroxylation step at the C-5 position, catalyzed by a monooxygenase, to yield the key intermediate, 5-hydroxypyrazine-2-carboxylic acid . This intermediate is analogous to the hydroxypyrazine precursors seen in the biosynthesis of other methoxypyrazines.[12]

Stage 2: O-Methylation

This final step is the most well-understood aspect of methoxypyrazine biosynthesis.

  • Methyl Group Transfer: A specific O-methyltransferase (OMT) recognizes 5-hydroxypyrazine-2-carboxylic acid as its substrate. It then catalyzes the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the hydroxyl group, yielding the final product, This compound .

The proposed pathway is depicted below.

Biosynthetic Pathway cluster_precursors Amino Acid Precursors cluster_core_synthesis Stage 1: Core Ring Formation cluster_methylation Stage 2: O-Methylation Asp L-Aspartic Acid Activated Activated Intermediates (e.g., on NRPS) Asp->Activated Enzyme Activation (e.g., NRPS) Gly L-Glycine Gly->Activated Enzyme Activation (e.g., NRPS) Cyclized Dihydropyrazinone Intermediate Activated->Cyclized Condensation & Cyclization HPCA 5-Hydroxypyrazine- 2-carboxylic Acid Cyclized->HPCA Oxidation & Hydroxylation MPCA 5-Methoxypyrazine- 2-carboxylic Acid HPCA->MPCA O-Methyltransferase (OMT) SAH S-Adenosyl- Homocysteine MPCA->SAH - H⁺ SAM S-Adenosyl-L-Methionine (SAM) SAM->HPCA + CH₃ SAM->SAH

Caption: Proposed biosynthetic pathway for this compound.

Part 3: Precursor Contribution and Key Enzyme Families

The selection of amino acid precursors is the most critical determinant of the final product structure. Our proposed pathway relies on specific contributions from L-aspartic acid and L-glycine, catalyzed by a coordinated set of enzyme families.

Proposed Precursor Origin / Role Atoms Contributed to Pyrazine Core Key Enzyme Families
L-Aspartic Acid Primary MetabolismC2, C3, N4, and the Carboxyl group at C2Nonribosomal Peptide Synthetase (NRPS) / Amidotransferase
L-Glycine Primary MetabolismC5, C6, and N1Nonribosomal Peptide Synthetase (NRPS)
Molecular Oxygen (O₂) EnvironmentalOxygen atom for the C5-hydroxyl groupMonooxygenase (e.g., Cytochrome P450)
S-Adenosyl-L-Methionine (SAM) One-Carbon MetabolismMethyl group for the 5-methoxy moietyO-Methyltransferase (OMT)

Causality in Enzyme Selection:

  • NRPS/Transaminase System: The formation of an asymmetric pyrazine from two different amino acids strongly suggests the involvement of a highly specific enzymatic assembly line, such as an NRPS, to control substrate selection and the order of condensation.[8][9] A simpler system involving transaminases to form α-amino ketones is also possible but may offer less stereo- and regiochemical control.[14]

  • Monooxygenase: The introduction of a hydroxyl group onto the aromatic pyrazine ring is a classic oxidation reaction that requires activation of molecular oxygen, a role typically performed by monooxygenases.

  • O-Methyltransferase (OMT): The high specificity of OMTs for their substrate and the requirement for the SAM cofactor are hallmarks of secondary metabolism. Plant OMTs involved in methoxypyrazine biosynthesis have been identified and characterized, providing a strong precedent for this final enzymatic step.[12][15]

Part 4: A Framework for Experimental Validation

Validating the proposed pathway requires a multi-faceted approach combining metabolic labeling, analytical chemistry, and molecular biology. The following protocols provide a self-validating system to interrogate the biosynthesis of this compound in a potential producing organism, such as a novel Actinomycete strain.[16][17]

Experimental Workflow cluster_organism 1. Isotope Feeding cluster_analysis 2. Metabolite Analysis cluster_validation 3. Enzymatic Validation Organism Cultivate Producing Organism (e.g., Actinomycete) Feeding Feed with Stable Isotope Labeled Amino Acids (¹³C, ¹⁵N-Asp; ¹³C, ¹⁵N-Gly) Organism->Feeding Extraction Extract Metabolites from Culture Broth Feeding->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Analysis Analyze Mass Shift in Target Compound LCMS->Analysis BGC Identify Putative Biosynthetic Gene Cluster (BGC) Analysis->BGC Confirmation of Precursors Informs Gene Search Cloning Clone & Express Candidate Genes (e.g., OMT) BGC->Cloning Assay Perform In Vitro Enzyme Assays Cloning->Assay Assay->Analysis Confirms Enzyme Function & Product Identity

Caption: Experimental workflow for validating the proposed biosynthetic pathway.

Experimental Protocol 1: Stable Isotope Labeling to Identify Precursors

Objective: To determine if L-aspartic acid and L-glycine are incorporated into the this compound backbone.

Methodology:

  • Cultivation: Inoculate the putative producing microorganism into a minimal defined medium where amino acid concentrations can be controlled. Grow triplicate cultures under optimal production conditions.

  • Precursor Feeding:

    • Control Group: Supplement with unlabeled L-aspartic acid and L-glycine (e.g., at 1 mM).

    • Test Group 1: Supplement with [U-¹³C₄, ¹⁵N]-L-aspartic acid (1 mM) and unlabeled L-glycine.

    • Test Group 2: Supplement with [U-¹³C₂, ¹⁵N]-L-glycine (1 mM) and unlabeled L-aspartic acid.

  • Incubation: Continue incubation for the duration of the production phase (e.g., 48-72 hours).

  • Extraction:

    • Centrifuge cultures to separate biomass from the supernatant.

    • Acidify the supernatant to pH ~2 with 6M HCl.

    • Perform a liquid-liquid extraction of the supernatant three times with an equal volume of ethyl acetate.

    • Pool the organic phases, dry over anhydrous sodium sulfate, and evaporate to dryness under reduced pressure.

  • Analysis: Reconstitute the dried extract in a known volume of 50% methanol. Analyze via high-resolution LC-MS. Compare the mass spectrum of the this compound peak (parent ion [M+H]⁺) between the control and test groups.

  • Interpretation:

    • An increase in mass corresponding to the incorporation of the heavy isotopes from the labeled precursors (e.g., a +5 Da shift for ¹³C₄, ¹⁵N-Asp or a +3 Da shift for ¹³C₂, ¹⁵N-Gly) provides definitive evidence of their role as precursors.

Experimental Protocol 2: LC-MS/MS Method for Quantification

Objective: To develop a sensitive and specific method for detecting and quantifying this compound and its putative hydroxylated precursor in culture extracts.

Methodology:

  • Instrumentation: A triple quadrupole mass spectrometer coupled to a high-performance liquid chromatography (HPLC) system.

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (Multiple Reaction Monitoring - MRM):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: Optimize using authentic standards.

      • This compound: Monitor the transition from the parent ion [M+H]⁺ to a characteristic fragment ion.

      • 5-Hydroxypyrazine-2-carboxylic acid: Monitor the transition from its parent ion [M+H]⁺ to its corresponding fragment.

  • Quantification: Prepare a standard curve using serial dilutions of an authentic this compound standard (0.1 ng/mL to 1000 ng/mL) in an extracted blank medium matrix. Quantify the compound in experimental samples by comparing peak areas to the standard curve.

Part 5: Conclusion and Future Directions

The biosynthesis of this compound remains an open field of inquiry. This guide puts forth a robust, chemically logical hypothesis centered on the condensation of L-aspartic acid and L-glycine, followed by hydroxylation and O-methylation. This proposed pathway provides a clear and actionable roadmap for researchers.

The definitive elucidation of this pathway will likely emerge from the discovery and characterization of the responsible biosynthetic gene cluster (BGC) from a producing microorganism. Future research should focus on:

  • Genome Mining: Screening the genomes of known pyrazine-producing bacteria, particularly Actinomycetes, for putative NRPS or other biosynthetic genes co-localized with OMTs and monooxygenases.

  • Heterologous Expression: Expressing entire candidate BGCs in a clean host chassis like E. coli or Streptomyces coelicolor to confirm product formation.

  • Enzyme Characterization: Performing in-depth biochemical characterization of each enzyme in the pathway to understand its substrate specificity and catalytic mechanism.

By combining the metabolic and genetic approaches outlined in this guide, the scientific community can systematically unravel the molecular machinery responsible for producing this intriguing natural product.

References

A consolidated list of all sources cited within this technical guide is provided below.

  • Dunlevy, J. D., Dennis, E. G., et al. (2008). Two O-methyltransferases involved in the biosynthesis of methoxypyrazines: grape-derived aroma compounds important to wine flavour. PubMed.
  • Hwang, H. I., Hartman, T. G., Ho, C. T. (1995). Relative Reactivities of Amino Acids in Pyrazine Formation. Research With Rutgers.
  • Sutton, P., et al. (2018). Chemo-Enzymatic Synthesis of Pyrazines and Pyrroles. ResearchGate.
  • Dickschat, J. S., et al. (2005). The Biosynthesis of Branched Dialkylpyrazines in Myxobacteria. ResearchGate.
  • Yashin, V. V., et al. (2015). Enzymology of Pyran Ring A Formation in Salinomycin Biosynthesis. PubMed.
  • Bansal, R., et al. (2019). Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. ResearchGate.
  • Krátky, F., et al. (2007). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. National Institutes of Health.
  • Burrell, A. J., et al. (2012). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Royal Society of Chemistry.
  • Gładkowski, W., et al. (2021). Pyrazines Biosynthesis by Bacillus Strains Isolated from Natto Fermented Soybean. National Institutes of Health.
  • Morishige, T., et al. (2000). Molecular characterization of O-methyltransferases involved in isoquinoline alkaloid biosynthesis in Coptis japonica. National Institutes of Health.
  • Wang, Y., et al. (2019). High-yield and plasmid-free biocatalytic production of 5-methylpyrazine-2-carboxylic acid by combinatorial genetic elements engineering and genome engineering of Escherichia coli. PubMed.
  • Cui, H., et al. (2021). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. National Institutes of Health.
  • Manivasagan, P., et al. (2024). Actinomycete-Derived Pigments: A Path Toward Sustainable Industrial Colorants. MDPI.
  • Sidhu, J. S., et al. (2023). 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. Wiley Online Library.
  • Liu, Y., Quan, C. (2024). Synthetic pathways for microbial biosynthesis of valuable pyrazine derivatives using genetically modified Pseudomonas putida KT2440. National Institutes of Health.
  • Beck, J. J., et al. (2014). Novel pyrazine metabolites found in polymyxin biosynthesis by Paenibacillus polymyxa. PubMed.
  • Wilson, M. Z., et al. (2022). Pyrazinone Biosynthesis and Signaling—Myxo Style. National Institutes of Health.
  • Müller, R., Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. PubMed.
  • Zhang, D., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.
  • Wilson, M. Z., et al. (2022). Pyrazinone Biosynthesis and Signaling Myxo Style. ACS Central Science.
  • Kjaerulff, L., et al. (2018). Proposed biosynthesis of pyrazines 1 and 2, involving oxidations (ox.), reductions (red.), spontaneous tautomerization (taut.) and dehydration (−H 2 O). ResearchGate.
  • Berdy, J. (2005). Bioactive microbial metabolites. National Institutes of Health.
  • Lei, Y., et al. (2018). Methoxypyrazines biosynthesis and metabolism in grape: A review. ResearchGate.
  • Dickschat, J. S., et al. (2005). Novel Pyrazines from the MyxobacteriumChondromyces crocatus and Marine Bacteria. ResearchGate.
  • Poursac, F., et al. (2018). Main reaction pathways for the formation of pyrazine derivatives from... ResearchGate.
  • Ribéreau-Gayon, P., et al. (2019). The proposed biosynthesis pathways of pyrazines (A) and the... ResearchGate.

Sources

An In-depth Technical Guide on O-Methyltransferase Genes in Methoxypyrazine Formation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Aromatic Significance of Methoxypyrazines

Methoxypyrazines (MPs) are a class of potent, nitrogen-containing aromatic compounds found throughout the natural world, from plants to insects.[1] They are perhaps most famously recognized for contributing the characteristic "green" or "vegetative" aromas to a variety of foods and beverages, including bell peppers, asparagus, and certain wine grape varieties like Cabernet Sauvignon and Sauvignon Blanc.[2][3] The most common and well-studied MPs include 3-isobutyl-2-methoxypyrazine (IBMP), 3-isopropyl-2-methoxypyrazine (IPMP), and 3-sec-butyl-2-methoxypyrazine (SBMP).[4] These compounds have remarkably low sensory detection thresholds, meaning even minute concentrations can significantly impact the final aroma profile of a product.[5] While desirable in some contexts, excessive levels of MPs in wine are often considered a flaw, associated with unripe grapes.[4] This guide provides a comprehensive exploration of the pivotal role of O-methyltransferase (OMT) genes in the biosynthesis of these influential molecules.

The Biosynthetic Pathway: A Focus on the Final Step

While the complete biosynthetic pathway of methoxypyrazines in plants is not yet fully elucidated, there is strong scientific consensus on the final, crucial step: the O-methylation of a hydroxypyrazine (HP) precursor.[6][7] This reaction is catalyzed by a specific class of enzymes known as O-methyltransferases (OMTs).[8] These enzymes facilitate the transfer of a methyl group from the donor molecule, S-adenosyl-L-methionine (SAM), to the hydroxyl group of the hydroxypyrazine, forming the corresponding methoxypyrazine and S-adenosyl-L-homocysteine (SAHcy) as a byproduct.[8][9]

Two primary hypothetical pathways for the formation of the initial hydroxypyrazine ring have been proposed. One involves the amidation of branched-chain amino acids (leucine for IBMP, valine for IPMP, and isoleucine for SBMP) followed by condensation with a dicarbonyl compound.[3] The second proposed pathway involves the initial condensation of two amino acids to form a cyclic dipeptide.[3]

Caption: Proposed biosynthesis pathway for 3-alkyl-2-methoxypyrazines.

The O-Methyltransferase Gene Family in Vitis vinifera

In the context of wine grapes (Vitis vinifera), extensive research has led to the identification and characterization of several OMT genes involved in methoxypyrazine biosynthesis.[5] To date, four key genes have been identified: VvOMT1, VvOMT2, VvOMT3, and VvOMT4.[5][10]

Functional characterization of the enzymes encoded by these genes has revealed distinct substrate specificities and catalytic efficiencies. For instance, VvOMT1 exhibits higher catalytic activity towards 3-isobutyl-2-hydroxypyrazine (IBHP), the precursor to IBMP, compared to 3-isopropyl-2-hydroxypyrazine (IPHP).[7] Conversely, VvOMT2 shows a preference for IPHP.[7] Subsequent research identified VvOMT3 as a key gene for IBMP biosynthesis in grapevine, with the VvOMT3 protein demonstrating high specificity and efficiency for methylating IBHP.[11][12] The expression of these genes is temporally and spatially regulated, often coinciding with the period of methoxypyrazine accumulation in grape berries, which primarily occurs in the early stages of fruit development before veraison (the onset of ripening).[10][13]

Structural and Functional Insights

The catalytic efficiency differences between OMT enzymes can be attributed to subtle variations in their amino acid sequences, particularly within the active site.[14] Studies on VvOMT1 and VvOMT2 have shown that differences in key residues can create steric hindrance, limiting the formation of the transition state in the less efficient enzyme.[14][15] This highlights the importance of the three-dimensional structure of the enzyme in determining its function.

GenePrimary Substrate PreferenceKey Findings
VvOMT1 Isobutyl hydroxypyrazine (IBHP)Expression in grape skin and flesh correlates with MP accumulation.[7]
VvOMT2 Isopropyl hydroxypyrazine (IPHP)Highly expressed in roots, which also contain high levels of MPs.[7]
VvOMT3 Isobutyl hydroxypyrazine (IBHP)Considered a key gene for IBMP biosynthesis due to high specificity and efficiency.[11][12]
VvOMT4 HydroxypyrazinesContributes to MP biosynthesis, but to a lesser extent than VvOMT3.[11]

Methodologies for Studying OMT Genes and Methoxypyrazine Formation

A multi-faceted approach is required to fully understand the role of OMT genes in methoxypyrazine biosynthesis. This involves a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Experimental Workflow for OMT Gene Characterization

OMT_Workflow cluster_gene Gene Identification & Cloning cluster_protein Recombinant Protein Expression & Purification cluster_analysis Functional & Analytical Characterization RNA_Extraction RNA Extraction (e.g., from grape berries) cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis Expression_Analysis Gene Expression Analysis (qPCR) RNA_Extraction->Expression_Analysis PCR PCR Amplification of OMT genes cDNA_Synthesis->PCR Cloning Cloning into Expression Vector PCR->Cloning Transformation Transformation into Host (e.g., E. coli) Cloning->Transformation Expression Protein Expression Induction Transformation->Expression Purification Protein Purification (e.g., Chromatography) Expression->Purification Enzyme_Assay Enzyme Kinetic Assays Purification->Enzyme_Assay Quantification MP Quantification (GC-MS) Enzyme_Assay->Quantification

Caption: A typical experimental workflow for OMT gene characterization.

Detailed Experimental Protocols
1. Cloning and Heterologous Expression of OMT Genes

The causality behind this step is to isolate the specific gene of interest and produce its corresponding protein in a controlled system for functional analysis. E. coli is often chosen as the expression host due to its rapid growth and well-established genetic tools.

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the plant tissue of interest (e.g., grape berries at a specific developmental stage). This RNA is then reverse-transcribed to create complementary DNA (cDNA), which serves as the template for gene amplification.

  • PCR Amplification: Using primers designed based on known OMT sequences, the target OMT gene is amplified from the cDNA library via Polymerase Chain Reaction (PCR).

  • Cloning: The amplified OMT gene is then ligated into an expression vector, which contains the necessary elements for protein expression in a host organism.

  • Transformation and Expression: The recombinant vector is introduced into a host, such as E. coli. The host is then cultured, and protein expression is induced, often by adding a specific chemical like IPTG.

  • Protein Purification: The expressed recombinant OMT protein is purified from the host cell lysate using techniques like affinity chromatography.[7]

2. Enzyme Kinetic Assays

These assays are crucial for determining the substrate specificity and catalytic efficiency of the purified OMT enzyme.

  • Reaction Mixture Preparation: A typical reaction mixture includes the purified OMT enzyme, a specific hydroxypyrazine substrate (e.g., IBHP or IPHP), the methyl donor SAM, and a suitable buffer to maintain optimal pH.[16][17]

  • Incubation: The reaction is incubated at a controlled temperature for a specific period.

  • Reaction Termination and Extraction: The reaction is stopped, often by adding a solvent like methanol, which also serves to extract the newly formed methoxypyrazine.[16]

  • Quantification: The amount of methoxypyrazine produced is quantified using analytical techniques, most commonly Gas Chromatography-Mass Spectrometry (GC-MS).[18]

  • Kinetic Parameter Calculation: By varying the substrate concentration, key kinetic parameters such as Km (Michaelis constant) and Vmax (maximum reaction velocity) can be determined.[17][19]

3. Quantification of Methoxypyrazines

Accurate quantification of MPs at trace levels is essential for correlating gene expression with metabolite accumulation. GC-MS is the gold standard for this analysis due to its high sensitivity and selectivity.[20]

  • Sample Preparation: MPs are volatile, so extraction techniques are designed to capture them from the sample matrix (e.g., grape juice, wine). Common methods include headspace solid-phase microextraction (HS-SPME) and stir bar sorptive extraction (SBSE).[18][21]

  • Gas Chromatography (GC): The extracted volatile compounds are separated based on their boiling points and interactions with the GC column.

  • Mass Spectrometry (MS): The separated compounds are then ionized and fragmented, and the resulting mass-to-charge ratio of the fragments is used to identify and quantify the specific methoxypyrazines. Stable isotope dilution analysis is often employed for the most accurate quantification.[22]

Factors Influencing Methoxypyrazine Formation

The accumulation of methoxypyrazines in plants is not solely dependent on the presence of OMT genes. A complex interplay of genetic and environmental factors regulates their final concentration.

Genetic Regulation

The expression levels of the VvOMT genes are a primary determinant of MP accumulation.[2] Grapevine varieties known for high MP content, such as Cabernet Sauvignon, generally show higher expression of key VvOMT genes during early berry development compared to low-MP varieties.[11]

Environmental and Viticultural Influences

Several environmental and viticultural (grape-growing) practices can significantly impact MP levels, primarily by influencing gene expression or the stability of the compounds themselves.

  • Sunlight Exposure: Increased sunlight exposure on the grape clusters, often achieved through leaf removal, is strongly correlated with lower MP concentrations at harvest.[23][24] This effect is most pronounced when applied before veraison, suggesting that light may inhibit the accumulation of MPs rather than promoting their degradation.[24]

  • Temperature: Cool ripening conditions are associated with higher levels of MPs in the final grapes and wine.[4][13] Conversely, warmer temperatures, particularly during the early stages of berry development, can lead to lower MP accumulation.[23][24]

  • Vine Water Status: Excessive water availability can lead to more vigorous vine growth, resulting in increased shading of the fruit. This shading is linked to higher MP accumulation.[13]

Caption: Key factors influencing methoxypyrazine levels in grapes.

Beyond Plants: Methoxypyrazines in Other Organisms

It is important to note that the biosynthesis of methoxypyrazines is not limited to the plant kingdom. Certain insects, notably ladybugs (family Coccinellidae), produce and secrete MPs as a form of chemical defense against predators.[25][26] The presence of these insects in vineyards during harvest can lead to a wine fault known as "ladybug taint," where MPs from the insects are inadvertently introduced into the wine, imparting strong, undesirable vegetative aromas.[22] Interestingly, recent research suggests that symbiotic microorganisms within the ladybugs may be responsible for the synthesis of these defensive compounds.[25][27]

Future Perspectives and Applications

The ongoing research into O-methyltransferase genes and methoxypyrazine formation holds significant promise for various fields. In viticulture and oenology, a deeper understanding of the genetic and environmental regulation of VvOMT genes can lead to more precise vineyard management strategies to control MP levels and enhance wine quality.[7] This could involve the development of molecular markers to screen for grapevine varieties with a genetic predisposition for lower MP production.

For the broader food and flavor industry, the ability to harness and control the expression of OMT genes in microbial or plant-based systems could open up new avenues for the biotechnological production of natural flavor compounds. This knowledge is also critical for understanding and mitigating the formation of off-flavors in various food products.[28]

References

  • Factors affecting the presence of 3-alkyl-2-methoxypyrazines in grapes and wines. A review. (n.d.). IVIS.
  • How Viticultural Factors Affect Methoxypyrazines. (2012, April 17). WineBusiness Analytics.
  • Gregan, S. M., & Jordan, B. (2016). Methoxypyrazine Accumulation and O-Methyltransferase Gene Expression in Sauvignon blanc Grapes: The Role of Leaf Removal, Light Exposure, and Berry Development. Journal of Agricultural and Food Chemistry, 64(15), 3034-3042.
  • Lei, Y., et al. (2021). Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine: Olfactory Properties, Metabolism, Biochemical Regulation, and the HP–MP Cycle. Molecules, 26(20), 6249.
  • Pickering, G. J., & Botezatu, A. (2021).
  • Gregan, S. M., & Jordan, B. (2016). Methoxypyrazine Accumulation and O-Methyltransferase Gene Expression in Sauvignon blanc Grapes: The Role of Leaf Removal, Light Exposure, and Berry Development. PubMed.
  • Vallarino, J. G., et al. (2011). Biosynthesis of methoxypyrazines: elucidating the structural/functional relationship of two Vitis vinifera O-methyltransferases capable of catalyzing the putative final step of the biosynthesis of 3-alkyl-2-methoxypyrazine. Journal of Agricultural and Food Chemistry, 59(13), 7310-7316.
  • Kilmartin, P. A., et al. (2024). Structure-Based Catalytic Mechanism of Amaryllidaceae O-Methyltransferases.
  • Guillaumie, S., et al. (2013). Genetic Analysis of the Biosynthesis of 2-Methoxy-3-Isobutylpyrazine, a Major Grape-Derived Aroma Compound Impacting Wine Quality. Plant Physiology, 162(2), 604-615.
  • Vallarino, J. G., et al. (2011). Biosynthesis of Methoxypyrazines: Elucidating the Structural/Functional Relationship of Two Vitis vinifera O-Methyltransferases Capable of Catalyzing the Putative Final Step of the Biosynthesis of 3-Alkyl-2-Methoxypyrazine. Journal of Agricultural and Food Chemistry, 59(13), 7310-7316.
  • Dunlevy, J. D., et al. (2010). Two O-methyltransferases involved in the biosynthesis of methoxypyrazines: Grape-derived aroma compounds important to wine flavour. Plant Molecular Biology, 74(1-2), 77-89.
  • Vallarino, J. G., et al. (2011). Biosynthesis of Methoxypyrazines: Elucidating the Structural/Functional Relationship of Two Vitis vinifera O-Methyltransferases Capable of Catalyzing the Putative Final Step of the Biosynthesis of 3-Alkyl-2-Methoxypyrazine. ResearchGate.
  • (n.d.). Methoxypyrazines biosynthesis and metabolism in grape: A review. ResearchGate.
  • The “mean greenies”: Methoxypyrazines in wine. (2019, August 28). Gravity Wine House.
  • Roston, D., et al. (2016). Convergent Mechanistic Features between the Structurally Diverse N- and O-Methyltransferases: Glycine N-Methyltransferase and Catechol O-Methyltransferase. Journal of the American Chemical Society, 138(26), 8169-8177.
  • Proposed biosynthesis pathway for 3-alkyl-2-methoxypyrazine. The... (n.d.). ResearchGate.
  • Schmidtberg, H., et al. (2019). Symbiont-mediated chemical defense in the invasive ladybird Harmonia axyridis. Ecology and Evolution, 9(22), 12647-12660.
  • Lei, Y., et al. (2021). Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine: Olfactory Properties, Metabolism, Biochemical Regulation, and the HP–MP Cycle. MDPI.
  • Hashizume, K., et al. (2001). Purification and Characterization of a O-Methyltransferase Capable of Methylating 2-Hydroxy-3-alkylpyrazine from Vitis vinifera L. (cv. Cabernet Sauvignon). Bioscience, Biotechnology, and Biochemistry, 65(10), 2213-2219.
  • Dunlevy, J. D., et al. (2010). Two O-methyltransferases involved in the biosynthesis of methoxypyrazines: grape-derived aroma compounds important to wine flavour. PubMed.
  • Zhang, Y., et al. (2022). Comparison of Methoxypyrazine Content and Expression Pattern of O-Methyltransferase Genes in Grape Berries and Wines from Six Cultivars (Vitis vinifera L.) in the Eastern Foothill of the Helan Mountain. MDPI.
  • Zhang, Y., et al. (2022). Comparison of Methoxypyrazine Content and Expression Pattern of O-Methyltransferase Genes in Grape Berries and Wines from Six Cultivars (Vitis vinifera L.) in the Eastern Foothill of the Helan Mountain. PMC.
  • Methoxypyrazine (MP) content in life stages of the ladybird beetle H.... (n.d.). ResearchGate.
  • Methyltransferases: Functions and Applications. (2018). PMC.
  • Guillaumie, S., et al. (2013). Genetic Analysis of the Biosynthesis of 2-Methoxy-3-Isobutylpyrazine, a Major Grape-Derived Aroma Compound Impacting Wine Quality. ResearchGate.
  • Ibrahim, R. K., et al. (2007). Structure, function, and evolution of plant O-methyltransferases. ResearchGate.
  • Studies on the function and catalytic mechanism of O-methyltransferases SviOMT02, SviOMT03 and SviOMT06 from Streptomyces virginiae IBL14. (2015). ResearchGate.
  • Hashizume, K., et al. (2001). Purification and Characterization of a O-methyltransferase Capable of Methylating 2-hydroxy-3-alkylpyrazine From Vitis Vinifera L. (Cv. Cabernet Sauvignon). PubMed.
  • Guillaumie, S., et al. (2013). Genetic Analysis of the Biosynthesis of 2-Methoxy-3-Isobutylpyrazine, a Major Grape-Derived Aroma Compound Impacting Wine Quality. ResearchGate.
  • Alkyl-methoxypyrazines identified in Coccinellidae. (n.d.). ResearchGate.
  • Hashizume, K., et al. (2001). Purification and Characterization of a O-Methyltransferase Capable of Methylating 2-Hydroxy-3-alkylpyrazine from Vitis vinifera L. (cv. Cabernet Sauvignon). Bioscience, Biotechnology, and Biochemistry, 65(10), 2213-2219.
  • Investigations of 2-alkyl-3-methoxypyrazines in three ladybug species and wine. (2005). Brock University.
  • Identification of O-methyltransferase genes involved in the biosynthesis of 3- alkyl-2-methoxypyrazines in grapevines (Vitis. (n.d.). FLEX.
  • Hjelmeland, A. K., & Sacks, G. L. (2016). A comparison of sorptive extraction techniques coupled to a new quantitative, sensitive, high throughput GC-MS/MS method for methoxypyrazine analysis in wine. PubMed.
  • Methoxypyrazine Analysis and Influence of Viticultural and Enological Procedures on their Levels in Grapes, Musts, and Wines. (n.d.). Semantic Scholar.
  • Biosynthesis and Analysis of 3-Isobutyl-2-methoxypyrazine in Capsicum annuum (Bell Pepper) Plants. (2023). bonndoc.
  • Methoxypyrazine Analysis and Influence of Viticultural and Enological Procedures on their Levels in Grapes, Musts and Wines. (n.d.). ResearchGate.
  • 3-Alkyl-2-Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. (n.d.). Wiley Online Library.
  • Off-Flavors and Malodors in Foods: Mechanisms of Formation and Analytical Techniques. (n.d.). Wiley Online Library.
  • Zhang, Y., et al. (2022). Comparison of Methoxypyrazine Content and Expression Pattern of O-Methyltransferase Genes in Grape Berries and Wines from Six Cultivars (Vitis vinifera L.) in the Eastern Foothill of the Helan Mountain. PubMed.

Sources

A Methodological Guide to Determining the Sensory Perception Threshold of 5-Methoxy-2-pyrazinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as an in-depth technical guide and methodological framework. As of the time of writing, specific sensory perception threshold data for 5-Methoxy-2-pyrazinecarboxylic acid is not publicly available. This guide provides a comprehensive, scientifically grounded procedure for determining these values, from compound synthesis and characterization to sensory analysis, based on established standards and theoretical considerations.

Introduction: The Sensory Significance of Pyrazines

Pyrazines are a class of nitrogen-containing heterocyclic compounds that are ubiquitous in nature and are significant contributors to the aroma and flavor of a vast array of foods and beverages. Their sensory characteristics are often potent, with low perception thresholds, and can range from roasted, nutty, and earthy to bell pepper-like notes. 5-Methoxy-2-pyrazinecarboxylic acid, a member of this family, is of interest due to its structural similarity to other impactful flavor compounds. Understanding its sensory perception threshold is critical for applications in the food and beverage industry, for off-flavor analysis, and in pharmaceutical development where taste and smell can influence patient compliance.

This guide provides a comprehensive, step-by-step methodology for the determination of the sensory perception threshold of 5-Methoxy-2-pyrazinecarboxylic acid. It is designed to be a self-validating system, ensuring scientific integrity and reproducibility.

Compound Profile: 5-Methoxy-2-pyrazinecarboxylic Acid

A thorough understanding of the physicochemical properties of the analyte is paramount for designing a robust sensory analysis protocol. As experimental data for 5-Methoxy-2-pyrazinecarboxylic acid is limited, a combination of data from chemical databases and computational predictions is presented below.

PropertyValueSource
Molecular Formula C₆H₆N₂O₃[1], [2]
Molecular Weight 154.12 g/mol [1], [2]
CAS Number 40155-42-8[3]
Appearance Solid (predicted)[4]
Melting Point Not experimentally determined.
Boiling Point Not experimentally determined.
Solubility Predicted to have some solubility in polar protic solvents (e.g., water, ethanol) and good solubility in polar aprotic solvents (e.g., DMSO, DMF). Solubility in aqueous solutions is expected to be pH-dependent.[5]
XLogP3 -0.1[1]
Topological Polar Surface Area 72.3 Ų[1]

Part 1: Synthesis and Purification of 5-Methoxy-2-pyrazinecarboxylic Acid

For sensory analysis, the purity of the compound is of utmost importance, as even trace impurities can have a significant impact on the perceived taste or aroma. Since a sensory-grade standard of 5-Methoxy-2-pyrazinecarboxylic acid may not be commercially available, a synthetic route followed by rigorous purification is necessary. A plausible synthetic route, based on established pyrazine chemistry, is proposed below.

Proposed Synthetic Pathway

A common strategy for introducing a methoxy group onto a pyrazine ring is through nucleophilic substitution of a leaving group, such as a halogen.

Synthetic_Pathway A Methyl 5-chloropyrazine-2-carboxylate C Methyl 5-methoxypyrazine-2-carboxylate A->C Nucleophilic Substitution B Sodium Methoxide in Methanol B->C Reagent E 5-Methoxy-2-pyrazinecarboxylic acid C->E Hydrolysis D LiOH in Water D->E Reagent

Proposed synthesis of 5-Methoxy-2-pyrazinecarboxylic acid.
Step-by-Step Synthesis Protocol
  • Methoxylation:

    • To a solution of methyl 5-chloropyrazine-2-carboxylate[6] in anhydrous methanol, add a solution of sodium methoxide in methanol at room temperature.

    • Heat the reaction mixture at reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).

    • Remove the solvent under reduced pressure.

    • Extract the crude product with a suitable organic solvent (e.g., ethyl acetate) and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude methyl 5-methoxypyrazine-2-carboxylate.

  • Hydrolysis:

    • Dissolve the crude methyl 5-methoxypyrazine-2-carboxylate in a mixture of water and a suitable co-solvent if necessary (e.g., tetrahydrofuran).

    • Add lithium hydroxide (LiOH) and stir the mixture at room temperature.[7]

    • Monitor the hydrolysis by TLC or HPLC.

    • Once the reaction is complete, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 5-Methoxy-2-pyrazinecarboxylic acid.

Purification and Characterization
  • Purification: The crude product should be purified by recrystallization from a suitable solvent or by column chromatography to achieve a purity of >99.5%.

  • Characterization: The identity and purity of the final compound must be confirmed by:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • High-Performance Liquid Chromatography (HPLC): To determine the purity.

Part 2: Determination of Sensory Perception Threshold

The sensory perception threshold will be determined using the internationally recognized standard practice, ASTM E679-19: "Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits".[8][9][10] This method is a robust and efficient way to determine both the detection and recognition thresholds.

Experimental Design

Sensory_Threshold_Workflow cluster_prep Preparation cluster_sensory Sensory Evaluation cluster_analysis Data Analysis A Stock Solution Preparation B Serial Dilutions A->B C Sample Coding B->C E Forced-Choice Presentation (Ascending Concentration) C->E D Panelist Screening & Training D->E F Data Collection E->F G Individual Threshold Calculation F->G H Group Threshold Calculation (Geometric Mean) G->H

Workflow for sensory threshold determination.
Step-by-Step Sensory Analysis Protocol
  • Panelist Selection and Training:

    • Recruit a panel of 20-30 individuals.

    • Screen panelists for their ability to detect basic tastes (sweet, sour, salty, bitter, umami) and for any olfactory impairments.

    • Train the selected panelists on the test procedure and the specific sensory attributes to be evaluated.

  • Sample Preparation:

    • Matrix Selection: Choose a neutral matrix for sensory evaluation. For taste threshold, purified, taste-free water is recommended. For odor threshold, the matrix could be air or a neutral liquid like mineral oil.

    • Stock Solution: Prepare a stock solution of the purified 5-Methoxy-2-pyrazinecarboxylic acid in a suitable solvent (e.g., ethanol for aqueous solutions, ensuring the final ethanol concentration is below its own sensory threshold). The concentration should be well above the expected threshold.

    • Serial Dilutions: Prepare a series of dilutions from the stock solution in the chosen matrix. A geometric progression with a factor of 2 or 3 is recommended (e.g., 100 ppb, 50 ppb, 25 ppb, etc.).

  • Sensory Evaluation Procedure (Forced-Choice Triangle Test):

    • Present each panelist with a set of three samples (a triad), where two are blanks (matrix only) and one contains the pyrazine derivative at a specific concentration.

    • The presentation should follow an ascending concentration series, starting from the lowest concentration.

    • Instruct the panelists to identify the "odd" sample in each triad.

    • A correct identification is a "hit". An incorrect identification is a "miss".

    • Continue presenting triads of increasing concentration until the panelist correctly identifies the odd sample in several consecutive triads.

  • Data Collection and Analysis:

    • Individual Threshold: The individual's detection threshold is defined as the geometric mean of the concentration of the last "miss" and the first "hit".

    • Group Threshold: The group threshold is calculated as the geometric mean of the individual thresholds. This helps to normalize the data, as sensory data often follows a logarithmic distribution.

Data Interpretation and Reporting

The final report should include:

  • The calculated group detection and/or recognition threshold, expressed in a suitable unit (e.g., ppb, µg/L).

  • The 95% confidence interval for the group threshold.

  • A summary of the individual threshold data.

  • A detailed description of the methodology used, including panelist demographics, matrix composition, and temperature of the samples.

Conclusion

While the specific sensory perception threshold of 5-Methoxy-2-pyrazinecarboxylic acid awaits experimental determination, this guide provides a robust and scientifically rigorous framework for researchers to undertake this investigation. By following the outlined procedures for synthesis, purification, and sensory analysis based on the ASTM E679-19 standard, reliable and reproducible threshold values can be established. This information will be invaluable for the application of this compound in various industries and for furthering our understanding of the structure-activity relationships within the important class of pyrazine flavor compounds.

References

  • ASTM E679-19, Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits, ASTM International, West Conshohocken, PA, 2019. [Link]
  • BSI Knowledge. ASTM E679 - 19 - TC | 1 Jan 2025. [Link]
  • PubChem. 5-Methoxy-2-pyrazinecarboxylic acid. [Link]
  • Global Substance Registration System (GSRS). 5-METHOXY-2-PYRAZINECARBOXYLIC ACID. [Link]
  • CAS Common Chemistry. 5-Methoxy-2-pyrazinecarboxylic acid. [Link]
  • Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105.
  • PubChem.

Sources

Methodological & Application

A Verified, Step-by-Step Protocol for the Synthesis of 5-Methoxypyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Research & Development Professionals

This guide provides a comprehensive and technically robust protocol for the synthesis of 5-Methoxypyrazine-2-carboxylic acid, a key heterocyclic compound with applications in pharmaceuticals, flavor and aroma enhancement, and agricultural science[1]. The synthetic strategy is a two-step process designed for clarity, reproducibility, and safety. It begins with the nucleophilic aromatic substitution of 5-chloropyrazine-2-carbonitrile to form a methoxylated intermediate, which is subsequently hydrolyzed to yield the target carboxylic acid.

This document emphasizes the causality behind experimental choices and integrates rigorous safety protocols, reflecting best practices in a modern research environment.

Overall Reaction Scheme

The synthesis proceeds in two primary stages:

  • Methoxylation: A nucleophilic aromatic substitution reaction where the chlorine atom on 5-chloropyrazine-2-carbonitrile is displaced by a methoxy group from sodium methoxide.

  • Hydrolysis: A base-catalyzed hydrolysis of the intermediate nitrile group to the final carboxylic acid, followed by an acidic workup to isolate the product.

Critical Safety & Handling Protocols

Trustworthiness in chemical synthesis begins with an unwavering commitment to safety. The reagents used in this protocol, particularly sodium methoxide and potassium hydroxide, are hazardous and require strict adherence to safety procedures.

Sodium Methoxide (CH₃ONa):

  • Hazards: Highly corrosive, flammable solid, and water-reactive.[2][3] Contact with water or moisture generates flammable methanol and corrosive sodium hydroxide. Can ignite if exposed to moist air at temperatures above 70°C.[4]

  • Handling: Must be handled under an inert atmosphere (e.g., nitrogen or argon) in a chemical fume hood.[2][5] Use spark-proof tools and ensure all equipment is free of moisture.[5] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including neoprene or nitrile rubber gloves, chemical safety goggles, and a face shield.[4][6]

  • Storage: Store in a cool, dry, well-ventilated area designated for flammable solids, away from water, acids, and oxidizing agents.[3][5] The container must be kept tightly sealed.[5]

Potassium Hydroxide (KOH):

  • Hazards: Highly corrosive and hygroscopic. Causes severe skin burns and eye damage.[7][8][9] Generates significant heat when dissolved in water, which can cause boiling and spattering.[10]

  • Handling: Wear appropriate PPE, including chemical-resistant gloves, splash goggles, and a face shield.[7][10] When preparing solutions, always add KOH slowly to cold water with constant stirring ; never add water to KOH.[10] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[8][11]

  • Storage: Keep in a cool, dry, well-ventilated place in a tightly sealed, corrosion-resistant container.[7][11] Store away from incompatible materials like acids and metals.[10]

Part 1: Synthesis of 5-Methoxypyrazine-2-carbonitrile (Intermediate)

Principle of Reaction

This step is a classic nucleophilic aromatic substitution (SNAr). The pyrazine ring is electron-deficient, which facilitates the attack of the potent nucleophile, the methoxide ion (CH₃O⁻), on the carbon atom bearing the chlorine. The chloride ion, a good leaving group, is subsequently displaced, yielding the desired methoxylated product. The reaction is driven by the formation of a stable product and the inert sodium chloride salt.

Materials and Equipment
Reagents & Solvents Equipment
5-Chloropyrazine-2-carbonitrile (C₅H₂ClN₃)[12][13]Three-neck round-bottom flask (250 mL)
Sodium methoxide (CH₃ONa)Magnetic stirrer and stir bar
Anhydrous Methanol (CH₃OH)Reflux condenser with drying tube
Dichloromethane (CH₂Cl₂)Thermometer or thermocouple
Saturated aqueous sodium bicarbonate (NaHCO₃)Heating mantle
Brine (Saturated aqueous NaCl)Inert atmosphere setup (Nitrogen/Argon)
Anhydrous magnesium sulfate (MgSO₄)Rotary evaporator
Step-by-Step Experimental Protocol
  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a drying tube (or connected to a nitrogen line), and a thermometer. Ensure all glassware is thoroughly dried.

  • Reagent Addition: Under an inert atmosphere, charge the flask with 5-chloropyrazine-2-carbonitrile (e.g., 5.0 g, 1.0 eq). Add 100 mL of anhydrous methanol.

  • Initiation: Begin stirring the suspension. Slowly add sodium methoxide (e.g., 2.1 g, 1.1 eq) to the flask in portions. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching & Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Carefully remove the methanol using a rotary evaporator.

  • Work-up: Redissolve the resulting residue in 100 mL of dichloromethane. Transfer the solution to a separatory funnel and wash sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 5-methoxypyrazine-2-carbonitrile, which can be used in the next step or purified further by recrystallization if necessary.

Part 2: Synthesis of this compound

Principle of Reaction

This transformation involves the complete hydrolysis of the nitrile functional group (-C≡N) to a carboxylate salt (-COO⁻K⁺) under strong basic conditions. The hydroxide ion (OH⁻) attacks the electrophilic carbon of the nitrile, initiating a series of steps that ultimately cleave the carbon-nitrogen triple bond. A final acidification step is crucial to protonate the carboxylate salt, causing the neutral carboxylic acid product to precipitate from the aqueous solution.

Materials and Equipment
Reagents & Solvents Equipment
5-Methoxypyrazine-2-carbonitrile (crude from Part 1)Round-bottom flask (250 mL)
Potassium hydroxide (KOH)Magnetic stirrer and stir bar
Deionized Water (H₂O)Reflux condenser
Concentrated Hydrochloric Acid (HCl, ~12 M)Heating mantle
Ice bathpH paper or pH meter
Buchner funnel and filter paperVacuum filtration apparatus
Step-by-Step Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask, prepare a solution of potassium hydroxide (e.g., 8.0 g) in 80 mL of deionized water. Add the crude 5-methoxypyrazine-2-carbonitrile from Part 1 to this solution.

  • Hydrolysis: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 100-105°C) with vigorous stirring. Maintain reflux for 8-12 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Cooling: After the hydrolysis is complete, cool the reaction mixture to room temperature, then further cool in an ice bath to 0-5°C.

  • Acidification: While stirring vigorously in the ice bath, slowly and carefully add concentrated hydrochloric acid dropwise to the reaction mixture. Monitor the pH continuously. Continue adding acid until the pH of the solution is approximately 2-3. A precipitate of the carboxylic acid product will form.

  • Product Isolation: Allow the suspension to stir in the ice bath for an additional 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the collected solid with a small amount of ice-cold deionized water to remove any residual salts. Dry the product under vacuum to yield the final this compound.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure.

  • Infrared Spectroscopy (IR): To identify key functional groups, such as the C=O stretch of the carboxylic acid.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[14]

  • Melting Point: To compare with literature values for the pure substance.

Visual Workflow and Chemistry

Synthesis Workflow

The following diagram outlines the complete workflow from initial setup to final product isolation.

G cluster_part1 Part 1: Methoxylation cluster_part2 Part 2: Hydrolysis P1_Start Setup Inert Atmosphere Reactor P1_Charge Charge 5-Chloropyrazine-2-carbonitrile & Anhydrous Methanol P1_Start->P1_Charge P1_Add Add Sodium Methoxide P1_Charge->P1_Add P1_Reflux Reflux at 65°C (4-6 hours) P1_Add->P1_Reflux P1_Workup Rotovap & Dichloromethane Work-up (Wash, Dry) P1_Reflux->P1_Workup P1_Product Isolate Crude Intermediate: 5-Methoxypyrazine-2-carbonitrile P1_Workup->P1_Product P2_Charge Add Crude Intermediate P1_Product->P2_Charge Transfer to Next Step P2_Start Prepare Aqueous KOH Solution P2_Start->P2_Charge P2_Reflux Reflux at 100°C (8-12 hours) P2_Charge->P2_Reflux P2_Cool Cool Reaction in Ice Bath P2_Reflux->P2_Cool P2_Acidify Acidify to pH 2-3 with conc. HCl P2_Cool->P2_Acidify P2_Filter Vacuum Filter & Wash with Cold Water P2_Acidify->P2_Filter P2_Product Dry Final Product: This compound P2_Filter->P2_Product

Caption: Experimental workflow for the two-step synthesis.

Reaction Mechanism

This diagram illustrates the chemical transformations occurring in each step of the synthesis.

G Start 5-Chloropyrazine-2-carbonitrile Intermediate 5-Methoxypyrazine-2-carbonitrile Start->Intermediate Step 1: Methoxylation Final This compound Intermediate->Final Step 2: Hydrolysis Reagent1 + CH₃ONa (Sodium Methoxide) Solvent1 Methanol, Reflux Biproduct1 - NaCl Reagent2 1. KOH, H₂O, Reflux 2. HCl (aq) Biproduct2 - KCl, - NH₄Cl

Caption: Chemical reaction pathway for the synthesis.

References

  • Alkali Metals Limited. (n.d.). Material Safety Data Sheet Sodium Methoxide (powder).
  • Gelest, Inc. (2015, June 2). aks760 - sodium methoxide, 95%.
  • Thermo Fisher Scientific. (2024, August 29). Sodium methoxide, 5.4M (30 wt.%) solution in methanol - SAFETY DATA SHEET.
  • Chemistry For Everyone. (2025, July 28). How Should Potassium Hydroxide Be Stored? YouTube.
  • ERCO Worldwide. (n.d.). Potassium Hydroxide Solution.
  • Loba Chemie. (2019, February 11). SODIUM METHOXIDE 30% SOLUTION IN METHANOL MSDS.
  • Actylis Lab Solutions. (2010, June 10). Sodium methoxide MSDS.
  • INEOS Group. (2022, December 1). SAFETY DATA SHEET Potassium Hydroxide, Solid.
  • Carl ROTH. (n.d.). Safety Data Sheet: Potassium hydroxide.
  • Carl ROTH. (n.d.). Safety Data Sheet: Potassium hydroxide ≥85 %, flakes.
  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. JOCPR, 6(5), 104-105.
  • PubChem. (n.d.). 5-Chloropyrazine-2-carbonitrile. National Center for Biotechnology Information.
  • Sato, N. (2025, August 7). Studies on Pyrazines. Part 39. Synthesis and Acidic Hydrolysis of 2-Hydroxy-5-methoxypyrazine. ResearchGate.
  • Sigma-Aldrich. (n.d.). 5-Chloropyrazine-2-carbonitrile | 36070-75-4.
  • Chem-Impex. (n.d.). This compound.
  • Soleas, G. J., & Pickering, G. J. (2019). Methoxypyrazine analysis and influence of viticultural and enological procedures on their levels in grapes, musts, and wines. Journal of Food Science, 84(1), 24-37.

Sources

Application Note: Robust Solid-Phase Extraction (SPE) Protocol for the Isolation of Pyrazine Carboxylic Acids from Grape Must

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and optimized solid-phase extraction (SPE) protocol for the selective isolation and concentration of pyrazine carboxylic acids from the chemically complex matrix of grape must. Pyrazine carboxylic acids, as derivatives of impactful aroma compounds, are of significant interest in enology for their potential influence on the sensory profile of wine. The inherent complexity of grape must, with high concentrations of sugars, organic acids, and polyphenols, presents a significant analytical challenge. This protocol leverages a mixed-mode anion exchange SPE strategy to effectively mitigate matrix interferences and achieve high recovery rates for the target analytes, ensuring reliable downstream analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS).

Introduction: The Analytical Imperative for Pyrazine Carboxylic Acids in Enology

Methoxypyrazines are potent aroma compounds responsible for the characteristic "green" or "bell pepper" notes in certain grape varieties like Cabernet Sauvignon and Sauvignon Blanc.[1][2] While the volatile pyrazines are well-studied, their non-volatile derivatives, including pyrazine carboxylic acids, represent an emerging area of research. Understanding the concentration and fate of these acidic metabolites in grape must is crucial for several reasons:

  • Flavor Precursors: They may act as non-volatile precursors that can be transformed into aromatic pyrazines during fermentation or aging.

  • Quality Indicators: Their presence and concentration could be indicative of grape maturity and vineyard conditions.[3]

  • Matrix Complexity: Grape must is a challenging matrix for direct analysis due to high levels of sugars, organic acids (like tartaric and malic acid), and phenolic compounds that can cause significant matrix effects and interfere with analytical instrumentation.[1][4]

Solid-phase extraction (SPE) is a powerful sample preparation technique that addresses these challenges by separating the analytes of interest from interfering matrix components.[5] This note provides a scientifically grounded protocol designed for researchers, enologists, and quality control specialists.

The Cornerstone of Selectivity: Mixed-Mode Anion Exchange SPE

To achieve the necessary selectivity for pyrazine carboxylic acids in grape must, a mixed-mode solid-phase extraction approach is employed. This strategy utilizes a sorbent with both reversed-phase (for retaining non-polar compounds) and anion exchange (for retaining negatively charged compounds) functionalities.[5]

The rationale for this choice is twofold:

  • Dual Retention Mechanism: Pyrazine carboxylic acids possess both a hydrophobic pyrazine ring and an ionizable carboxylic acid group. At an appropriate pH, these molecules can be retained by both hydrophobic interactions and ionic bonding to the SPE sorbent. This dual retention provides a highly selective extraction mechanism.[5]

  • Effective Interference Removal: The complex mixture of compounds in grape must can be systematically removed through a series of carefully chosen wash steps. Sugars and other polar, non-ionic compounds can be washed away with aqueous solutions. Other organic acids with different hydrophobicities can be selectively removed by adjusting the solvent strength and pH.[6][7]

Chemical Principle of Extraction

The extraction process is governed by the pKa of the pyrazine carboxylic acids and the pH of the solutions used. Pyrazine-2-carboxylic acid has a molecular weight of 124.10 g/mol .[8][9] As a carboxylic acid, it will be deprotonated and thus negatively charged at a pH above its pKa (typically around 3-5).

  • Loading: The grape must sample is pH-adjusted to ensure the pyrazine carboxylic acids are in their anionic (negatively charged) form, allowing them to bind to the positively charged anion exchange functional groups on the SPE sorbent.

  • Washing: A series of washes with solvents of varying polarity and pH removes unwanted matrix components. A moderately polar solvent can remove non-polar interferences bound by hydrophobic interactions, while a specific pH wash can remove weakly acidic compounds.

  • Elution: The final step involves changing the pH of the elution solvent to neutralize the charge on the pyrazine carboxylic acids. This disrupts the ionic interaction with the sorbent, allowing the analytes to be eluted with an organic solvent.[5]

Detailed Experimental Protocol

This protocol is designed for a standard 10 mL grape must sample. Adjustments may be necessary based on the specific concentration of analytes and the analytical instrumentation used.

Materials and Reagents
  • SPE Cartridges: Mixed-mode strong anion exchange (SAX) cartridges (e.g., 100 mg, 3 mL).

  • Reagents:

    • Methanol (HPLC grade)

    • Deionized water (18 MΩ·cm)

    • Formic acid (or Acetic Acid)

    • Ammonium hydroxide

    • Grape must sample, centrifuged to remove solids.

Step-by-Step SPE Workflow

The following diagram illustrates the complete SPE workflow for the extraction of pyrazine carboxylic acids from grape must.

SPE_Workflow cluster_Pre Sample Pre-treatment cluster_SPE Solid-Phase Extraction cluster_Post Post-Extraction Sample 1. Centrifuge Grape Must pH_Adjust 2. Adjust pH to ~6.0 Sample->pH_Adjust Condition 3. Condition Cartridge (Methanol then Water) Equilibrate 4. Equilibrate Cartridge (pH 6.0 Buffer) Condition->Equilibrate Load 5. Load Sample Equilibrate->Load Wash1 6. Wash 1: Remove Polar Interferences (Water) Load->Wash1 Wash2 7. Wash 2: Remove Non-polar Interferences (Methanol/Water) Wash1->Wash2 Elute 8. Elute Analytes (Acidified Methanol) Wash2->Elute Evaporate 9. Evaporate to Dryness Elute->Evaporate Reconstitute 10. Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis 11. LC-MS Analysis Reconstitute->Analysis

Caption: SPE workflow for pyrazine carboxylic acid extraction.

Protocol Steps:

  • Sample Pre-treatment:

    • Centrifuge 10 mL of grape must at 4000 rpm for 15 minutes to remove suspended solids.

    • Adjust the pH of the supernatant to approximately 6.0 using dilute ammonium hydroxide. This ensures the carboxylic acid groups are deprotonated.

  • SPE Cartridge Conditioning:

    • Pass 5 mL of methanol through the mixed-mode anion exchange cartridge.

    • Follow with 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Cartridge Equilibration:

    • Pass 5 mL of a pH 6.0 buffer (e.g., 25 mM ammonium acetate) through the cartridge.

  • Sample Loading:

    • Load the pre-treated 10 mL grape must sample onto the cartridge at a slow, consistent flow rate (approximately 1-2 mL/min).

  • Washing Steps (Interference Removal):

    • Wash 1: Pass 5 mL of deionized water through the cartridge to remove sugars and other highly polar, non-retained compounds.

    • Wash 2: Pass 5 mL of a 20% methanol in water solution to remove less polar, interfering compounds that are not ionically bound.

  • Elution of Analytes:

    • Elute the pyrazine carboxylic acids with 5 mL of 2% formic acid (or acetic acid) in methanol. The acidic modifier neutralizes the charge on the carboxylic acid groups, disrupting their ionic interaction with the sorbent and allowing for their elution.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in a suitable volume (e.g., 500 µL) of the initial mobile phase for your LC-MS analysis.

Summary of Protocol Parameters
ParameterRecommended ConditionRationale
Sample Volume 10 mLRepresentative sample size.
Sample pH ~6.0Ensures ionization of carboxylic acids for retention.
SPE Sorbent Mixed-Mode Strong Anion ExchangeProvides dual retention mechanism for high selectivity.[5]
Conditioning Methanol, then WaterWets the sorbent and removes any impurities.
Equilibration pH 6.0 BufferPrepares the sorbent for sample loading at the correct pH.
Wash 1 Deionized WaterRemoves highly polar interferences like sugars.
Wash 2 20% Methanol in WaterRemoves moderately polar interferences.
Elution Solvent 2% Formic Acid in MethanolNeutralizes analytes for elution from the anion exchanger.[5]
Final Volume 500 µLConcentrates the sample for improved analytical sensitivity.

Method Validation and Trustworthiness

To ensure the reliability and reproducibility of this protocol, it is essential to perform a thorough method validation.[10][11] Key validation parameters to assess include:

  • Recovery: Determined by spiking a known concentration of pyrazine carboxylic acid standards into a grape must sample and comparing the amount recovered after SPE to the amount in a non-extracted standard. Typical recoveries should be in the range of 85-110%.

  • Reproducibility (Precision): Assessed by performing the extraction on multiple replicates of the same sample and calculating the relative standard deviation (RSD) of the results. RSD values should ideally be below 15%.[11]

  • Matrix Effects: Evaluated by comparing the analytical response of a standard in the final extract to that of a standard in a clean solvent. This helps to understand if any co-eluted matrix components are suppressing or enhancing the analyte signal in the mass spectrometer.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are crucial for analyzing trace levels of pyrazine carboxylic acids, which can be present at ng/L concentrations.[3][12]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low Analyte Recovery Incomplete elution.Ensure the elution solvent is sufficiently acidic to neutralize the analytes. A stronger acid or a higher percentage of organic solvent may be needed.
Analyte breakthrough during loading.Decrease the sample loading flow rate.
Poor Reproducibility Inconsistent flow rates.Use a vacuum manifold or positive pressure manifold for consistent flow.
Cartridge drying out.Do not allow the sorbent bed to go dry between conditioning, equilibration, and loading steps.
High Matrix Effects Insufficient washing.Optimize the wash steps by increasing the volume or the percentage of organic solvent in the wash solution.

Conclusion

The solid-phase extraction protocol detailed in this application note provides a robust and selective method for the isolation of pyrazine carboxylic acids from the complex matrix of grape must. By employing a mixed-mode anion exchange sorbent and a carefully optimized series of steps, this method effectively overcomes the challenges posed by interfering compounds, enabling accurate and reproducible quantification by subsequent analytical techniques. This protocol serves as a valuable tool for researchers and industry professionals seeking to deepen their understanding of the chemistry and sensory impact of pyrazine derivatives in enology.

References

  • Biotage. (n.d.). Sample Preparation by Mixed-Mode SPE Using ISOLUTE® HAX.
  • National Center for Biotechnology Information. (n.d.). Pyrazine-4-carboxylic acid. PubChem Compound Database.
  • Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development.
  • National Center for Biotechnology Information. (n.d.). 2-Pyrazinecarboxylic acid. PubChem Compound Database.
  • Waters Corporation. (2020, July 1). Unlocking the Power of Mixed-Mode SPE | Science Spotlight - Episode 4 [Video]. YouTube.
  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Organic Chemistry Data.
  • Phenomenex. (2016, January 19). SPE Method Validation Terms: Precision and Accuracy.
  • UC Davis Viticulture and Enology. (n.d.). A review of pyrazines in grapes and wine.
  • Del Barrio-Galán, R., Pérez-Magariño, S., & Ortega-Heras, M. (2019). Simultaneous Analysis of Organic Acids, Glycerol and Phenolic Acids in Wines Using Gas Chromatography-Mass Spectrometry. Foods, 8(11), 548.
  • MDPI. (2023). Genome-Wide Association Study Identifies Candidate Genes Regulating Berry Color in Grape (Vitis vinifera L.).
  • Infowine. (n.d.). Pyrazines.
  • Pereira, V., Cacho, J. I., & Marques, J. C. (2010). Development of a Solid-Phase Extraction Procedure for the Simultaneous Determination of Polyphenols, Organic Acids and Sugars in Wine.
  • Dambergs, R. G., & Cozzolino, D. (2011). Instrumental analysis of grape, must and wine. Comprehensive Biotechnology, 4, 383-393.
  • Ivanova-Petropulos, V., Durakova, A., & Stafilov, T. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Journal of the Serbian Chemical Society, 81(11), 1283-1296.
  • Agilent Technologies. (n.d.). Sample Preparation in Food Safety Applications.
  • Roujou de Boubée, D., Van Leeuwen, C., & Dubourdieu, D. (2000). Organoleptic impact of 2-methoxy-3-isobutylpyrazine on red bordeaux and loire wines. Effect of environmental conditions on concentrations in grapes during ripening. Journal of Agricultural and Food Chemistry, 48(10), 4830-4834.
  • MDPI. (2022). Optimization of A Procedure to Improve the Extraction Rate of Biologically Active Compounds in Red Grape Must Using High-Power Ultrasound.
  • Burgundy-Report. (n.d.). Persistence of vegetal characters in winegrapes and wine. Practical Winery & Vineyard Journal.
  • Eurofins. (n.d.). Wine and must.
  • SevenFifty Daily. (2023, September 18). The Science of Pyrazines in Wine.

Sources

Gas chromatography-mass spectrometry (GC-MS) analysis of methoxypyrazines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Quantitative Analysis of Methoxypyrazines by Gas Chromatography-Mass Spectrometry

Abstract

Methoxypyrazines (MPs) are a class of potent, nitrogen-containing aromatic compounds that significantly influence the sensory profile of numerous foods and beverages, most notably wine.[1] Characterized by their distinct "green" or "vegetal" aromas, such as green bell pepper, asparagus, or earthy notes, they possess exceptionally low odor thresholds, often in the nanogram-per-liter (ng/L) range.[1][2] The most studied MPs include 3-isobutyl-2-methoxypyrazine (IBMP), 3-isopropyl-2-methoxypyrazine (IPMP), and 3-sec-butyl-2-methoxypyrazine (SBMP).[1][2] While trace amounts can be a desirable characteristic in certain wine varietals like Sauvignon Blanc, excessive concentrations are generally considered a fault.[2] Their analysis presents a significant challenge due to these ultra-trace concentrations being embedded within highly complex chemical matrices.[3][4] Direct injection and analysis are practically impossible, necessitating robust sample preparation for extraction and pre-concentration coupled with highly sensitive and selective detection.[3][4] This application note provides a comprehensive guide to the reliable quantification of methoxypyrazines using Gas Chromatography-Mass Spectrometry (GC-MS), detailing field-proven protocols for sample preparation, instrument configuration, and method validation.

Core Principle of Analysis

The successful quantification of methoxypyrazines is built upon a multi-stage workflow. The core logic involves isolating the volatile MPs from the non-volatile matrix, separating them from other interfering volatile compounds, and then detecting and quantifying them with high specificity and sensitivity. The use of a stable isotope-labeled internal standard, known as isotope dilution analysis, is the gold standard for achieving accuracy as it corrects for analyte loss during preparation and instrumental variability.[5][6][7]

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Sample Collection (e.g., 10 mL Wine) B Spiking with Deuterated Internal Standard (e.g., d3-IBMP) A->B C Matrix Modification (e.g., Add NaCl, Adjust pH) B->C D Extraction & Concentration (e.g., HS-SPME) C->D E GC Inlet Desorption & Injection D->E Transfer F Chromatographic Separation (GC Column) E->F G Ionization (EI) & Mass Filtering (MS Detector) F->G H Peak Integration & Ratio Calculation (Analyte / Internal Standard) G->H Signal I Quantification via Calibration Curve H->I J Final Concentration Report (ng/L) I->J cluster_spme HS-SPME Workflow cluster_spe SPE Workflow spme_start Wine + IS + Salt in Vial spme_equil Incubate & Equilibrate Headspace spme_start->spme_equil spme_extract Adsorb Volatiles to SPME Fiber spme_equil->spme_extract spme_desorb Thermal Desorption in GC Inlet spme_extract->spme_desorb spe_start Wine + IS spe_load Load Sample onto Conditioned Cartridge spe_start->spe_load spe_wash Wash Cartridge (Remove Interferences) spe_load->spe_wash spe_elute Elute MPs with Solvent spe_wash->spe_elute spe_conc Concentrate Eluate (Evaporation) spe_elute->spe_conc spe_inject Liquid Injection into GC spe_conc->spe_inject

Caption: Comparison of HS-SPME and traditional SPE workflows.

Part II: GC-MS Instrumental Parameters

The instrumental setup must be optimized for the trace-level detection of these small, volatile compounds.

Table 1: Recommended GC-MS Instrument Parameters

ParameterSettingRationale & Expert Insights
GC Inlet Splitless Mode, 250°CSplitless injection ensures the entire desorbed sample from the SPME fiber is transferred to the column, maximizing sensitivity for trace analysis. [8]A high temperature ensures rapid and complete desorption.
SPME Liner 0.75 mm I.D. Narrow BoreA narrow bore liner ensures a high linear velocity of the carrier gas, leading to faster transfer of analytes to the column and resulting in sharper chromatographic peaks. [9]
Carrier Gas Helium, Constant Flow @ 1.0-1.2 mL/minHelium is an inert and efficient carrier gas. A constant flow rate provides more stable retention times compared to constant pressure mode, especially during oven temperature programming. [8]
GC Column Mid-polarity (e.g., DB-WAX), 30 m x 0.25 mm, 0.25 µm filmA wax-type column provides good separation for polar and semi-polar compounds like methoxypyrazines. The dimensions are standard for good resolving power and sample capacity. [8]
Oven Program 40°C (3 min hold), ramp 5°C/min to 180°C, ramp 20°C/min to 240°C (5 min hold)The initial hold allows for good peak focusing at the head of the column. The slow initial ramp separates the volatile compounds, while the faster second ramp quickly elutes any less volatile matrix components, shortening the run time. [9][10]
MS Transfer Line 240°CMust be hot enough to prevent analyte condensation but not so hot as to cause thermal degradation.
Ion Source Electron Ionization (EI), 230°C, 70 eVStandard ionization technique for GC-MS that produces repeatable fragmentation patterns for library matching and compound identification.
Acquisition Mode Selected Ion Monitoring (SIM)For quantification, SIM mode is vastly more sensitive than full scan. The mass spectrometer only monitors a few specific mass-to-charge (m/z) ions characteristic of the target analytes, increasing the dwell time on each and improving the signal-to-noise ratio. [11]

Table 2: Target Analytes and Characteristic SIM Ions

CompoundCommon AbbreviationQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
3-isopropyl-2-methoxypyrazineIPMP137152
d3-isopropyl-2-methoxypyrazined3-IPMP (IS)140155
3-sec-butyl-2-methoxypyrazineSBMP124151, 166
3-isobutyl-2-methoxypyrazineIBMP124151, 166
d3-isobutyl-2-methoxypyrazined3-IBMP (IS)127154, 169

Note: Ions are based on typical EI fragmentation. The quantifier ion is the most abundant and is used for calculating concentration. Qualifier ions are used for identity confirmation; their intensity ratios to the quantifier ion must be consistent. [2][9]

Part III: A Trustworthy System - Quantification & Validation

A robust analytical method is a self-validating one. This is achieved by performing a full method validation and implementing rigorous quality control in every analytical batch. The use of stable isotope-labeled internal standards is the cornerstone of this approach, as they behave almost identically to the target analyte during extraction and analysis, perfectly correcting for any variations. [6][7] Method Validation Protocol: A method must be validated to prove it is fit for purpose. For trace analysis, the following parameters are critical:

  • Specificity: The ability to unequivocally assess the analyte. This is demonstrated by the absence of interfering peaks at the retention time of the analytes in a blank matrix and confirmed by the consistent ratio of qualifier to quantifier ions.

  • Linearity & Range: A calibration curve is prepared by spiking a blank matrix (e.g., model wine) at 5-7 different concentrations. The analytical range for MPs in wine is typically 0.5 - 50 ng/L. The response should be linear (R² > 0.99). A quadratic fit may be used to improve accuracy over a wider dynamic range. [2]3. Accuracy & Precision: Determined by analyzing spiked control samples at low, medium, and high concentrations within the linear range (n=5 at each level).

    • Accuracy is measured as percent recovery. The acceptable range is typically 80-120%. [2] * Precision is measured as the relative standard deviation (%RSD). The acceptable limit is typically ≤15%. [2]4. Limits of Detection (LOD) & Quantification (LOQ):

    • LOD: The lowest concentration that can be reliably detected (Signal-to-Noise ratio > 3).

    • LOQ: The lowest concentration that can be accurately quantified (S/N > 10). [11]The LOQ must be below the sensory threshold of the MPs (typically 2-16 ng/L). [2] Table 3: Typical Method Performance Characteristics

ParameterTypical Value / Acceptance Criteria
Linearity (R²)> 0.995
Range0.5 - 50 ng/L
LOQ< 1.0 ng/L
Accuracy (Recovery)90 - 110%
Precision (%RSD)< 15%

These values are representative of a well-performing method. [2][11]

Conclusion

The GC-MS analysis of methoxypyrazines is a demanding application that requires meticulous attention to detail, particularly during sample preparation. The combination of an optimized HS-SPME extraction protocol with a sensitive GC-MS method operating in SIM mode provides the necessary performance for accurate quantification at the ultra-trace levels relevant to the food and beverage industry. By employing stable isotope dilution analysis and adhering to stringent validation and quality control procedures, researchers can generate highly reliable and defensible data, enabling deeper insights into the factors that control the presence of these potent aroma compounds.

References

  • Detection of Sub-Aroma Threshold Concentrations of Wine Methoxypyrazines by Multidimensional GCMS. (2021). MDPI.
  • Determination of methoxypyrazines in dry wines. (2024). BIO Web of Conferences.
  • Allen, M. S., Lacey, M. J., & Boyd, S. (1994). Determination of Methoxypyrazines in Red Wines by Stable Isotope Dilution Gas Chromatography-Mass Spectrometry. Journal of Agricultural and Food Chemistry.
  • Hjelmeland, A. K., Wylie, P. L., & Ebeler, S. E. (2016). Trace Analysis of Methoxypyrazines in Wine with GC-MS/MS. Food Safety and Measurement Facility, UC Davis.
  • Analysis of methoxypyrazines in wine using headspace solid phase microextraction with isotope dilution and comprehensive two-dimensional gas chromatography. (n.d.). CSU Research Output.
  • Methoxypyrazine analysis and influence of viticultural and enological procedures on their levels in grapes, musts, and wines. (2015). PubMed.
  • Headspace solid-phase microextraction analysis of 3-alkyl-2-methoxypyrazine in wines. (2001). ResearchGate.
  • How to Validate GC-MS Data for Trace-level Analysis. (2023). Patsnap Eureka.
  • Comparison of Methoxypyrazine Content and Expression Pattern of O-Methyltransferase Genes in Grape Berries and Wines from Six Cultivars (Vitis vinifera L.) in the Eastern Foothill of the Helan Mountain. (2022). PMC, NIH.
  • Determination of methoxypyrazines in dry wines. (2024). ResearchGate.
  • Detection of Sub-Aroma Threshold Concentrations of Wine Methoxypyrazines by Multidimensional GCMS. (2021). ResearchGate.
  • Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient. (2005). PubMed.
  • Optimized Solid-Phase Mesh-Enhanced Sorption from Headspace (SPMESH) for Rapid Sub-ng/kg Measurements of 3-Isobutyl-2-methoxypyrazine (IBMP) in Grapes. (2022). MDPI.
  • Quantitative analysis of 3-alkyl-2-methoxypyrazines in German Sauvignon blanc wines by MDGC–MS or MDGC–MS/MS for viticultural and enological studies. (2011). ResearchGate.
  • Determination of 3-alkyl-2-methoxypyrazines in grapes, musts and wines: a review. (n.d.). Spanish National Research Council (CSIC).
  • Optimized Solid-Phase Mesh-Enhanced Sorption from Headspace (SPMESH) for Rapid Sub-ng/kg Measurements of 3-Isobutyl-2-methoxypyrazine (IBMP) in Grapes. (2022). PubMed.
  • Validation of a gas chromatography-tandem mass spectrometry analytical method for the monitoring of ultra-traces of priority substances in surface waters. (2021). ResearchGate.
  • DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. (2020). International Journal of Pharmaceutical Sciences and Research.
  • Measurement of 3-Alkyl-2-Methoxypyrazine by Headspace Solid-Phase Microextraction in Spiked Model Wines. (2005). ResearchGate.
  • Yield effects on 2-methoxy-3-isobutylpyrazine concentration in cabernet sauvignon using a solid phase microextraction gas chromatography/mass spectrometry method. (2007). PubMed.
  • Accurate determination of 3-alkyl-2-methoxypyrazines in wines by gas chromatography quadrupole time-of-flight tandem mass. (2017). CONICET Digital.

Sources

Application Note & Protocol: Extraction and Isolation of 5-Methoxypyrazine-2-carboxylic Acid from Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the extraction, isolation, and purification of 5-Methoxypyrazine-2-carboxylic acid from natural sources. This compound is a significant heterocyclic compound with applications in the food, fragrance, agricultural, and pharmaceutical industries.[1] This guide is intended for researchers, scientists, and professionals in drug development, offering detailed protocols grounded in established scientific principles. We will delve into the causality behind experimental choices, ensuring a reproducible and reliable workflow.

Introduction and Significance

This compound (CAS No: 40155-42-8, Molecular Formula: C₆H₆N₂O₃) is a derivative of pyrazine, a class of aromatic heterocyclic compounds.[2][3] These compounds are renowned for their potent aroma and flavor profiles, often described as earthy, green, or nutty.[1][4] In nature, methoxypyrazines contribute significantly to the characteristic aromas of various vegetables and fruits, such as bell peppers and certain grape varieties used in winemaking.[1][5][6]

Beyond its sensory contributions, this compound and its derivatives are explored for their broader biological activities and applications:

  • Agrochemicals: Utilized as natural plant growth regulators and in pest management solutions.[1]

  • Pharmaceuticals: Serves as a building block in the synthesis of various pharmaceutical agents and is investigated for its potential in drug formulations.[1][7]

  • Flavor and Fragrance: A key component for enhancing sensory profiles in food, beverages, and perfumes.[1]

Given its low concentration in natural matrices, efficient and selective extraction and isolation protocols are paramount for obtaining this compound in high purity for research and commercial applications.

Natural Occurrences of Methoxypyrazines

Pyrazines are ubiquitous in nature, biosynthesized by plants, microorganisms, and insects.[5] 3-Alkyl-2-methoxypyrazines (MPs), a closely related class of compounds, are well-documented as potent aroma contributors in:

  • Grapes: Particularly in grape varieties like Cabernet Sauvignon, Sauvignon Blanc, and Merlot, where they impart characteristic "green" or "bell pepper" notes.[6]

  • Vegetables: Found in bell peppers, peas, asparagus, and various beans.[4][5]

  • Coffee and Cocoa: Formed during the roasting process through Maillard reactions, contributing to the roasty and nutty aromas.[4]

While the direct natural source of this compound is less commonly documented than its alkylated cousins, it is understood to be a metabolite or closely related biosynthetic derivative within these same plant systems. The protocols outlined below are designed to be adaptable to various plant matrices rich in methoxypyrazine derivatives.

Principle of Extraction and Isolation

The successful isolation of this compound from a complex biological matrix hinges on exploiting its unique physicochemical properties. The strategy involves:

  • Initial Extraction: A solvent-based extraction to liberate the target molecule from the solid plant material into a liquid phase. The choice of solvent is critical and is based on the polarity of the target compound.

  • Purification and Concentration: A series of cleanup steps to remove interfering compounds such as pigments, lipids, sugars, and other metabolites. This often involves liquid-liquid extraction and column chromatography.

  • Final Isolation: Crystallization of the purified compound to achieve high purity.

The carboxylic acid functional group on the target molecule makes its solubility pH-dependent. This property can be strategically used during liquid-liquid extraction to move the compound between aqueous and organic phases, thereby separating it from neutral or basic impurities.

Detailed Protocol Part I: Extraction from Plant Material

This protocol provides a generalized method for extracting this compound from a plant source (e.g., bell peppers).

Materials and Reagents
  • Plant Material (e.g., Green Bell Peppers)

  • Liquid Nitrogen

  • Blender or Homogenizer

  • Ethyl Acetate (ACS Grade)

  • Methanol (ACS Grade)

  • Deionized Water

  • Sodium Chloride (NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Hydrochloric Acid (HCl), 1M Solution

  • Sodium Hydroxide (NaOH), 1M Solution

  • Beakers, Erlenmeyer Flasks, Separatory Funnel

  • Rotary Evaporator

  • Filtration apparatus (Buchner funnel, filter paper)

Step-by-Step Extraction Procedure
  • Sample Preparation:

    • Weigh approximately 200g of fresh plant material.

    • Wash the material thoroughly with deionized water and pat dry.

    • Freeze the material with liquid nitrogen to make it brittle and halt enzymatic activity.

    • Immediately grind the frozen tissue into a fine powder using a pre-chilled blender.

    • Rationale: Cryogenic grinding prevents enzymatic degradation of the target compound and increases the surface area for efficient solvent extraction.

  • Solvent Extraction:

    • Transfer the powdered plant material to a 1L Erlenmeyer flask.

    • Add 500 mL of a 1:1 (v/v) mixture of methanol and ethyl acetate.

    • Stir the slurry vigorously at room temperature for 2 hours using a magnetic stirrer.

    • Rationale: A mixture of polar (methanol) and medium-polarity (ethyl acetate) solvents ensures the efficient extraction of a broad range of compounds, including the target molecule, by disrupting cell membranes and solubilizing the contents.

  • Filtration and Initial Concentration:

    • Filter the slurry through a Buchner funnel to separate the solid plant debris from the liquid extract.

    • Wash the solid residue with an additional 100 mL of the solvent mixture to ensure complete recovery.

    • Combine the filtrates and concentrate the volume to approximately 100 mL using a rotary evaporator at 40°C.

    • Rationale: Removing the bulk solvent under reduced pressure concentrates the extract, making subsequent purification steps more manageable and efficient. The low temperature minimizes thermal degradation.

  • Acid-Base Liquid-Liquid Extraction (LLE):

    • Transfer the concentrated extract to a 500 mL separatory funnel.

    • Add 100 mL of 1M NaOH solution. Shake vigorously for 2 minutes, venting frequently. Allow the layers to separate.

    • Rationale: The basic aqueous solution deprotonates the carboxylic acid group of the target molecule, forming a water-soluble carboxylate salt. This traps the target compound in the aqueous phase, while many neutral and less polar impurities remain in the organic phase.

    • Drain the lower aqueous layer into a clean beaker. Discard the upper organic layer.

    • Return the aqueous layer to the separatory funnel. Carefully add 1M HCl dropwise until the pH of the solution is ~2-3 (verify with pH paper).

    • Rationale: Acidification protonates the carboxylate, converting it back to the less water-soluble carboxylic acid form.

    • Add 100 mL of fresh ethyl acetate and extract the acidified aqueous phase. Repeat the extraction twice more with 50 mL portions of ethyl acetate.[8][9][10]

    • Rationale: Multiple extractions with fresh solvent are more efficient at recovering the compound from the aqueous phase than a single extraction with a large volume.[10]

    • Combine all ethyl acetate extracts.

    • Wash the combined organic extracts with 50 mL of saturated NaCl solution (brine).

    • Rationale: The brine wash helps to remove residual water from the organic phase and breaks up any emulsions that may have formed.

    • Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.

    • Evaporate the solvent to dryness under reduced pressure to yield the crude extract.

Detailed Protocol Part II: Isolation and Purification

The crude extract will contain this compound along with other acidic and neutral compounds of similar polarity. Column chromatography is an effective method for purification.

Materials and Reagents
  • Silica Gel (60 Å, 230-400 mesh)

  • Hexane (ACS Grade)

  • Ethyl Acetate (ACS Grade)

  • Methanol (ACS Grade)

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • Glass chromatography column

  • Fraction collector or test tubes

  • UV lamp (254 nm)

Step-by-Step Purification Procedure
  • Column Preparation:

    • Prepare a slurry of silica gel in hexane.

    • Carefully pack the chromatography column with the slurry, ensuring no air bubbles are trapped.

    • Allow the silica to settle, draining the excess hexane until the solvent level is just above the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of dichloromethane or ethyl acetate.

    • In a separate small beaker, add a small amount of silica gel to the dissolved sample to create a dry slurry after solvent evaporation.

    • Carefully add the dry-loaded sample to the top of the prepared column.

    • Rationale: Dry loading the sample onto the column ensures an even band at the start of the separation, leading to better resolution.

  • Elution and Fraction Collection:

    • Begin eluting the column with a mobile phase of 95:5 (v/v) Hexane:Ethyl Acetate.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient might be:

      • 95:5 Hexane:Ethyl Acetate (2 column volumes)

      • 90:10 Hexane:Ethyl Acetate (4 column volumes)

      • 80:20 Hexane:Ethyl Acetate (4 column volumes)

      • 50:50 Hexane:Ethyl Acetate (2 column volumes)

    • For highly polar compounds, a small percentage of methanol can be added to the ethyl acetate.

    • Collect fractions of a consistent volume (e.g., 10 mL) throughout the elution process.

    • Rationale: A gradient elution is used to first elute non-polar impurities with a low-polarity solvent, followed by the elution of compounds of increasing polarity. This provides a more effective separation than using a single solvent (isocratic elution).

  • TLC Monitoring:

    • Spot every few fractions onto a TLC plate.

    • Develop the TLC plate in a suitable solvent system (e.g., 7:3 Hexane:Ethyl Acetate).

    • Visualize the spots under a UV lamp.

    • Combine the fractions that contain the pure target compound.

    • Rationale: TLC is a rapid and essential technique to monitor the separation. It allows for the identification of fractions containing the desired product and assessment of its purity.

  • Final Crystallization:

    • Evaporate the solvent from the combined pure fractions.

    • Dissolve the resulting solid in a minimal amount of a hot solvent (e.g., a mixture of ethanol and water).

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystal formation.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • Rationale: Crystallization is a final purification step that relies on differences in solubility. As the solution cools, the solubility of the target compound decreases, causing it to crystallize out, leaving more soluble impurities behind in the solution.

Visualization of Workflows

Overall Extraction and Isolation Workflow

cluster_extraction PART I: Extraction cluster_isolation PART II: Isolation & Purification A Plant Material (e.g., Bell Peppers) B Cryogenic Grinding A->B C Solvent Extraction (Methanol/Ethyl Acetate) B->C D Filtration & Concentration C->D E Liquid-Liquid Extraction (Acid-Base Partitioning) D->E F Crude Extract E->F G Silica Gel Column Chromatography F->G Purification Step H Fraction Collection & TLC Analysis G->H I Combine Pure Fractions H->I J Recrystallization I->J K Pure Crystalline This compound J->K

Caption: Workflow for extraction and isolation.

Chromatographic Purification Workflow

Start Crude Extract (Dissolved) Load Dry Load onto Silica Column Start->Load Elute_NonPolar Elute with Low Polarity (e.g., 95:5 Hexane:EtOAc) Discard Non-Polar Impurities Load->Elute_NonPolar Elute_Gradient Increase Polarity Gradient (e.g., 90:10 -> 50:50 Hexane:EtOAc) Elute_NonPolar->Elute_Gradient Collect Collect Fractions Elute_Gradient->Collect Analyze Analyze Fractions by TLC Collect->Analyze Analyze->Elute_Gradient Continue Elution Combine Combine Fractions Containing Pure Product Analyze->Combine Purity Confirmed Evaporate Evaporate Solvent Combine->Evaporate End Purified Compound (Ready for Crystallization) Evaporate->End

Caption: Detailed chromatographic purification process.

Characterization and Quality Control

To confirm the identity and assess the purity of the isolated compound, the following analytical techniques are recommended.

ParameterMethodExpected Result
Purity High-Performance Liquid Chromatography (HPLC)A single major peak at the expected retention time. Purity ≥ 98% is a common target.[1][11]
Identity Mass Spectrometry (MS)Molecular ion peak corresponding to the molecular weight (154.12 g/mol ).[2][3]
Structure Nuclear Magnetic Resonance (NMR) Spectroscopy¹H and ¹³C NMR spectra consistent with the structure of this compound.
Physical Property Melting Point196 - 200 °C.[1]

A typical HPLC method for purity analysis could be adapted from methods used for related pyrazine compounds.[11]

  • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of 0.1% Formic acid in Water (A) and Acetonitrile (B)

  • Detection: UV at 270 nm

Expertise & Experience: Troubleshooting and Best Practices

  • Emulsion Formation during LLE: Vigorous shaking can lead to stable emulsions, especially with plant extracts rich in surfactants. To break emulsions, add a small amount of saturated brine or centrifuge the mixture at low speed.

  • Low Recovery from Extraction: If recovery is poor, ensure the plant material was thoroughly homogenized. Also, consider increasing the extraction time or performing a second extraction on the plant residue. The pH during the acid-base extraction steps is critical; ensure complete protonation/deprotonation using a calibrated pH meter for best results.

  • Poor Separation in Chromatography: If compounds are not separating well on the column (co-elution), the initial choice of mobile phase may be too polar. Start with a less polar solvent system. Conversely, if the target compound is not eluting, a more polar solvent system is required. Running a series of TLC plates with different solvent systems beforehand can help optimize the mobile phase for the column.

  • Self-Validation: The protocol's trustworthiness comes from its built-in checks. TLC analysis is not just a monitoring step; it validates the effectiveness of the chromatographic separation in real-time. Similarly, obtaining a sharp melting point close to the literature value provides strong evidence of high purity.

References

  • Journal of Chromatographic Science. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Oxford Academic.
  • PubMed. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. National Library of Medicine.
  • Journal of Chromatographic Science. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Oxford Academic.
  • Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives.
  • ResearchGate. (2025). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds.
  • Google Patents. Purification of pyrazine.
  • Google Patents. Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • ResearchGate. (2020). Determination of methoxypyrazines in dry wines.
  • ResearchGate. (2018). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives.
  • PubMed. (2019). High-yield and plasmid-free biocatalytic production of 5-methylpyrazine-2-carboxylic acid by combinatorial genetic elements engineering and genome engineering of Escherichia coli. National Library of Medicine.
  • RJPBCS. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines.
  • Eureka | Patsnap. Preparation method of pyrazine carboxylic acid.
  • Organic Syntheses. 2,3-pyrazinedicarboxylic acid.
  • GSRS. 5-METHOXY-2-PYRAZINECARBOXYLIC ACID.
  • Google Patents. A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid.
  • Google Patents. Method for the preparation of 5-methylpyrazine-2-carboxylic acid-4-oxide and its salts.
  • Matrix Fine Chemicals. This compound.
  • Wiley Online Library. (2023). 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants.
  • MDPI. (2020). Biosynthesis and Production of Class II Bacteriocins of Food-Associated Lactic Acid Bacteria.
  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • PubMed. (2018). Methoxypyrazines biosynthesis and metabolism in grape: A review. National Library of Medicine.
  • National Center for Biotechnology Information. (2023). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations.

Sources

Application Note: Protocol for Derivatization of Pyrazine Carboxylic Acids for GC Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the derivatization of pyrazine carboxylic acids for analysis by gas chromatography (GC). Pyrazine carboxylic acids, a class of compounds with significant roles in pharmaceuticals and flavor chemistry, often exhibit poor chromatographic behavior due to their polarity and low volatility. Derivatization is a crucial sample preparation step that chemically modifies these analytes to enhance their volatility and thermal stability, thereby enabling robust and reproducible GC analysis. This document details two primary derivatization strategies: silylation and esterification, with a focus on practical, field-proven protocols. The underlying chemical mechanisms, experimental considerations, and troubleshooting advice are discussed to ensure methodological integrity and successful implementation.

Introduction: The Rationale for Derivatization

Pyrazine carboxylic acids are heterocyclic compounds characterized by a pyrazine ring substituted with one or more carboxyl groups. Their inherent polarity, stemming from the carboxyl functional group's ability to form hydrogen bonds, renders them non-volatile and prone to thermal degradation at the high temperatures typical of GC injection ports and columns. This leads to poor peak shape, tailing, and low sensitivity, making direct GC analysis unreliable.[1][2]

Derivatization overcomes these challenges by replacing the active hydrogen of the carboxyl group with a less polar, more thermally stable functional group.[1][3] This chemical modification effectively masks the polar nature of the molecule, increasing its volatility and making it amenable to GC separation and detection. The two most common and effective approaches for the derivatization of carboxylic acids are silylation and esterification.[1]

Silylation: A Versatile Approach

Silylation is a widely used derivatization technique where an active hydrogen is replaced by a trimethylsilyl (TMS) group.[4] This process significantly reduces the polarity and hydrogen-bonding capacity of the analyte.[5] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and versatile silylating agent, often used with a catalyst like trimethylchlorosilane (TMCS) to enhance its reactivity, especially for sterically hindered compounds.[4]

Mechanism of Silylation with BSTFA

Silylation with BSTFA proceeds via a nucleophilic attack of the carboxyl group's oxygen on the silicon atom of BSTFA. The reaction is driven by the formation of stable byproducts. The byproducts of BSTFA derivatization, N-(trimethylsilyl)trifluoroacetamide and trifluoroacetamide, are highly volatile and typically elute with the solvent front, minimizing chromatographic interference.[4]

Silylation_Mechanism PyCOOH Pyrazine-COOH Intermediate [Intermediate Complex] PyCOOH->Intermediate + BSTFA BSTFA BSTFA PyCOOTMS Pyrazine-COOTMS Intermediate->PyCOOTMS Byproduct N-trimethylsilyltrifluoroacetamide Intermediate->Byproduct

Caption: Silylation of a pyrazine carboxylic acid with BSTFA.

Protocol for Silylation using BSTFA

This protocol provides a general guideline and may require optimization for specific pyrazine carboxylic acids.

Materials:

  • Sample containing pyrazine carboxylic acid

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), with or without 1% TMCS

  • Anhydrous pyridine or other suitable solvent (e.g., acetonitrile, DMF)

  • Heating block or oven

  • GC vials (2 mL) with PTFE-lined caps

  • Microsyringes

Procedure:

  • Sample Preparation: Accurately weigh 1-10 mg of the sample into a clean, dry GC vial. If the sample is in an aqueous solution, it must be evaporated to complete dryness under a gentle stream of nitrogen.[6] The presence of water will deactivate the silylating reagent.[6][7]

  • Reagent Addition: Add 100-200 µL of a suitable anhydrous solvent (e.g., pyridine) to dissolve the sample. Then, add a 2 to 10-fold molar excess of BSTFA (or BSTFA + 1% TMCS). Using an excess of the silylating reagent ensures the reaction goes to completion.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60-80°C for 30-60 minutes in a heating block or oven.[5] Reaction time and temperature may need to be optimized depending on the specific analyte.

  • Analysis: Cool the vial to room temperature before opening. The derivatized sample can then be directly injected into the GC-MS system.

Considerations for Silylation
  • Moisture Sensitivity: Silylating reagents are extremely sensitive to moisture and must be handled under anhydrous conditions.[6] All glassware should be thoroughly dried.

  • Reagent Selection: For sterically hindered carboxylic acids, the use of BSTFA with 1% TMCS as a catalyst is recommended to improve the reaction rate and yield.[4]

  • Byproducts: While BSTFA byproducts are volatile, for trace analysis, N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be an alternative, as it is the most volatile of the TMS acetamides.[5][7]

Esterification: A Classic and Robust Method

Esterification converts carboxylic acids into their corresponding esters, which are significantly more volatile and less polar. Two common methods for esterification for GC analysis are the use of boron trifluoride-methanol (BF3-Methanol) and diazomethane.

Esterification with BF3-Methanol

Boron trifluoride acts as a Lewis acid catalyst to facilitate the esterification of carboxylic acids with methanol.[8] This method is relatively fast and efficient for preparing fatty acid methyl esters (FAMEs) and can be applied to pyrazine carboxylic acids.[8][9]

3.1.1. Mechanism of BF3-Methanol Esterification

The BF3 catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. This is followed by the elimination of a water molecule to form the methyl ester.[9][10]

Esterification_BF3_Mechanism PyCOOH Pyrazine-COOH Intermediate [Activated Intermediate] PyCOOH->Intermediate + BF3, + CH3OH Methanol CH3OH BF3 BF3 (catalyst) PyCOOCH3 Pyrazine-COOCH3 Intermediate->PyCOOCH3 Water H2O Intermediate->Water

Caption: BF3-catalyzed esterification of a pyrazine carboxylic acid.

3.1.2. Protocol for Esterification using BF3-Methanol

Materials:

  • Sample containing pyrazine carboxylic acid

  • 10-14% Boron trifluoride-methanol solution

  • Hexane or other nonpolar extraction solvent

  • Saturated NaCl solution

  • Heating block or water bath

  • Screw-cap reaction vials

Procedure:

  • Sample Preparation: Weigh 1-25 mg of the sample into a screw-cap reaction vial.[8][9] If the sample is in an aqueous solution, evaporate to dryness.

  • Reagent Addition: Add 2 mL of 10-14% BF3-methanol solution to the vial.[8]

  • Reaction: Tightly cap the vial and vortex for approximately 10 seconds. Heat the vial at 60°C for 5-10 minutes.[8]

  • Extraction:

    • Cool the vial to room temperature.

    • Add 1 mL of hexane to the vial.[8]

    • Add 1 mL of saturated NaCl solution to facilitate phase separation.[8]

    • Vortex vigorously for 30 seconds to extract the methyl esters into the hexane layer.[8]

  • Sample Collection: Allow the layers to separate. Carefully transfer the upper hexane layer containing the pyrazine methyl esters to a clean vial for GC analysis.

Esterification with Diazomethane

Diazomethane (CH₂N₂) is a highly reactive reagent that provides a rapid and quantitative method for the formation of methyl esters from carboxylic acids at room temperature.[11][12] However, it is also highly toxic, explosive, and carcinogenic, requiring specialized handling and safety precautions.[1][13]

3.2.1. Mechanism of Diazomethane Esterification

The reaction involves the protonation of diazomethane by the carboxylic acid to form a methyldiazonium cation and a carboxylate anion. The carboxylate then acts as a nucleophile in an SN2 reaction, attacking the methyl group of the methyldiazonium ion and displacing nitrogen gas to form the methyl ester.[12][13][14]

Diazomethane_Esterification PyCOOH Pyrazine-COOH Protonation Proton Transfer PyCOOH->Protonation + CH2N2 CH2N2 CH2N2 SN2 SN2 Attack Protonation->SN2 PyCOOCH3 Pyrazine-COOCH3 SN2->PyCOOCH3 N2 N2 (gas) SN2->N2

Caption: Esterification of a pyrazine carboxylic acid with diazomethane.

3.2.2. Protocol for Esterification using Diazomethane

Due to the significant hazards associated with diazomethane, this procedure should only be performed by experienced personnel in a well-ventilated fume hood with a blast shield and using flame-polished glassware. [13]

Materials:

  • Sample containing pyrazine carboxylic acid

  • Ethereal solution of diazomethane (prepared in-situ from a precursor like Diazald®)

  • Diethyl ether

  • Reaction vial

Procedure:

  • Sample Preparation: Dissolve a small amount of the pyrazine carboxylic acid in diethyl ether in a reaction vial.

  • Reaction: Slowly add the ethereal solution of diazomethane dropwise to the carboxylic acid solution with gentle swirling until a faint yellow color persists, indicating a slight excess of diazomethane. The evolution of nitrogen gas will be observed.[12]

  • Quenching: Allow the reaction to proceed for 5-10 minutes. Quench any excess diazomethane by adding a few drops of acetic acid until the yellow color disappears.

  • Analysis: The resulting solution containing the methyl ester can be concentrated under a gentle stream of nitrogen if necessary and is then ready for GC analysis.

Method Comparison and Selection

The choice of derivatization method depends on several factors, including the specific properties of the pyrazine carboxylic acid, the available laboratory equipment and safety infrastructure, and the goals of the analysis.

Derivatization MethodReagentAdvantagesDisadvantages
Silylation BSTFA (+/- TMCS)Versatile, reacts with a wide range of functional groups; volatile byproducts minimize interference; relatively mild reaction conditions.[4]Highly sensitive to moisture; may not be suitable for all matrices.[6]
Esterification BF3-MethanolFast and quantitative; relatively safe compared to diazomethane; commercially available reagent.[8][9][10]Requires heating and a liquid-liquid extraction step; reagent is corrosive and toxic.[8]
Esterification DiazomethaneRapid and quantitative at room temperature with high yields; clean reaction with only nitrogen gas as a byproduct.[12][13][14]Extremely hazardous (toxic, explosive, carcinogenic); requires specialized equipment and handling procedures.[1][13]

Conclusion

Derivatization is an indispensable step for the successful analysis of pyrazine carboxylic acids by gas chromatography. Both silylation with BSTFA and esterification with BF3-Methanol or diazomethane are effective methods for increasing the volatility and thermal stability of these analytes. The selection of the most appropriate method should be based on a careful consideration of the analyte's properties, laboratory capabilities, and safety requirements. The protocols provided in this application note serve as a robust starting point for method development and can be optimized to meet the specific needs of the analytical challenge at hand.

References

  • JoVE.
  • Pearson. Diazomethane can be used to convert a carboxylic acid to a methyl... [Link]
  • Chemistry LibreTexts. 21.7: Methyl Ester Synthesis Using Diazomethane. [Link]
  • Master Organic Chemistry. Diazomethane (CH2N2). [Link]
  • Kühnel, E., et al. (2007). Mechanism of methyl esterification of carboxylic acids by trimethylsilyldiazomethane. Angewandte Chemie International Edition, 46(37), 7075-7078. [Link]
  • Google Patents.
  • ResearchGate. BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. [Link]
  • Google Patents.
  • Encyclopedia of Chromatography.
  • Regis Technologies.
  • Pierce, J. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatographic Science, 52(7), 675-683. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1047, 2-Pyrazinecarboxylic acid. [Link]
  • ResearchGate. Does anyone know the detail of silylation method using MSTFA and pyridine? [Link]
  • Google Patents. JP3205972B2 - Pyrazine-2-carboxylic acid ester and method for producing the same.
  • Debrawer, B., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
  • Lindeque, J. Z. (2024). Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects. Analytical Biochemistry, 694, 115620. [Link]
  • Vičkačkaitė, V., et al. (2019). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 30(3). [Link]
  • Doležal, M., et al. (2009). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. Analytica Chimica Acta, 641(1-2), 65-72. [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the purity analysis of pyrazine derivatives. These heterocyclic aromatic compounds are crucial in the pharmaceutical, food, and fragrance industries, necessitating robust analytical methods to ensure their quality and safety.[1][2] This document outlines the strategic selection of chromatographic parameters, a detailed protocol for purity determination, and a validation process grounded in international regulatory standards. It is intended for researchers, scientists, and drug development professionals seeking to establish reliable purity testing for this class of compounds.

Introduction: The Analytical Imperative for Pyrazine Derivatives

Pyrazine and its derivatives are a significant class of organic compounds, with a core aromatic ring containing two nitrogen atoms at positions 1 and 4.[3] Their derivatives are lauded for a wide range of biological activities, including anti-inflammatory, anticancer, and antibacterial properties, making them key components in many therapeutic agents.[3][4] Given their potent biological effects, ensuring the purity of pyrazine-based Active Pharmaceutical Ingredients (APIs) is a critical step in drug development and quality control. The presence of impurities, even at trace levels, can impact the safety and efficacy of the final drug product.

High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose, offering high resolution, sensitivity, and selectivity for the separation and quantification of the main compound from its potential impurities.[5][6] This guide will walk through the logical development of a robust reversed-phase HPLC (RP-HPLC) method, a technique ideally suited for the analysis of moderately polar compounds like many pyrazine derivatives.[7]

Method Development and Optimization: A Rationale-Driven Approach

The development of a successful HPLC method is not a matter of chance, but a systematic process of optimizing various parameters to achieve the desired separation. The choices made are dictated by the physicochemical properties of the pyrazine derivatives and the potential impurities.

Stationary Phase Selection: The Heart of the Separation

For pyrazine derivatives, which are generally polar compounds, a reversed-phase approach is typically the most effective starting point.[7]

  • C18 (Octadecyl) Columns: These are the most common and versatile stationary phases in reversed-phase chromatography and are an excellent first choice for pyrazine analysis.[8][9] The non-polar C18 chains provide sufficient hydrophobicity to retain the moderately polar pyrazine ring and its substituted forms. A column with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm is a standard choice for robust separation.[10]

  • Alternative Stationary Phases: For highly polar pyrazine derivatives or challenging separations, alternative stationary phases may be necessary. Polar-embedded or polar-endcapped columns can offer different selectivity.[11] In some specific cases, Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography might be explored, though these are generally considered when RP-HPLC fails to provide adequate retention.[11][12]

Mobile Phase Selection and Optimization: Driving the Elution

The mobile phase composition is a critical factor in controlling the retention and resolution of analytes.

  • Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents used in reversed-phase HPLC.[13] Acetonitrile is often preferred due to its lower viscosity and UV transparency at lower wavelengths.[13] The ratio of the organic modifier to the aqueous phase will determine the elution strength. A higher percentage of organic solvent will lead to faster elution.

  • Aqueous Phase and pH Control: The aqueous component is typically HPLC-grade water. The pH of the mobile phase can significantly impact the retention of ionizable pyrazine derivatives. Many pyrazine derivatives are weakly basic due to the nitrogen atoms in the ring. Using a buffer to control the pH is crucial for reproducible results. A phosphate or acetate buffer in the acidic range (e.g., pH 3-5) is often a good starting point to ensure the analytes are in a consistent protonated state. For mass spectrometry (MS) compatible methods, volatile buffers like formic acid or ammonium formate should be used.[3][14]

  • Gradient vs. Isocratic Elution: For analyzing a sample with a wide range of impurities with different polarities, a gradient elution (where the mobile phase composition changes over time) is generally more effective.[8] An isocratic elution (constant mobile phase composition) can be suitable for simpler impurity profiles or for routine quality control once the impurity profile is well-characterized.[10]

Detection Parameters: Visualizing the Analytes
  • UV Detection: Pyrazine derivatives typically exhibit strong UV absorbance due to their aromatic nature.[15] A photodiode array (PDA) detector is highly recommended as it allows for the acquisition of the entire UV spectrum for each peak, aiding in peak identification and purity assessment. The selection of an appropriate detection wavelength is crucial for sensitivity. A wavelength of around 270 nm is often a good starting point for many pyrazine derivatives.[10][16] However, it is essential to determine the optimal wavelength by examining the UV spectra of the main compound and any known impurities.

Experimental Protocol: Purity Analysis of a Model Pyrazine Derivative

This protocol provides a step-by-step method for the purity analysis of a hypothetical pyrazine derivative, "Pyrazinamide," a well-known anti-tuberculosis drug.[1]

Materials and Reagents
  • Pyrazinamide Reference Standard (USP or equivalent)

  • Pyrazinamide Sample for Analysis

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

  • Phosphoric Acid (85%) (Analytical Grade)

  • Water (HPLC Grade, e.g., Milli-Q or equivalent)

Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with PDA detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate buffer, pH 3.0 (adjusted with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm
Injection Volume 10 µL
Preparation of Solutions
  • Mobile Phase A: Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with 85% phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of Pyrazinamide Reference Standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the Pyrazinamide sample and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the system is clean.

  • Inject the standard solution in six replicates to check for system suitability.

  • Inject the sample solution.

  • After the analysis, process the chromatograms using appropriate software (e.g., OpenLab CDS).

Data Analysis and Calculations
  • System Suitability: The system is deemed suitable for analysis if the relative standard deviation (RSD) for the peak area of the six replicate injections of the standard solution is not more than 2.0%.

  • Impurity Quantification: The percentage of each impurity is calculated using the area normalization method, assuming the response factor of the impurities is the same as the main compound.

    % Impurity = (Area of Impurity Peak / Total Area of all Peaks) x 100

Method Validation: Ensuring Trustworthiness and Reliability

The developed HPLC method must be validated to demonstrate its suitability for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines Q2(R2).[17][18]

Validation Parameters and Acceptance Criteria
ParameterObjectiveAcceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.The peak for the main compound should be well-resolved from any impurity peaks. Peak purity analysis should show no co-eluting peaks.
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the detector response.Correlation coefficient (r²) ≥ 0.999 over a range of 50% to 150% of the target concentration.
Accuracy To determine the closeness of the test results to the true value.Recovery of 98.0% to 102.0% for the analyte spiked in a placebo at three concentration levels.
Precision Repeatability (Intra-day): To assess the precision under the same operating conditions over a short interval of time. Intermediate Precision (Inter-day): To express the within-laboratory variations.RSD ≤ 2.0% for six replicate sample preparations.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1 and RSD ≤ 10%.
Robustness To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when parameters like flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units) are varied.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for successful implementation.

HPLC_Purity_Analysis_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_report Reporting sol_prep Solution Preparation (Mobile Phase, Standard, Sample) sys_prep System Preparation & Equilibration sol_prep->sys_prep Load Solutions sys_suit System Suitability (6x Standard Injections) sys_prep->sys_suit Check System Performance analysis Sample Analysis sys_suit->analysis Proceed if RSD <= 2% chrom_int Chromatogram Integration analysis->chrom_int Acquire Data calc Calculation of % Purity & Impurities chrom_int->calc report Final Report Generation calc->report

Caption: Workflow for HPLC Purity Analysis of Pyrazine Derivatives.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and robust approach for the purity analysis of pyrazine derivatives. By following a systematic method development strategy and adhering to rigorous validation protocols as outlined by the ICH, analytical scientists can ensure the generation of accurate and reproducible data. This is paramount for maintaining the quality, safety, and efficacy of pharmaceutical products containing this important class of compounds. The principles and procedures described herein can be adapted for a wide range of pyrazine derivatives, serving as a foundational guide for their analytical characterization.

References

  • SIELC Technologies. (2018, May 16). Pyrazine.
  • Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chrom
  • ASPECTS OF VALIDATION IN HPLC METHOD DEVELOPMENT FOR PHARMACEUTICAL ANALYSIS – COMPARISON OF VALIDATION REQUIREMENTS BY FDA, USP AND ICH. (2010, December 1). International Journal of Pharmaceutical Sciences and Research.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). LCGC Europe.
  • Labtech. (n.d.).
  • Semantic Scholar. (n.d.).
  • Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Thermo Fisher Scientific. (n.d.).
  • SIELC Technologies. (n.d.). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column.
  • Dong, M. W. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Birajdar, A. S. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific, 4(4), 55-60.
  • Phenomenex. (n.d.). Normal Phase HPLC Columns.
  • uHPLCs. (n.d.).
  • Samir, A., Kalalian, C., Roth, E., Salghi, R., & Chakir, A. (2020). Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine.
  • AMSbiopharma. (2025, July 22).
  • ResearchGate. (2025, August 5). Validation of HPLC methods for pharmaceutical analysis understanding the differences and similarities between validation requirements of US-FDA, USP and ICH.
  • ResearchGate. (2018, July 5). HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren).
  • SIELC Technologies. (n.d.). Separation of Pyrazine, 2-methoxy-5-methyl- on Newcrom R1 HPLC column.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine.
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2)
  • ICH. (2023, November 30).
  • Phenomenex. (2025, June 6).
  • ResearchGate. (2025, December 2). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl).
  • ResearchGate. (n.d.). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
  • Shabir, G. A. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Fan, W., et al. (2021, February 17). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. PMC - NIH.
  • Zejc, A., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • SynThink Research Chemicals. (n.d.).
  • Nanosecond time-resolved Fourier transform infrared emission spectroscopy of the UV photolysis of pyrazine and the production of hydrogen isocyanide. (2018, November 21). PubMed.
  • ResearchGate. (2025, August 5). Mobile phase optimization for the separation of some herbicide samples using HPLC.
  • Chemistry 326: Experiment #2. (n.d.). Haverford College.
  • Detection method of pyrazine compounds in Jiang-flavour Chinese spirit. (n.d.).
  • Influence of Aza-Substitution on Molecular Structure, Spectral and Electronic Properties of t-Butylphenyl Substituted Vanadyl Complexes. (n.d.). MDPI.
  • Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. (2024, January 1). PubMed.
  • Pyrazine, 2,5-dimethyl-. (n.d.). NIST WebBook.
  • Biopharmaceutical Analysis by HPLC: Practices and Challenges. (2025, January 24). PubMed.
  • Pyrazine and its derivatives- synthesis and activity-a review. (2021, September 1). ISSN: 2277–4998.
  • ResearchGate. (2025, August 6).
  • Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. (2024, December 16). PubMed Central.
  • Chemical Transformation of Pyrazine Deriv

Sources

Application Notes & Protocols: 5-Methoxypyrazine-2-carboxylic acid as a Flavor Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview of the application of 5-Methoxypyrazine-2-carboxylic acid as a flavor standard for researchers, scientists, and professionals in the food, beverage, and pharmaceutical industries. Pyrazines are a critical class of nitrogen-containing heterocyclic compounds that contribute significantly to the desirable roasted, nutty, and earthy aromas in a vast array of cooked and fermented foods.[1][2] this compound, with its distinct flavor profile, serves as an invaluable tool for analytical quantification, sensory panel training, and new product development. These protocols are designed to provide both the procedural steps and the scientific rationale necessary for its effective and accurate implementation.

Introduction: The Role of Pyrazines in Flavor Science

Pyrazines are aromatic compounds that are fundamental to the sensory experience of many products, from coffee and cocoa to roasted meats and wine.[2][3][4] Their presence, even at trace levels (ppb or ppt), can dramatically influence the overall flavor profile due to their very low aroma perception thresholds.[1] The unique chemical structure of each pyrazine derivative imparts a specific aromatic note, ranging from nutty and roasted to earthy and vegetative.[3][5] This makes them essential targets for both quality control and flavor development.

Profile of this compound

This compound is a specific pyrazine derivative recognized for its ability to impart characteristic earthy and green notes, often associated with bell peppers, herbaceous vegetables, and certain wines like Sauvignon Blanc.[6][7][8] Its stability and well-defined sensory characteristics make it an excellent choice for use as a primary flavor standard.[6]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 40155-42-8[6][9]
Molecular Formula C₆H₆N₂O₃[6][10]
Molecular Weight 154.13 g/mol [6][9]
Appearance Light yellow to brown to dark green crystalline powder[6][9]
Melting Point 196 - 200 °C (with decomposition)[6][11]
Purity (Typical) ≥ 98% (HPLC)[6][9]
Solubility Soluble in certain organic solvents; reasonable solubility in titration medium.[12]

Causality Behind Selection: The high purity (≥98%), crystalline solid form, and stability of this compound are critical attributes for a primary standard.[12][13] These properties ensure that it can be weighed with high accuracy, forming the basis of a standard solution with a precisely known concentration, which is the bedrock of reliable quantitative analysis.[13][14]

Foundational Protocols for Standardization

Accurate preparation of standard solutions is the most critical step in any quantitative analysis.[12][13] The following protocols detail the preparation of stock and working solutions of this compound.

Protocol: Preparation of a Primary Stock Solution (e.g., 1000 µg/mL)

Objective: To prepare a concentrated primary stock solution with a highly accurate concentration that will serve as the source for all subsequent dilutions.

Materials:

  • This compound (≥98% purity)

  • Analytical Balance (4-decimal place accuracy)

  • 100 mL Class A Volumetric Flask

  • Methanol or Ethanol (HPLC Grade)

  • Weighing paper/boat

  • Spatula

  • Funnel

  • Pasteur pipette

Methodology:

  • Calculation: To prepare a 1000 µg/mL (1 mg/mL) solution in a 100 mL flask, exactly 100 mg of the standard is required. Adjust for purity if necessary (e.g., for 98% purity, weigh 100 mg / 0.98 = 102.04 mg).

  • Weighing: Using an analytical balance, carefully weigh the calculated amount of this compound onto weighing paper. This step is critical and should be performed with care to avoid errors from static or air currents.[13]

  • Dissolution: Carefully transfer the weighed powder into the 100 mL volumetric flask using a clean, dry funnel. Rinse the weighing paper and funnel with small aliquots of the solvent (e.g., methanol) into the flask to ensure a complete quantitative transfer.

  • Solubilization: Add approximately 50-70 mL of the solvent to the flask. Cap and swirl gently (or sonicate briefly) until the solid is completely dissolved.

  • Dilution to Volume: Once dissolved, allow the solution to return to room temperature. Carefully add the solvent dropwise using a Pasteur pipette until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the flask.[12]

  • Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is completely homogeneous.

  • Storage: Transfer the solution to a labeled, amber glass vial with a PTFE-lined cap. Store at 4°C and protect from light. The label should include the compound name, concentration, solvent, preparation date, and preparer's initials.

Protocol: Preparation of Working Standard Solutions via Serial Dilution

Objective: To create a series of lower-concentration standards from the primary stock for building calibration curves or for use in sensory analysis.

Methodology:

This protocol uses the principle of serial dilution, governed by the equation M₁V₁ = M₂V₂ , where M is concentration and V is volume.[15]

  • Prepare a 10 µg/mL Standard: Pipette 1 mL of the 1000 µg/mL primary stock solution into a 100 mL Class A volumetric flask. Dilute to the calibration mark with the solvent and homogenize.

  • Prepare a 1 µg/mL Standard: Pipette 10 mL of the 10 µg/mL intermediate solution into a 100 mL Class A volumetric flask. Dilute to the mark and homogenize.

  • Prepare a 0.1 µg/mL (100 ng/mL) Standard: Pipette 10 mL of the 1 µg/mL intermediate solution into a 100 mL Class A volumetric flask. Dilute to the mark and homogenize.

  • Continue as Needed: Further dilutions can be made to reach concentrations relevant to the instrument's sensitivity or the compound's sensory threshold. Always use freshly prepared working solutions for analysis.

Diagram 1: Serial Dilution Workflow A visual representation of the step-by-step process for creating working standards from a primary stock solution.

G cluster_0 Primary Stock Preparation cluster_1 Serial Dilution weigh Weigh 102.04 mg of Standard dissolve Dissolve in 100 mL Volumetric Flask weigh->dissolve stock Primary Stock (1000 µg/mL) dissolve->stock intermediate1 Working Standard 1 (10 µg/mL) stock->intermediate1  1 mL into 100 mL intermediate2 Working Standard 2 (1 µg/mL) intermediate1->intermediate2  10 mL into 100 mL final_std Working Standard 3 (100 ng/mL) intermediate2->final_std  10 mL into 100 mL

Application in Sensory Analysis

Sensory analysis provides a direct measure of how a flavor compound is perceived.[16] Using a standard is essential to train panelists and objectively describe flavor attributes.[17][18]

Objective: To utilize the prepared standards to train a sensory panel to recognize the specific "earthy/green pepper" note of this compound and to quantify its intensity in a product.

Methodology:

  • Panelist Selection: Select panelists based on their availability, neutral attitude towards the products, and ability to describe sensory impressions.[19] Ensure they have no allergies or sensory impairments.

  • Sample Preparation:

    • Prepare a series of aqueous solutions (or in a neutral base like unsalted broth or de-aromatized wine) containing the standard at various concentrations around its known sensory threshold.

    • Example concentrations: 0 ng/L (blank), 10 ng/L, 20 ng/L, 50 ng/L, 100 ng/L.

    • Present samples in identical, coded containers under neutral lighting and temperature conditions to minimize bias.[19]

  • Difference Testing (Triangle Test):

    • To train panelists to identify the note, present them with three coded samples, two of which are identical (blanks) and one of which contains the standard (e.g., at 50 ng/L).[19]

    • Ask panelists to identify the "odd" sample. This validates their ability to detect the compound.

  • Descriptive Analysis:

    • Once trained, provide panelists with a base product (e.g., a commercial chicken broth) spiked with a known concentration of the standard.

    • Ask them to use a predefined scale (e.g., a 9-point hedonic scale or a line scale) to rate the intensity of the "green/earthy" attribute.[16]

    • This method allows for the quantitative measurement of specific flavor notes, which is crucial for quality control and product development.[17]

Causality Behind Experimental Choices: Conducting sensory tests under controlled conditions is paramount because perception is highly influenced by external factors like branding, lighting, and noise.[16] Using coded, identical containers and a neutral environment ensures that the evaluation is based solely on the sensory properties of the sample itself.

Application in Analytical Quantification

Instrumental analysis provides objective, quantitative data on the concentration of a flavor compound in a complex matrix.[20][21] The prepared standards are essential for calibrating the instrument and ensuring the accuracy of these measurements. Common techniques for pyrazine analysis include Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[20][22][23]

Objective: To create a calibration curve using the working standards to quantify this compound in a sample matrix (e.g., food extract, beverage).

Methodology:

  • Sample Preparation:

    • The analyte must be extracted from the sample matrix. For volatile pyrazines, Headspace Solid-Phase Microextraction (HS-SPME) is a common, solvent-free technique.[22] For less volatile compounds or for HPLC analysis, Liquid-Liquid Extraction (LLE) may be used.[22]

    • An internal standard should be added to the sample and calibration standards to correct for variations in extraction efficiency and instrument response.[24]

  • Instrumental Analysis (Example: HPLC-UV):

    • Set up the HPLC system with an appropriate column (e.g., C18) and mobile phase. Set the UV detector to the wavelength of maximum absorbance (λmax) for the compound.[20]

    • Inject equal volumes of each working standard solution (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) into the HPLC system.

    • Record the peak area for each concentration.

  • Calibration Curve Construction:

    • Plot the peak area (y-axis) against the known concentration of the standards (x-axis).

    • Perform a linear regression on the data points. The resulting equation (y = mx + c) and the coefficient of determination (R²) are generated. An R² value > 0.995 is typically considered to indicate good linearity.[25]

  • Sample Quantification:

    • Inject the prepared sample extract into the instrument.

    • Determine the peak area for this compound in the sample.

    • Use the calibration curve equation to calculate the concentration of the analyte in the injected sample. Account for any dilution or concentration factors from the sample preparation step to determine the final concentration in the original product.

Diagram 2: Analytical Quantification Workflow A flowchart illustrating the process from standard preparation to the final quantification of the analyte in a sample.

G cluster_prep Preparation cluster_analysis Instrumental Analysis cluster_quant Quantification standards Prepare Working Standards (Protocol 2.2) instrument Inject Standards & Sample into HPLC or GC-MS standards->instrument sample Extract Analyte from Sample Matrix sample->instrument data Record Instrument Response (Peak Area) instrument->data calibration Plot Response vs. Concentration (Create Calibration Curve) data->calibration calculate Calculate Concentration in Sample using Curve calibration->calculate

Method Validation and Quality Assurance

For regulatory purposes or when results must be highly reliable, the entire analytical method should be validated.[26][27] Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[27] Key performance parameters are summarized below.

Table 2: Key Parameters for Analytical Method Validation

ParameterDescriptionTypical Acceptance CriteriaSource(s)
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No interfering peaks at the retention time of the analyte.[25][26]
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Coefficient of Determination (R²) ≥ 0.995[25][28]
Accuracy (% Recovery) The closeness of the test results to the true value. Measured by spiking a blank matrix with a known amount of standard.Typically 80-120%[25][28]
Precision (% RSD) The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.Relative Standard Deviation (RSD) ≤ 15%[25][27]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise Ratio (S/N) ≥ 3[25]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise Ratio (S/N) ≥ 10[25]

Trustworthiness through Validation: Following established validation guidelines, such as those from the FDA or FAO, ensures that the analytical data generated is reliable, reproducible, and defensible.[26][27][29] This is critical in both academic research and industrial quality control settings.

References

  • Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. (2020). MDPI.
  • Quantitative Detection of Pyrazines in Edible Oils Using SABRE Hyperpolarized NMR Spectroscopy. (2023). ACS Publications.
  • Release of the Validation Guidelines for Food Additive Analytical Methods. (2024). The Japan Food Chemical Research Foundation.
  • VALIDATION OF ANALYTICAL METHODS FOR FOOD CONTROL. (1997). FAO Knowledge Repository.
  • Calculation and Preparation of Standard Solutions in Food Analysis. (n.d.). Scribd.
  • Unlocking Flavor Secrets: Guidelines for Food and Beverage Sensory Analysis. (n.d.). FlavorSum.
  • Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. (2022). MDPI.
  • Guidelines for the Validation of Chemical Methods for the Foods Program. (2019). FDA.
  • Analysis method for detecting pyrazine compounds in beer. (n.d.). Google Patents.
  • Standard Solution Preparation: A Comprehensive Guide. (2024). Blogs - News.
  • 5-(Methoxycarbonyl)pyrazine-2-carboxylic acid. (n.d.). PubChem.
  • Validation of method for analysis of glucose in food additives. (2020). ResearchGate.
  • Flavor Profiling Analysis: A Laboratory Guide to Principles and Methods. (2024). ARL Bio Pharma.
  • How To Make A Standard Solution. (2024). The Chemistry Blog.
  • Sensory analysis – How flavour tests support product development. (2023). Tentamus Group.
  • Flavor Bites: 2-Methyl pyrazine. (2021). Perfumer & Flavorist.
  • How to validate flavorings: aroma testing and sensory evaluation. (2023). BRF Ingredients.
  • Preparation of Standard Solutions Theory. (n.d.).
  • Flavour chemistry and metabolic engineering of microbial synthetic pyrazines. (2024). PubMed Central.
  • The Culinary Symphony: Unveiling The Diverse Flavors Crafted By Natural Pyrazines. (2023).
  • Sensory assessment: How to implement flavour evaluation techniques. (n.d.). Everglow Spirits.
  • This compound. (n.d.). Oakwood Chemical.
  • Comparative Study of Key Aroma Components in Rice of Different Aroma Types Using Flavor Metabolomics. (2023). MDPI.
  • Pyrazines in foods: An update. (2018). ResearchGate.
  • Process for preparing 5-methyl pyrazine-2-carboxylic acid. (n.d.). Google Patents.
  • Method for the preparation of 5-methylpyrazine-2-carboxylic acid-4-oxide and its salts. (n.d.). Google Patents.
  • Methoxypyrazines in Sauvignon Blanc grapes and wine. (2023). ResearchGate.
  • Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine. (2020). PMC - NIH.
  • A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid. (n.d.). Google Patents.
  • Methoxypyrazines in Sauvignon blanc Grapes and Wines. (1991). ResearchGate.
  • (PDF) Methoxypyrazines of Grapes and Wines. (1992). ResearchGate.

Sources

Application Notes and Protocols for the Use of 5-Methoxypyrazine-2-carboxylic acid in Plant Cell Culture Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 5-Methoxypyrazine-2-carboxylic acid in Plant Biotechnology

This compound is a heterocyclic organic compound with emerging significance in the field of agricultural sciences.[1] While recognized for its role in the flavor and aroma profiles of various foods and beverages, its applications in plant biology are of increasing interest to researchers.[1] This compound is classified as a plant growth regulator, with potential uses in enhancing crop yields and improving resistance to pests and diseases.[1] For scientists in plant cell culture and drug development, this compound and its derivatives present a compelling opportunity to explore novel mechanisms of action for modulating plant growth, development, and the production of valuable secondary metabolites.

Pyrazine derivatives are known to possess a wide spectrum of biological activities, including herbicidal and elicitor effects.[2][3] As elicitors, they can stimulate plant defense responses, leading to the enhanced synthesis and accumulation of secondary metabolites, which are often high-value compounds with pharmaceutical or nutraceutical applications. The herbicidal properties of some pyrazine compounds suggest their interaction with fundamental physiological processes in plants.[3] This dual potential makes this compound a versatile tool for in vitro studies, enabling researchers to investigate its influence on cell proliferation, differentiation, and metabolic pathways in a controlled environment.

These application notes provide a comprehensive guide for the utilization of this compound in plant cell culture studies. The protocols detailed herein are designed to be self-validating, offering a systematic approach to evaluating the compound's effects on plant cells. By understanding the causality behind these experimental choices, researchers can effectively harness the potential of this intriguing molecule.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in cell culture.

PropertyValueSource
CAS Number 40155-42-8[4]
Molecular Formula C₆H₆N₂O₃[4]
Molecular Weight 154.12 g/mol [4]
Appearance Light yellow to brown to dark green crystalline powderChem-Impex
Melting Point 196 - 200 °C (decomposes)Chem-Impex
Purity ≥ 98% (HPLC)Chem-Impex
Storage Store at room temperatureChem-Impex

Hypothesized Mechanism of Action: A Rationale for Experimental Design

While the precise molecular mechanism of this compound in plants is not yet fully elucidated, the known activities of related pyrazine derivatives provide a basis for forming testable hypotheses. The observed plant growth regulatory and herbicidal effects of some pyrazines suggest interference with critical metabolic or signaling pathways.

One plausible hypothesis is the inhibition of key enzymes . Some pyrazine derivatives have been identified as inhibitors of enzymes such as succinate dehydrogenase (SDH), a crucial component of the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[5] Inhibition of SDH would disrupt cellular respiration and energy production, leading to growth inhibition or cell death, consistent with herbicidal activity.

Another potential mechanism is the modulation of plant hormone signaling . Plant growth regulators often act by mimicking or interfering with the synthesis, transport, or perception of natural phytohormones like auxins, cytokinins, and abscisic acid.[6][7] The carboxylic acid moiety of the molecule could potentially interact with hormone receptors or transport proteins.

Finally, as an elicitor, this compound may be perceived by plant cells as a stress signal, triggering a cascade of defense responses. This often involves the generation of reactive oxygen species (ROS), activation of mitogen-activated protein kinase (MAPK) signaling pathways, and the induction of transcription factors that upregulate the expression of genes involved in secondary metabolite biosynthesis.

The following experimental protocols are designed to investigate these potential mechanisms of action.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions and Working Concentrations

The accuracy of your results is contingent on the precise preparation of your test compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, deionized water

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Sterile filters (0.22 µm)

Procedure:

  • Stock Solution Preparation (100 mM):

    • Accurately weigh 15.41 mg of this compound and transfer it to a sterile microcentrifuge tube.

    • Add 1 mL of DMSO to dissolve the compound completely. Gentle vortexing may be required.

    • Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a fresh, sterile tube.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of Working Solutions:

    • Prepare a series of dilutions from the 100 mM stock solution using the appropriate sterile liquid plant culture medium.

    • It is recommended to perform a dose-response study to determine the optimal concentration. A suggested starting range is from 1 µM to 100 µM.

    • Important: Ensure the final concentration of DMSO in the culture medium does not exceed 0.1% (v/v), as higher concentrations can be toxic to plant cells. A vehicle control (medium with 0.1% DMSO) must be included in all experiments.

Protocol 2: Establishment and Maintenance of Plant Suspension Cell Cultures

This protocol outlines the general procedure for initiating and maintaining a plant cell suspension culture, which will serve as the experimental system.

Materials:

  • Friable callus tissue of the desired plant species

  • Liquid culture medium (e.g., Murashige and Skoog (MS) medium supplemented with appropriate plant growth regulators, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and kinetin)

  • Sterile flasks (e.g., 250 mL Erlenmeyer flasks)

  • Orbital shaker with temperature and light control

  • Sterile transfer tools (forceps, spatulas)

  • Laminar flow hood

Procedure:

  • Initiation of Suspension Culture:

    • In a laminar flow hood, transfer approximately 2-3 g of friable callus into a 250 mL flask containing 50 mL of sterile liquid medium.

    • Seal the flasks with sterile closures that allow for gas exchange.

    • Place the flasks on an orbital shaker set to 120-150 rpm at 25 ± 2°C under a 16-hour light/8-hour dark photoperiod or in complete darkness, depending on the specific requirements of the cell line.

  • Subculturing:

    • Subculture the cells every 7-14 days, depending on their growth rate.

    • Allow the cells to settle, then aseptically decant the majority of the spent medium.

    • Transfer a portion of the settled cells (typically 10-20% of the culture volume) to a fresh flask of medium.

    • Maintain a consistent subculture routine to ensure the uniformity of the cell culture.

Diagram: Workflow for Initiating and Maintaining Plant Suspension Cultures

G cluster_initiation Initiation of Suspension Culture cluster_maintenance Maintenance (Subculturing) friable_callus Friable Callus Tissue inoculation Inoculation in Flask friable_callus->inoculation liquid_medium Sterile Liquid Medium liquid_medium->inoculation incubation_initiation Incubation on Orbital Shaker (120-150 rpm, 25°C) inoculation->incubation_initiation settling Allow Cells to Settle incubation_initiation->settling decanting Decant Spent Medium settling->decanting transfer Transfer Aliquot of Cells decanting->transfer incubation_maintenance Continued Incubation transfer->incubation_maintenance fresh_medium Fresh Liquid Medium fresh_medium->transfer incubation_maintenance->settling Repeat every 7-14 days

Caption: Workflow for initiating and maintaining plant suspension cultures.

Protocol 3: Assessment of Cell Viability and Growth

To determine the cytotoxic or growth-promoting effects of this compound, it is essential to perform viability and growth assays.

A. MTT Assay for Cell Viability

This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells.

Materials:

  • Plant cell suspension culture

  • 24-well sterile culture plates

  • MTT solution (5 mg/mL in sterile phosphate-buffered saline (PBS))

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Plating and Treatment:

    • Pipette 1 mL of a uniform cell suspension into each well of a 24-well plate.

    • Add the desired concentrations of this compound (and the vehicle control) to the wells.

    • Incubate the plate under standard culture conditions for the desired treatment period (e.g., 24, 48, 72 hours).

  • MTT Assay:

    • Add 100 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 25°C in the dark.

    • Add 1 mL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Incubate for an additional 4-18 hours in a humidified chamber.

    • Read the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage relative to the vehicle control.

B. Packed Cell Volume (PCV) for Growth Measurement

PCV is a simple and effective method for estimating cell biomass accumulation over time.

Materials:

  • Treated plant cell suspension cultures

  • Graduated centrifuge tubes (e.g., 15 mL)

  • Centrifuge

Procedure:

  • At specific time points (e.g., day 0, 3, 6, 9, 12), aseptically remove a known volume (e.g., 10 mL) of the cell suspension.

  • Transfer the suspension to a graduated 15 mL centrifuge tube.

  • Centrifuge at 200 x g for 5 minutes.

  • Record the volume of the pelleted cells.

  • Plot the PCV over time to generate growth curves for each treatment.

Protocol 4: Elicitation and Analysis of Secondary Metabolites

This protocol is designed to investigate the potential of this compound to elicit the production of secondary metabolites.

A. Elicitation Experiment

Procedure:

  • Establish a healthy, actively growing cell suspension culture (typically in the mid-logarithmic growth phase).

  • Add this compound at a predetermined, non-lethal concentration (determined from the viability assays) to the culture flasks. Include a vehicle control.

  • Incubate the cultures for a specific elicitation period (e.g., 24, 48, 72, 96 hours).

  • At each time point, harvest the cells by vacuum filtration and also collect the culture medium.

  • Freeze the harvested cells and medium immediately in liquid nitrogen and store at -80°C until extraction.

B. Extraction of Secondary Metabolites

The choice of extraction solvent will depend on the polarity of the target secondary metabolites. A general-purpose solvent is methanol.

Materials:

  • Frozen cell samples and culture medium

  • Methanol

  • Sonicator

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Cell Extraction:

    • Grind the frozen cells to a fine powder in a mortar and pestle with liquid nitrogen.

    • Add 10 mL of methanol per gram of cell fresh weight.

    • Sonicate the mixture for 30 minutes in an ice bath.

    • Centrifuge at 4000 x g for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the pellet twice more.

    • Pool the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Medium Extraction:

    • If the secondary metabolites are secreted into the medium, they can be extracted using solid-phase extraction (SPE) or liquid-liquid extraction, depending on their chemical properties.

  • Sample Preparation for Analysis:

    • Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol or the initial mobile phase for HPLC).

    • Filter the reconstituted extract through a 0.22 µm syringe filter before analysis.

C. Quantification of Secondary Metabolites by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying secondary metabolites.

Materials:

  • HPLC system with a suitable detector (e.g., UV-Vis or Diode Array Detector)

  • Appropriate HPLC column (e.g., C18 reverse-phase column)

  • High-purity solvents for the mobile phase

  • Analytical standards of the target secondary metabolites

Procedure:

  • Develop an appropriate HPLC method (mobile phase composition, gradient, flow rate, and detection wavelength) for the separation of the target compounds.

  • Prepare a calibration curve using analytical standards of known concentrations.

  • Inject the prepared sample extracts into the HPLC system.

  • Identify and quantify the target compounds by comparing their retention times and peak areas to those of the standards.

Diagram: Experimental Workflow for Investigating the Effects of this compound

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_interpretation Interpretation compound_prep Prepare Stock & Working Solutions of Compound treatment Treat Cells with Compound (Dose-Response & Time-Course) compound_prep->treatment culture_prep Establish & Maintain Suspension Culture culture_prep->treatment viability_growth Assess Cell Viability & Growth (MTT, PCV) treatment->viability_growth metabolite_analysis Elicitation & Secondary Metabolite Analysis (HPLC) treatment->metabolite_analysis data_analysis Data Analysis & Interpretation viability_growth->data_analysis metabolite_analysis->data_analysis mechanism Hypothesize Mechanism of Action data_analysis->mechanism

Caption: A streamlined workflow for studying the compound's effects.

Data Presentation and Interpretation

The quantitative data generated from these protocols should be summarized in clear and concise tables for easy comparison.

Table 1: Dose-Dependent Effect of this compound on Plant Cell Viability

Concentration (µM)Cell Viability (% of Control) ± SD (24h)Cell Viability (% of Control) ± SD (48h)Cell Viability (% of Control) ± SD (72h)
0 (Vehicle Control)100 ± 5.2100 ± 4.8100 ± 6.1
1
10
50
100

Table 2: Effect of this compound on the Accumulation of a Target Secondary Metabolite

TreatmentElicitation Time (h)Secondary Metabolite Concentration (mg/g DW) ± SD
Vehicle Control24
48
72
This compound (X µM)24
48
72

Troubleshooting

  • Low Cell Viability in Control: Check for contamination, ensure the quality of the culture medium and water, and optimize subculture frequency.

  • Precipitation of the Compound in the Medium: Prepare fresh dilutions for each experiment. If precipitation persists, consider using a lower concentration of the stock solution or a different co-solvent (with appropriate controls).

  • Inconsistent HPLC Results: Ensure proper sample filtration, check for column degradation, and verify the stability of the analytical standards.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for investigating the effects of this compound on plant cell cultures. By systematically evaluating its impact on cell viability, growth, and secondary metabolism, researchers can gain valuable insights into its potential applications in plant biotechnology and agriculture. Future studies should focus on elucidating the specific molecular targets and signaling pathways affected by this compound. Techniques such as transcriptomics (RNA-seq) and proteomics can provide a global view of the cellular response to treatment, helping to unravel the intricate mechanisms underlying the biological activity of this compound.

References

  • Discovery of Pyrazine-Carboxamide-Diphenyl-Ethers as Novel Succinate Dehydrogenase Inhibitors via Fragment Recombination. PubMed.
  • What are the applications of pyrazine derivatives? Biosynce Blog.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.
  • Synthesis and Evaluation of Pyrazine Derivatives with Herbicidal Activity. ResearchGate.
  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online.
  • Pyrazines as Crop Protection in Sustainable Agriculture. Advanced Biotech.
  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Scite.ai.
  • Comparison of Methoxypyrazine Content and Expression Pattern of O-Methyltransferase Genes in Grape Berries and Wines from Six Cultivars (Vitis vinifera L.) in the Eastern Foothill of the Helan Mountain. PMC.
  • Molecular Modeling Reveals Selective AChE Inhibitor Against Bemisia tabaci Pest. MDPI.
  • Evidence that methoxypyrazine accumulation is elevated in Shiraz rachis grown on Ramsey rootstock, increasing 'green' flavour in wine. ResearchGate.
  • The Science of Natural and Synthetic PGRs (Plant Growth Regulators) and Their Impact on Plant and Human Health. LinkedIn.
  • Effect of 2,5-Dicarbonyl-3-Isobutyl-Piperazine on 3-Isobutyl-2-Methoxypyrazine Biosynthesis in Wine Grape. MDPI.
  • Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. PubMed.
  • Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine: Olfactory Properties, Metabolism, Biochemical Regulation, and the HP–MP Cycle. PMC.
  • Plant growth regulators. CANNA UK.
  • Methoxypyrazines biosynthesis and metabolism in grape: A review. ResearchGate.
  • Substituted 5-aroylpyrazine-2-carboxylic acid derivatives: synthesis and biological activity. PubMed.
  • 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. Wiley Online Library.

Sources

Application Notes and Protocols for the Synthesis of 5-Methoxypyrazine-2-carboxylic Acid Analogs for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazine Scaffold in Medicinal Chemistry

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-orientation, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, including its ability to accept electrons and form hydrogen bonds, enhance target binding affinity compared to simple hydrocarbons.[1] This has led to the development of numerous clinically approved drugs containing the pyrazine motif, such as the anti-tuberculosis agent Pyrazinamide, the proteasome inhibitor Bortezomib for multiple myeloma, and the antiviral Favipiravir.[2][3]

The inherent biological relevance of pyrazines makes them a focal point for drug discovery and development.[1][2] Specifically, 5-methoxypyrazine-2-carboxylic acid and its analogs represent a promising class of compounds for structure-activity relationship (SAR) studies. The methoxy group at the 5-position and the carboxylic acid at the 2-position provide key points for molecular interactions and further derivatization, allowing for a systematic exploration of how structural modifications influence biological activity.

This guide provides a comprehensive overview of the synthesis of this compound analogs, designed for researchers and scientists in drug development. It details robust synthetic strategies, step-by-step experimental protocols, and the underlying chemical principles, enabling the generation of a diverse library of analogs for SAR investigations.

Strategic Approach to Analog Synthesis

The core strategy for generating a library of this compound analogs revolves around a central intermediate, which can be efficiently diversified. The primary approaches involve:

  • Modification of the Carboxylic Acid Moiety: The carboxylic acid group is a versatile handle for creating a wide range of derivatives, most commonly amides. Amide bond formation is a cornerstone of medicinal chemistry, allowing for the introduction of various substituents to probe interactions with biological targets.[4][5][6]

  • Functionalization of the Pyrazine Ring: Palladium-catalyzed cross-coupling reactions are powerful tools for modifying the pyrazine core.[7][8][9] Reactions like the Suzuki-Miyaura coupling allow for the introduction of aryl and heteroaryl groups, significantly expanding the chemical space of the synthesized analogs.[7][10][11]

The following workflow illustrates the general synthetic plan:

G A Starting Material (e.g., 2,5-Dichloropyrazine) B Synthesis of Core Intermediate (this compound) A->B Nucleophilic Substitution & Hydrolysis C Analog Synthesis via Amide Coupling B->C Amide Coupling Reagents D Analog Synthesis via Ring Functionalization (e.g., Suzuki Coupling) B->D Pd-Catalyzed Cross-Coupling E Library of Diverse Analogs C->E D->E F SAR Studies E->F Biological Screening

Caption: General workflow for the synthesis and evaluation of this compound analogs.

Experimental Protocols

Part 1: Synthesis of the Core Intermediate: this compound

The synthesis of the core intermediate can be achieved from commercially available starting materials. A common route involves the nucleophilic substitution of a halogenated pyrazine followed by hydrolysis.

Protocol 1: Synthesis of 5-Methoxypyrazine-2-carbonitrile from 2,5-Dichloropyrazine

  • Rationale: This step introduces the methoxy group at the 5-position. The cyano group at the 2-position serves as a precursor to the carboxylic acid.

  • Procedure:

    • To a solution of sodium methoxide (1.2 equivalents) in dry methanol, add 2,5-dichloropyrazine (1.0 equivalent) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Once the starting material is consumed, cool the reaction to room temperature and add copper(I) cyanide (1.5 equivalents).

    • Heat the mixture to reflux until the intermediate 2-chloro-5-methoxypyrazine is consumed.

    • Cool the reaction mixture, and quench with an aqueous solution of ammonium chloride.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford 5-methoxypyrazine-2-carbonitrile.

Protocol 2: Hydrolysis of 5-Methoxypyrazine-2-carbonitrile to this compound

  • Rationale: This step converts the nitrile functional group into the desired carboxylic acid.

  • Procedure:

    • Dissolve 5-methoxypyrazine-2-carbonitrile (1.0 equivalent) in a mixture of ethanol and water.

    • Add a strong base, such as sodium hydroxide (3.0 equivalents), and heat the mixture to reflux.

    • Monitor the reaction by TLC or LC-MS until the starting material is no longer detectable.

    • Cool the reaction mixture to room temperature and carefully acidify with a mineral acid (e.g., 2M HCl) to a pH of approximately 2-3.

    • The product will precipitate out of the solution. Collect the solid by filtration.

    • Wash the solid with cold water and dry under vacuum to yield this compound.

Part 2: Synthesis of Analogs via Amide Coupling

The carboxylic acid of the core intermediate can be coupled with a diverse range of amines to generate a library of amides. The use of coupling reagents is essential to activate the carboxylic acid for nucleophilic attack by the amine, preventing the formation of a non-reactive ammonium carboxylate salt.[5][12][13]

Protocol 3: General Procedure for Amide Coupling using EDC and NHS

  • Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) is a widely used and efficient method for amide bond formation, producing a water-soluble urea byproduct that is easily removed during workup.[5][12]

  • Procedure:

    • Dissolve this compound (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

    • Add N-hydroxysuccinimide (NHS) (1.2 equivalents) and EDC (1.2 equivalents) to the solution.[5]

    • Stir the reaction mixture at room temperature for 15-60 minutes to form the activated ester.[5]

    • Add the desired amine (1.1 equivalents) to the pre-activated mixture. If the amine is a hydrochloride salt, add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents).

    • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.[5]

    • Work-up:

      • Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

      • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[5]

      • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

      • Purify the crude product by flash column chromatography or recrystallization to obtain the desired amide analog.

Data Presentation: Representative Amide Analogs

Analog IDAmine UsedYield (%)
A-01 Aniline85
A-02 4-Fluoroaniline82
A-03 Benzylamine90
A-04 Piperidine88
A-05 Morpholine91
Part 3: Synthesis of Analogs via Palladium-Catalyzed Cross-Coupling

To explore the SAR of the pyrazine core, palladium-catalyzed cross-coupling reactions can be employed to introduce diverse substituents. The Suzuki-Miyaura coupling is particularly versatile for forming C-C bonds with various boronic acids or their esters.[7][8]

Protocol 4: Suzuki-Miyaura Coupling of a Halogenated Pyrazine Intermediate

  • Rationale: This protocol allows for the introduction of aryl or heteroaryl moieties at a specific position on the pyrazine ring, starting from a halogenated precursor.

  • Procedure:

    • To an oven-dried reaction vessel equipped with a stir bar, add the halogenated this compound derivative (e.g., a methyl ester to protect the carboxylic acid) (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), and a suitable base such as Na₂CO₃ (3.0 equivalents) or K₃PO₄ (2.0 equivalents).[7]

    • Add a palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (3 mol%).

    • Seal the vessel, and evacuate and backfill with an inert gas (nitrogen or argon) three times.

    • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

    • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring by TLC or LC-MS.

    • Work-up:

      • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

      • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

      • Purify the crude product by flash column chromatography.

    • If a protecting group was used for the carboxylic acid, perform the necessary deprotection step (e.g., hydrolysis of a methyl ester) to yield the final analog.

G cluster_0 Amide Coupling Protocol cluster_1 Suzuki Coupling Protocol A 5-Methoxypyrazine- 2-carboxylic acid B Activate with EDC/NHS A->B C Add Amine (R-NH2) B->C D Amide Analog C->D E Halogenated Pyrazine Intermediate F Add Boronic Acid (Ar-B(OH)2), Pd Catalyst, Base E->F G Aryl-Substituted Analog F->G

Caption: Key steps in the amide coupling and Suzuki cross-coupling protocols.

Structure-Activity Relationship (SAR) Insights

The synthesized library of analogs can be screened for biological activity to establish SAR. Key structural features to consider include:

  • The Amide Substituent: The nature of the R-group in the amide functionality will probe the size, electronics, and hydrogen bonding capacity of the binding pocket.

  • The Pyrazine Core Substituent: Modifications on the pyrazine ring introduced via cross-coupling can explore additional binding interactions and influence the overall physicochemical properties of the molecule.

  • The Methoxy Group: While kept constant in this initial study, its role as a hydrogen bond acceptor and its influence on the electronic nature of the pyrazine ring are important considerations for future analog designs.

The pyrazine nitrogens often act as hydrogen bond acceptors in protein-ligand interactions, a key feature to consider when analyzing SAR data.[14][15]

Conclusion

The synthetic strategies and detailed protocols outlined in this guide provide a robust framework for the generation of a diverse library of this compound analogs. By systematically modifying the carboxylic acid moiety and functionalizing the pyrazine core, researchers can effectively explore the structure-activity relationships of this important class of compounds, paving the way for the discovery of novel therapeutic agents. The versatility of the pyrazine scaffold, combined with powerful synthetic methodologies, ensures its continued prominence in the field of medicinal chemistry.[1][2]

References

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI. [Link]
  • Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. (2021).
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (n.d.). MDPI. [Link]
  • Synthesis and Structure−Activity Relationships of Pyrazine-Pyridine Biheteroaryls as Novel, Potent, and Selective Vascular Endothelial Growth Factor Receptor-2 Inhibitors. (n.d.).
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.).
  • Molecular Interactions of Pyrazine-Based Compounds to Proteins. (2020).
  • Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. (2021).
  • Substituted 5-aroylpyrazine-2-carboxylic acid derivatives: synthesis and biological activity. (n.d.).
  • Molecular Interactions of Pyrazine-Based Compounds to Proteins. (n.d.).
  • Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. (2012).
  • Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/. (2022). DigitalCommons@TMC. [Link]
  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). Technology Networks. [Link]
  • Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors. (n.d.).
  • Transition metal-catalyzed functionalization of pyrazines. (2013). Royal Society of Chemistry. [Link]
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (n.d.).
  • PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS OF CHLOROPYRAZINES WITH AROMATIC HETEROCYCLES. (1992). HETEROCYCLES. [Link]
  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. (n.d.).
  • Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. [Link]
  • Industrial preparation method of 5-methylpyrazin-2-amine. (n.d.).
  • Amide Synthesis. (n.d.). Fisher Scientific. [Link]
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.).
  • Process for preparing 5-methyl pyrazine-2-carboxylic acid. (n.d.).
  • A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid. (n.d.).
  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)

Sources

Analytical techniques for detecting trace levels of methoxypyrazines in wine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Quantitative Analysis of Trace Methoxypyrazines in Wine

Authored by: A Senior Application Scientist

Abstract

Methoxypyrazines (MPs) are a class of potent, nitrogen-containing aromatic compounds that significantly influence the sensory profile of wine.[1][2] Found in varieties such as Cabernet Sauvignon, Sauvignon Blanc, and Merlot, they impart distinct vegetative, herbaceous, or "green" aromas, often described as bell pepper or asparagus.[1][3] While these characteristics can contribute to varietal complexity at low concentrations, they are considered undesirable when excessive.[4] The primary MPs of oenological significance are 3-isobutyl-2-methoxypyrazine (IBMP), 3-isopropyl-2-methoxypyrazine (IPMP), and 3-sec-butyl-2-methoxypyrazine (SBMP).[1][2] Their sensory impact is profound due to exceptionally low odor detection thresholds, often in the single-digit nanograms per liter (ng/L) range.[4][5]

The analytical challenge lies in accurately quantifying these trace-level compounds within the chemically complex wine matrix.[3][5] Direct injection and analysis are typically impossible due to the low concentrations and significant interference from other matrix components.[3][6] This application note provides an in-depth guide to robust and sensitive analytical techniques for MP determination, focusing on field-proven protocols. We will explore the causality behind experimental choices, from sample preparation to instrumental analysis, to ensure methodological integrity and data trustworthiness.

The Foundational Challenge: The Wine Matrix

Wine is a complex aqueous solution of ethanol, sugars, acids, tannins, and a vast array of volatile and non-volatile compounds.[5] This complexity presents two primary obstacles for trace analysis:

  • Matrix Interference: Co-eluting compounds can mask the analyte signal, leading to artificially inflated or obscured results.[5][7]

  • Analyte Suppression/Enhancement: In mass spectrometry, matrix components can interfere with the ionization of target analytes, suppressing or enhancing the signal and compromising quantification.[8]

Effective protocols are therefore designed to selectively isolate and concentrate MPs from the matrix before instrumental analysis. The most successful approaches combine sophisticated extraction techniques with highly sensitive chromatographic systems.[1]

Core Technique: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, sensitive, and easily automated sample preparation technique that has become a cornerstone of volatile analysis in wine.[4][9][10] It relies on the partitioning of volatile analytes from the sample's headspace onto a coated fused-silica fiber, followed by thermal desorption of the concentrated analytes into a gas chromatograph (GC) inlet.[9]

Causality of HS-SPME Parameter Optimization

The efficiency of HS-SPME is critically dependent on several parameters that must be optimized to maximize analyte recovery.

  • SPME Fiber Coating: The choice of fiber coating is paramount. For MPs, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is frequently selected.[11][12][13] This combination of materials provides a high capacity for adsorbing a broad range of volatile and semi-volatile compounds, including the target pyrazines.[3][13]

  • Extraction Temperature and Time: Increasing the sample temperature enhances the vapor pressure of the MPs, driving more analyte into the headspace for adsorption onto the fiber.[3] However, excessively high temperatures can alter the sample matrix. A typical compromise is an incubation temperature between 30°C and 50°C.[3][11] Extraction time is optimized to ensure equilibrium or, more commonly in automated methods, a consistent pre-equilibrium state is reached for reproducible results, often around 30 minutes.[11][12]

  • Salting-Out Effect: The addition of sodium chloride (NaCl) to the wine sample is a critical step.[11] It increases the ionic strength of the aqueous matrix, which decreases the solubility of the relatively nonpolar MPs and promotes their transfer into the headspace, significantly improving extraction efficiency.[5][11]

  • pH Adjustment: To ensure MPs are in their volatile molecular form, the sample pH is often adjusted. Increasing the pH by adding sodium hydroxide helps to deprotonate any MPs, which increases their volatility and extraction efficiency.[3]

Workflow for HS-SPME-GC-MS Analysis

The following diagram illustrates the typical workflow for analyzing methoxypyrazines using HS-SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

HS_SPME_GCMS_Workflow Figure 1: HS-SPME-GC-MS Workflow for Methoxypyrazine Analysis cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis Sample 1. Wine Sample (e.g., 5 mL) AddSalt 2. Add NaCl (e.g., 1.5 g) Sample->AddSalt AddIS 3. Add Internal Standard (d3-IBMP) AddSalt->AddIS AdjustpH 4. Adjust pH (Add NaOH) AddIS->AdjustpH Vial 5. Seal in 20 mL Headspace Vial AdjustpH->Vial Incubate 6. Incubate & Agitate (e.g., 50°C, 10 min) Vial->Incubate ExposeFiber 7. Expose SPME Fiber (e.g., DVB/CAR/PDMS) to Headspace (30 min) Incubate->ExposeFiber Desorb 8. Thermal Desorption in GC Inlet (e.g., 250°C) ExposeFiber->Desorb Separate 9. GC Separation (Capillary Column) Desorb->Separate Detect 10. MS Detection (SIM Mode) Separate->Detect Quantify 11. Data Quantification Detect->Quantify

Caption: HS-SPME-GC-MS workflow for MP analysis.

The Gold Standard: Stable Isotope Dilution Assay (SIDA)

For the highest level of accuracy and trustworthiness, a Stable Isotope Dilution Assay (SIDA) is the method of choice.[13][14][15][16] This technique corrects for analyte loss during sample preparation and for matrix-induced signal suppression or enhancement in the mass spectrometer.[17]

Principle of SIDA

The SIDA method involves "spiking" the sample with a known concentration of a stable isotope-labeled version of the analyte (e.g., deuterated IBMP, or d₃-IBMP) at the very beginning of the sample preparation process.[13][14][15] This internal standard is chemically identical to the native analyte and therefore behaves identically during extraction, concentration, and injection.[17]

However, because it has a different mass (due to the deuterium atoms), the mass spectrometer can distinguish it from the native, non-labeled analyte.[15] Quantification is based on the ratio of the response of the native analyte to the response of the labeled internal standard.[5] Any analyte loss or signal variation during the procedure will affect both the native and labeled compounds equally, leaving the ratio unchanged. This provides a highly accurate and robust measurement, correcting for variations in recovery that can plague other methods.

Protocol: HS-SPME-GC-MS with Stable Isotope Dilution

This protocol integrates the SIDA principle into the HS-SPME workflow for the quantification of IBMP, IPMP, and SBMP.

1. Materials and Reagents:

  • Wine Sample

  • Sodium Chloride (NaCl), analytical grade

  • Sodium Hydroxide (NaOH) solution, 4M

  • Deuterated Internal Standards: d₃-IBMP, d₃-IPMP in ethanol solution (concentration approx. 50 µg/L)

  • 20 mL glass headspace vials with magnetic screw caps and PTFE/silicone septa

  • SPME Fiber Assembly: 2 cm DVB/CAR/PDMS

2. Sample Preparation:

  • Pipette 3.0 mL of the wine sample into a 20 mL headspace vial.

  • Add 6.0 mL of deionized water to achieve a 1:3 dilution. This dilution reduces matrix effects from components like ethanol.[5]

  • Add 4.5 g of NaCl to the vial.

  • Spike the sample with a precise volume (e.g., 10 µL) of the mixed deuterated internal standard solution.

  • Add 1 mL of 4M NaOH to raise the sample pH.[5]

  • Immediately cap the vial tightly and vortex for 10 seconds.

3. HS-SPME Procedure:

  • Place the vial in an autosampler tray.

  • Incubate the vial at 50°C for 10 minutes with agitation.[7]

  • Expose the DVB/CAR/PDMS fiber to the headspace of the vial for 30 minutes while maintaining the temperature and agitation.

4. GC-MS Analysis:

  • Desorption: Retract the fiber and immediately inject it into the GC inlet, held at 250-270°C, for 5 minutes in splitless mode to ensure complete thermal desorption.[7][18]

  • Gas Chromatography:

    • Column: Use a polar capillary column, such as a DB-WAX or equivalent (e.g., 30 m x 0.25 mm ID x 0.50 µm film thickness).[18]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Program: A typical program starts at 35°C (hold 3-5 min), ramps to 150°C at ~7°C/min, then ramps to 240°C at 10°C/min and holds for 5 minutes. This must be optimized for the specific instrument and column.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Operate in Selected Ion Monitoring (SIM) mode to maximize sensitivity and selectivity.[5]

    • Ions to Monitor: Monitor at least two characteristic ions for each native analyte and its corresponding deuterated internal standard.

CompoundQuantifier Ion (m/z)Qualifier Ion (m/z)
IPMP124151
d₃-IPMP127154
SBMP138151
IBMP124166
d₃-IBMP127169
Table 1: Example SIM ions for MP analysis. The exact ions should be confirmed by running standards.[5]

5. Quantification:

  • Construct a calibration curve using a model wine solution spiked with known concentrations of native MPs and a constant concentration of the deuterated internal standards.

  • Plot the ratio of the native analyte peak area to the internal standard peak area against the concentration of the native analyte.

  • Calculate the concentration of MPs in the unknown wine samples using the regression equation from the calibration curve.

Advanced Technique: Multidimensional GC-MS (MDGC-MS)

For exceptionally complex matrices or when ultra-trace sensitivity is required (picogram per liter), heart-cutting multidimensional GC-MS (MDGC-MS) offers superior performance.[5][7]

Principle of MDGC-MS

MDGC-MS utilizes two GC columns of different polarity connected via a transfer device (a "heart-cut" valve). The initial separation occurs on the first column. At the precise time the target analytes (MPs) are expected to elute, the valve diverts that small, specific fraction of the effluent onto the second column for further separation. The bulk of the interfering matrix components bypasses the second column and detector. This process dramatically reduces matrix interference and enhances the signal-to-noise ratio for the target compounds.[5]

MDGC_Workflow Figure 2: Principle of Heart-Cut MDGC-MS cluster_1D First Dimension Separation cluster_transfer Heart-Cut Transfer cluster_2D Second Dimension Separation GC_Inlet GC Inlet (Desorbed Sample) Column1 1D Column (e.g., Non-polar) GC_Inlet->Column1 HeartCut Heart-Cut Valve Diverts MP fraction Column1->HeartCut Column2 2D Column (e.g., Polar) HeartCut->Column2 MP Fraction HeartCut->Vent Matrix Components (Vented) MS_Detector MS Detector Column2->MS_Detector

Caption: Heart-cut MDGC-MS logical workflow.

This technique allows for the detection of MPs at sub-aroma threshold concentrations, providing valuable data for research into subtle aroma synergies and viticultural impacts.[5][7] The method can achieve limits of quantitation (LOQ) at the sub-ng/L level.[5]

Method Validation and Performance

Validating the analytical method is a mandatory step to ensure the reliability and accuracy of the results.[19][20] Key validation parameters should be assessed according to established guidelines.[19][20]

ParameterDescriptionTypical Acceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other matrix components.No significant interfering peaks at the retention time of the analytes in blank samples.
Linearity The ability to produce results that are directly proportional to the concentration of the analyte within a given range.Calibration curve with a coefficient of determination (R²) > 0.99.[21]
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.Signal-to-noise ratio of 3:1.[21]
Limit of Quantitation (LOQ) The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.Signal-to-noise ratio of 10:1.[21] Typically 0.5 - 2 ng/L for MPs in wine.[5][13]
Accuracy (Trueness) The closeness of agreement between the mean value obtained and the true value.Recovery of spiked samples typically within 80-120%.[21] SIDA methods show excellent recovery (99-102%).[13]
Precision (Repeatability) The closeness of agreement between results of successive measurements carried out under the same conditions.Relative Standard Deviation (RSD) < 15-20%.[8][13]
Comparative Performance of MP Analytical Methods
MethodTypical LOQ (in Wine)ThroughputSelectivityAccuracy/Robustness
HS-SPME-GC-MS 1-5 ng/LModerateGoodGood, but susceptible to matrix effects without SIDA.
HS-SPME-GC-MS (SIDA) 1-2 ng/L[13]ModerateExcellentExcellent, corrects for matrix effects and analyte loss.[13][22]
HS-SPME-MDGC-MS 0.1-0.5 ng/L[5]LowSuperiorExcellent, physically removes matrix interferences.[5][7]

Table 2: Comparison of common analytical techniques for methoxypyrazine determination in wine.

Conclusion

The accurate quantification of trace-level methoxypyrazines in wine is essential for quality control, research, and understanding the influence of viticultural and oenological practices. Due to the complexity of the wine matrix and the extremely low sensory thresholds of these compounds, robust analytical methods are required.

The combination of Headspace Solid-Phase Microextraction (HS-SPME) with Gas Chromatography-Mass Spectrometry (GC-MS) provides a sensitive and reliable platform for this analysis. For the highest degree of accuracy and to overcome matrix effects, the incorporation of a Stable Isotope Dilution Assay (SIDA) is strongly recommended and represents the gold standard in the field. For applications demanding the utmost sensitivity, Multidimensional Gas Chromatography (MDGC-MS) offers an unparalleled ability to resolve target analytes from matrix interferences.

Proper method development, optimization of extraction parameters, and rigorous validation are non-negotiable steps to ensure that the generated data is trustworthy, reproducible, and fit for purpose, enabling researchers and winemakers to make informed decisions based on sound scientific evidence.

References

  • Determination of 3-alkyl-2-methoxypyrazines in grapes, musts and wines: a review. VITIS - Journal of Grapevine Research.
  • Quantitative determination of 2-methoxy-3-isobutylpyrazine in red wines and grapes of Bordeaux using a stable isotope dilution assay. PubMed.
  • Detection of Sub-Aroma Threshold Concentrations of Wine Methoxypyrazines by Multidimensional GCMS. MDPI.
  • Determination of methoxypyrazines in dry wines. BIO Web of Conferences.
  • Analysis of methoxypyrazines in wine using headspace solid phase microextraction with isotope dilution and comprehensive two-dimensional gas chrom
  • Measurement of 3-Alkyl-2-Methoxypyrazine by Headspace Solid-Phase Microextraction in Spiked Model Wines. Semantic Scholar.
  • Methoxypyrazine Analysis and Influence of Viticultural and Enological Procedures on their Levels in Grapes, Musts, and Wines. Taylor & Francis Online.
  • Headspace solid-phase microextraction analysis of 3-alkyl-2-methoxypyrazines in wines.
  • Detection of Sub-Aroma Threshold Concentrations of Wine Methoxypyrazines by Multidimensional GCMS.
  • Applications of Solid-Phase Microextraction and Gas Chromatography/Mass Spectrometry (SPME-GC/MS)
  • Quantitative analysis of 3-alkyl-2-methoxypyrazines in juice and wine using stable isotope labelled internal standard assay.
  • Headspace gas chromatography-mass spectrometry: a fast approach to the identification and determination of 2-alkyl-3- methoxypyrazine pheromones in ladybugs. Royal Society of Chemistry.
  • Optimized Solid-Phase Mesh-Enhanced Sorption from Headspace (SPMESH) for Rapid Sub-ng/kg Measurements of 3-Isobutyl-2-methoxypyrazine (IBMP) in Grapes. MDPI.
  • Optimization of HS-SPME-GC/MS Analysis of Wine Volatiles Supported by Chemometrics for the Aroma Profiling of Trebbiano d'Abruzzo and Pecorino White Wines Produced in Abruzzo (Italy). MDPI.
  • Headspace solid-phase microextraction-gas chromatography-mass spectrometry for profiling free volatile compounds in Cabernet Sauvignon grapes and wines. Sigma-Aldrich.
  • Determination of Methoxypyrazines in Red Wines by Stable Isotope Dilution Gas Chromatography-Mass Spectrometry.
  • Methoxypyrazine analysis and influence of viticultural and enological procedures on their levels in grapes, musts, and wines. PubMed.
  • Determination of methoxypyrazines in dry wines.
  • Optimization of HS-SPME-GC/MS Analysis of Wine Volatiles Supported by Chemometrics for the Aroma Profiling of Trebbiano d'Abruzzo and Pecorino White Wines Produced in Abruzzo (Italy). PubMed.
  • Determination of Methoxypyrazines in Red Wines by Stable Isotope Dilution Gas Chromatography-Mass Spectrometry. Semantic Scholar.
  • Headspace solid-phase microextraction-gas chromatography-mass spectrometry for profiling free volatile compounds in Cabernet Sauvignon grapes and wines.
  • Guidelines for the validation of analytical methods for testing agricultural chemical residues in food. National Institute of Health Sciences, Japan.
  • Determination of Methoxypyrazines in Red Wines by Stable Isotope Dilution Gas Chromatography-Mass Spectrometry.
  • Analysis of methoxypyrazines in wine using headspace solid phase microextraction with isotope dilution and comprehensive two-dimensional gas chrom
  • Sample Preparation and Analytical Techniques in the Determination of Trace Elements in Food: A Review. PubMed Central.
  • Validation of a Simple and Reliable Method for the Determination of Aflatoxins in Soil and Food Matrices.
  • Guidelines for the validation of analytical methods used in residue studies in animal tissues.
  • Methoxypyrazine concentrations found in three different wine styles.
  • (PDF) Methoxypyrazines of Grapes and Wines.
  • Validation of an Analytical Method for the Determination of Thiabendazole in Various Food M

Sources

Isotope labeling studies for 5-Methoxypyrazine-2-carboxylic acid metabolism

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Isotope Labeling Strategies for Elucidating the Metabolic Fate of 5-Methoxypyrazine-2-carboxylic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The metabolic transformation of xenobiotics is a cornerstone of drug development and safety assessment. Understanding the pathways by which a molecule is processed in the body influences its efficacy, clearance, and potential for toxicity.[1] this compound (5-MPCA) is a compound of interest, structurally related to key metabolites of pharmaceuticals and compounds found in food.[2][3] This document provides a comprehensive guide to employing stable isotope labeling (SIL) as a powerful strategy to investigate the metabolic fate of 5-MPCA. By introducing heavy isotopes such as ¹³C or ²H (deuterium) into the 5-MPCA molecule, researchers can unambiguously trace its biotransformation using mass spectrometry.[4][5] We present the scientific rationale for strategic labeling, detailed protocols for in vitro metabolism studies using human liver microsomes (HLM), and a framework for data analysis, providing a robust methodology for definitive metabolite identification and pathway elucidation.

Scientific Foundation

The Target Molecule: this compound (5-MPCA)

5-MPCA is a heterocyclic compound featuring a pyrazine ring substituted with a methoxy group and a carboxylic acid. Its molecular formula is C₆H₆N₂O₃ and it has a molecular weight of approximately 154.12 g/mol .[3] While it has applications in the flavor and fragrance industry[6], its structural motifs are highly relevant in pharmaceutical sciences. The pyrazine core is present in numerous drugs, and the carboxylic acid and methoxy groups are common sites for metabolic modification. For instance, it is structurally analogous to metabolites of the anti-tuberculosis drug pyrazinamide, which undergoes hydroxylation to 5-hydroxypyrazinoic acid.[7] Therefore, understanding the metabolism of 5-MPCA can provide valuable insights into the biotransformation of a broader class of pyrazine-containing xenobiotics.

The Power of Stable Isotope Labeling in Metabolism Studies

Stable Isotope Labeling (SIL) is a definitive technique for tracing the metabolic fate of a compound.[8] Unlike traditional methods that rely on identifying metabolites based solely on predicted mass, SIL provides an unmistakable signature. The core principle involves synthesizing the parent drug with one or more atoms replaced by their heavy stable isotopes (e.g., ¹²C replaced with ¹³C, or ¹H with ²H).[9]

When a mixture of the labeled (heavy) and unlabeled (light) parent compound is analyzed by mass spectrometry (MS), it appears as a distinct doublet. Any metabolite formed from the drug will retain this isotopic signature, also appearing as a doublet with the same mass difference. This allows for:

  • Unambiguous Metabolite Detection: Instantly distinguishes drug-related material from endogenous matrix components.[10]

  • Structural Elucidation: The mass shift in fragment ions during tandem MS (MS/MS) analysis can pinpoint the location of the metabolic modification.[8]

  • Pathway Delineation: Provides clear evidence of biotransformation, such as demethylation, hydroxylation, or conjugation.[11]

Predicted Metabolic Pathways of 5-MPCA

Based on its chemical structure, 5-MPCA is susceptible to several common metabolic transformations, primarily Phase I and Phase II reactions. The liver is the principal site of drug metabolism, and enzymes within hepatocytes, particularly Cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs), are key players.[1][12]

  • Phase I Metabolism (Functionalization):

    • O-demethylation: The methoxy group (-OCH₃) is a prime target for CYP-mediated cleavage to a hydroxyl group (-OH), yielding 5-hydroxy-pyrazine-2-carboxylic acid.

    • Ring Hydroxylation: A CYP enzyme could add a hydroxyl group to an available position on the pyrazine ring.

  • Phase II Metabolism (Conjugation):

    • Glucuronidation: The carboxylic acid group is an ideal substrate for UGT enzymes, which would conjugate it with glucuronic acid to form an acyl-glucuronide. This process increases water solubility and facilitates excretion.[13]

Predicted_Metabolic_Pathways_of_5MPCA Parent This compound (5-MPCA) Metabolite1 Phase I Metabolite: 5-Hydroxypyrazine-2-carboxylic acid Parent->Metabolite1 O-Demethylation (CYP Enzymes) Metabolite2 Phase II Metabolite: 5-MPCA Acyl-Glucuronide Parent->Metabolite2 Glucuronidation (UGT Enzymes)

Caption: Predicted major metabolic pathways for 5-MPCA.

Experimental Design and Strategy

A robust study design is critical for generating clear and interpretable results. The choices of isotope, labeling position, in vitro system, and analytical method are interconnected.

Strategic Isotope Placement

The location of the stable isotope label determines which metabolic pathways can be effectively monitored. A 1:1 mixture of labeled and unlabeled 5-MPCA is recommended for generating clear doublets in the mass spectrometer.

Labeling PositionIsotopeMass ShiftMonitored PathwayRationale & Considerations
Carboxylic Acid ¹³C+1 DaAcyl-Glucuronidation The label is retained during conjugation of the carboxyl group. Loss of the doublet would indicate decarboxylation, which is a less common pathway but possible.
Methoxy Group ¹³C or ²H₃ (D₃)+1 Da or +3 DaO-Demethylation The isotopic signature will be lost upon O-demethylation. The resulting 5-hydroxy metabolite will appear as a singlet, while the parent drug remains a doublet. This provides definitive evidence of demethylation.
Pyrazine Ring ¹³C₂ or ¹⁵N₂+2 DaRing Modifications This is the most stable position. The label will be retained through most metabolic reactions (demethylation, conjugation), making it an excellent choice for general metabolite screening.

Recommendation: For a comprehensive study, synthesizing 5-MPCA with a stable ¹³C label on the methoxy group is highly informative. This allows for the simultaneous confirmation of O-demethylation (disappearance of the doublet) and tracking of other metabolites that retain the methoxy group (appearance of a new doublet).

Selection of the In Vitro System

In vitro models provide a cost-effective and high-throughput method to study metabolism before progressing to in vivo studies.[1]

  • Human Liver Microsomes (HLM): These are vesicles of the endoplasmic reticulum isolated from hepatocytes and are a rich source of Phase I (CYP) and Phase II (UGT) enzymes.[13][14] HLM are the preferred system for initial screening of CYP- and UGT-mediated metabolism due to their commercial availability, ease of use, and well-characterized nature.[12]

  • Hepatocytes: Intact liver cells that contain a full complement of metabolic enzymes and cofactors. They are considered a more complete model but are more complex to work with.

  • S9 Fraction: A supernatant fraction containing both microsomal and cytosolic enzymes.[15]

Recommendation: Begin with Human Liver Microsomes (HLM) to specifically investigate the roles of CYP and UGT enzymes, which are predicted to be the primary drivers of 5-MPCA metabolism.

Analytical Platform: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for metabolite analysis due to its exceptional sensitivity and selectivity.[16][17]

  • Chromatography (LC): Separates the parent compound from its metabolites prior to detection, reducing matrix effects and allowing for individual characterization.[18]

  • Mass Spectrometry (MS): Provides accurate mass measurement to detect the isotopic doublets.

  • Tandem MS (MS/MS): Fragments the ions to provide structural information, helping to confirm the site of metabolic modification.

Detailed Experimental Protocols

The following protocols provide a self-validating system for studying 5-MPCA metabolism. Including positive and negative controls is essential for trustworthy data.

Protocol 1: In Vitro Incubation with Human Liver Microsomes

This protocol assesses the metabolic stability of 5-MPCA and identifies its primary metabolites.

1. Reagent Preparation:

  • 5-MPCA Stock Solution: Prepare a 10 mM stock solution of a 1:1 mixture of labeled and unlabeled 5-MPCA in DMSO.
  • Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.
  • HLM Suspension: Thaw pooled human liver microsomes (e.g., from 20 donors) on ice. Dilute to a final concentration of 20 mg/mL in phosphate buffer. The final protein concentration in the incubation should be 0.5-1.0 mg/mL.[14]
  • NADPH Regenerating System (NRS) Solution: Prepare according to the manufacturer's instructions (e.g., Corning Gentest™). This is the cofactor required for CYP enzyme activity.[14]
  • UDPGA Stock Solution: Prepare a 250 mM stock of Uridine 5'-diphosphoglucuronic acid (UDPGA) in water. This is the cofactor for UGT enzymes.
  • Quenching Solution: Ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar, stable isotope-labeled compound that is not a metabolite).

2. Incubation Procedure:

  • Label microcentrifuge tubes for each time point (e.g., 0, 5, 15, 30, 60 min) and for controls.
  • Controls:
  • Negative Control (-NRS/-UDPGA): Excludes cofactors to show non-enzymatic degradation.
  • Positive Control: A known substrate for CYPs or UGTs (e.g., testosterone) to confirm enzyme activity.
  • In each tube, add phosphate buffer.
  • Add the 5-MPCA stock solution to achieve a final concentration of 1-10 µM.[13]
  • Add the HLM suspension to a final concentration of 1 mg/mL.
  • Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.
  • Initiate the Reaction: Add the NRS solution and UDPGA solution to start the enzymatic reaction. For the 0-minute time point, add the quenching solution before the cofactors.
  • Incubate: Place the tubes in the 37°C shaking water bath.
  • Terminate the Reaction: At each designated time point, remove the corresponding tube and add 2-3 volumes of ice-cold quenching solution to stop the reaction and precipitate the microsomal proteins.
Protocol 2: Sample Preparation for LC-MS/MS Analysis
Protocol 3: LC-MS/MS Method Parameters

These are starting parameters and should be optimized for the specific instrumentation used.

  • LC System:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes, hold, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • MS System:

    • Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes to detect a wide range of metabolites.[18]

    • Scan Type: Full Scan MS to detect all parent and metabolite doublets.

    • Data-Dependent Acquisition (DDA): Trigger MS/MS scans on the most abundant ions to collect fragmentation data for structural elucidation. Specifically include the expected m/z values for the labeled and unlabeled parent and predicted metabolites in the inclusion list.

Data Analysis and Interpretation

The key to this methodology is the systematic search for isotopic doublets.

Data_Analysis_Workflow cluster_0 Experimental Phase cluster_1 Data Processing cluster_2 Interpretation Incubation In Vitro Incubation (Protocol 1) LCMS LC-MS/MS Analysis (Protocol 3) Incubation->LCMS Generate Raw Data Extraction Extract Ion Chromatograms (EICs) for Parent Ion Doublet LCMS->Extraction Process Data Search Search for New Doublets (Metabolites) Extraction->Search Quantify Relative Quantification (Parent Disappearance) Extraction->Quantify Peak Area vs. Time Fragment Analyze MS/MS Spectra for Structural Clues Search->Fragment If doublet found Identify Identify Metabolite Structure and Pathway Fragment->Identify

Caption: Workflow for isotope labeling data analysis.

Identifying Metabolites
  • Confirm Parent Compound: Extract the ion chromatograms for the m/z of the unlabeled and labeled 5-MPCA. They should co-elute and their peak areas should decrease over the incubation time.

  • Search for Metabolites: Use software to search the raw data for ion pairs that co-elute and have the expected mass difference (+1 for ¹³C, +3 for D₃, etc.).

  • Interpret Results:

    • A new doublet indicates a metabolite where the label was retained (e.g., acyl-glucuronide).

    • The disappearance of the doublet and the appearance of a new singlet at the mass of a predicted metabolite indicates the loss of the label (e.g., O-demethylation of a methoxy-¹³C label).

Quantitative Data Summary

Metabolic stability is often expressed as the percentage of the parent compound remaining over time. This can be summarized in a table.

Time (min)Mean Peak Area (Parent)% Parent Remaining
01,540,000100%
51,232,00080%
15847,00055%
30462,00030%
60154,00010%

Regulatory Context and Best Practices

Understanding the metabolic profile of a potential drug candidate is a regulatory requirement from agencies like the FDA and EMA.[19][20] Early in vitro metabolism studies help identify major metabolites. If a metabolite is found to be significant in humans (e.g., >10% of total drug-related exposure), its safety may need to be evaluated directly.[21] Using stable isotope labeling early in development provides the highest quality data to inform these decisions and design subsequent in vivo studies.[20][22]

Conclusion

The use of stable isotope labeling offers an unparalleled level of clarity and confidence in metabolism studies. By applying the strategic design principles and detailed protocols outlined in this guide, researchers can effectively trace the biotransformation of this compound. This methodology not only facilitates the identification of metabolites but also provides definitive evidence for specific metabolic pathways, such as O-demethylation and glucuronidation. The resulting data are critical for advancing our understanding of pyrazine metabolism and are indispensable for modern drug discovery and development programs.

References

  • Pien, M. (n.d.). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. PubMed Central.
  • Gicquel, T. (n.d.). Isotopic labeling of metabolites in drug discovery applications. PubMed.
  • Kassahun, K. (2011). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. ACS Publications.
  • Hellerstein, M. (2017). Stable Isotope Labeled Metabolomics Improves Identification of Novel Metabolites and Pathways. Taylor & Francis Online.
  • Li, L. (2020). Metabolite Annotation through Stable Isotope Labeling. ScienceDirect.
  • Larsen, M. (2023). Using Stable Isotopes to Evaluate Drug Metabolism Pathways. SciTechnol.
  • Fan, T. (n.d.). Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS. NIH.
  • Miners, J. O. (n.d.). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate.
  • Chemicals Knowledge Hub. (2023). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences.
  • Gicquel, T., et al. (n.d.). Isotopic Labeling of Metabolites in Drug Discovery Applications. ResearchGate.
  • Flinders University. (2016). In Vitro Drug Metabolism Using Liver Microsomes.
  • BioIVT. (n.d.). Educational Content.
  • Chow, S. C. (2009). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. NIH.
  • Li, L. (2016). Chemical Isotope Labeling LC-MS for High Coverage and Quantitative Profiling of the Hydroxyl Submetabolome in Metabolomics. ACS Publications.
  • Wu, W. N., & McKown, L. A. (2004). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Springer Protocols.
  • Lang, R., et al. (2019). Alkylpyrazines from Coffee are Extensively Metabolized to Pyrazine Carboxylic Acids in the Human Body. PubMed.
  • Kim, H. J., et al. (2024). Pharmacokinetics and Drug Interactions. MDPI.
  • Global Substance Registration System. (n.d.). 5-METHOXY-2-PYRAZINECARBOXYLIC ACID.
  • Ma, Y., & Yuan, Z. (2015). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. NIH.
  • Rabinowitz, J. D., & Fuhrer, T. (n.d.). Analytical strategies for LC-MS-based targeted metabolomics. ResearchGate.
  • Clarke, N. J., et al. (2001). Peer Reviewed: Systematic LC/MS Metabolite Identification in Drug Discovery. ACS Publications.
  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. FDA.
  • Xtalks. (n.d.). Drug Labeling Studies in Clinical Pharmacology: Recent FDA/EMA Updates.
  • Zhang, L., et al. (2012). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. NIH.

Sources

Application Note & Protocol: Development of a Competitive Immunoassay for the Detection of 5-Methoxypyrazine-2-carboxylic Acid (MPCA)

Author: BenchChem Technical Support Team. Date: January 2026

Here is the detailed Application Note and Protocol for the Development of Immunoassays for 5-Methoxypyrazine-2-carboxylic acid detection.

Authored by: Senior Application Scientist, Gemini Division

Abstract

This document provides a comprehensive guide for the development and validation of a sensitive and specific competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative detection of this compound (MPCA). MPCA is a methoxypyrazine derivative relevant in the food, beverage, and agricultural industries for its sensory and biological properties.[1][2] Given the extremely low sensory thresholds of related methoxypyrazines, often in the parts-per-trillion (ng/L) range, highly sensitive analytical methods are required for quality control and research.[3][4][5] While chromatographic methods offer precision, immunoassays provide a high-throughput, cost-effective, and rapid alternative.[6][7] This guide details the necessary steps from hapten-carrier conjugate synthesis to final assay validation, designed for researchers, scientists, and drug development professionals.

Introduction: The Rationale for an MPCA Immunoassay

This compound (MPCA) and its structural relatives are potent aroma compounds that can significantly influence the sensory profile of products like wine and coffee, and also exhibit properties as plant growth regulators.[1][3][7] The ability to accurately quantify MPCA is crucial for quality control in the food and beverage industry and for research into its agricultural applications.

Immunoassays are analytical methods based on the highly specific binding between an antibody and its antigen.[6] For small molecules like MPCA, which are known as haptens, a direct sandwich ELISA format is not feasible due to the molecule's small size and single antigenic epitope.[8][9] Therefore, a competitive immunoassay format is the method of choice. This format offers a robust and sensitive platform for quantifying small molecules in complex matrices.[6][10][11]

This guide explains the causality behind the necessary experimental steps, ensuring a scientifically sound and reproducible workflow.

Principle of the Competitive Immunoassay for MPCA

The assay is based on the principle of competition between the free MPCA in a sample and a fixed amount of an MPCA-protein conjugate for a limited number of specific anti-MPCA antibody binding sites.

The workflow is as follows:

  • A microtiter plate is coated with an MPCA-protein conjugate (the "coating antigen").

  • The sample containing unknown MPCA is mixed with a specific primary antibody against MPCA and added to the wells.

  • Free MPCA from the sample and the MPCA-protein conjugate on the plate compete to bind to the primary antibody.

  • After washing, a secondary antibody conjugated to an enzyme (like Horseradish Peroxidase - HRP) is added, which binds to the primary antibody captured on the plate.

  • A chromogenic substrate (e.g., TMB) is added. The enzyme converts the substrate into a colored product.

The resulting color intensity is inversely proportional to the concentration of MPCA in the sample. A high concentration of MPCA in the sample leads to less primary antibody binding to the plate, resulting in a weak signal. Conversely, a low concentration of MPCA results in a strong signal.[12]

G cluster_0 High MPCA in Sample cluster_1 Low MPCA in Sample Sample_High High Free MPCA (in Sample) Ab_High Anti-MPCA Antibody Sample_High->Ab_High Binds most antibody Plate_High Coated Plate (MPCA-Protein) Ab_High->Plate_High Little antibody left to bind Result_High Low Signal (Light Color) Plate_High->Result_High Sample_Low Low Free MPCA (in Sample) Ab_Low Anti-MPCA Antibody Sample_Low->Ab_Low Binds little antibody Plate_Low Coated Plate (MPCA-Protein) Ab_Low->Plate_Low Most antibody free to bind Result_Low High Signal (Dark Color) Plate_Low->Result_Low

Caption: Principle of Competitive ELISA for MPCA detection.

Reagent Development: From Hapten to Immunogen

A small molecule like MPCA is a hapten, meaning it is not immunogenic on its own. To elicit an immune response and generate specific antibodies, it must be covalently coupled to a large carrier protein, creating a hapten-carrier conjugate, or immunogen.[][14][15]

Synthesis of MPCA-Carrier Conjugate (Immunogen)

The carboxylic acid group on MPCA is the ideal functional handle for conjugation to primary amines (e.g., lysine residues) on a carrier protein. A common and effective method is using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).[14] EDC activates the carboxyl group, which then reacts with NHS to form a more stable NHS-ester. This ester readily reacts with primary amines on the carrier protein to form a stable amide bond.[16][17]

Choice of Carrier Protein:

  • For Immunization: Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) are excellent choices due to their large size and high immunogenicity.[14][17]

  • For Plate Coating: A different protein, such as Ovalbumin (OVA), should be used. This minimizes potential cross-reactivity where antibodies generated against the primary carrier protein (e.g., BSA) bind non-specifically to the plate.

G EDC-NHS Conjugation Chemistry MPCA MPCA-COOH (Carboxyl Group) EDC_NHS + EDC + NHS MPCA->EDC_NHS NHS_Ester MPCA-NHS Ester (Active Intermediate) EDC_NHS->NHS_Ester Carrier Carrier Protein (-NH2) NHS_Ester->Carrier + Conjugate MPCA-CO-NH-Protein (Stable Amide Bond) Carrier->Conjugate

Caption: MPCA conjugation to a carrier protein via EDC-NHS chemistry.
Protocol 3.1: EDC/NHS Conjugation of MPCA to BSA
Reagent/Material Details
MPCAThis compound
Carrier ProteinBovine Serum Albumin (BSA)
EDC1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl
Sulfo-NHSN-hydroxysulfosuccinimide
Activation Buffer0.1 M MES, 0.5 M NaCl, pH 6.0
Conjugation BufferPhosphate-Buffered Saline (PBS), pH 7.2
Desalting ColumnTo remove excess crosslinkers

Procedure:

  • Dissolve Hapten: Dissolve 5 mg of MPCA in 1 mL of Activation Buffer (DMSO may be used to aid dissolution before dilution).

  • Add Crosslinkers: Add a 5-fold molar excess of EDC and a 2-fold molar excess of Sulfo-NHS to the MPCA solution.

  • Activate: Incubate the mixture for 15-30 minutes at room temperature to activate the carboxyl group.

  • Prepare Carrier: Dissolve 10 mg of BSA in 2 mL of Conjugation Buffer.

  • Conjugate: Immediately add the activated hapten solution to the BSA solution.

  • React: Incubate for 2 hours at room temperature with gentle stirring.

  • Purify: Remove excess, non-reacted crosslinkers and hapten by passing the solution through a desalting column equilibrated with PBS.

  • Characterize: Confirm conjugation using MALDI-TOF mass spectrometry (to observe a mass shift) or by UV-Vis spectroscopy if MPCA has a distinct absorbance peak. Store the conjugate at -20°C.

Antibody Production

The MPCA-BSA immunogen is used to immunize host animals (e.g., rabbits for polyclonal or mice for monoclonal antibodies). The resulting antiserum (for polyclonal) or hybridoma clones (for monoclonal) must be screened and characterized for their affinity and specificity to MPCA. This is a complex process typically outsourced to specialized service providers.

Detailed Protocol: Competitive ELISA for MPCA

This protocol outlines the steps for quantifying MPCA using the developed reagents.

ELISA_Workflow start Start plate_coating 1. Coat Plate with MPCA-OVA start->plate_coating wash1 Wash plate_coating->wash1 blocking 2. Block Plate with BSA or Casein wash1->blocking wash2 Wash blocking->wash2 competition 3. Add Standards/Samples + Anti-MPCA Antibody wash2->competition wash3 Wash competition->wash3 secondary_ab 4. Add HRP-conjugated Secondary Antibody wash3->secondary_ab wash4 Wash secondary_ab->wash4 substrate 5. Add TMB Substrate (Color Development) wash4->substrate stop 6. Add Stop Solution substrate->stop read 7. Read Absorbance at 450 nm stop->read end End read->end

Caption: Step-by-step workflow for the competitive MPCA ELISA.
Materials & Reagents:
  • Coating Antigen: MPCA-OVA conjugate (prepared as in 3.1)

  • Primary Antibody: Anti-MPCA antibody (e.g., rabbit polyclonal)

  • Secondary Antibody: HRP-conjugated goat anti-rabbit IgG

  • MPCA Standard: High-purity this compound

  • Plates: High-binding 96-well microplates

  • Buffers:

    • Coating Buffer: 0.05 M Carbonate-Bicarbonate, pH 9.6

    • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

    • Blocking Buffer: 1-5% BSA in PBST

    • Assay Buffer: PBST

  • Detection: TMB Substrate and Stop Solution (e.g., 1N HCl or 2N H₂SO₄)

  • Equipment: Plate reader (450 nm), multichannel pipettes, plate washer (optional)

Step-by-Step Methodology:[12][18]
  • Plate Coating:

    • Dilute the MPCA-OVA coating antigen to an optimized concentration (typically 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL/well to the 96-well plate.

    • Incubate overnight at 4°C.

  • Washing (1):

    • Empty the plate and wash 3 times with 200 µL/well of Wash Buffer.

  • Blocking:

    • Add 200 µL/well of Blocking Buffer to prevent non-specific binding.

    • Incubate for 1-2 hours at room temperature (RT).

  • Washing (2):

    • Wash the plate 3 times as in step 2.

  • Competition Reaction:

    • Prepare MPCA standards by serial dilution in Assay Buffer.

    • Add 50 µL/well of MPCA standards or unknown samples to the plate.

    • Immediately add 50 µL/well of the primary anti-MPCA antibody (diluted to an optimized concentration in Assay Buffer).

    • Incubate for 1-2 hours at RT.

  • Washing (3):

    • Wash the plate 3-5 times as in step 2.

  • Secondary Antibody Incubation:

    • Add 100 µL/well of the HRP-conjugated secondary antibody (diluted according to manufacturer instructions, e.g., 1:5000 in Assay Buffer).

    • Incubate for 1 hour at RT.

  • Washing (4):

    • Wash the plate 5 times as in step 2. This step is critical to reduce background.

  • Signal Development:

    • Add 100 µL/well of TMB Substrate.

    • Incubate for 5-20 minutes at RT, protected from light. Monitor for color development.

  • Stop Reaction:

    • Add 50 µL/well of Stop Solution. The color will change from blue to yellow.

  • Read Plate:

    • Read the absorbance (Optical Density, OD) at 450 nm within 30 minutes.

Data Analysis and Interpretation

The data is used to generate a standard curve by plotting the absorbance at 450 nm against the logarithm of the MPCA standard concentration. A four-parameter logistic (4-PL) curve fit is typically used.

MPCA Conc. (ng/mL) Absorbance (450 nm) % B/B₀
0 (B₀)1.852100%
0.11.61187%
0.51.15062%
2.50.63034%
100.27815%
500.1116%
Blank0.055-
  • B₀: Absorbance of the zero-concentration standard.

  • B: Absorbance of a given standard or sample.

  • The concentration of MPCA in unknown samples is determined by interpolating their absorbance values from the standard curve.

Assay Validation

Method validation is the process of providing objective evidence that the assay is fit for its intended purpose.[18][19] A full validation should be performed for in-house developed methods.[18]

Parameter Description Acceptance Criteria (Typical)
Sensitivity (LLOQ) The lowest concentration that can be quantified with acceptable precision and accuracy.Signal distinguishable from background; Precision <20% CV; Accuracy 80-120%.
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., structurally related molecules).Cross-reactivity with related compounds should be low (e.g., <1%).
Precision The closeness of agreement between a series of measurements. Assessed as intra-assay (within a plate) and inter-assay (between plates/days) variability.Coefficient of Variation (CV) ≤ 15% for intra-assay; ≤ 20% for inter-assay.
Accuracy (Recovery) The closeness of the measured value to the true value. Assessed by spiking known amounts of MPCA into a blank sample matrix.[20]Mean recovery should be within 80-120%.
Linearity of Dilution Demonstrates that the assay response is proportional to the analyte concentration in the sample matrix.Spiked samples are serially diluted and should measure within 80-120% of the expected value after correcting for dilution.[18]

Troubleshooting

Problem Potential Cause Solution
No Signal Reagents omitted or inactive; Stop solution added too soon.Check pipetting steps; Use fresh reagents/substrate.
High Background Insufficient washing; Blocking ineffective; Antibody concentration too high.Increase wash steps/soak time; Optimize blocking buffer/time; Titrate antibodies.
Low Signal (Overall) Reagent concentrations too low; Insufficient incubation time.Optimize coating antigen and antibody concentrations; Increase incubation times.
Poor Standard Curve Pipetting errors; Improper standard dilution; Reagents not equilibrated to RT.Use calibrated pipettes; Prepare fresh standards; Ensure all reagents are at RT before use.

References

  • Cui, X., et al. (2021). Development of immunoassays for multi-residue detection of small molecule compounds. Taylor & Francis Online. [Link]
  • Sino Biological. (n.d.). Competitive ELISA Protocol. Sino Biological. [Link]
  • Andreasson, U., et al. (2015).
  • Wilson, D. H., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Analytical Chemistry. [Link]
  • Slideshare. (n.d.). Validation for immunoassay. Slideshare. [Link]
  • Wilson, D. H., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays.
  • Stave, J. W. (2002). Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops.
  • Drug Target Review. (2018). Immunoassay developed to detect small molecules. Drug Target Review. [Link]
  • Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation.
  • ACS Publications. (2023). Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. ACS Omega. [Link]
  • Sittampalam, G. S., et al. (2012). Assay Guidance Manual: Immunoassay Methods. NCBI Bookshelf. [Link]
  • ResearchGate. (2022). EDC/NHS conjugation: Is it possible to activate amine first?.
  • Creative Diagnostics. (2021). Competitive ELISA.
  • Bio-Rad. (n.d.). Competitive ELISA Protocol. Bio-Rad. [Link]
  • MBL Life Science. (n.d.). The principle and method of ELISA. MBL Life Science. [Link]
  • G-Biosciences. (2016). Coupling to Carrier Proteins: An Overview. G-Biosciences. [Link]
  • Creative Biolabs. (n.d.). Hapten-Carrier Conjugation.
  • PubChem. (n.d.). 5-(Methoxycarbonyl)pyrazine-2-carboxylic acid. PubChem. [Link]
  • Oakwood Chemical. (n.d.). This compound. Oakwood Chemical. [Link]
  • Dunlevy, J. D., et al. (2009). Methoxypyrazine analysis and influence of viticultural and enological procedures on their levels in grapes, musts, and wines. PubMed. [Link]
  • Waterhouse Lab, UC Davis. (n.d.). Pyrazines. UC Davis. [Link]
  • ResearchGate. (2020). Determination of methoxypyrazines in dry wines.
  • Rajchl, A., et al. (2009). Methoxypyrazines in Sauvignon Blanc Wines, Detection of Addition of Artificial Aroma.

Sources

Application Note & Protocols: Biocatalytic Synthesis of Pyrazine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Greener Path to High-Value Heterocycles

Pyrazine carboxylic acids and their derivatives are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and flavorants.[1][2] Notable examples include the first-line anti-tuberculosis drug Pyrazinamide and the proteasome inhibitor Bortezomib, used in cancer therapy.[2] Traditional chemical syntheses of these compounds often necessitate harsh reaction conditions, stoichiometric coupling reagents, and the use of hazardous materials, leading to significant waste generation and potential safety concerns.[3][4][5]

Biocatalysis presents a compelling and sustainable alternative, offering high chemo-, regio-, and enantioselectivity under mild, aqueous conditions.[6][7] This application note provides a detailed guide to the biocatalytic synthesis of pyrazine carboxylic acids, focusing on a robust two-step enzymatic cascade involving nitrile hydratase and amidase. We will delve into the rationale behind experimental choices, provide step-by-step protocols from whole-cell biocatalyst preparation to product purification, and offer insights into process optimization and troubleshooting.

Principle of the Method: A Two-Enzyme Cascade

The core of this biocatalytic route is the sequential action of two key enzymes on a readily available cyanopyrazine precursor:

  • Nitrile Hydratase (NHase): This metalloenzyme catalyzes the hydration of a nitrile group to the corresponding primary amide.[8][9] The reaction is highly specific and avoids the over-hydrolysis to the carboxylic acid that can plague chemical methods.[10] We will focus on enzymes from the robust Rhodococcus genus, which are well-characterized for this purpose.[11][12][13]

  • Amidase: This hydrolase subsequently acts on the amide intermediate, cleaving the C-N bond to yield the desired pyrazine carboxylic acid and ammonia.[14] In many microbial systems, nitrile hydratases and amidases are co-expressed, allowing for a seamless one-pot reaction.[7][10]

This enzymatic tandem provides an elegant and efficient pathway to the target molecule, as illustrated below.

Visualizing the Workflow & Pathway

To provide a clear overview, the following diagrams illustrate the experimental workflow and the core biochemical transformation.

G cluster_prep Part 1: Biocatalyst Preparation cluster_synthesis Part 2: Biotransformation cluster_purification Part 3: Product Isolation A Cultivation of Rhodococcus rhodochrous B Cell Harvesting & Washing A->B C Whole-Cell Biocatalyst (Resting Cells) B->C D Reaction Setup: Buffer, 2-Cyanopyrazine, Biocatalyst C->D Introduce Biocatalyst E Two-Step Enzymatic Cascade (Nitrile Hydratase & Amidase) D->E F Reaction Monitoring by HPLC E->F G Cell Removal (Centrifugation) E->G Reaction Completion F->E Optimize Conditions H pH Adjustment & Crystallization G->H I Isolation & Drying of Pyrazine-2-Carboxylic Acid H->I

Figure 1: High-level experimental workflow for the biocatalytic synthesis.

G Figure 2: Two-step enzymatic cascade for pyrazine carboxylic acid synthesis. cluster_reactants cluster_products 2_Cyanopyrazine Pyrazine_Amide 2_Cyanopyrazine->Pyrazine_Amide + H₂O Nitrile Hydratase (NHase) Pyrazine_Acid Pyrazine_Amide->Pyrazine_Acid + H₂O Amidase

Figure 2: Two-step enzymatic cascade for pyrazine carboxylic acid synthesis.

Materials and Reagents

Material/ReagentSupplier ExamplesNotes
Microorganism
Rhodococcus rhodochrous (e.g., J1, PA-34)ATCC, DSMZStrain selection is critical; these are known producers of robust nitrile hydratases.[8][11]
Culture Media
Glucose, Yeast Extract, PeptoneMilliporeSigma, VWRStandard components for bacterial growth media.[15]
Cobalt Chloride (CoCl₂)MilliporeSigmaOften required as a cofactor for nitrile hydratase activity and enhances enzyme production.[15]
Substrates & Standards
2-CyanopyrazineMilliporeSigma, TCIStarting material for the biotransformation.
Pyrazine-2-carboxylic acidMilliporeSigma, BenchChemAnalytical standard for HPLC quantification.[16][17]
Pyrazinamide (Pyrazine-2-carboxamide)MilliporeSigma, BenchChemAnalytical standard for monitoring the intermediate.[18]
Buffers & Chemicals
Potassium Phosphate (monobasic/dibasic)Fisher ScientificFor preparing buffer solutions. A 100 mM concentration is a good starting point.[15]
Acetonitrile (HPLC Grade)Fisher ScientificMobile phase component for HPLC analysis.[16][18]
Orthophosphoric AcidFisher ScientificFor pH adjustment of the HPLC mobile phase.[16]
Equipment
Shaking IncubatorFor microbial cultivation.
Centrifuge (refrigerated)For harvesting cells and clarifying lysates.
HPLC with UV Detector & C18 ColumnAgilent, WatersFor reaction monitoring and product quantification.[16]
pH MeterFor adjusting buffer and reaction pH.

Experimental Protocols

Protocol 1: Preparation of Whole-Cell Biocatalyst

This protocol describes the cultivation of Rhodococcus rhodochrous to generate "resting cells," which are metabolically inactive but contain the desired enzymes. This whole-cell approach is often more cost-effective and stable than using purified enzymes.[19]

  • Media Preparation: Prepare a suitable growth medium. A good starting point is a medium containing (per liter): 7.5 g glucose, 5 g yeast extract, and 4 g peptone.[15] Autoclave for sterilization.

  • Inoculation: Aseptically inoculate 100 mL of the sterile medium in a 500 mL flask with a loopful of R. rhodochrous from a fresh agar plate.

  • Cultivation: Incubate the culture at 30°C with shaking at 160 rpm.[20] Optimal enzyme production is often observed in the early exponential phase, typically around 22-36 hours.[15][20]

    • Causality Insight: Incubation time is critical. Over-culturing can lead to nutrient depletion and reduced enzyme activity.[20]

  • Induction (Optional but Recommended): To enhance nitrile hydratase expression, an inducer can be added. Sequential addition of propionitrile has been shown to be effective.[11] Alternatively, urea can be included in the initial medium, as it is also known to induce NHase production.[20]

  • Cell Harvesting: Transfer the culture to centrifuge tubes and harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.[11]

  • Washing: Discard the supernatant. Resuspend the cell pellet in an equal volume of 0.1 M potassium phosphate buffer (pH 7.2) and centrifuge again. Repeat this washing step twice to remove residual media components.[20]

  • Biocatalyst Preparation: Resuspend the final washed cell pellet in a minimal volume of 0.1 M potassium phosphate buffer (pH 7.2). This concentrated cell suspension is now the whole-cell biocatalyst (resting cells) and can be used immediately or stored at 4°C for short-term use. Determine the dry cell weight (DCW) for reaction standardization.

Protocol 2: Biocatalytic Synthesis of Pyrazine-2-Carboxylic Acid

This protocol outlines the one-pot conversion of 2-cyanopyrazine to pyrazine-2-carboxylic acid using the prepared whole-cell biocatalyst.

  • Reaction Setup: In a suitable reaction vessel (e.g., a jacketed glass reactor or a simple Erlenmeyer flask), combine the following:

    • 100 mM Potassium Phosphate Buffer (pH 7.5 - 8.5).

    • 2-Cyanopyrazine (substrate) to a final concentration of 50-100 mM.

    • R. rhodochrous whole-cell biocatalyst (e.g., 1.5 mg DCW/mL).

    • Causality Insight: The optimal pH for nitrile hydratase activity is often slightly alkaline (pH 7.5-8.5), while the optimal temperature is typically between 40-55°C for many Rhodococcus strains.[11][13][15] However, starting at a lower temperature (e.g., 25-30°C) can improve enzyme stability over longer reaction times.[8]

  • Biotransformation: Incubate the reaction mixture at the chosen temperature (e.g., 30°C) with gentle agitation.

  • Reaction Monitoring: Periodically, take small aliquots of the reaction mixture. Centrifuge to pellet the cells, and analyze the supernatant by HPLC (see Protocol 4) to monitor the disappearance of 2-cyanopyrazine and the appearance of pyrazinamide (intermediate) and pyrazine-2-carboxylic acid (final product).

  • Reaction Completion: The reaction is considered complete when the 2-cyanopyrazine and pyrazinamide peaks are no longer detectable or have plateaued in the HPLC chromatogram. Reaction times can vary from a few hours to over 24 hours depending on enzyme activity and substrate concentration.

Protocol 3: Downstream Processing and Purification
  • Biocatalyst Removal: Once the reaction is complete, remove the whole-cell biocatalyst by centrifugation at 10,000 x g for 15 minutes. Collect the supernatant containing the product.

  • pH Adjustment for Crystallization: Transfer the clear supernatant to a clean beaker. Slowly adjust the pH of the solution to 2.5-4.5 by adding an acid (e.g., HCl).[5]

    • Causality Insight: Pyrazine-2-carboxylic acid has low solubility in water at its isoelectric point. Adjusting the pH to this range causes the product to precipitate out of the solution, providing a simple and effective purification method.[5]

  • Crystallization: Cool the pH-adjusted solution to 4°C and allow it to stand without agitation to facilitate crystallization.

  • Product Isolation: Collect the crystalline product by vacuum filtration.

  • Washing and Drying: Wash the collected crystals with a small amount of cold deionized water to remove any remaining soluble impurities. Dry the purified pyrazine-2-carboxylic acid under vacuum to a constant weight.

  • Purity Analysis: Confirm the purity of the final product using HPLC and characterize its structure using methods such as NMR and Mass Spectrometry.[21]

Protocol 4: Analytical Method (HPLC)

This method is suitable for monitoring the reaction progress and quantifying the final product.

ParameterConditionRationale
Column C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)Provides good separation for aromatic and heterocyclic compounds.[16]
Mobile Phase Isocratic mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 5:95 v/v)The acidic buffer ensures consistent ionization of the carboxylic acid for reproducible retention.[22]
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Detection UV at 270-275 nmPyrazine rings have strong absorbance in this UV range.[18]
Injection Volume 10-20 µL
Quantification External standard calibration curvePrepare standard solutions of 2-cyanopyrazine, pyrazinamide, and pyrazine-2-carboxylic acid of known concentrations (e.g., 0.1 to 25 µg/mL) to create a calibration curve plotting peak area against concentration.[16]

Data Presentation: Expected Performance

The following tables provide an example of typical enzyme characteristics and expected outcomes. Actual results may vary based on the specific microbial strain and precise reaction conditions.

Table 1: Typical Optimal Conditions for Rhodococcus sp. Nitrile Hydratase

ParameterOptimal RangeReference(s)
Temperature 40 - 55 °C[13]
pH 7.0 - 8.5[15][20]
Buffer Potassium Phosphate (0.1 - 0.3 M)[13]

Table 2: Representative Biotransformation Results

SubstrateBiocatalyst Loading (DCW)Time (h)Conversion (%)Final Product Titer (g/L)
2-Cyanopyrazine (50 mM)1.5 mg/mL12>99%~6.1
2-Cyanopyrazine (100 mM)2.0 mg/mL24>98%~12.0

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Enzyme Activity - Incorrect cultivation conditions (pH, temp, time).- Absence of essential cofactors (e.g., cobalt).- Enzyme denaturation.- Optimize cultivation parameters as per Protocol 1.[20]- Supplement the growth medium with CoCl₂ (e.g., 7 mg/L).[15]- Avoid excessively high temperatures during reaction; start at a lower temperature (e.g., 30°C).[8]
Reaction Stalls at Amide Intermediate - Low amidase activity compared to nitrile hydratase activity.- Product inhibition of the amidase.- Prolong the reaction time.- Consider co-expressing a more active amidase if using a recombinant system.- If possible, perform the reaction in a fed-batch or continuous flow setup to keep intermediate concentrations low.
Low Yields - Incomplete conversion.- Product degradation.- Loss during purification.- Increase biocatalyst loading or reaction time.- Ensure reaction pH and temperature are not causing product instability.- Optimize pH for precipitation carefully; ensure complete crystallization before filtering.[5]
Formation of Byproducts - Contaminating enzymes in the whole-cell catalyst.- Chemical instability of substrate or product under reaction conditions.- Use a more defined system (e.g., purified or immobilized enzyme) if byproduct formation is significant.- Analyze the stability of your starting material and product under the reaction conditions without the enzyme. Adjust pH or temperature if needed.

References

  • Prasad, S., et al. (2004). Optimisation of culture conditions for hyper production of nitrile hydratase by Rhodococcus rhodochrous PA-34. ResearchGate.
  • Sankhla, A., et al. (2009). Nitrile hydratase of Rhodococcus rhodochrous NHB-2: Optimisation of conditions for production of enzyme and conversion of acrylonitrile to acrylamide. ResearchGate.
  • SIELC Technologies. (n.d.). HPLC Separation of Pyrazinecarboxamide and Related Compounds. SIELC Technologies.
  • Li, W., et al. (2020). Efficient biodegradation of nitriles by a novel nitrile hydratase derived from Rhodococcus erythropolis CCM2595. Taylor & Francis Online.
  • Prasad, S., et al. (2010). Purification and characterization of nitrile hydratase of mutant 4D of Rhodococcus rhodochrous PA-34. PubMed Central.
  • Reddy, P. V., et al. (2016). Response surface methodology: An effective optimization strategy for enhanced production of nitrile hydratase (NHase) by Rhodococcus rhodochrous (RS-6). PubMed Central.
  • Sunson Industry Group Co., Ltd. (n.d.). Nitrile Hydratase Enzyme China Manufacturers & Suppliers & Factory. Sunsonenzymes.com.
  • van Pelt, S., et al. (2008). Nitrile hydratase CLEAs: The immobilization and stabilization of an industrially important enzyme. Green Chemistry.
  • Cui, W., et al. (2019). Insight into the broadened substrate scope of nitrile hydratase by static and dynamic structure analysis. National Institutes of Health.
  • Prasad, S., et al. (2010). Effect of 3-cyanopyridine concentrations on nitrile hydratase activity of R. rhodochrous PA-34. ResearchGate.
  • Levine, C., et al. (2022). Unraveling the spectrum of intrabacterial amide hydrolysis to develop new classes of pyrazinoic acid prodrugs against pyrazinamide resistant Mycobacterium tuberculosis. NIH RePORTER.
  • Gröger, H., et al. (2021). Gordonia hydrophobica Nitrile Hydratase for Amide Preparation from Nitriles. MDPI.
  • Gong, J.-S., et al. (2017). Recent Advances and Promises in Nitrile Hydratase: From Mechanism to Industrial Applications. PubMed Central.
  • Zhang, Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PubMed Central.
  • ResearchGate. (n.d.). Nitrile hydratase CLEAs: The immobilization and stabilization of an industrially important enzyme. ResearchGate.
  • Levine, C., et al. (2022). Development of amidase-dependent pyrazinoic acid prodrugs with activity against pyrazinamide resistant Mycobacterium tuberculosis. bioRxiv.
  • Holz, R. C., et al. (2013). Identification of an Active Site-bound Nitrile Hydratase Intermediate through Single Turnover Stopped-flow Spectroscopy. National Institutes of Health.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. HELIX Chromatography.
  • Cowley, A. R., et al. (2019). Bio-Inspired Nitrile Hydration by Peptidic Ligands Based on L-Cysteine, L-Methionine or L-Penicillamine and Pyridine-2,6-dicarboxylic Acid. PubMed Central.
  • Google Patents. (2022). CN115403529A - Purification method of 2, 5-pyrazine dicarboxylic acid by-product. Google Patents.
  • Xu, J., et al. (2018). Chemo-Enzymatic Synthesis of Pyrazines and Pyrroles. ResearchGate.
  • Wang, Y., et al. (2021). Enzymatic Synthesis of Diverse Heterocycles by a Noncanonical Nonribosomal Peptide Synthetase. PubMed Central.
  • SIELC Technologies. (n.d.). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. SIELC Technologies.
  • Mauger, J., et al. (1988). Nitrile hydratase-catalyzed production of isonicotinamide, picolinamide and pyrazinamide from 4-cyanopyridine, 2-cyanopyridine and cyanopyrazine in Rhodococcus rhodochrous J1. Scilit.
  • van Pelt, S. (2010). The Application of Nitrile Hydratases in Organic Synthesis. ResearchGate.
  • Singh, R., et al. (2022). Optimization of biotransformation process for the synthesis of pyrazine-2-carboxylic acid hydrazide using acyltransferase activity of Bacillus smithii IITR6b2 in batch and fed-batch mode. Taylor & Francis Online.
  • Toyo'oka, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PubMed Central.
  • Kieslich, K., et al. (1992). Regiospecific Enzymatic Hydroxylations of Pyrazinecarboxylic Acid and a Practical Synthesis of 5-Chloropyrazine-2-Carboxylic Acid. Scilit.
  • Google Patents. (2016). CN106220574A - A kind of preparation method of pyrazine carboxylic acid. Google Patents.
  • Zimic, M., et al. (2012). EFFECT OF PYRAZINAMIDASE ACTIVITY ON PYRAZINAMIDE RESISTANCE IN MYCOBACTERIUM TUBERCULOSIS. PubMed Central.
  • Yanenko, A. S., et al. (2017). Hydrolysis of Acrylonitrile by Nitrile-Converting Bacterial Cells Immobilized on Fibrous Carbon Adsorbents. ResearchGate.
  • OSTI.GOV. (2018). The molecular basis of pyrazinamide activity on Mycobacterium tuberculosis PanD. OSTI.GOV.
  • Dehghan, G., et al. (2012). SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. ResearchGate.
  • ResearchGate. (n.d.). Immobilization of nitrile hydratases. ResearchGate.
  • Hareesh, H.N., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. RJPBCS.
  • Rios-Lombardía, N., et al. (2018). Whole Cells as Biocatalysts in Organic Transformations. MDPI.
  • El-Kashef, H. S., et al. (2010). Synthesis and Reactions of Some Pyrazine Derivatives. Taylor & Francis Online.
  • Rowlinson, S., et al. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. MDPI.

Sources

Troubleshooting & Optimization

Troubleshooting low yield in 5-Methoxypyrazine-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methoxypyrazine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. As a versatile building block in medicinal chemistry and a key component in flavor and fragrance industries, achieving a high yield of this compound is often critical.[1] This document provides in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and overcome common hurdles.

Troubleshooting Guide: Tackling Low Yields

Low yield is one of the most frequently reported issues in the synthesis of pyrazine carboxylic acids. The following section addresses specific problems you might be facing, their probable causes, and actionable solutions.

Problem 1: My primary byproduct is Pyrazine-2,5-dicarboxylic acid when oxidizing a methylpyrazine precursor.

Question: I am synthesizing 5-Methylpyrazine-2-carboxylic acid via the oxidation of 2,5-dimethylpyrazine with potassium permanganate (KMnO₄), but my final product is heavily contaminated with the di-acid byproduct, leading to a very low yield of the desired mono-acid. What is causing this and how can I prevent it?

Answer:

This is a classic selectivity issue arising from the strong oxidizing power of KMnO₄. Both methyl groups on the 2,5-dimethylpyrazine are susceptible to oxidation, and over-oxidation leads to the formation of pyrazine-2,5-dicarboxylic acid.

Causality: The chemical environment of the two methyl groups on the 2,5-dimethylpyrazine starting material is identical, making it challenging to selectively oxidize only one.[2] Potassium permanganate is a potent oxidizing agent and, if used in excess or under harsh conditions, will readily oxidize both methyl groups.[2][3]

Solutions:

  • Stoichiometric Control of Oxidant:

    • Protocol: Carefully control the molar ratio of KMnO₄ to 2,5-dimethylpyrazine. Theoretically, 2 moles of KMnO₄ are required to oxidize one methyl group to a carboxylic acid. Start with a molar ratio of slightly less than 2:1 (e.g., 1.8:1 or 1.9:1) of KMnO₄ to the dimethylpyrazine. This ensures the oxidant is the limiting reagent, favoring mono-oxidation.[2]

    • Rationale: By limiting the amount of oxidizing agent, you starve the reaction of the necessary reagent to perform the second oxidation, thus increasing the selectivity for the mono-acid.

  • Controlled Addition of Oxidant:

    • Protocol: Instead of adding all the KMnO₄ at once, add it portion-wise or as a solution via a dropping funnel over an extended period (e.g., 2-4 hours). Maintain a low and constant reaction temperature (e.g., 10-30°C) throughout the addition.[4]

    • Rationale: A slow, controlled addition maintains a low concentration of the oxidant in the reaction mixture at any given time. This minimizes the chance of a single molecule of 2,5-dimethylpyrazine encountering enough oxidant to be oxidized twice in quick succession.

  • pH Control During Workup:

    • Protocol: After the reaction, the workup is critical for separating the mono-acid from the di-acid. The di-acid is more acidic than the mono-acid. By carefully adjusting the pH of the aqueous solution to approximately 2.5 with an acid like sulfuric acid, you can selectively protonate and extract the 5-Methylpyrazine-2-carboxylic acid into an organic solvent like butanone, while the more acidic pyrazine-2,5-dicarboxylic acid remains in the aqueous phase as a salt.[2]

    • Rationale: This exploits the difference in the pKa values of the two carboxylic acids for efficient separation, which is crucial for improving the purity and isolated yield of the desired product.

Experimental Protocol: Selective Mono-oxidation of 2,5-Dimethylpyrazine

  • Dissolve 2,5-dimethylpyrazine in an aqueous solution, potentially with a phase-transfer catalyst if solubility is an issue.

  • Cool the solution to 10-15°C in an ice bath.

  • Prepare a solution of KMnO₄ (1.9 molar equivalents) in water.

  • Add the KMnO₄ solution dropwise to the cooled dimethylpyrazine solution over 2-3 hours, ensuring the temperature does not exceed 25°C.

  • After the addition is complete, stir the reaction mixture at room temperature until the purple color of the permanganate has disappeared.

  • Filter the reaction mixture to remove the manganese dioxide (MnO₂) byproduct.

  • Carefully acidify the filtrate to a pH of 2.5 with sulfuric acid.

  • Extract the aqueous solution multiple times with butanone.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., water or ethanol/water mixture) to obtain pure 5-Methylpyrazine-2-carboxylic acid.

Problem 2: The hydrolysis of my nitrile or ester precursor is incomplete or leads to product degradation.

Question: I am attempting to synthesize this compound by hydrolyzing 5-Methoxypyrazine-2-carbonitrile (or a corresponding ester). My yields are low, and I suspect either the reaction isn't going to completion or my product is decomposing under the reaction conditions. How can I improve this step?

Answer:

Hydrolysis of nitriles or esters on an electron-deficient ring system like pyrazine requires carefully chosen conditions to ensure complete conversion without causing unwanted side reactions or degradation of the heterocyclic core.

Causality:

  • Incomplete Hydrolysis: The pyrazine ring is electron-withdrawing, which can deactivate the nitrile or ester group towards hydrolysis. Insufficiently strong basic or acidic conditions, low temperatures, or short reaction times can lead to incomplete conversion.

  • Product Degradation: The pyrazine ring itself can be susceptible to degradation under harsh hydrolytic conditions. Strong acids at high temperatures can lead to ring opening or other decomposition pathways.[5] For instance, studies on the acidic hydrolysis of 2-hydroxy-5-methoxypyrazine showed extensive destruction of the product.[5]

Solutions:

  • Optimizing Basic Hydrolysis (Preferred for this substrate):

    • Protocol: Use a moderately strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in an aqueous or mixed aqueous/alcoholic solvent system.[6] Conduct the reaction at a controlled temperature, for example, starting at room temperature and gently warming to 50-60°C to drive the reaction to completion. Monitor the reaction progress by TLC or HPLC.

    • Rationale: Basic hydrolysis is generally milder on the pyrazine ring compared to strong acid hydrolysis. LiOH is often a good choice as it can lead to high yields under environmentally benign conditions.[6]

  • Careful Acidic Workup:

    • Protocol: After basic hydrolysis is complete, cool the reaction mixture in an ice bath before acidifying to precipitate the carboxylic acid. Add the acid (e.g., HCl) slowly and ensure the temperature does not rise significantly. The target pH for precipitation should be around 2-3.[7]

    • Rationale: Slow, cooled acidification prevents localized heating and potential acid-catalyzed degradation of the newly formed carboxylic acid.

Experimental Protocol: Hydrolysis of Methyl 5-Methoxypyrazine-2-carboxylate

  • In a round-bottomed flask, dissolve methyl 5-methoxypyrazine-2-carboxylate in a mixture of methanol and water.

  • Add 1.1 molar equivalents of lithium hydroxide monohydrate.

  • Stir the mixture at room temperature and monitor the disappearance of the starting material by TLC. If the reaction is slow, gently warm to 40-50°C.

  • Once the reaction is complete, cool the mixture to 0-5°C in an ice bath.

  • Slowly add 1M HCl with vigorous stirring to adjust the pH to ~2.5. A precipitate should form.

  • Stir the cold suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold water.

  • Dry the product under vacuum to yield this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: The most common synthetic strategies generally fall into two categories:

  • Building the Carboxylic Acid onto a Pre-existing Pyrazine Ring: This often involves the oxidation of a methyl group on a pyrazine precursor, such as 2-methyl-5-methoxypyrazine.

  • Modification of a Substituted Pyrazine: A popular route involves the nucleophilic substitution of a leaving group (like a chloro group) on the pyrazine ring with a methoxy group, followed by the hydrolysis of a nitrile or ester group at the 2-position. For example, starting from 5-chloropyrazine-2-carbonitrile, one can perform a methoxylation followed by nitrile hydrolysis.

Q2: I'm considering a Grignard-based synthesis. What are the potential pitfalls?

A2: A Grignard-based route, such as the reaction of a halo-methoxypyrazine with magnesium to form a Grignard reagent, followed by carboxylation with CO₂, is feasible but requires stringent control.

  • Moisture Sensitivity: Grignard reagents are extremely sensitive to moisture and protic solvents. All glassware must be flame-dried, and anhydrous solvents must be used.[8]

  • Side Reactions: The highly reactive Grignard reagent can react with other functional groups. For instance, if you are forming the Grignard from a precursor that also has an ester, the Grignard reagent can add to the ester.[9]

  • Regioselectivity: Addition of Grignard reagents to pyrazinium salts can be highly regioselective, but the reaction conditions must be carefully optimized.[10][11]

Q3: How can I effectively purify my final product?

A3: Purification is key to obtaining a high-quality product.

  • Recrystallization: This is the most common method. Suitable solvents include water, ethanol, or a mixture of the two. The choice of solvent will depend on the solubility of your product and impurities.

  • Acid-Base Extraction: As mentioned in the troubleshooting guide, you can exploit the acidic nature of the carboxylic acid. By dissolving the crude product in a basic aqueous solution, washing with an organic solvent to remove non-acidic impurities, and then re-precipitating the product by adding acid, you can achieve significant purification.

  • Chromatography: For very stubborn impurities, column chromatography on silica gel may be necessary, although this is less ideal for large-scale production.

Visualizing the Troubleshooting Process

The following diagram illustrates a logical workflow for troubleshooting low yields in the oxidation route.

Troubleshooting_Oxidation cluster_over_oxidation Issue: Over-oxidation start Low Yield in Oxidation of 2,5-Dimethylpyrazine check_byproduct Analyze Crude Product by NMR/LCMS. Is the major byproduct Pyrazine-2,5-dicarboxylic acid? start->check_byproduct cause_over_oxidation Cause: Lack of Selectivity check_byproduct->cause_over_oxidation Yes other_issues Other issues: - Incomplete reaction - Product degradation - Mechanical loss check_byproduct->other_issues No solution1 Solution 1: Reduce Molar Ratio of KMnO₄ (e.g., < 2:1) cause_over_oxidation->solution1 Control Stoichiometry solution2 Solution 2: Slow, portion-wise addition of KMnO₄ at low temp. cause_over_oxidation->solution2 Control Kinetics solution3 Solution 3: Optimize pH during workup for selective extraction (pH ~2.5) cause_over_oxidation->solution3 Improve Separation

Caption: Troubleshooting workflow for low yield due to over-oxidation.

Data Summary Table

ParameterRecommended ConditionRationale
Oxidation Temp. 10 - 30 °CMinimizes side reactions and thermal degradation.
KMnO₄:Substrate Ratio < 2:1 (molar)Increases selectivity for mono-oxidation.[2]
Hydrolysis Reagent LiOH or NaOHMilder conditions reduce ring degradation.[6]
Precipitation pH ~2.5Maximizes product precipitation while keeping some byproducts (like di-acids) in solution.[2]

References

  • Reductive degradation of pyrazine-2-carboxylate by a newly isolated Stenotrophomonas sp. HCU1. (2010). PubMed.
  • Utilization of pyrazine-2-carboxamide and pyrazine-2-carboxylic acid by Pseudomonas fluorescens UK-1. (1985). FEMS Microbiology Letters.
  • Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry.
  • Novel Sythesis Method for 2-Methylpyrazine-5-Carboxylic acid Using Acetone Aldoxime. Technoarete.
  • Process for preparing 5-methyl pyrazine-2-carboxylic acid. (2002). Google Patents.
  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. (2014). Journal of Chemical and Pharmaceutical Research.
  • Process for preparing 5-methyl pyrazine-2-carboxylic acid. (2000). Google Patents.
  • A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid. (2018). Google Patents.
  • Method for the preparation of 5-methylpyrazine-2-carboxylic acid-4-oxide and its salts. (2002). Google Patents.
  • Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine. (2004). Google Patents.
  • Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines. (2019). Beilstein Journal of Organic Chemistry.
  • Reactions of Grignard Reagents. (2015). Master Organic Chemistry.
  • Method for preparing 5-methylpyrazine-2-carboxylic acid by one-step oxidation with KMnO4. (2001). Google Patents.
  • Studies on Pyrazines. Part 39. Synthesis and Acidic Hydrolysis of 2-Hydroxy-5-methoxypyrazine. (2005). ResearchGate.
  • A kind of preparation method of 5 methylpyrazine, 2 carboxylic acid. (2018). Google Patents.

Sources

Technical Support Center: Analysis of 5-Methoxypyrazine-2-carboxylic Acid by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the LC-MS/MS analysis of 5-Methoxypyrazine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. Our goal is to empower you to overcome common analytical challenges, particularly the pervasive issue of matrix effects, ensuring the generation of accurate, reproducible, and reliable data.

Understanding the Analyte: this compound

This compound is a polar, acidic compound. Its structure, featuring both a carboxylic acid group and a pyrazine ring, dictates its behavior during sample preparation and chromatographic separation. Understanding its physicochemical properties is the first step in developing a robust analytical method.

PropertyValueImplication for Analysis
Molecular Formula C₆H₆N₂O₃-
Molecular Weight ~154.12 g/mol Influences mass spectrometry settings.
Predicted XlogP -0.1[1]Indicates high polarity, suggesting poor retention on traditional reversed-phase (C18) columns without mobile phase modification.
pKa Estimated ~3.4 (carboxylic acid)The molecule's charge state is pH-dependent. At pH > 3.4, it will be negatively charged, impacting extraction and retention.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analysis of this compound and the phenomenon of matrix effects.

Q1: What are matrix effects and why are they a significant concern in my LC-MS/MS analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix (e.g., plasma, urine).[2][3] These interferences can either suppress or enhance the analyte's signal, leading to inaccurate and irreproducible quantification.[4][5] In complex biological samples, major sources of matrix effects include phospholipids, salts, and endogenous metabolites.[3][6] Given the high sensitivity of LC-MS/MS, even trace amounts of these interfering substances can have a significant impact.

Q2: I'm observing significant ion suppression for this compound. What is the likely cause?

A2: Ion suppression for an acidic analyte like this compound in a biological matrix is often caused by co-eluting phospholipids.[7][8] Phospholipids are abundant in plasma and can ionize concurrently, competing with the analyte for charge in the mass spectrometer's ion source. Due to the polar nature of your analyte, it may elute in the same chromatographic window as these phospholipids, exacerbating the issue.[7]

Q3: What is a stable isotope-labeled internal standard (SIL-IS), and is it necessary for my assay?

A3: A SIL-IS is a version of your analyte where one or more atoms have been replaced with their heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).[9] It is considered the gold standard for quantitative bioanalysis because it has nearly identical chemical and physical properties to the analyte.[10] It will co-elute and experience the same degree of matrix effects, allowing for accurate correction of signal variability.[10][11] While not strictly mandatory in all cases, regulatory bodies like the FDA and EMA strongly recommend its use to ensure the highest data quality.[10]

Q4: How do I choose the right sample preparation technique for this analyte?

A4: The choice depends on the complexity of your matrix and the required sensitivity. For this compound, a polar and acidic compound, you have several options:

  • Protein Precipitation (PPT): Simple and fast, but often results in "dirtier" extracts with significant matrix effects.[12]

  • Liquid-Liquid Extraction (LLE): Can provide cleaner extracts than PPT. For your acidic analyte, you will need to acidify the sample to neutralize the carboxylic acid group, making it more soluble in an organic extraction solvent.[13]

  • Solid-Phase Extraction (SPE): Offers the highest degree of cleanup. A mixed-mode SPE sorbent with both reversed-phase and anion-exchange properties would be ideal for retaining your polar, acidic analyte while allowing for rigorous washing to remove interferences.[6][9][14]

Troubleshooting Guides

This section provides a structured, question-and-answer approach to resolving specific issues you may encounter during your experiments.

Guide 1: Addressing Low and Inconsistent Analyte Recovery

Problem: You are observing low and inconsistent recovery of this compound after sample extraction.

Initial Assessment:

  • Verify Standard Integrity: Ensure your stock and working solutions are freshly prepared and have been stored correctly to prevent degradation.

  • Check pH: The pH of your sample and extraction solvents is critical. For LLE or reversed-phase SPE, the sample pH should be adjusted to at least two units below the analyte's pKa (~3.4) to ensure it is in its neutral, more extractable form.

Troubleshooting Workflow:

start Low/Inconsistent Recovery check_ph Is sample pH adjusted to < 1.4? start->check_ph adjust_ph Action: Acidify sample with 0.1% formic or acetic acid. check_ph->adjust_ph No check_solvent Is your LLE solvent appropriate? check_ph->check_solvent Yes adjust_ph->check_ph change_solvent Action: Test more polar solvents like ethyl acetate or MTBE. check_solvent->change_solvent No consider_spe Is LLE still providing low recovery? check_solvent->consider_spe Yes change_solvent->check_solvent spe_protocol Action: Develop a mixed-mode SPE protocol. consider_spe->spe_protocol Yes validate Re-evaluate Recovery consider_spe->validate No spe_protocol->validate

Caption: Workflow for troubleshooting low analyte recovery.

Detailed Steps & Explanations:

  • Q: Why is pH so important for extraction?

    • A: The charge state of your analyte determines its solubility in different solvents. By acidifying the sample, you neutralize the carboxylic acid group, making the molecule less polar and more amenable to extraction into an organic solvent (LLE) or retention on a non-polar SPE sorbent.

  • Q: What if I'm still getting low recovery with LLE after pH adjustment?

    • A: Your extraction solvent may not be optimal. Consider a more polar solvent like ethyl acetate or methyl tert-butyl ether (MTBE), which may be more effective for this polar analyte. A mixture, such as MTBE:diethyl ether (90:10, v/v), has been shown to be effective for similar acidic metabolites.[13]

  • Q: When should I switch to Solid-Phase Extraction (SPE)?

    • A: If LLE fails to provide adequate and consistent recovery, SPE is the next logical step. It offers more selective and rigorous cleanup. For this compound, a mixed-mode SPE cartridge with both reversed-phase (e.g., C8 or C18) and strong anion-exchange (SAX) functionalities is highly recommended.[14] This allows you to use a dual retention mechanism for enhanced selectivity.

Guide 2: Mitigating Ion Suppression/Enhancement

Problem: You have confirmed the presence of significant matrix effects (ion suppression or enhancement) in your analysis.

Initial Assessment:

  • Qualitative Check (Post-Column Infusion): Infuse a constant flow of your analyte solution into the mass spectrometer while injecting an extracted blank matrix sample. Dips or peaks in the analyte's signal at the retention time of interest confirm the presence of matrix effects.

  • Quantitative Check (Post-Extraction Spike): Compare the peak area of the analyte spiked into an extracted blank matrix with the peak area of the analyte in a neat solution. This will quantify the percentage of signal suppression or enhancement.[11]

Mitigation Strategy Flowchart:

cluster_prep Sample Prep Options cluster_chrom Chromatography Options cluster_cal Calibration Options start Matrix Effect Confirmed sample_prep Optimize Sample Preparation start->sample_prep chromatography Optimize Chromatography start->chromatography is_calibration Implement Advanced Calibration start->is_calibration spe Switch to SPE sample_prep->spe plr Phospholipid Removal sample_prep->plr gradient Modify Gradient chromatography->gradient column Change Column chromatography->column sil_is Use SIL-IS is_calibration->sil_is mmc Matrix-Matched Calibrants is_calibration->mmc

Caption: Decision tree for mitigating matrix effects.

Detailed Strategies & Explanations:

  • Q: How can I improve my sample preparation to reduce matrix effects?

    • A: The goal is to selectively remove interfering components.

      • Phospholipid Removal (PLR): Use specialized PLR plates or cartridges that specifically target and remove phospholipids, a primary source of ion suppression.[8] These can be used after an initial protein precipitation step.

      • Solid-Phase Extraction (SPE): As mentioned previously, a well-developed SPE method, particularly mixed-mode, will provide the cleanest extracts and significantly reduce matrix effects.[6][14]

  • Q: What chromatographic changes can I make?

    • A: The objective is to chromatographically separate your analyte from the interfering matrix components.

      • Gradient Modification: A shallower, longer gradient can improve the resolution between your analyte and co-eluting interferences.[2]

      • Column Chemistry: If you are using a standard C18 column, the high polarity of this compound may lead to poor retention and co-elution with early-eluting matrix components.[12] Consider switching to a column with a more polar-compatible stationary phase, such as a C18 with aqueous-compatible endcapping or a Hydrophilic Interaction Liquid Chromatography (HILIC) column.

  • Q: What are my options if I cannot completely eliminate matrix effects?

    • A: In many cases, matrix effects cannot be entirely eliminated, but they can be compensated for.

      • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[11] The SIL-IS will experience the same signal suppression or enhancement as the analyte, ensuring the ratio of analyte to IS remains constant and your quantitative results are accurate.

      • Matrix-Matched Calibrants: Prepare your calibration standards in the same biological matrix as your samples.[10][15][16] This ensures that your calibrants and samples experience similar matrix effects, improving the accuracy of your calibration curve.

Experimental Protocols

Protocol 1: Mixed-Mode Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is a starting point and should be optimized for your specific application. It is designed for a mixed-mode sorbent containing both reversed-phase and strong anion-exchange functionalities.

  • Sample Pre-treatment: To 200 µL of plasma, add an appropriate amount of your internal standard. Add 600 µL of 4% phosphoric acid in water and vortex. This step precipitates proteins and ensures the analyte is in its neutral form.

  • Condition: Condition the SPE cartridge with 1 mL of methanol.

  • Equilibrate: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.

  • Load: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of 0.1% formic acid in water. This removes highly polar interferences while the analyte is retained by reversed-phase.

  • Wash 2 (Non-polar Interferences): Wash the cartridge with 1 mL of methanol. This removes non-polar interferences like lipids. At this stage, the analyte is retained by the anion-exchange mechanism.

  • Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. This neutralizes the charge on the analyte, releasing it from the anion-exchange sorbent.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in your mobile phase for LC-MS/MS analysis.

Protocol 2: Quantitative Assessment of Matrix Effects
  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike your analyte and internal standard into the mobile phase at a known concentration (e.g., mid-QC level).

    • Set B (Post-Extraction Spike): Extract six different lots of blank biological matrix using your validated sample preparation method. Spike the analyte and internal standard into the final, clean extracts at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into six different lots of blank biological matrix before extraction. This set is used to determine extraction recovery.

  • Analyze: Inject all samples and acquire the data.

  • Calculate Matrix Factor (MF) and IS-Normalized MF:

    • MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

    • IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)

  • Interpretation:

    • An IS-Normalized MF between 0.85 and 1.15 is generally considered acceptable, indicating that the internal standard is effectively compensating for matrix effects.[10]

    • A value < 1.0 indicates ion suppression.

    • A value > 1.0 indicates ion enhancement.

References

  • ZefSci. (n.d.). LCMS Troubleshooting: 14 Best Practices for Laboratories.
  • Weng, N., & Kang, L. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. American Pharmaceutical Review.
  • Li, W., Cohen, L. H., & Vreeken, R. J. (2015). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Bioanalysis, 7(12), 1489–1497.
  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research.
  • Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide.
  • GERSTEL, Inc. (n.d.). Automating the Preparation of Matrix Matched Calibration Standards for the Analysis of Food Contaminants by LC/MS/MS.
  • Hebert, A. S., et al. (2020). Matrix-Matched Calibration Curves for Assessing Analytical Figures of Merit in Quantitative Proteomics. Journal of Proteome Research, 19(11), 4447–4456.
  • Jemal, M., & Xia, Y. Q. (2009). Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects. Rapid Communications in Mass Spectrometry, 23(14), 2125–2140.
  • Shimadzu. (n.d.). LCMS Troubleshooting Tips.
  • National Center for Biotechnology Information. (n.d.). 5-(Methoxycarbonyl)pyrazine-2-carboxylic acid. PubChem Compound Database.
  • Sigma-Aldrich. (n.d.).
  • BenchChem. (n.d.). A Comparative Guide to Assessing the Purity of Synthesized 5-Hydroxypyrazine-2-carboxylic Acid.
  • BenchChem. (n.d.).
  • Wikipedia. (n.d.). Ion suppression (mass spectrometry).
  • Van de Steene, J., & Lambert, W. (2008). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America, 26(1).
  • Waters Corporation. (2020). Unlocking the Power of Mixed-Mode SPE | Science Spotlight - Episode 4. YouTube.
  • Bar-Avi, Y., & El-Kattan, A. F. (2016). Matrix Matching in Quantitative Bioanalysis by Lc–MS/MS a Dream or a Reality? Bioanalysis, 8(16), 1649-1652.
  • Chemistry LibreTexts. (2023). Solid-Phase Extraction.
  • Waters Corporation. (n.d.). Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC.
  • BenchChem. (n.d.). Dealing with low recovery of 5-Hydroxypyrazine-2-carboxylic acid in biological samples.
  • Wang, S., & Wang, Y. (2012). Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed-mode reversed-phase/anion-exchange high-performance liquid chromatography columns. Journal of Mass Spectrometry, 47(11), 1431–1438.
  • Chem-Impex International. (n.d.). Ácido 5-metoxipirazina-2-carboxílico.
  • Witting, P. K., & Kettle, A. J. (2015). Identification of oxidized phospholipids by electrospray ionization mass spectrometry and LC–MS using a QQLIT instrument. Free Radical Biology and Medicine, 84, 225-240.
  • Sigma-Aldrich. (n.d.).
  • Raynie, D. E. (2014). Understanding and Improving Solid-Phase Extraction. LCGC North America, 32(12).
  • Bang, D. Y., & Moon, M. H. (2013). Effect of ionization modifiers on the simultaneous analysis of all classes of phospholipids by nanoflow liquid chromatography/tandem mass spectrometry in negative ion mode.
  • East Tennessee State University. (2016). The Impact of Phospholipids and Phospholipid Removal on Bioanalytical Method Performance.
  • Weigel, S., Kallenborn, R., & Hühnerfuss, H. (2004). Simultaneous solid-phase extraction of acidic, neutral and basic pharmaceuticals from aqueous samples at ambient (neutral) pH and their determination by gas chromatography–mass spectrometry.
  • ResearchGate. (n.d.).
  • Oakwood Chemical. (n.d.). This compound.
  • PubChemLite. (n.d.). This compound (C6H6N2O3).
  • Fisher Scientific. (n.d.). This compound, 98%, Thermo Scientific Chemicals.
  • National Center for Biotechnology Information. (n.d.). 5-Methoxy-2-pyrazinecarboxylic acid. PubChem Compound Database.
  • Griffiths, W. J., & Wang, Y. (2009). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Clinica Chimica Acta, 400(1-2), 1-13.
  • Schcolnik, J., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(1), 183–195.
  • Amerigo Scientific. (n.d.). This compound.
  • TCI Chemicals. (n.d.). This compound.
  • Google Patents. (n.d.). CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • Shah, P. A., et al. (2016). An improved LC-MS/MS method for the simultaneous determination of pyrazinamide, pyrazinoic acid and 5-hydroxy pyrazinoic acid in human plasma for a pharmacokinetic study.
  • ResearchGate. (n.d.).
  • Mori, T., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4843.
  • Matrix Scientific. (n.d.). 5-Hydroxypyrazine-2-carboxylic acid.

Sources

Technical Support Center: Improving Recovery of Pyrazine Carboxylic Acids During Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of Solid-Phase Extraction (SPE) for pyrazine carboxylic acids. These compounds, characterized by their aromatic pyrazine ring and acidic carboxylic acid functional group, often present unique challenges during sample preparation, leading to issues such as low recovery and poor reproducibility. This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in the fundamental principles of chromatography and extensive field experience. Our goal is to empower you with the knowledge to optimize your SPE methods, ensuring robust and reliable results.

Understanding the Challenge: The Physicochemical Nature of Pyrazine Carboxylic Acids

Pyrazine carboxylic acids are polar molecules that can exist in different ionization states depending on the pH of their environment. The interplay between the weakly basic pyrazine ring and the acidic carboxylic acid group can result in zwitterionic character under certain conditions. This dual nature is a primary factor complicating their retention and elution during SPE. Understanding the pKa of your specific analyte is crucial for successful method development.[1][2]

CompoundStructurepKa (Carboxylic Acid)Notes
Pyrazine-2-carboxylic acid~2.9[3]The electron-withdrawing pyrazine ring increases the acidity of the carboxylic acid group.
2,3-Pyrazinedicarboxylic acidpKa1 ~2.5, pKa2 ~5.0The two adjacent carboxylic acid groups influence each other's ionization.

Note: pKa values can vary slightly depending on the experimental conditions.

The key to a successful SPE method is to control the ionization state of the analyte at each step of the process—conditioning, loading, washing, and elution—to manipulate its interaction with the sorbent.[4]

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses common problems encountered during the SPE of pyrazine carboxylic acids, providing detailed explanations and actionable solutions.

Question 1: My recovery is consistently low. Where could my analyte be going?

Low recovery is the most frequent issue in SPE.[5][6][7] To diagnose the problem, it's essential to analyze the fractions from each step of the SPE process (load, wash, and elution) to pinpoint where the loss is occurring.[8]

Scenario A: Analyte is found in the loading fraction (breakthrough).

This indicates that the analyte is not being adequately retained by the sorbent.

  • Possible Cause 1: Incorrect Sorbent Selection. Your sorbent may not have the appropriate retention mechanism for your analyte under the loading conditions.[5][9]

    • Solution: For pyrazine carboxylic acids, a multi-faceted retention strategy is often necessary.

      • Reversed-Phase (e.g., C18, Polymeric): These sorbents retain non-polar compounds. To retain a polar pyrazine carboxylic acid, you must suppress its ionization by adjusting the sample pH to at least 2 units below the analyte's pKa.[1][4] This protonates the carboxylic acid, making the molecule more non-polar and enhancing its retention.

      • Anion-Exchange (e.g., SAX, WAX): These sorbents retain negatively charged analytes. Adjust the sample pH to at least 2 units above the analyte's pKa to ensure the carboxylic acid group is deprotonated (negatively charged).[4] However, be aware that endogenous anions in biological samples can compete for binding sites and interfere with the extraction.[10]

      • Mixed-Mode (e.g., Reversed-Phase/Anion-Exchange): This is often the most effective choice for polar, ionizable compounds like pyrazine carboxylic acids.[11][12] These sorbents offer dual retention mechanisms, allowing for more robust and selective extraction.[13][14] You can retain the analyte through both hydrophobic interactions and ion-exchange.

  • Possible Cause 2: Improper Sample pH. If the sample pH is not optimized for the chosen sorbent, the analyte will not be in the correct ionization state for retention.[9]

    • Solution: As a rule of thumb, for reversed-phase SPE, adjust the sample pH to be at least 2 units below the pKa of the carboxylic acid group to ensure it is neutral.[1] For anion-exchange, adjust the pH to be at least 2 units above the pKa to ensure it is negatively charged.[4]

  • Possible Cause 3: Sorbent Bed Drying Out. If the sorbent bed dries out after conditioning and before sample loading, the functional groups on the sorbent will not be properly solvated, leading to poor retention.[5][15]

    • Solution: Ensure that the sorbent bed remains submerged in the equilibration solvent until the sample is loaded.

  • Possible Cause 4: High Flow Rate. A sample loading flow rate that is too fast does not allow for sufficient interaction time between the analyte and the sorbent.[8][9]

    • Solution: Maintain a slow and steady flow rate during sample loading, typically around 1 mL/min.[1]

Scenario B: Analyte is found in the wash fraction.

This suggests that the wash solvent is too strong and is prematurely eluting your analyte.

  • Possible Cause: Wash Solvent is Too Aggressive. The wash solvent may have a composition (e.g., high percentage of organic solvent, inappropriate pH) that disrupts the analyte-sorbent interaction.[5][8]

    • Solution:

      • For Reversed-Phase: Decrease the percentage of organic solvent in your wash step. The goal is to use the strongest possible wash solvent that removes interferences without eluting the analyte.[16] Ensure the pH of the wash solvent is maintained at a level that keeps the analyte in its retained (neutral) form.

      • For Anion-Exchange: Use a wash solvent with a pH that maintains the charge of both the analyte and the sorbent. Avoid high concentrations of competing ions in the wash solvent. A low percentage of organic solvent can often be used to remove non-polar interferences.

Scenario C: Analyte is not found in the elution fraction (strongly retained).

This indicates that the elution solvent is not strong enough to disrupt the interaction between the analyte and the sorbent.

  • Possible Cause: Insufficient Elution Solvent Strength. The elution solvent's composition is inadequate to desorb the analyte.[5][7]

    • Solution:

      • For Reversed-Phase: Increase the percentage of a strong organic solvent like methanol or acetonitrile in the elution solvent.[15]

      • For Anion-Exchange: The elution strategy is to neutralize the charge on either the analyte or the sorbent.

        • Neutralize the Analyte: Decrease the pH of the elution solvent to at least 2 units below the analyte's pKa. This protonates the carboxylic acid, disrupting the ionic interaction with the sorbent.

        • Use a High Ionic Strength Buffer: A high concentration of a competing salt can also be used to displace the analyte from the sorbent.

      • For Mixed-Mode: A combination of high organic content and pH adjustment is typically required to disrupt both the hydrophobic and ionic interactions. For example, a common elution solvent for a mixed-mode anion exchange sorbent would be 5% ammonium hydroxide in methanol.

Question 2: My results are not reproducible. What could be causing the variability?

Poor reproducibility is often due to inconsistencies in the SPE procedure.[7][8][17]

  • Possible Cause 1: Inconsistent Sample Pre-treatment. Variations in sample pH, viscosity, or particulate matter can affect the extraction process.[8]

    • Solution: Ensure a standardized and consistent sample pre-treatment protocol. Always measure and adjust the pH of each sample. Centrifuge or filter samples to remove particulates that can clog the cartridge.[17]

  • Possible Cause 2: Variable Flow Rates. Inconsistent flow rates during loading, washing, or elution will lead to variable interaction times and, consequently, variable recoveries.[8]

    • Solution: Use a vacuum manifold with a flow control stopcock or an automated SPE system to maintain consistent flow rates for all samples.[17] Aim for a flow rate of approximately 1 drop per second.[1]

  • Possible Cause 3: Cartridge Overloading. Exceeding the capacity of the SPE cartridge will result in breakthrough and inconsistent recoveries.[8][9]

    • Solution: If you suspect overloading, either reduce the sample volume or use a cartridge with a larger sorbent mass.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing an SPE method for a new pyrazine carboxylic acid?

A1: A mixed-mode sorbent combining reversed-phase and anion-exchange functionalities is an excellent starting point.[12] It provides dual retention mechanisms, offering a higher likelihood of success. Begin by conditioning the sorbent according to the manufacturer's instructions. For sample loading, adjust the pH to approximately one unit above the pKa of the carboxylic acid to ensure it is partially charged, allowing for both ionic and hydrophobic retention. Use a weak wash (e.g., water with a low percentage of organic solvent at the same pH) to remove polar interferences. For elution, use a high percentage of organic solvent containing a small amount of base (e.g., 2-5% ammonium hydroxide in methanol) to neutralize the analyte's charge and disrupt hydrophobic interactions.

Q2: How do I choose between a strong anion exchanger (SAX) and a weak anion exchanger (WAX)?

A2: The choice depends on the pKa of your analyte and the desired selectivity.

  • Strong Anion Exchangers (SAX): These sorbents have a quaternary amine functional group that is positively charged across the entire pH range.[4] They are useful for retaining very weak acids (high pKa).

  • Weak Anion Exchangers (WAX): These sorbents typically have primary, secondary, or tertiary amine functional groups that are positively charged at low pH and neutral at high pH.[4] WAX sorbents offer an additional level of selectivity, as you can control their charge by adjusting the pH. For a pyrazine carboxylic acid with a low pKa, a WAX sorbent could be advantageous. You can load the sample at a low pH where both the sorbent and analyte are charged, and then elute by raising the pH to neutralize the sorbent.

Q3: Can I use a polymeric reversed-phase sorbent instead of a silica-based C18?

A3: Yes, and in many cases, polymeric sorbents are preferred for acidic compounds. Polymeric sorbents are stable over a wider pH range (typically 1-14) compared to silica-based sorbents (pH 2-7.5).[16] This extended pH stability allows for greater flexibility in optimizing the pH for retention and elution of pyrazine carboxylic acids without degrading the sorbent. Additionally, some polymeric phases are designed to be water-wettable, which helps prevent the sorbent bed from drying out.[11]

Q4: My final extract is clean, but my analyte recovery is still low. I've checked the load and wash fractions, and the analyte isn't there. What's happening?

A4: This suggests irreversible binding of the analyte to the sorbent or secondary interactions that are not disrupted by your elution solvent.

  • Secondary Interactions: Silica-based sorbents can have residual silanol groups that can interact with basic moieties, like the pyrazine ring, through hydrogen bonding or ion-exchange.

    • Solution: Try adding a small amount of a competing base, like triethylamine, to your elution solvent to disrupt these secondary interactions. Alternatively, using an end-capped C18 sorbent or a polymeric sorbent can minimize these effects.

  • Irreversible Binding: In rare cases, the analyte may bind so strongly that it cannot be eluted.

    • Solution: Consider a less retentive sorbent (e.g., C8 instead of C18) or a different retention mechanism altogether.

Visualizing the Process

Experimental Workflow for SPE Method Development

A systematic approach is key to developing a robust SPE method. The following diagram illustrates a logical workflow for troubleshooting and optimization.

SPE_Workflow cluster_problem Problem Identification cluster_analysis Fraction Analysis cluster_diagnosis Diagnosis & Solution Problem Low or Inconsistent Recovery Analyze Analyze Fractions: Load, Wash, Elution Problem->Analyze Breakthrough Analyte in Load? (Breakthrough) Analyze->Breakthrough WashLoss Analyte in Wash? Breakthrough->WashLoss No Sol_Breakthrough Optimize Loading: - Adjust Sample pH - Change Sorbent - Decrease Flow Rate Breakthrough->Sol_Breakthrough Yes Retention Analyte Not Eluted? WashLoss->Retention No Sol_WashLoss Optimize Wash: - Decrease % Organic - Adjust Wash pH WashLoss->Sol_WashLoss Yes Sol_Retention Optimize Elution: - Increase % Organic - Adjust Elution pH - Stronger Solvent Retention->Sol_Retention Yes Optimized Optimized Method Retention->Optimized No Sol_Breakthrough->Analyze Sol_WashLoss->Analyze Sol_Retention->Analyze

Caption: A workflow for troubleshooting low SPE recovery.

Analyte-Sorbent Interactions Based on pH

The ionization state of a pyrazine carboxylic acid (PCA) is critical for its retention. This diagram shows how pH manipulation affects the analyte and dictates the appropriate SPE strategy.

ph_interaction cluster_ph cluster_spe Low_pH Low_pH RP_Sorbent {Reversed-Phase (C18)|{Hydrophobic Interaction}} Low_pH->RP_Sorbent Favored Interaction High_pH High_pH AX_Sorbent {Anion-Exchange (SAX)|{Ionic Interaction}} High_pH->AX_Sorbent Favored Interaction

Caption: pH control dictates the SPE retention mechanism.

References

  • Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. (n.d.). Welch Materials.
  • The Reason of Poor Sample Recovery When Using SPE. (n.d.). Hawach.
  • Hodson, G. (2022, May 21). How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. Phenomenex.
  • Three Most Common Problems Regard to Solid Phase Extraction (SPE). (2023, February 24). Hawach Scientific.
  • Extraction of Acidic Drugs from Plasma with Polymeric SPE. (2011, March 21). Agilent.
  • SPE Method Development Tips and Tricks. (n.d.). Agilent.
  • How to Overcome Common Challenges in SPE. (n.d.). Hawach.
  • Solid-Phase Extraction (SPE) Method Development. (n.d.). Waters Corporation.
  • Top 10 Tips Solid Phase Extraction. (n.d.). Element Lab Solutions.
  • A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. (2022, October 5). National Institutes of Health.
  • Agilent Bond Elut Mixed Mode Ion Exchange Silica SPE. (n.d.). Chrom Tech.
  • When should I choose a mixed-mode SPE? (2023, February 2). Biotage.
  • pH pKa and Extraction. (2024, February 11). YouTube.
  • Pyrazinoic acid. (n.d.). Wikipedia.

Sources

Technical Support Center: Guide to Preventing Degradation of 5-Methoxypyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries regarding the storage and handling of 5-Methoxypyrazine-2-carboxylic acid.

Q1: What are the primary factors that cause the degradation of this compound?

A1: The stability of this compound is influenced by four main factors:

  • Temperature: Elevated temperatures can accelerate degradation. While some aromatic carboxylic acids are stable at high temperatures (up to 300-350°C), pyrazine derivatives can be more sensitive, and thermal decomposition is a known risk for related compounds.[1][2] Studies on methoxypyrazines in viticulture show that warmer temperatures lead to a decrease in their concentration.[3][4]

  • Light: The pyrazine ring is susceptible to photodegradation. Exposure to light, particularly UV, can initiate reactions that alter the molecule's structure.[3][5][6] Protecting the compound from light is crucial for maintaining its integrity.

  • pH (in solution): As a carboxylic acid, the compound's protonation state is pH-dependent. In alkaline (high pH) solutions, it will deprotonate to form a carboxylate salt. This change in form can affect its stability and solubility. Generally, the neutral, undissociated form (favored in acidic to neutral pH) is more stable for storage.[7]

  • Microbial Contamination: Like many organic acids, this compound can be susceptible to microbial degradation, especially in non-sterile aqueous solutions stored for extended periods at room temperature.[8]

Q2: What are the recommended storage conditions for the solid (powder) form of the compound?

A2: For the solid, crystalline powder, storage conditions depend on the intended duration:

  • Short-Term Storage (weeks to months): Storing the compound in a tightly sealed container at room temperature (RT) in a dry, dark place is acceptable for short periods.[9]

  • Long-Term Storage (months to years): For maximum stability, it is strongly recommended to store the solid compound at -20°C in a desiccated, dark environment.[10] The container should be tightly sealed to prevent moisture absorption.

Q3: How should I prepare and store solutions of this compound?

A3: Solutions are inherently less stable than the solid compound.

  • Solvent Choice: Use high-purity, anhydrous aprotic solvents like DMSO or DMF for creating concentrated stock solutions. For aqueous experiments, prepare solutions fresh from the stock. If using aqueous buffers, ensure they are sterile and slightly acidic (e.g., pH 4-6) to maintain the compound in its more stable protonated form.

  • Storage Temperature: Stock solutions in organic solvents should be stored at -20°C for up to one year or -80°C for up to two years .[10]

  • Light Protection: Always store solutions in amber glass vials or wrap clear vials in aluminum foil to protect them from light.[11]

  • Aliquoting: To avoid degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots.[12][13][14]

Q4: My solid sample has changed color from light yellow to brown. What does this indicate?

A4: The typical appearance of high-purity this compound is a light yellow to tan powder.[9] A significant color change to brown or dark green can be an indicator of degradation or the presence of impurities. This could be due to prolonged exposure to light, air (oxidation), or moisture. It is recommended to verify the purity of the sample using an analytical method before use.

Q5: How can I analytically check if my stored sample has degraded?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method to assess the purity of your sample.[15][16] A degraded sample will typically show a decrease in the area of the main peak corresponding to the parent compound and the appearance of new peaks corresponding to degradation products. Comparing the chromatogram of a stored sample to that of a freshly prepared standard or a sample from a new batch will provide a clear indication of its integrity.[15]

Section 2: Troubleshooting Guide

Problem: I am observing inconsistent or non-reproducible results in my experiments using stored samples.

This is a classic sign of sample degradation. Use the following checklist to diagnose the potential cause.

Possible Cause Explanation & Causality Recommended Solution
Thermal Degradation The sample may have been exposed to elevated temperatures, or undergone multiple freeze-thaw cycles. Each freeze-thaw cycle can introduce instability and potentially lead to the oxidation of sensitive compounds.[13][17]Verify storage temperature. Ensure freezers are functioning correctly. Aliquot all stock solutions into single-use volumes to eliminate freeze-thaw cycles.
Photodegradation The pyrazine ring is an aromatic heterocycle that can absorb UV light, leading to photochemical reactions. This is a common degradation pathway for methoxypyrazines.[3][5]Use light-blocking containers. Store all samples, both solid and in solution, in amber vials or wrapped in foil. Keep them in a dark location (e.g., inside a freezer box).
pH-Induced Instability If working with aqueous solutions, a shift in pH outside the optimal range (slightly acidic) can lead to salt formation or hydrolysis of the methoxy group, altering the compound's structure and activity.Use buffered solutions. For aqueous applications, dissolve the compound in a suitable, sterile buffer (pH 4-6). Verify pH of the final solution before storage and use.
Solvent-Induced Degradation Using reactive or low-purity solvents can cause degradation. For example, protic solvents like methanol could potentially react with the compound over long periods, and residual water in any solvent can lead to hydrolysis.Use high-purity, anhydrous, aprotic solvents (e.g., DMSO, DMF) for long-term stock solutions.[18] Prepare aqueous working solutions fresh before each experiment.

Section 3: Protocols and Workflows

Protocol 3.1: Recommended Long-Term Storage of Solid Compound
  • Inspect: Upon receipt, inspect the container for an intact seal. Note the compound's initial color and appearance.

  • Prepare for Storage: If the original container is not ideal for long-term storage (e.g., a plastic bag), transfer the powder inside a fume hood to a pre-weighed amber glass vial with a PTFE-lined screw cap.

  • Inert Atmosphere (Optional but Recommended): For maximum stability, gently flush the vial's headspace with an inert gas like argon or nitrogen to displace oxygen and moisture.

  • Seal and Label: Tightly seal the vial. Use paraffin film for an extra layer of protection against moisture. Label clearly with the compound name, CAS number, date received, and storage conditions.

  • Store: Place the vial inside a secondary container with a desiccant and store at -20°C or below , protected from light.

Protocol 3.2: Preparation and Storage of Stock Solutions
  • Solvent Selection: Choose a high-purity, anhydrous grade of an appropriate aprotic solvent (e.g., DMSO).

  • Dissolution: Under a fume hood, calculate the required mass of the solid compound to achieve the desired stock concentration (e.g., 10 mM). Dissolve the compound completely in the solvent. Gentle warming or vortexing may be required.

  • Aliquoting: Dispense the stock solution into single-use volumes in sterile, amber microcentrifuge tubes or glass vials. The aliquot volume should correspond to the amount needed for a single experiment.

  • Inert Gas Purge: Gently flush the headspace of each aliquot with argon or nitrogen before sealing.

  • Seal and Label: Seal each aliquot tightly. Label with the compound name, concentration, solvent, and date of preparation.

  • Store: Place the aliquots in a labeled freezer box and store at -80°C for maximum long-term stability.

Workflow for Sample Handling and Storage

G receive Receive Solid Compound short_term Short-Term Use? (< 1 month) receive->short_term store_solid_rt Store Solid at RT (Dry, Dark, Sealed) short_term->store_solid_rt Yes long_term Long-Term Storage short_term->long_term No prep_solution Prepare Stock Solution? store_solid_rt->prep_solution store_solid_frozen Follow Protocol 3.1 Store Solid at -20°C long_term->store_solid_frozen store_solid_frozen->prep_solution use_fresh Use Immediately prep_solution->use_fresh No Storage store_solution Store Aliquots prep_solution->store_solution Storage Needed protocol_solution Follow Protocol 3.2 Store Aliquots at -80°C store_solution->protocol_solution

Caption: Decision workflow for handling and storing this compound.

Section 4: Understanding the Science of Degradation

A deeper understanding of the degradation mechanisms validates the recommended protocols.

  • Photodegradation: Aromatic rings, like pyrazine, can absorb UV-visible light. This energy can promote electrons to excited states, making the molecule highly reactive and susceptible to bond cleavage or rearrangement. Protecting the compound from light is the most direct way to prevent this pathway.[5]

  • Thermal Decomposition & Decarboxylation: Heat provides the activation energy for decomposition reactions. For carboxylic acids, a common thermal degradation pathway is decarboxylation, where the carboxyl group (-COOH) is lost as carbon dioxide (CO₂). Studies on related pyrazinecarboxylic acids have shown they undergo thermal decomposition, which can involve decarboxylation.[19] Storing at low temperatures minimizes the kinetic energy available for these reactions to occur.

  • Chemical Degradation (Hydrolysis): The methoxy group (-OCH₃) on the pyrazine ring is an ether linkage that can be susceptible to cleavage under harsh acidic or basic conditions, a process known as hydrolysis. While generally stable, maintaining a neutral to slightly acidic pH and avoiding strong acids or bases is prudent.

  • Microbial Degradation: In non-sterile aqueous solutions, microorganisms can use organic molecules as a food source. Enzymes produced by bacteria can metabolize pyrazine derivatives, breaking them down and rendering your samples useless.[8] This highlights the importance of using sterile buffers for aqueous solutions or preparing them fresh.

Potential Degradation Pathways

G cluster_factors Degradation Factors cluster_products Potential Products parent This compound photo_prod Ring-Opened or Rearranged Products parent->photo_prod Photodegradation decarboxy_prod 5-Methoxypyrazine (Decarboxylation) parent->decarboxy_prod Thermal Decomposition hydrolysis_prod 5-Hydroxypyrazine-2-carboxylic acid (Demethylation) parent->hydrolysis_prod Acid/Base Hydrolysis bio_prod Various Metabolites parent->bio_prod Biodegradation light Light (UV) light->parent heat Heat heat->parent ph High/Low pH ph->parent microbes Microbes microbes->parent

Caption: Key environmental factors and their potential degradation pathways for the compound.

Section 5: Summary of Recommended Storage Conditions

Form Duration Temperature Container Atmosphere Key Considerations
Solid Powder Short-Term (< 1 month)Room Temp (15-25°C)Tightly sealed, amber glassNormalKeep in a dark, dry location (desiccator recommended).
Solid Powder Long-Term (> 1 month)-20°C Tightly sealed, amber glassInert gas (Ar, N₂)Store in a desiccated environment.
Stock Solution (Organic Solvent) Long-Term (up to 2 years)-80°C Amber glass or polypropylene tubesInert gas (Ar, N₂)Aliquot into single-use volumes to prevent freeze-thaw cycles.[10]
Working Solution (Aqueous) Very Short-Term2-8°CSterile, amber glass or polypropyleneN/APrepare fresh before each experiment. Do not store for more than 24 hours.

References

  • G. V. G. Mohamed, M. S. R. Rao, and K. C. Patil, "Preparation, spectral and thermal studies of pyrazinecarboxylic acids and their hydrazinium salts," Journal of Chemical Sciences, [Link]
  • C. Davis, "The 'mean greenies': Methoxypyrazines in wine," Gravity Wine House, 2019. [Link]
  • J. J. Scheiner, G. L. Sacks, and J. E. Vanden Heuvel, "How Viticultural Factors Affect Methoxypyrazines," WineBusiness Analytics, 2009. [Link]
  • L. Lei et al., "Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine," Foods, 2022. [Link]
  • S. M. Siddiquee et al.
  • Y. Lei et al., "Methoxypyrazines biosynthesis and metabolism in grape: A review," Food Chemistry, 2018. [Link]
  • S. C. Mojumdar, K. Lebrušková, and D. Valigura, "Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol," Chemical Papers, 2002. [Link]
  • K. Kawamura and I. R.
  • "Pyrazine," Solubility of Things. [Link]
  • J. M.
  • A. M. Ryona et al., "Correlation of 3-Isobutyl-2-methoxypyrazine to 3-Isobutyl-2-hydroxypyrazine during Maturation of Bell Pepper and Wine Grapes," Journal of Agricultural and Food Chemistry, 2010. [Link]
  • A. M. Ryona et al., "Correlation of 3-isobutyl-2-methoxypyrazine to 3-isobutyl-2-hydroxypyrazine During Maturation of Bell Pepper and Wine Grapes," PubMed, 2010. [Link]
  • "Stability Storage Conditions In Pharma Industry," GMP Insiders. [Link]
  • B. A. Kozikowski et al., "The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO," Journal of Biomolecular Screening, 2003. [Link]
  • "Methoxypyrazines," BC Wine Grape Council. [Link]
  • D. Choudhary et al.
  • Y. Zhang et al., "Pyrazine derivative synthesis in a continuous-flow system," RSC Advances, 2021. [Link]
  • Y. Chen et al.
  • EFSA Panel on Additives and Products or Substances used in Animal Feed, "Safety and efficacy of pyrazine deriv
  • S. Ye et al.
  • O. Shinkaruk et al., "Determination of methoxypyrazines in dry wines," BIO Web of Conferences, 2021. [Link]
  • M. S. Miranda, "What is the enthalpy of formation of pyrazine-2-carboxylic acid?
  • S. Hilfert et al., "Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media," Green Chemistry, 2022. [Link]
  • M. S. Miranda et al., "Enthalpy of formation of pyrazine-2-carboxylic acid," The Journal of Chemical Thermodynamics, 2016. [Link]
  • H. K. E. Ucar, "The effect of storage time and freeze-thaw cycles on the stability of serum samples," Biochemia Medica, 2014. [Link]
  • T. Santa, "Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples," International Journal of Molecular Sciences, 2020. [Link]
  • G. M. B. Fortin et al., "Detection of Sub-Aroma Threshold Concentrations of Wine Methoxypyrazines by Multidimensional GCMS," Molecules, 2021. [Link]
  • C. Xia et al.
  • H. K. E.

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of pyrazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, with a specific focus on peak tailing. As a Senior Application Scientist, this guide synthesizes fundamental chromatographic principles with practical, field-tested solutions to ensure the integrity and accuracy of your analytical results.

Understanding the "Why": The Root Causes of Peak Tailing

Peak tailing, characterized by an asymmetric peak with a drawn-out trailing edge, is a common frustration in HPLC, particularly when analyzing basic compounds like many pyrazine derivatives.[1][2][3] An ideal chromatographic peak has a Gaussian shape, and deviations like tailing can compromise resolution, integration, and ultimately, the accuracy of your quantification.[2][3]

The primary culprit behind peak tailing for basic analytes is the presence of multiple retention mechanisms.[2] While the desired interaction is the hydrophobic partitioning between your pyrazine derivative and the C18 stationary phase, undesirable secondary interactions can also occur.[1][2]

Peak_Tailing_Mechanism cluster_column Silica-Based C18 Stationary Phase Analyte Pyrazine Derivative (Basic) C18 Hydrophobic C18 Chains Analyte->C18 Primary Interaction (Hydrophobic) Leads to Symmetrical Peak Ionized_Silanol Ionized Silanol Groups (Si-O⁻) (at pH > 3-4) Analyte->Ionized_Silanol Secondary Interaction (Ionic) Stronger Retention -> Tailing Metal Metal Impurities (Fe³⁺, Al³⁺) Analyte->Metal Secondary Interaction (Chelation) Strong Retention -> Tailing Silanol Residual Silanol Groups (Si-OH) Silanol->Ionized_Silanol Deprotonation Metal->Ionized_Silanol Increases Acidity

These secondary interactions most commonly involve:

  • Residual Silanol Groups: The silica backbone of most reversed-phase columns has unreacted silanol groups (Si-OH).[4][5] At mobile phase pH levels above approximately 3-4, these silanols can deprotonate to become negatively charged (Si-O⁻), creating strong ionic interaction sites for protonated basic analytes like pyrazines.[6][7] This strong, secondary retention mechanism delays the elution of a fraction of the analyte molecules, causing the characteristic tail.[5]

  • Metal Contamination: Trace metals (e.g., iron, aluminum) within the silica matrix or from stainless-steel components of the HPLC system can act as active sites.[2][4][8] These metal ions can chelate with analytes or increase the acidity of nearby silanol groups, exacerbating peak tailing.[2][5]

Troubleshooting Guide: A Question & Answer Approach

This section addresses specific issues you might encounter, following a logical progression from simple fixes to more advanced method development strategies.

Initial Checks & Simple Fixes

Q1: My pyrazine peaks have suddenly started tailing in a previously reliable method. Where should I start?

A1: When a validated method suddenly fails, the issue is often related to system contamination or column degradation rather than a fundamental flaw in the method itself.

Initial_Checks Start Peak Tailing Observed Guard Using a Guard Column? Start->Guard ReplaceGuard Replace Guard Column Guard->ReplaceGuard Yes MobilePhase Check Mobile Phase (Freshly prepared? Correct pH?) Guard->MobilePhase No End Problem Resolved ReplaceGuard->End ColumnContamination Column Contamination Suspected MobilePhase->ColumnContamination FlushColumn Flush Column with Strong Solvent ColumnContamination->FlushColumn SystemContamination System Contamination Suspected FlushColumn->SystemContamination Passivate Passivate HPLC System SystemContamination->Passivate Passivate->End

  • Check the Guard Column: If you are using a guard column, it is the most likely culprit. It is designed to trap contaminants and can become saturated. Replace it with a new one and re-run your standard.[3][9]

  • Prepare Fresh Mobile Phase: Mobile phase buffers can degrade or change pH over time. Prepare a fresh batch, ensuring the pH is correctly measured and adjusted.[10] Remember that adding organic solvent to an aqueous buffer can alter the final pH of the mobile phase.[11]

  • Column Contamination: Strongly retained matrix components from previous injections can build up at the column inlet, creating active sites. Try flushing the column with a strong solvent (disconnect from the detector first).[4][9] If the manufacturer allows, back-flushing can be particularly effective.[9][12]

  • Extra-Column Volume: Check all fittings and tubing between the injector and the detector. A loose connection can create dead volume, leading to peak broadening and tailing.[8]

Method Development & Optimization

If the issue persists or you are developing a new method, you need to address the underlying chemical interactions.

Q2: How does mobile phase pH affect the peak shape of my pyrazine derivative?

A2: Mobile phase pH is one of the most powerful tools for controlling the peak shape of ionizable compounds like pyrazines.[13] The goal is to keep your analyte in a single, consistent ionic state.

  • The "pH Rule of Thumb": To ensure your analyte is fully protonated (and silanols are suppressed) or fully neutral, adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[14]

    • For basic compounds like pyrazines, working at a low pH (e.g., pH 2.5 - 3.5) protonates the analyte (making it a cation) and, crucially, suppresses the ionization of the problematic silanol groups, minimizing secondary ionic interactions.[6][15]

    • Alternatively, working at a high pH (e.g., pH 9-10) deprotonates the analyte, making it neutral. This neutral form will not interact with ionized silanols. However, this approach requires a pH-stable column, as traditional silica columns degrade above pH 8.[13]

pH RangeAnalyte State (Basic Compound)Silanol StatePrimary InteractionPeak Shape Effect
Low pH (<4) Protonated (Cationic)Neutral (Si-OH)Analyte-C18 (Hydrophobic)Improved Symmetry
Mid pH (4-7) Protonated (Cationic)Partially Ionized (Si-O⁻)Analyte-C18 & Analyte-SilanolSignificant Tailing
High pH (>8) NeutralIonized (Si-O⁻)Analyte-C18 (Hydrophobic)Improved Symmetry (Requires pH-stable column)

Q3: I've adjusted the pH, but I still see some tailing. What are mobile phase additives and how can they help?

A3: Mobile phase additives, or modifiers, are small amounts of chemicals added to the mobile phase to improve chromatography.[16] For basic compounds, they primarily work by competing for active silanol sites.

  • Basic Additives (Silanol Blockers): A small concentration (typically 0.1-0.5%) of a basic additive like Triethylamine (TEA) can be highly effective.[15][17] The protonated TEA molecules will preferentially interact with the negatively charged silanol groups, effectively "masking" them from your pyrazine analyte.[16]

  • Acidic Additives: Using acids like formic acid or acetic acid (typically 0.1%) is essential for maintaining a low and stable pH.[18] Formic acid is a common choice for LC-MS applications due to its volatility.[18][19]

  • Chelating Agents: If metal contamination is suspected, adding a chelating agent like EDTA to the mobile phase can bind to metal ions in the system, preventing them from interacting with your analyte.[20] Note that non-volatile additives like EDTA are not suitable for LC-MS.[20]

Q4: Can changing my column improve the peak shape?

A4: Absolutely. Modern column technology offers several solutions to mitigate the effects of silanol groups.

  • High-Purity, End-Capped Columns: Most modern columns are "Type B" silica, which has a much lower metal content than older "Type A" silica.[2][15] They also undergo a process called end-capping , where a small silylating reagent (like trimethylchlorosilane) is used to block a significant portion of the residual silanols.[5][21] Choosing a column with high bonding density and effective end-capping is a primary strategy for analyzing basic compounds.[9]

  • Columns with Alternative Chemistries:

    • Embedded Polar Group (EPG) Columns: These columns have a polar group (e.g., an amide) embedded in the alkyl chain. This polar group can help to shield the analyte from residual silanols.

    • Hybrid Particle Columns: These columns are made from a hybrid of silica and organic polymer. This reduces the number of available silanol groups, leading to better peak shapes for basic compounds and improved stability at high pH.[5]

Q5: I suspect metal contamination in my HPLC system. What should I do?

A5: Metal ions can leach from stainless steel tubing, frits, and pump components over time, creating active sites that cause peak tailing for sensitive compounds.[22][23] System passivation is a chemical cleaning procedure used to remove free iron and form a protective oxide layer on the stainless-steel surfaces.[24][25]

Experimental Protocol: HPLC System Passivation

This protocol uses nitric acid to passivate the system. Always consult your HPLC system's manual to ensure compatibility.

CAUTION: Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling acids. Ensure proper ventilation.

  • Preparation:

    • Remove the column and any guard column from the system.

    • Connect the injector directly to the detector using a union or a piece of PEEK tubing.[24]

  • System Flush (Water):

    • Flush all lines of your system with high-purity HPLC-grade water for 15-20 minutes at a flow rate of 1-2 mL/min.

  • Passivation Step:

    • Prepare a 6M nitric acid solution in water. Always add acid to water slowly.

    • Introduce the nitric acid solution into the system.

    • Passivate the system by pumping the solution at a low flow rate (e.g., 1 mL/min) for 30-60 minutes.[22][24]

  • Final Rinse:

    • Replace the nitric acid with fresh HPLC-grade water.

    • Rinse the system thoroughly for at least 60 minutes, or until the eluent flowing to waste is pH neutral.[24]

  • Equilibration:

    • Flush the system with your initial mobile phase until the detector baseline is stable.

    • Re-install the column and equilibrate as usual before analysis.

Summary of Troubleshooting Strategies

IssuePotential CauseRecommended Solution(s)
Sudden Tailing Guard column saturatedReplace guard column.
Mobile phase degradationPrepare fresh mobile phase; verify pH.
Column contaminationFlush/back-flush column with a strong solvent.
Persistent Tailing Secondary silanol interactionsLower mobile phase pH (2 units below analyte pKa).
Add a basic modifier (e.g., 0.1% TEA).
Use a modern, end-capped, high-purity silica column.
Consider a column with alternative chemistry (hybrid, EPG).
Metal contaminationAdd a chelating agent (e.g., EDTA) to the mobile phase (non-MS).
Passivate the HPLC system.
Broad, Tailing Peaks Column overloadInject a smaller volume or dilute the sample.
Sample solvent mismatchDissolve the sample in the initial mobile phase.[12]
Extra-column volumeCheck for loose fittings; use narrow ID tubing.[7]

By systematically addressing these potential issues, you can effectively troubleshoot and eliminate peak tailing, leading to robust, reliable, and accurate HPLC analysis of your pyrazine derivatives.

References
  • Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column.
  • Crawford Scientific. The Theory of HPLC Column Chemistry. Chromacademy.
  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
  • Boag, M. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex.
  • LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks.
  • Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
  • Moravek. Exploring the Role of pH in HPLC Separation.
  • Daicel Chiral Technologies. CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
  • Restek. (2014, March 11). [1]Troubleshooting HPLC- Tailing Peaks.
  • Ristovska, N., et al. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • Chromatography Today. (2020, March 2). The use of Mobile Phase pH as a Method Development Tool.
  • SIELC Technologies. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Pandey, P. K. (2025, July 11). HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs.
  • Agilent Technologies. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides.
  • Agilent. Control pH During Method Development for Better Chromatography.
  • Shiseido. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II.
  • Dolan, J. W., & Snyder, L. R. (1983).
  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
  • Restek Corporation. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube.
  • Li, H., et al. (2013). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. PMC - NIH.
  • Hawach. (2025, February 13). Stationary Phase and Surface Chemistry of HPLC Columns.
  • Welch Materials. (2024, July 9). Cleaning and Passivation of Liquid Chromatography.
  • Agilent. Tips and Tricks of HPLC System Troubleshooting.
  • UCL. HPLC solvents and mobile phase additives.
  • Analytics-Shop. Successful passivation of an HPLC system.
  • Kayam, D., et al. (2024, March 16). Development of ultra HPLC analytical method for pymetrozine residues in rice. Journal of Analytical Methods in Chemistry.
  • Stoll, D. R., et al. (2021). Troubleshooting LC Separations of Biomolecules, Part II: Passivation and Mobile-Phase Additives. LCGC North America.
  • SIELC Technologies. Separation of Pyrazine, (1-methylethyl)- on Newcrom R1 HPLC column.
  • SIELC Technologies. Pyrazine.
  • Lee, S. (2011). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography.
  • Harvey, D. (2021, November 13). 12.5: High-Performance Liquid Chromatography. Chemistry LibreTexts.
  • MicroSolv. (2021, September 27). What is the Definition of Passivating and Purging in HPLC - FAQ.
  • Diduco. Passivation of stainless steel-based HPLC and IC instruments.
  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?
  • Element Lab Solutions. Peak Tailing in HPLC.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • Agilent Technologies. Effects of Secondary Interactions in Size Exclusion Chromatography.
  • Google Patents. (2016). CN105353045A - Detection method of pyrazine compounds in Jiang-flavour Chinese spirit.
  • MDPI. (2023). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms.
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.

Sources

Technical Support Center: Purification Strategies for Crude 5-Methoxypyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Methoxypyrazine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for common challenges encountered during the purification of this important heterocyclic building block. The purity of this compound is critical for its successful application in pharmaceuticals, flavor and fragrance development, and agricultural chemistry.[1][2] This guide provides a structured approach to achieving high purity, moving beyond simple procedural lists to explain the underlying chemical principles.

Physicochemical Data at a Glance

A thorough understanding of the physical and chemical properties of this compound is the foundation of an effective purification strategy.

ParameterValueSource
CAS Number 40155-42-8[2][3][4]
Molecular Formula C₆H₆N₂O₃[2][3]
Molecular Weight 154.12 g/mol [3]
Appearance Light yellow to brown to dark green crystalline powder[2]
Melting Point 196 - 200 °C (decomposes)[2][5]
Purity (Typical) ≥ 98% (HPLC)[2]

Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific problems that may arise during the purification of this compound. Each issue is presented with its probable causes and a step-by-step resolution.

Issue 1: Low Recovery After Recrystallization

Symptom: You observe a significant loss of your target compound after performing a recrystallization, resulting in a poor overall yield.

Probable Causes:

  • Incorrect Solvent Choice: The solvent may be too good at dissolving the compound even at low temperatures.

  • Excessive Solvent Volume: Using too much solvent will keep more of the compound dissolved, even upon cooling.

  • Premature Crystallization: The compound crystallizes out of solution too quickly during hot filtration, leading to loss on the filter paper.

  • Incomplete Precipitation: The cooling process is not sufficient to precipitate the majority of the dissolved compound.

Step-by-Step Solution:

  • Solvent System Optimization: The goal is to find a solvent or solvent pair in which the compound is highly soluble when hot and poorly soluble when cold.[6] For polar compounds like pyrazine carboxylic acids, mixed solvent systems like ethanol/water or methanol/water are often effective.[1]

    • Protocol: Start by dissolving a small amount of the crude material in a minimal amount of the hot, better solvent (e.g., ethanol). Then, slowly add the hot anti-solvent (e.g., water) until the solution becomes slightly turbid. Add a drop or two of the better solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude material. This will maximize the recovery of the purified compound upon cooling.

  • Prevent Premature Crystallization:

    • Pre-heat your filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely during the hot filtration step.

    • Keep the solution at or near its boiling point during filtration.

  • Maximize Precipitation:

    • Cool the filtrate slowly to room temperature to allow for the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath to further decrease the solubility of the compound and maximize precipitation.

  • Wash with Cold Solvent: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities without dissolving a significant amount of the product.

Issue 2: Oily or Gummy Precipitate Instead of Crystalline Solid

Symptom: Upon cooling or acidification, the product separates as an oil or a sticky gum rather than a filterable crystalline solid.

Probable Causes:

  • Presence of Impurities: Impurities can interfere with the crystal lattice formation, a phenomenon known as "oiling out."

  • Supersaturation: The solution is too concentrated, leading to rapid precipitation before crystal nucleation and growth can occur in an orderly fashion.

  • Inappropriate Solvent: The chosen solvent may not be suitable for inducing crystallization of this specific compound.

Step-by-Step Solution:

  • Re-dissolve and Dilute: Gently heat the mixture to redissolve the oil. Add a small amount of additional hot solvent to reduce the concentration.

  • Slow Cooling: Allow the solution to cool very slowly. You can insulate the flask to slow down the cooling rate, which encourages the formation of well-defined crystals.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution. This can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, crystalline this compound, add a tiny crystal to the cooled solution to act as a seed for crystallization.

  • Solvent Re-evaluation: If oiling out persists, a different recrystallization solvent or solvent system may be necessary.

Issue 3: Persistent Colored Impurities

Symptom: The final product retains a noticeable color (e.g., yellow or brown), indicating the presence of colored impurities.

Probable Causes:

  • Highly Conjugated Byproducts: The synthesis of aromatic compounds can sometimes generate colored byproducts with extensive pi-systems.

  • Degradation Products: The compound may be partially degrading under the purification conditions (e.g., excessive heat).

Step-by-Step Solution:

  • Activated Carbon Treatment:

    • Dissolve the crude product in a suitable hot solvent.

    • Add a small amount (typically 1-2% by weight) of activated carbon to the hot solution.

    • Caution: Do not add activated carbon to a boiling solution, as this can cause violent bumping.

    • Swirl the mixture for a few minutes to allow the carbon to adsorb the colored impurities.

    • Perform a hot filtration to remove the activated carbon. The filtrate should be colorless or significantly lighter in color.

  • Multiple Recrystallizations: A second recrystallization may be necessary to remove residual color.

  • Column Chromatography: If recrystallization and carbon treatment are ineffective, column chromatography is a more powerful technique for separating compounds with different polarities.[7]

Issue 4: Streaking on Silica Gel TLC Plate

Symptom: When monitoring the purification by Thin-Layer Chromatography (TLC), the spot corresponding to the carboxylic acid appears as a streak or "tail" rather than a well-defined spot.

Probable Causes:

  • Strong Interaction with Silica Gel: The acidic proton of the carboxyl group interacts strongly with the slightly acidic silica gel stationary phase.[8] This can lead to a mixture of protonated and deprotonated forms, causing tailing.

Step-by-Step Solution:

  • Acidify the Mobile Phase: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system (mobile phase).[8] This ensures that the carboxylic acid remains fully protonated and moves up the TLC plate as a more compact spot. This same principle applies when setting up a column chromatography separation.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The nature of impurities is highly dependent on the synthetic route. Common impurities may include unreacted starting materials, byproducts from side reactions (such as over-oxidation to a dicarboxylic acid), residual solvents, and inorganic salts from workup procedures.[8]

Q2: Which purification technique is generally the best starting point?

A2: For a solid compound like this compound, recrystallization is often the most straightforward and efficient initial purification method.[6][8] If the crude material is heavily contaminated with non-acidic impurities, an acid-base extraction is an excellent preliminary step.[8][9]

Q3: How does acid-base extraction work for purifying carboxylic acids?

A3: Acid-base extraction leverages the change in solubility of the carboxylic acid with pH. The crude mixture is dissolved in an organic solvent, and the acidic this compound is selectively extracted into an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide) where it forms a water-soluble carboxylate salt.[9][10] Neutral and basic impurities remain in the organic layer. The aqueous layer is then separated and re-acidified (e.g., with HCl), causing the purified carboxylic acid to precipitate out of the solution as it is no longer soluble in its protonated form.[9][11]

Q4: When should I consider using column chromatography?

A4: Column chromatography is recommended when simpler methods like recrystallization or acid-base extraction fail to provide the desired purity.[7][12] It is particularly useful for separating the target compound from impurities with similar polarities.[8] Given that carboxylic acids are highly polar, they tend to adsorb strongly to the silica gel stationary phase.[12]

Q5: How do I choose a solvent system for column chromatography of a polar compound like this?

A5: The choice of eluent is critical for successful column chromatography.[7] A good starting point is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol). The polarity of the eluent is gradually increased to first elute less polar impurities, followed by the more polar target compound. As mentioned in the troubleshooting section, adding a small percentage of acetic or formic acid to the mobile phase is crucial to prevent streaking and ensure good separation.[8]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate this compound from neutral or basic impurities.

  • Dissolution: Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.[8] Stopper the funnel and gently invert it several times, venting frequently to release the pressure generated from CO₂ evolution.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer, which now contains the sodium salt of this compound, into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete removal of the carboxylic acid. Combine the aqueous extracts.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as 6M HCl, dropwise while stirring until the solution becomes acidic (test with pH paper). The this compound should precipitate out as a solid.[8]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold deionized water to remove any residual salts. Dry the purified product, preferably in a vacuum oven.

Protocol 2: Purification by Recrystallization

This protocol is suitable for removing small amounts of impurities from a solid crude product.

  • Solvent Selection: In a test tube, find a suitable solvent or solvent pair (e.g., ethanol/water) where the compound is soluble when hot but sparingly soluble when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent to completely dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat source, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove any insoluble impurities (and activated carbon, if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to complete the crystallization process.

  • Isolation: Collect the crystals by vacuum filtration.

  • Drying: Wash the crystals with a small amount of ice-cold solvent and then dry them thoroughly.

Visualized Workflows

Decision-Making Workflow for Purification Strategy

Purification_Strategy start Crude this compound assess_impurities Assess Nature of Impurities (TLC, NMR, etc.) start->assess_impurities is_solid Is the crude product a solid? assess_impurities->is_solid acid_base_extraction Perform Acid-Base Extraction is_solid->acid_base_extraction No, or has significant non-acidic impurities recrystallization Perform Recrystallization is_solid->recrystallization Yes check_purity2 Check Purity (TLC, m.p., HPLC) acid_base_extraction->check_purity2 check_purity1 Check Purity (TLC, m.p., HPLC) recrystallization->check_purity1 column_chromatography Perform Column Chromatography check_purity1->column_chromatography Purity < 98% final_product Pure Product check_purity1->final_product Purity > 98% check_purity2->column_chromatography Purity < 98% check_purity2->final_product Purity > 98% column_chromatography->final_product

Caption: A decision tree for selecting the optimal purification method.

Troubleshooting Logic for Oiling Out

Oiling_Out_Troubleshooting start Product 'Oils Out' During Recrystallization reheat Re-heat to Dissolve Oil start->reheat add_solvent Add More Hot Solvent reheat->add_solvent slow_cool Cool Slowly add_solvent->slow_cool check_crystals Crystals Form? slow_cool->check_crystals scratch Scratch Inner Surface of Flask check_crystals->scratch No success Successful Crystallization check_crystals->success Yes seed Add Seed Crystal scratch->seed re_evaluate Re-evaluate Solvent System seed->re_evaluate

Sources

Technical Support Center: Minimizing Side Reactions in Pyrazine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of pyrazine derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis of these important heterocyclic compounds. Pyrazines are crucial scaffolds in pharmaceuticals, flavors, and materials science, but their synthesis can be plagued by side reactions that lower yields and complicate purification.[1][2]

This guide provides in-depth, experience-based answers to common problems, focusing on the mechanistic origins of side reactions and offering practical, field-proven solutions.

General Principles for Minimizing Side Reactions

Before diving into specific synthetic routes, several overarching principles can dramatically improve the outcome of nearly any pyrazine synthesis. Control over these factors is the first line of defense against unwanted byproducts.

Q: My reaction mixture is turning dark brown or black, and I'm getting a low yield of my desired pyrazine. What's going on?

A: A dark reaction mixture is a classic sign of polymerization or degradation, common issues in pyrazine synthesis.[3] This is often caused by a combination of factors related to the instability of key intermediates.

Causality & Mechanism: Many pyrazine syntheses, like the Gutknecht and Staedel–Rugheimer methods, proceed through α-amino ketone intermediates.[4][5][6] These intermediates are highly reactive and can self-condense in an uncontrolled manner or react with other species in the mixture to form high molecular weight, colored polymers.[7] Excessive heat accelerates these degradation pathways, while the presence of oxygen can oxidize sensitive intermediates, leading to complex byproduct profiles.[3]

Preventative & Troubleshooting Measures:

  • Temperature Control: This is the most critical parameter. Avoid excessive heat. While some reactions require high temperatures for cyclization or dehydrogenation, prolonged exposure or hotspots can be detrimental.[3][8] For gas-phase reactions, temperatures above 450°C can cause ring cleavage.[3] For solution-phase reactions, aim for the lowest temperature that allows the reaction to proceed at a reasonable rate.

  • Inert Atmosphere: If you suspect your intermediates are air-sensitive, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.[3] This prevents oxidative side reactions that can both consume intermediates and generate colored impurities.

  • Control of Stoichiometry: Carefully control the molar ratios of your reactants. An excess of one reactant, particularly the amine or dicarbonyl compound, can promote side reactions.

  • pH Optimization: The pH of the reaction medium can significantly influence the rate of both the desired reaction and unwanted side reactions. For syntheses involving amino acids and sugars, the optimal pH is often in the range of 7-10.[8] Highly acidic conditions can inhibit key steps, while highly basic conditions can promote aldol-type condensation side reactions.[3][9]

Troubleshooting Specific Synthesis Routes

Different synthetic methods have their own unique challenges and common side products. This section addresses issues specific to the most frequently used pyrazine syntheses.

The Gutknecht Synthesis

The Gutknecht synthesis involves the self-condensation of α-amino ketones to form dihydropyrazines, which are then oxidized to pyrazines.[3][4][10] The α-amino ketones are typically generated in situ from the reduction of α-oximino ketones.[10]

Q: My Gutknecht synthesis yields are consistently low, and I'm isolating a mixture of regioisomers. How can I improve this?

A: This is a classic problem of regioselectivity and intermediate stability. The self-condensation step is prone to forming mixtures, and the α-amino ketone intermediate is notoriously unstable.

Causality & Mechanism: When synthesizing an unsymmetrically substituted pyrazine, the self-condensation of an α-amino ketone (A) can react with another molecule of itself (A-A), but if a second, different α-amino ketone (B) is present or formed, cross-condensation (A-B) and self-condensation of the other ketone (B-B) will occur, leading to a statistical mixture of products that are often difficult to separate.[11]

Gutknecht_Side_Reaction cluster_start Starting Materials cluster_reduction Reduction cluster_products Condensation Products Start_A α-Oximino Ketone A Intermediate_A α-Amino Ketone A Start_A->Intermediate_A Start_B α-Oximino Ketone B Intermediate_B α-Amino Ketone B Start_B->Intermediate_B Prod_AA Pyrazine A-A (Symmetrical) Intermediate_A->Prod_AA Self-Condensation Prod_AB Pyrazine A-B (Unsymmetrical) Intermediate_A->Prod_AB Cross-Condensation Prod_BB Pyrazine B-B (Symmetrical) Intermediate_B->Prod_BB Self-Condensation Intermediate_B->Prod_AB

Caption: Cross-condensation side reactions in Gutknecht synthesis.

Troubleshooting & Optimization:

  • Stepwise Synthesis: For unsymmetrical pyrazines, a stepwise approach is superior to a one-pot self-condensation. First, synthesize and isolate one dihydropyrazine intermediate. Then, react it with the second, different α-amino ketone. This provides much greater control over the final substitution pattern.

  • Choice of Oxidizing Agent: The final oxidation step is critical. While atmospheric oxygen can sometimes suffice, it can be slow and inefficient.[6] Mild, controlled oxidizing agents like copper(II) sulfate or manganese oxide are often used.[6][12] However, overly harsh oxidizing agents like potassium permanganate can lead to over-oxidation and ring cleavage.[7]

  • Purification Strategy: If a mixture of regioisomers is unavoidable, careful optimization of the purification is necessary.

    • Chromatography: Modify the eluent polarity for column chromatography. A shallow gradient can improve the separation of isomers.[13]

    • Distillation/Recrystallization: If the physical properties of the isomers are sufficiently different, fractional distillation or recrystallization can be effective.

ParameterRecommendation for Low YieldRecommendation for Regioisomer Mixture
Reaction Strategy Ensure complete reduction of the α-oximino ketone; use a fresh, active reducing agent.Employ a stepwise synthesis route instead of a one-pot approach.[11]
Oxidation Use an efficient oxidizing agent like CuO or MnO₂ to drive the reaction to completion.[12]N/A
Purification Perform multiple extractions during workup to minimize product loss.[3]Optimize column chromatography with a shallow eluent gradient.[13]
Synthesis from 1,2-Diketones and 1,2-Diamines

This is one of the most direct and classical routes to pyrazines. It involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine to form a dihydropyrazine, which is then oxidized.[12][14]

Q: I am trying to synthesize a pyrazine from a 1,2-diketone and a 1,2-diamine, but the reaction is sluggish and the yield is poor. What can I do?

A: This is a common problem often related to catalyst choice and reaction conditions. While seemingly straightforward, this condensation-oxidation sequence requires careful optimization.

Causality & Mechanism: The initial condensation to the dihydropyrazine is often reversible. The subsequent oxidation step is what drives the reaction to completion by forming the stable aromatic pyrazine ring. If the oxidation is inefficient, the equilibrium will not favor product formation, resulting in low yields. Many classical methods require harsh conditions, such as high temperatures and strong acids, which can degrade sensitive substrates.[14][15]

Dehydrogenation_Workflow cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Diketone 1,2-Diketone Dihydropyrazine Dihydropyrazine (Unstable) Diketone->Dihydropyrazine Diamine 1,2-Diamine Diamine->Dihydropyrazine Pyrazine Pyrazine (Aromatic, Stable) Dihydropyrazine->Pyrazine Efficient Oxidation (e.g., Mn-pincer catalyst) Byproducts Degradation Products Dihydropyrazine->Byproducts Inefficient Oxidation or Harsh Conditions

Caption: Importance of efficient oxidation in pyrazine synthesis.

Troubleshooting & Optimization:

  • Modern Catalysts: Move beyond classical, high-temperature methods. Modern catalytic systems can dramatically improve yields under milder conditions. For example, manganese pincer complexes have been shown to be highly effective for the acceptorless dehydrogenative coupling that forms the pyrazine ring, producing only water and hydrogen gas as byproducts.[16][17]

  • Catalyst Loading: The amount of catalyst is crucial. For some manganese-catalyzed reactions, a loading as low as 2 mol% is optimal.[3] Higher loadings do not necessarily improve the yield and can complicate purification.

  • Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. For enzyme-catalyzed syntheses, polar aprotic solvents like tert-amyl alcohol have been shown to give higher yields compared to alcohols like ethanol or isopropanol, which can lead to ester byproducts.[18] For dehydrogenative coupling reactions, solvents like toluene or 1,4-dioxane are often effective.[16][17]

  • Purity of Starting Materials: Ensure the purity of your dicarbonyl and diamine starting materials. Impurities can act as catalyst poisons or participate in unwanted side reactions.[3]

FAQs: Purification and Common Byproducts

Q: I am observing imidazole derivatives as byproducts in my reaction. How can I avoid this and purify my desired pyrazine product?

A: Imidazole formation is a common side reaction, especially in syntheses that mimic the Maillard reaction (e.g., using sugars and ammonia/amines).[11]

Causality & Mechanism: Imidazoles and pyrazines share common precursors. Key α-dicarbonyl intermediates can react with ammonia and an aldehyde (which can be present as an impurity or formed in situ) to yield imidazoles.[11]

Prevention and Purification:

  • pH Control: Carefully controlling the pH can influence the reaction pathway. Lowering the pH may favor the formation of other heterocycles, like pyrroles, over pyrazines and imidazoles.[11]

  • Extraction Solvent: The choice of extraction solvent during workup is critical for separation.

    • Hexane: This non-polar solvent is effective at extracting many pyrazines while leaving the more polar imidazole byproducts (like 4-methylimidazole) in the aqueous phase.[13][19][20]

    • MTBE or Ethyl Acetate: These more polar solvents will co-extract both pyrazines and imidazoles.[13][19][20]

  • Silica Gel Chromatography: If your organic extract contains imidazole impurities, passing it through a short plug of silica gel can effectively remove them, as the silica retains the more polar imidazoles.[19][20][21]

Purification MethodTarget ImpurityRecommended Action
Liquid-Liquid Extraction Imidazole derivativesUse a non-polar solvent like hexane for selective extraction of pyrazines.[13][19][20]
Column Chromatography Imidazole derivativesIf co-extracted, pass the mixture through a silica gel column to retain imidazoles.[19][20]
Distillation Non-volatile impuritiesDistill the aqueous reaction mixture to isolate volatile pyrazines, leaving imidazoles behind.[19][22]

Detailed Experimental Protocol: Manganese-Catalyzed Dehydrogenative Self-Coupling of 2-Amino Alcohols

This protocol describes a modern, efficient method for synthesizing symmetrical 2,5-disubstituted pyrazines, adapted from procedures using manganese pincer complexes.[16][17] This method is atom-economical and environmentally benign, producing only H₂ and H₂O as byproducts.[17]

Materials:

  • 2-Amino alcohol substrate (e.g., 2-phenylglycinol) (0.5 mmol)

  • Manganese Pincer Catalyst (e.g., Complex 2 from Balaraman et al., 2018) (2 mol%, 0.01 mmol)

  • Base (e.g., t-BuOK) (3 mol%, 0.015 mmol)

  • Anhydrous Toluene (2 mL)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: Add the manganese pincer catalyst (2 mol %) and base (3 mol %) to a flame-dried Schlenk tube equipped with a magnetic stir bar.

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times to ensure an inert atmosphere.

  • Reagent Addition: Add the 2-amino alcohol substrate (0.5 mmol) and anhydrous toluene (2 mL) to the Schlenk tube via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 125-150 °C. Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure 2,5-disubstituted pyrazine.

Self-Validation:

  • Monitoring: The reaction can be monitored by GC-MS to observe the disappearance of the starting material and the appearance of the desired pyrazine product.

  • Byproducts: The primary byproducts are water and hydrogen gas, which are easily removed. The absence of other major peaks in the crude GC-MS spectrum indicates a clean reaction.

  • Yield: Optimized conditions for substrates like 2-phenylglycinol have been reported to give quantitative yields.[16][17] A significantly lower yield would indicate an issue with catalyst activity, base, or the purity of the starting material.

References
  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022). Taylor & Francis Online. [Link]
  • Ramachandran S et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. IJBPAS. [Link]
  • A COMPREHENSIVE REVIEW ON PYRAZINE: STRUCTURE, SYNTHESIS, PROPERTIES, AND APPLIC
  • (PDF) Review on the Synthesis of Pyrazine and Its Derivatives.
  • Pyrazine and its derivatives- synthesis and activity-a review. ISSN: 2277–4998. [Link]
  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed. [Link]
  • Full article: Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online. [Link]
  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids | Request PDF.
  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science | Oxford Academic. [Link]
  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Oxford Academic. [Link]
  • Effect of temperature (100, 110, 120, 130, and 140 °C) on synthesis of pyrazines using acetol and NH 4 OH.
  • Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. NIH. [Link]
  • Pyrazine. Wikipedia. [Link]
  • Optimal Synthesis of Substituted and Branched Pyrazines via Reaction of Alpha Hydroxy Ketones with Selected Nitrogen Sources.
  • Effect of pH on synthesis of pyrazines using acetol and NH 4 OH.
  • Synthesis and reactions of Pyrazine. YouTube. [Link]
  • What are the mechanism of reaction in preparing pyrazine?
  • Synthesis and reactions of Pyrazine. Slideshare. [Link]
  • Chapter IV Section A (General introduction and synthetic background). NBU-IR. [Link]
  • Gutknecht Pyrazine Synthesis. Merck Index. [Link]
  • Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PubMed Central. [Link]
  • Design and synthesis of thermally robust pyrazine–tetrazole hybrids as high-nitrogen energetic m
  • Full article: Greener approach toward one pot route to pyrazine synthesis. Taylor & Francis Online. [Link]
  • What are the side - reactions in pyrazine synthesis? BIOSYNCE Blog. [Link]
  • Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. Scribd. [Link]
  • Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes.

Sources

Enhancing sensitivity of 5-Methoxypyrazine-2-carboxylic acid detection in complex matrices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 5-Methoxypyrazine-2-carboxylic acid (MPCA). This guide is designed for researchers, scientists, and drug development professionals who are working to develop sensitive and robust methods for detecting MPCA in complex biological and environmental matrices. Here, we address common challenges, provide in-depth troubleshooting guides, and offer detailed protocols to enhance your analytical success.

Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in analyzing this compound (MPCA) in complex matrices like plasma, urine, or food samples?

The analysis of MPCA, like many small polar molecules, presents several distinct challenges. Due to its carboxylic acid functional group, MPCA is highly polar, which can lead to poor retention on traditional reversed-phase chromatography columns like C18.[1] Furthermore, when analyzing methoxypyrazines in matrices such as wine, extremely low concentrations and significant interference from the complex matrix make direct quantitative analysis difficult.[2] The primary obstacles you will likely encounter are:

  • Low Recovery During Sample Preparation: The polarity of MPCA makes it difficult to efficiently extract from aqueous biological matrices using traditional liquid-liquid extraction (LLE) protocols.[1]

  • Poor Chromatographic Retention: The analyte may elute at or near the void volume on standard C18 columns, making it susceptible to co-elution with other polar matrix components.[1]

  • Ion Suppression in Mass Spectrometry: Co-eluting components from the matrix (e.g., salts, phospholipids) can interfere with the ionization of MPCA in the mass spectrometer source, leading to reduced sensitivity and inaccurate quantification.[1][3][4] This phenomenon is a major component of the "matrix effect."

  • Low Endogenous Concentrations: In many applications, such as flavor analysis or metabolic studies, MPCA is present at very low levels (ng/mL or lower), requiring highly sensitive analytical methods.[2]

Q2: Which analytical technique is most suitable for the sensitive detection of MPCA?

For a polar, non-volatile compound like MPCA, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most suitable technique. It offers an unparalleled combination of sensitivity, selectivity, and specificity.

  • Expert Rationale: LC is ideal for separating polar compounds that are not amenable to Gas Chromatography (GC) without derivatization.[5] The mass spectrometer, particularly a triple quadrupole instrument operating in Multiple Reaction Monitoring (MRM) mode, provides high selectivity by monitoring a specific precursor-to-product ion transition, effectively filtering out background noise from the matrix.[6] While GC-MS is often used for other, more volatile methoxypyrazines, the carboxylic acid group on MPCA makes it non-volatile, necessitating either an LC-based method or a derivatization step to make it suitable for GC.[2]

Q3: My MPCA peak has poor retention and shape on my C18 column. How can I improve this?

This is a classic issue for polar acidic compounds. The key is to control the ionization state of the carboxylic acid group.

  • Control Mobile Phase pH: The pKa of a carboxylic acid is typically in the range of 3-5. By adjusting the pH of your mobile phase to be at least 1.5-2 pH units below the pKa of MPCA, you can ensure the molecule is in its neutral, protonated form. This significantly increases its retention on a reversed-phase column. The most common approach is to add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to both the aqueous and organic mobile phases.[1][7]

  • Consider Alternative Column Chemistries: If pH adjustment is insufficient, a standard C18 column may not be the best choice. Consider these alternatives:

    • Aqueous-Compatible C18: These columns have special endcapping (e.g., "AQ" type) that prevents phase collapse in highly aqueous mobile phases, allowing for better retention of polar analytes.[1]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns use a polar stationary phase with a primarily organic mobile phase. This provides an orthogonal separation mechanism where polar compounds are more strongly retained, making it an excellent option for analytes like MPCA.[1]

Q4: What is the "matrix effect" and how can I control for it in my MPCA assay?

The matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[3][8] It can manifest as ion suppression (most common) or ion enhancement, leading to inaccurate and imprecise quantification.

  • Causality: When MPCA and matrix components enter the MS source simultaneously, they compete for the energy required for ionization. If the matrix components are more abundant or ionize more readily, they can suppress the signal of MPCA.[4]

  • Mitigation Strategies:

    • Effective Sample Cleanup: The best defense is a good offense. Using a rigorous sample preparation method like Solid-Phase Extraction (SPE) can remove a significant portion of interfering matrix components.[4][9]

    • Chromatographic Separation: Optimize your LC method to separate MPCA from the bulk of the matrix components, especially early-eluting salts and phospholipids.

    • Sample Dilution: A simple but effective strategy is to dilute the final extract. This reduces the concentration of interfering compounds, thereby lessening their impact on ionization.[10]

    • Matrix-Matched Calibration: This is the most common method for compensation. Calibration standards are prepared in a blank matrix extract that is free of the analyte. This ensures that the standards and the samples experience the same degree of matrix effect, leading to more accurate quantification.[3][10]

    • Stable Isotope Labeled Internal Standard (SIL-IS): This is the gold standard. An internal standard that is chemically identical to the analyte but contains heavy isotopes (e.g., ¹³C, ²H) is spiked into all samples and standards. The SIL-IS co-elutes with the analyte and experiences the same matrix effects. By using the response ratio of the analyte to the SIL-IS, the variability caused by matrix effects is normalized.[3]

Q5: How do I choose the right sample preparation technique: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)?

The choice depends on the complexity of your matrix and the sensitivity required.

TechniqueProcedureProsConsBest For
Protein Precipitation (PPT) Add a solvent (e.g., acetonitrile) to a plasma sample to crash out proteins.Fast, simple, inexpensive."Dirty" extract; high levels of residual matrix components (salts, phospholipids); significant matrix effects.[4][11]Rapid screening assays where high precision is not the primary goal.
Liquid-Liquid Extraction (LLE) Partition the analyte between the aqueous sample and an immiscible organic solvent. pH adjustment is critical to neutralize MPCA for extraction.Cleaner extracts than PPT; removes non-lipid matrix components.Can be labor-intensive; forms emulsions; requires large solvent volumes.[1][9]Matrices with moderate complexity; when SPE is not available.
Solid-Phase Extraction (SPE) Pass the sample through a solid sorbent that retains the analyte. Interferences are washed away, and the analyte is eluted with a small volume of solvent.Cleanest extracts; removes most interferences; allows for analyte concentration, significantly boosting sensitivity.[9][12]More complex method development; higher cost per sample.Trace-level quantification in highly complex matrices where sensitivity and accuracy are critical.
  • Expert Recommendation: For enhancing the sensitivity of MPCA detection, Solid-Phase Extraction (SPE) is the most effective choice. Polymeric reversed-phase sorbents (e.g., Oasis HLB) are often an excellent starting point as they can retain a wide range of analytes, including polar compounds like MPCA, from aqueous solutions without requiring pH adjustment in some cases.[13]

Q6: Should I consider chemical derivatization for MPCA analysis?

Derivatization is an advanced strategy that should be considered if you cannot achieve the required sensitivity with direct analysis.[14] This involves chemically modifying the carboxylic acid group to improve its analytical properties.

  • Rationale:

    • Improved Chromatography: Converting the polar carboxylic acid to a less polar ester can dramatically improve retention on a C18 column.

    • Enhanced Ionization: Many derivatizing reagents are designed to add a group that is easily ionized, such as a permanently positive charge. This can switch the analysis from the often less sensitive negative ion mode (for the deprotonated acid) to the highly sensitive positive ion mode.[5][15]

  • Considerations: Derivatization adds extra steps to the workflow, requires careful optimization to ensure complete reaction, and can introduce variability. It is a powerful tool but should be employed when other optimization strategies have been exhausted.

Troubleshooting Guide
Problem: Low or No Analyte Signal / Poor Sensitivity

This is a multi-faceted problem that requires a systematic approach to diagnose.

start Low / No Signal check_ms 1. Verify MS Performance (Infuse standard, check tuning) start->check_ms ms_ok Signal OK? check_ms->ms_ok check_lc 2. Check Chromatography (Inject high conc. standard) lc_ok Peak Observed? check_lc->lc_ok check_sample_prep 3. Evaluate Sample Prep (Spike blank matrix post-extraction) sample_prep_ok Recovery >80%? check_sample_prep->sample_prep_ok ms_ok->check_lc Yes solution_ms Solution: Retune MS, clean source, check gas flows. ms_ok->solution_ms No lc_ok->check_sample_prep Yes solution_lc Solution: Check for leaks, column clog, incorrect mobile phase. lc_ok->solution_lc No solution_matrix Issue is Matrix Suppression. Improve cleanup (SPE), dilute sample, use SIL-IS. sample_prep_ok->solution_matrix Yes solution_recovery Issue is Low Recovery. Optimize SPE method (pH, wash/elute solvents). sample_prep_ok->solution_recovery No

Caption: A logical workflow for troubleshooting low analytical sensitivity.

Detailed Experimental Protocols
Protocol 1: General Solid-Phase Extraction (SPE) for MPCA from Plasma

This protocol uses a generic polymeric reversed-phase sorbent and is a robust starting point for method development.

  • Sample Pre-treatment:

    • To 500 µL of plasma, add 500 µL of 4% phosphoric acid in water. This step disrupts protein binding and acidifies the sample to ensure MPCA is in its neutral form.

    • Vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 10 minutes to pellet precipitated proteins.

  • SPE Cartridge Conditioning:

    • Use a polymeric SPE cartridge (e.g., Waters Oasis HLB, 30 mg/1 mL).

    • Wash the cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of ultrapure water. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing (Interference Removal):

    • Wash the cartridge with 1 mL of 5% methanol in water. This step removes highly polar interferences like salts while retaining the MPCA.

  • Elution (Analyte Collection):

    • Elute the MPCA from the cartridge with 1 mL of methanol into a clean collection tube. A second elution with 1 mL of methanol can be performed to ensure complete recovery.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of your mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This step concentrates the sample 5-fold, boosting the on-instrument signal.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

cluster_0 SPE Workflow condition 1. Condition (Methanol) equilibrate 2. Equilibrate (Water) condition->equilibrate load 3. Load Sample (Acidified Plasma) equilibrate->load wash 4. Wash (5% Methanol) load->wash elute 5. Elute (Methanol) wash->elute

Caption: The five essential steps of a Solid-Phase Extraction (SPE) protocol.

Protocol 2: Starting Parameters for a Reversed-Phase LC-MS/MS Method

These are suggested starting conditions that will require optimization for your specific instrumentation.

ParameterRecommended SettingRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmStandard reversed-phase column. A shorter column provides fast analysis times.
Mobile Phase A Water with 0.1% Formic AcidAcid modifier to suppress ionization of MPCA and improve retention/peak shape.[7]
Mobile Phase B Acetonitrile with 0.1% Formic AcidStandard organic solvent for reversed-phase LC.
Gradient 5% B to 95% B over 5 minutesA generic gradient suitable for initial method development.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Vol. 5 µLA typical injection volume.
Ionization Source Electrospray Ionization (ESI)Standard for polar analytes.[6]
Polarity Negative Ion ModeTo detect the deprotonated carboxylate ion [M-H]⁻.
Precursor Ion (Q1) m/z 153.1Based on the molecular weight of 154.13 g/mol for C₆H₆N₂O₃.[16]
Product Ion (Q3) To be determinedRequires infusion of an MPCA standard to find the optimal fragmentation.
Source Temp. 500 °CInstrument dependent, requires optimization.
Gas Flows Instrument dependent, requires optimization.
References
  • BenchChem. (2025). Spectroscopic Profile of 5-Hydroxypyrazine-2-carboxylic Acid: A Technical Guide. BenchChem.
  • BenchChem. (2025). Dealing with low recovery of 5-Hydroxypyrazine-2-carboxylic acid in biological samples. BenchChem.
  • BenchChem. (2025). A Comparative Guide to Assessing the Purity of Synthesized 5-Hydroxypyrazine-2-carboxylic Acid. BenchChem.
  • Han, D., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices.
  • Malachová, A., et al. (2018). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed.
  • Jia, W. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
  • Souza, I. D., et al. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry. [Link]
  • Luks-Betlej, K., & Popp, P. (2007). Sample preparation in analysis of pharmaceuticals. Trends in Analytical Chemistry.
  • Ageeva, N. M., et al. (2024). Determination of methoxypyrazines in dry wines.
  • MDPI. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. MDPI. [Link]
  • Nobilis, M., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]
  • BenchChem. (2025). Troubleshooting scale-up production of 5-Methoxyoxazole-2-carboxylic acid. BenchChem.
  • BenchChem. (2025). Troubleshooting poor recovery of Fluazinam during sample extraction. BenchChem.
  • Johnson, C. A., et al. (2022).
  • Wu, J. T., et al. (2005). Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry.
  • Tele-Bi, F. A., et al. (2024). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Bi. Molecules. [Link]
  • Weigel, S., et al. (2004). Simultaneous solid-phase extraction of acidic, neutral and basic pharmaceuticals from aqueous samples at ambient (neutral) pH.
  • BenchChem. (2025). Technical Support Center: Analysis of 2-Methoxypyrazines in Wine. BenchChem.

Sources

Technical Support Center: Method Validation for 5-Methoxypyrazine-2-carboxylic acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method validation of 5-Methoxypyrazine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting advice for developing and validating robust quantification methods for this analyte. The information herein is grounded in established scientific principles and regulatory expectations to ensure the integrity and reliability of your analytical data.

Introduction

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the validation of analytical methods for this compound.

Q1: What are the essential parameters I need to evaluate for method validation?

A1: According to the International Council for Harmonisation (ICH) Q2(R2) guidelines, the core validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[2][3] For bioanalytical methods, as per the FDA's guidance, stability is also a critical parameter to assess.[4][5]

Q2: How do I ensure the specificity of my method for this compound?

A2: Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[3] For an HPLC-UV method, this can be demonstrated by:

  • Peak Purity Analysis: Using a photodiode array (PDA) detector to assess the spectral homogeneity of the analyte peak.

  • Forced Degradation Studies: Subjecting the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products and demonstrating that the analyte peak is resolved from any degradant peaks.

For an LC-MS method, specificity is enhanced by using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) to detect the specific mass-to-charge ratio (m/z) of the analyte and its fragments.

Q3: What is an acceptable range for linearity, and how is it determined?

A3: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[6] The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[2]

To determine linearity, a series of at least five calibration standards should be prepared and analyzed. The resulting data is typically evaluated by plotting the response versus concentration and performing a linear regression analysis. The correlation coefficient (r) or coefficient of determination (r²) should be close to 1 (typically >0.99).

Q4: What is the difference between accuracy and precision?

A4: Accuracy refers to the closeness of the measured value to the true value. It is typically assessed by analyzing a sample with a known concentration (e.g., a certified reference material or a spiked sample) and expressing the result as a percentage of recovery.[3]

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at three levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Reproducibility: Precision between different laboratories.

Q5: How do I determine the Limit of Detection (LOD) and Limit of Quantification (LOQ)?

A5: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6] The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]

These can be determined in several ways:

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) where σ is the standard deviation of the response (e.g., from blank injections or the y-intercept of the regression line) and S is the slope of the calibration curve.

  • Based on Signal-to-Noise Ratio:

    • LOD is typically determined at a signal-to-noise ratio of 3:1.[7]

    • LOQ is typically determined at a signal-to-noise ratio of 10:1.[7]

Q6: Why is stability testing important, and what should I evaluate?

A6: Stability testing is crucial, especially for bioanalytical methods, to ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis.[4][8] Key stability assessments include:

  • Freeze-Thaw Stability: The stability of the analyte in a biological matrix after repeated cycles of freezing and thawing.

  • Short-Term (Bench-Top) Stability: The stability of the analyte in the matrix at room temperature for a period that reflects the sample handling time.

  • Long-Term Stability: The stability of the analyte in the matrix when stored at a specified temperature for an extended period.

  • Post-Preparative (Autosampler) Stability: The stability of the processed samples in the autosampler.

  • Stock Solution Stability: The stability of the analyte in its stock solution under specified storage conditions.

Troubleshooting Guide

This section provides solutions to common problems encountered during the analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) - Secondary interactions with silanol groups on the column. - Column contamination or degradation. - Inappropriate mobile phase pH.- Use a high-purity, end-capped column. - Add a competing base (e.g., triethylamine) to the mobile phase (use with caution as it can be difficult to remove from the column). - Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound to ensure it is in a single ionic state. - Flush the column with a strong solvent to remove contaminants.[9]
Poor Peak Shape (Fronting) - Sample overload. - Sample solvent is stronger than the mobile phase.- Reduce the injection volume or dilute the sample. - Dissolve the sample in the mobile phase or a weaker solvent.
Fluctuating Retention Times - Inconsistent mobile phase composition. - Unstable column temperature. - Pump malfunction (air bubbles, leaky seals).- Ensure proper mobile phase mixing and degassing.[10] - Use a column oven to maintain a constant temperature.[11] - Purge the pump to remove air bubbles and check for leaks.[11]
High Backpressure - Blockage in the system (e.g., frit, guard column, or column). - Buffer precipitation in the mobile phase.- Reverse-flush the column (disconnect from the detector first). - Replace the in-line filter or guard column. - Ensure the buffer is soluble in the mobile phase at all compositions, especially during gradient elution.[9]
Low Signal or No Peak - Detector lamp failure. - Incorrect detector wavelength. - Sample degradation.- Check the detector lamp status and replace if necessary. - Verify the UV absorbance maximum for this compound and set the detector accordingly. - Prepare fresh samples and standards and re-analyze.
Matrix Effects (LC-MS) - Ion suppression or enhancement due to co-eluting matrix components.[12]- Improve sample preparation to remove interfering components (e.g., protein precipitation, solid-phase extraction, liquid-liquid extraction).[13] - Optimize chromatographic separation to resolve the analyte from matrix components. - Use a stable isotope-labeled internal standard to compensate for matrix effects.[14] - Dilute the sample to reduce the concentration of interfering components.
Visualizing the Troubleshooting Process

Troubleshooting_Workflow start Problem Encountered peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Variation? start->retention_time pressure High Backpressure? start->pressure signal Low/No Signal? start->signal matrix Matrix Effects (LC-MS)? start->matrix tailing Tailing peak_shape->tailing fronting Fronting peak_shape->fronting solution_rt solution_rt retention_time->solution_rt Check Mobile Phase, Temp, Pump solution_pressure solution_pressure pressure->solution_pressure Flush System, Replace Frit/Guard solution_signal solution_signal signal->solution_signal Check Detector, Prepare Fresh Sample solution_matrix solution_matrix matrix->solution_matrix Improve Sample Prep, Use IS end_node Problem Resolved solution_tailing solution_tailing tailing->solution_tailing Adjust pH, Clean Column solution_fronting solution_fronting fronting->solution_fronting Dilute Sample, Change Solvent solution_tailing->end_node solution_fronting->end_node solution_rt->end_node solution_pressure->end_node solution_signal->end_node solution_matrix->end_node

Caption: A decision tree for troubleshooting common HPLC/LC-MS issues.

Key Experimental Protocols

Protocol 1: System Suitability Testing

Objective: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment.[15][16]

Procedure:

  • Equilibrate the HPLC/LC-MS system with the mobile phase until a stable baseline is achieved.

  • Make five or six replicate injections of a standard solution of this compound at a concentration that is representative of the samples to be analyzed.

  • Evaluate the following parameters:

    • Precision of Peak Area and Retention Time: The %RSD of the peak areas and retention times for the replicate injections should be within acceptable limits (e.g., <2%).[15]

    • Tailing Factor (Symmetry Factor): The tailing factor should ideally be between 0.8 and 1.5 (a common acceptance criterion is <2.0).[15]

    • Theoretical Plates (Column Efficiency): The number of theoretical plates should be high (e.g., >2000) to indicate good column performance.

    • Resolution (if there are closely eluting peaks): The resolution between the analyte peak and any other peak should be >1.5.

Acceptance Criteria: All system suitability parameters must be met before proceeding with the analysis of samples.[17]

Protocol 2: Preparation of Calibration Curve and Quality Control Samples

Objective: To prepare standards for the quantification of this compound and quality control samples to assess the accuracy and precision of the method.

Procedure:

  • Stock Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol, acetonitrile, or mobile phase) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Serially dilute the stock solution with the appropriate solvent or blank matrix to prepare a series of working standard solutions that will be used to construct the calibration curve.

  • Calibration Standards: Spike known volumes of the working standard solutions into blank matrix (e.g., plasma, urine, or formulation blank) to prepare a set of at least six to eight calibration standards spanning the expected concentration range.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking blank matrix with known amounts of the analyte from a separate stock solution than the one used for the calibration standards.

Visualizing the Method Validation Workflow

Method_Validation_Workflow cluster_dev Method Development cluster_val Method Validation cluster_routine Routine Analysis dev Develop Analytical Method (HPLC/LC-MS) specificity Specificity dev->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability, Intermediate) accuracy->precision loq LOQ & LOD precision->loq robustness Robustness loq->robustness stability Stability (Bioanalytical) robustness->stability routine Routine Sample Analysis with System Suitability Checks stability->routine

Sources

Technical Support Center: Optimal HPLC Column Selection for Pyrazine Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) analysis of pyrazine compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of method development and troubleshooting for this unique class of heterocyclic compounds. As Senior Application Scientists, we have structured this guide in a practical question-and-answer format to directly address the challenges you may face in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting

Column Selection & Method Development

Question 1: I am starting a new project on pyrazine analysis. What is the best all-purpose HPLC column to begin with?

For general-purpose analysis of pyrazines, a Reversed-Phase (RP) C18 (octadecyl silica, ODS) column is the recommended starting point.[1][2]

  • Causality & Expertise: The C18 stationary phase is the workhorse of reversed-phase chromatography due to its hydrophobic nature, which provides excellent retention for a wide range of moderately polar to non-polar compounds. Most pyrazine derivatives fall into this category, retaining well through hydrophobic interactions between their alkyl or aromatic substituents and the C18 alkyl chains.[3] Standard mobile phases consisting of acetonitrile/water or methanol/water mixtures are typically effective for eluting pyrazines from a C18 column.[1][3]

Question 2: My pyrazine compounds are very polar or I am struggling to separate structurally similar isomers. When should I move beyond a standard C18 column?

While C18 is a robust starting point, its selectivity is not universal. You should consider alternative stationary phases when you encounter specific challenges like poor retention of polar analytes or co-elution of isomers.

  • Causality & Expertise: The separation on a C18 column is primarily driven by hydrophobicity (log P).[3] If your target pyrazines have very similar hydrophobicity, or are highly polar with minimal non-polar character, a C18 column may not provide adequate resolution. In these cases, a stationary phase that offers alternative separation mechanisms is required.

The following table summarizes recommended alternatives for challenging separations.

ChallengeRecommended Stationary Phase ClassSeparation Mechanism & RationaleExample Phase(s)
Poor retention of polar pyrazines Polar-Embedded Group (EPG) or Mixed-ModeEPG phases contain a polar group (e.g., amide, carbamate) near the silica surface, which shields residual silanols and provides enhanced retention for polar compounds via dipole-dipole interactions.[4][5] Mixed-mode phases combine hydrophobic (e.g., C18) and ion-exchange functionalities, offering dual retention mechanisms. This is highly effective for pyrazines with ionizable functional groups.[6]EPG: Polar-embedded C18Mixed-Mode: Primesep A[6]
Separation of regio-isomers Phenyl or Chiral PhasesPhenyl phases provide π-π interactions, offering unique selectivity for aromatic compounds and those with different electron distributions, which is often the case for regio-isomers. For challenging isomer pairs, a polysaccharide-based chiral stationary phase can provide spatial separation even for non-chiral isomers based on subtle structural differences.[1][5][7]Phenyl: Phenyl-HexylChiral: Chiralpak AD-H[1][7]
Persistent peak tailing with basic pyrazines High-Purity, End-Capped Silica or Specialized PhasesModern, high-purity (Type B) silica columns that are thoroughly end-capped minimize the number of accessible acidic silanol groups, which cause tailing.[4] Specialized phases like SHARC 1 or low-silanol-activity phases like Newcrom R1 are designed to reduce these secondary interactions.[8][9]End-Capped: Modern C18Specialized: SHARC 1, Newcrom R1[8][9]
Troubleshooting Common Chromatographic Issues

Question 3: My chromatogram shows severe peak tailing for my pyrazine analyte. What is the most likely cause?

Peak tailing is the most common issue in pyrazine analysis, particularly for derivatives containing basic nitrogen atoms.[10] The primary cause is undesirable secondary interactions between the basic analyte and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[4][11][12]

  • Mechanism Deep Dive: At a mid-range pH (e.g., pH 4-7), residual silanol groups on the silica packing can be deprotonated (SiO⁻), carrying a negative charge. Basic pyrazines can be protonated (analyte-H⁺), carrying a positive charge. This leads to a strong, secondary ion-exchange interaction in addition to the primary reversed-phase retention mechanism.[12] This secondary interaction has slower kinetics, causing a portion of the analyte molecules to lag behind the main peak, resulting in a "tail".[13]

Below is a diagram illustrating this problematic interaction.

Figure 1: Mechanism of Peak Tailing cluster_surface Silica Surface (Stationary Phase) cluster_analyte Mobile Phase Silica Silica Matrix (Si) O H C18 C18 Chain Silanol Deprotonated Silanol Si-O⁻ Pyrazine_RP { Basic Pyrazine | Hydrophobic Interaction } Pyrazine_RP->C18 Primary (Desired) Pyrazine_Ionic { Protonated Pyrazine | Ionic Interaction } Pyrazine_Ionic->Silanol:f1 Secondary (Undesired)

Caption: Undesired secondary interactions causing peak tailing.

Question 4: How can I use the mobile phase to eliminate peak tailing for my basic pyrazine compound?

Optimizing the mobile phase pH is the most powerful tool to mitigate peak tailing caused by silanol interactions.[4][14] The goal is to control the ionization state of both the analyte and the silanol groups to prevent the unwanted ionic interaction.

  • Expertise & Causality: For a basic analyte, the rule of thumb is to adjust the mobile phase pH to be at least 2 units below its pKa. This ensures the analyte is fully protonated (positively charged). Simultaneously, a low pH (e.g., pH 2.5-3.0) also protonates the residual silanol groups, neutralizing their negative charge.[4] When both species are either neutral (silanols) or consistently charged (analyte), the undesirable secondary interaction is minimized, leading to a sharp, symmetrical peak.

Protocol: Mobile Phase pH Adjustment to Mitigate Peak Tailing

This protocol provides a step-by-step guide to preparing a buffered mobile phase for the analysis of a basic pyrazine derivative on a C18 column.

Objective: To achieve a mobile phase pH of ~2.7 to suppress silanol interactions.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN) or methanol (MeOH)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Phosphoric acid (H₃PO₄)

  • Calibrated pH meter

  • Sterile filters (0.22 µm or 0.45 µm)

Procedure:

  • Determine Analyte pKa: If the pKa of your pyrazine derivative is unknown, find it in the literature or use prediction software. For this example, we assume a basic analyte.

  • Select Buffer: A phosphate buffer is an excellent choice for targeting a pH around 2.7 because its own pKa is close to this range.[4]

  • Prepare Aqueous Buffer (e.g., 25 mM):

    • Weigh out the required amount of KH₂PO₄ to make a 25 mM solution in a specific volume of HPLC-grade water (e.g., 3.4 g per 1 L).

    • Dissolve completely. This solution will have a pH of ~4.5.

  • Adjust pH:

    • Place the aqueous buffer on a stir plate and immerse the calibrated pH electrode.

    • Slowly add phosphoric acid dropwise while monitoring the pH.

    • Continue adding acid until the target pH of 2.7 is reached and stable.

  • Prepare Mobile Phase:

    • Filter the aqueous buffer through a 0.22 µm filter to remove particulates.

    • Measure the required volumes of the filtered aqueous buffer and the organic solvent (e.g., ACN) to achieve the desired ratio (e.g., 70:30 v/v aqueous:ACN).

    • Mix thoroughly and degas the final mobile phase using sonication or vacuum degassing.

  • Test and Refine:

    • Equilibrate the HPLC column with the new mobile phase until a stable baseline is achieved.

    • Inject your standard and observe the peak shape. Make small adjustments to the pH (± 0.2 units) in subsequent mobile phase preparations to find the optimal peak symmetry.[4]

Question 5: I have optimized the mobile phase pH, but some peak tailing persists. What should I investigate next?

If mobile phase optimization is insufficient, the problem likely lies with the column itself or other system components.[4][15] This requires a systematic troubleshooting approach.

  • Expertise & Trustworthiness: Persistent tailing points towards either highly active silanol sites on an older or lower-quality column, or physical issues within the HPLC system that cause band broadening. Each potential cause has a specific solution.

The following workflow diagram outlines a systematic approach to troubleshooting persistent peak tailing.

Figure 2: Troubleshooting Persistent Peak Tailing A Start: Tailing Persists After Mobile Phase Optimization B Is the column old or of lower quality (Type A silica)? A->B C YES B->C   D NO B->D   E Replace with a modern, high-purity, fully end-capped (Type B) silica column. C->E F Inject a neutral compound (e.g., Uracil, Toluene). Does it also tail? D->F K Solution Found E->K G YES F->G H NO F->H I Problem is physical (extra-column volume). Check for voids at column inlet. Check tubing (length/ID) & fittings. G->I J Problem is still chemical (secondary interactions). Consider a different stationary phase (e.g., Polar-Embedded, Polymer-based). H->J I->K J->K

Caption: A systematic workflow for troubleshooting peak tailing.

Question 6: My pyrazine peaks are co-eluting. How can I improve the resolution?

Improving resolution (Rs) requires manipulating retention (k), selectivity (α), or efficiency (N). The most effective way to separate co-eluting peaks is often to change the selectivity of the separation.[16]

  • Expertise & Causality: Selectivity (α) is a measure of the separation between two peak maxima. It is most powerfully influenced by changing the chemistry of the separation. This can be achieved by altering the mobile phase organic modifier or, more dramatically, by changing the stationary phase.[16][17]

    • Change Organic Modifier: If you are using acetonitrile, switch to methanol (or vice versa). The different solvent properties (acetonitrile is aprotic, methanol is protic) can alter interactions with the analyte and stationary phase, often changing the elution order and improving resolution.[16]

    • Change Stationary Phase: If changing the organic modifier is not enough, switching to a column with a different chemistry is the next logical step. For example, moving from a C18 to a Phenyl-Hexyl column introduces π-π interactions, which can significantly improve the separation of aromatic pyrazines.[5]

Question 7: I'm observing split or fronting peaks. What are the common causes?

Split or fronting peaks are typically caused by issues occurring before the analyte fully interacts with the column bed.[10]

  • Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase at the column inlet, leading to peak distortion (often fronting).[10]

    • Solution: Dilute your sample or reduce the injection volume.

  • Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause the analyte band to spread prematurely.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[10] If sample solubility requires a stronger solvent, inject the smallest possible volume.

  • Column Contamination or Void: A partially blocked inlet frit or a void (a settled area of packing) at the top of the column can cause the sample band to travel through uneven paths, resulting in split or distorted peaks.[4][18]

    • Solution: Use a guard column to protect the analytical column.[18] If a void is suspected, you can try reversing and flushing the column (check manufacturer's instructions first). If the problem persists, the column must be replaced.[4]

References

  • Benchchem. (n.d.). Troubleshooting Peak Tailing in HPLC Analysis of 5-Hydroxypyrazine-2-carboxylic acid.
  • Benchchem. (n.d.). Technical Support Center: HPLC Analysis of Pyrazolinone Derivatives.
  • SIELC Technologies. (2018, May 16). Pyrazine.
  • Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. (n.d.).
  • Chen, L., et al. (2018). HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). Molecules, 23(7), 1686.
  • SIELC Technologies. (n.d.). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column.
  • SIELC Technologies. (n.d.). Separation of Pyrazine, (1-methylethyl)- on Newcrom R1 HPLC column.
  • Benchchem. (n.d.). A Comparative Guide to Validated HPLC Methods for 2-Ethylpyrazine Analysis.
  • ResearchGate. (2018). HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren).
  • Dolan, J. W., & Snyder, L. R. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America.
  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC?.
  • Axion Labs. (n.d.). HPLC Peak Tailing.
  • Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC?.
  • Restek. (n.d.). HPLC Troubleshooting Guide.
  • International Journal of Pharmaceutical Research and Applications. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • LCGC International. (n.d.). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry.

Sources

Technical Support Center: Stability of 5-Methoxypyrazine-2-carboxylic Acid Standard Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5-Methoxypyrazine-2-carboxylic acid. This guide is designed for researchers, analytical scientists, and drug development professionals who rely on the accuracy and stability of standard solutions for their assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to troubleshoot issues effectively and ensure the integrity of your analytical data.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and stability of this compound.

Q1: What are the primary chemical liabilities of this compound that can lead to instability in solution?

A1: The molecular structure of this compound contains three key functional groups that can be susceptible to degradation under common laboratory conditions: the pyrazine ring, the carboxylic acid moiety, and the methoxy group.

  • Pyrazine Ring: The aromatic pyrazine ring system can be susceptible to photodegradation, especially when exposed to UV or even ambient laboratory light over extended periods.[1][2] Aromatic systems can absorb light energy, leading to the formation of reactive intermediates that can degrade the molecule.

  • Carboxylic Acid Group: Carboxylic acids, particularly when attached to an aromatic ring, can undergo decarboxylation (loss of CO₂) when subjected to heat. This process can be accelerated by certain pH conditions and the presence of trace metal ions.[3]

  • Methoxy Group: The methoxy (–OCH₃) ether linkage can be susceptible to hydrolysis, particularly under strong acidic or basic conditions.[4][5] This would cleave the methoxy group, resulting in the formation of 5-Hydroxypyrazine-2-carboxylic acid.

Understanding these potential degradation pathways is the first step in designing robust preparation and storage procedures.

Q2: What is the best solvent to prepare my stock and working solutions?

A2: The choice of solvent is critical for ensuring both immediate solubility and long-term stability. A solvent must fully dissolve the compound without promoting degradation.

Causality: For a polar, acidic compound like this compound, polar aprotic solvents are generally preferred for primary stock solutions because they provide good solubility while minimizing the risk of hydrolytic degradation that can occur in aqueous environments. For working solutions used in reversed-phase chromatography, a diluent that is compatible with the mobile phase is essential to ensure good peak shape and prevent precipitation on the column.[6]

Solvent/Diluent ClassRecommended SolventSuitability & Rationale
Primary Stock Solution DMSO, Acetonitrile (ACN), or Methanol (MeOH) (HPLC-grade or higher)High Suitability. These polar, aprotic (DMSO, ACN) or protic (MeOH) solvents provide excellent solubility. They are less likely to participate in hydrolysis compared to aqueous solutions. DMSO is an excellent solubilizing agent but can be problematic for some LC-MS applications. ACN and MeOH are common and highly compatible with reversed-phase HPLC.
Working/Diluted Solutions Acetonitrile/Water or Methanol/Water mixturesHigh Suitability. These mixtures are typically compatible with mobile phases used in reversed-phase HPLC.[6] A small amount of acid (e.g., 0.1% formic acid) can be added to improve solubility and peak shape, but the pH effect on stability must be considered (see Q1).
Aqueous Buffers Use with cautionModerate Suitability. While necessary for some assays, prolonged storage in aqueous buffers is discouraged due to the risk of hydrolysis. If used, buffers should be freshly prepared, and the solution stability must be rigorously evaluated at the specific pH of the buffer.
Q3: What are the optimal storage conditions for my prepared standard solutions?

A3: Proper storage is the most effective strategy to prolong the usable life of your standard solutions. The key is to mitigate the primary degradation factors: light, heat, and chemical reactivity.

Causality: Lowering the temperature slows down the kinetics of all chemical reactions, including degradation pathways like hydrolysis and decarboxylation.[7] Using amber or light-blocking vials prevents photodegradation by shielding the molecule from UV and visible light energy.[1] Tightly sealed containers prevent solvent evaporation, which would alter the concentration, and minimize exposure to atmospheric oxygen, reducing the risk of oxidative degradation.[8]

Storage ParameterRecommendationRationale
Temperature -20°C or -80°C (Long-term) 2-8°C (Short-term, < 1 week) Minimizes thermal degradation and slows reaction kinetics significantly.[9] Colder is generally better for long-term stability.
Light Exposure Store in amber glass vials or vials wrapped in aluminum foil.Prevents light-induced degradation (photolysis) of the aromatic pyrazine ring.[1]
Container Type I borosilicate glass vials with PTFE-lined screw caps.Provides an inert storage surface and a tight seal to prevent solvent evaporation and contamination.
Atmosphere Consider overlaying with an inert gas (Argon or Nitrogen) before sealing.Displaces oxygen and minimizes the potential for oxidative degradation, though this is a secondary concern compared to hydrolysis and photolysis.
Q4: How long can I realistically expect my standard solution to be stable?

A4: There is no single answer; the stability period must be experimentally determined for your specific conditions (solvent, concentration, storage).[10][11] However, general timelines can be suggested as a starting point for your validation.

  • Long-Term Stability (>1 month): Refers to the stability of a stock solution stored at -20°C or -80°C . For many carboxylic acids in aprotic solvents, stability can extend from 6 months to over a year.[9]

  • Short-Term Stability (hours to days): Refers to the stability of working solutions under typical laboratory conditions, such as sitting in an autosampler at 4°C or on a benchtop at room temperature.[10] This is often limited to 24-72 hours but requires verification.

Trustworthiness Principle: Never assume stability. Always perform a stability assessment to define and prove the expiration date for your solutions under your exact laboratory conditions.[12][13]

Section 2: Troubleshooting Guide

This section provides structured approaches to diagnose and resolve specific stability problems encountered during experiments.

Q5: My standard's peak area response is consistently decreasing in my assay. How do I confirm this is a stability issue and not instrument variability?

A5: This is a classic problem that requires a systematic approach to differentiate between compound degradation and analytical system drift. The core principle is to compare the "aged" solution against a "gold standard"—a freshly prepared solution from the same lot of solid reference material.

Causality: By preparing a fresh standard and analyzing it alongside your aged standard in the same analytical run, you effectively cancel out instrument variability. If both solutions give a similar response, the issue was likely instrumental on previous days. If the aged solution shows a significantly lower response, it confirms chemical degradation.[13] Regulatory guidelines often suggest an acceptance criterion of ±10% difference for stock solution stability.[11]

The following workflow diagram illustrates the decision-making process.

G start Observation: Peak area of stored standard is decreasing. prep_fresh 1. Prepare a fresh standard solution from the same solid material lot. start->prep_fresh analyze 2. Analyze the 'Aged' and 'Fresh' solutions in the same sequence (n=3 replicates each). prep_fresh->analyze calculate 3. Calculate Mean Response Factor (RF) or Peak Area for both. analyze->calculate compare 4. Is |% Difference| <= 10%? % Diff = [(Aged - Fresh) / Fresh] * 100 calculate->compare stable Conclusion: Stored solution is STABLE. Troubleshoot instrument (e.g., injector, detector). compare->stable  Yes unstable Conclusion: Stored solution is UNSTABLE. Discard aged solution and re-evaluate storage conditions (See Protocol 3). compare->unstable  No

Caption: Troubleshooting workflow for confirming standard solution degradation.

Q6: I'm observing new, small peaks in the chromatogram of my stored standard that are not present in a fresh sample. How can I determine the cause?

A6: The appearance of new peaks is a strong indicator of degradation. To understand the cause, you must perform a forced degradation (or stress testing) study.

Causality: A forced degradation study systematically exposes the drug substance to harsh conditions (acid, base, oxidation, heat, light) to intentionally accelerate the formation of degradation products.[14][15] By analyzing the sample from each stress condition, you can identify the specific conditions that produce the unknown peaks you are observing.[1] For example, if a new peak appears only under acidic stress, it is likely a product of acid hydrolysis. This information is invaluable for developing a stability-indicating analytical method—a method that can separate and quantify the active ingredient from all its potential degradation products.[6][16]

The following diagram outlines the parallel workflows in a forced degradation study.

G cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation stock Prepare 5-Methoxypyrazine- 2-carboxylic acid Solution acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) stock->base oxid Oxidation (e.g., 3% H₂O₂, RT) stock->oxid therm Thermal (e.g., 80°C in solution) stock->therm photo Photolytic (ICH Q1B light exposure) stock->photo analyze Analyze Control (t=0) and all Stressed Samples by HPLC-UV/MS acid->analyze base->analyze oxid->analyze therm->analyze photo->analyze evaluate Evaluate Chromatograms: - % Degradation of Parent Peak - Formation of New Peaks - Mass Balance Assessment analyze->evaluate

Caption: Workflow for a forced degradation (stress testing) study.

Section 3: Detailed Experimental Protocols

These protocols provide step-by-step guidance for preparing solutions and conducting stability assessments.

Protocol 1: Preparation of a Primary Stock Solution (e.g., 1.0 mg/mL)
  • Materials: this compound solid reference standard, Class A 10 mL volumetric flask, analytical balance, HPLC-grade acetonitrile (ACN).

  • Procedure:

    • Allow the solid reference material to equilibrate to room temperature before opening to prevent moisture uptake.

    • Accurately weigh approximately 10.0 mg of the solid standard and record the weight to four decimal places.

    • Quantitatively transfer the solid to the 10 mL volumetric flask.

    • Add approximately 7 mL of ACN and sonicate or vortex for 5 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with ACN, cap, and invert at least 15 times to ensure homogeneity.

    • Transfer the solution to a labeled, amber glass storage vial with a PTFE-lined cap.

    • Store immediately at the intended storage condition (e.g., -20°C).

Protocol 2: Performing a Solution Stability Assessment

This protocol determines the stability of an aged solution against a freshly prepared one.

  • Objective: To determine if a solution stored for a period 'X' (e.g., 30 days at -20°C) is still within acceptable concentration limits.

  • Procedure:

    • Retrieve your "Aged Solution" from storage and allow it to equilibrate to room temperature.

    • Prepare a "Fresh Solution" using the same lot of solid material and the same procedure as described in Protocol 1.

    • Prepare three replicate working-level dilutions from the "Aged Solution" and three from the "Fresh Solution".

    • Inject all six samples, plus a blank, in the same analytical sequence.

    • Record the peak area or response factor for each injection.

  • Calculations & Acceptance Criteria:

    • Calculate the mean response for the Aged Solution (Mean_Aged) and the Fresh Solution (Mean_Fresh).

    • Calculate the percent difference: % Difference = [(Mean_Aged - Mean_Fresh) / Mean_Fresh] * 100%

    • Acceptance Criterion: The absolute % Difference should be ≤ 10% for the aged solution to be considered stable.[11] If the difference exceeds this, the aged solution should be discarded.

Protocol 3: Forced Degradation (Stress Testing) Protocol

This protocol is designed to identify potential degradation pathways. The goal is to achieve 5-20% degradation of the main peak.[15]

  • Preparation: Prepare a stock solution (e.g., 1 mg/mL in 50:50 ACN:Water). Aliquot this solution into several vials for each stress condition. Keep one vial as an unstressed control (t=0).

  • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to an aliquot to achieve a final concentration of 0.1 M HCl. Heat at 60°C for 24 hours. Cool and neutralize with an equivalent amount of NaOH before analysis.

  • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to an aliquot to achieve a final concentration of 0.1 M NaOH. Heat at 60°C for 8 hours. Cool and neutralize with an equivalent amount of HCl before analysis.

  • Oxidative Degradation: Add an equal volume of 6% H₂O₂ to an aliquot to achieve a final concentration of 3% H₂O₂. Store at room temperature for 24 hours.

  • Thermal Degradation: Heat a sealed aliquot of the stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose an aliquot in a clear glass vial to a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). Keep a control sample wrapped in foil next to it.

  • Analysis: Analyze the control and all stressed samples using a validated, stability-indicating HPLC method (preferably with a mass spectrometer detector to aid in identifying degradant masses). Compare the chromatograms to identify the degradation products formed under each condition.

References

  • DeSilva, B., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. AAPS J.
  • Baxter, R. A. N. (1950). Studies In Pyrazine Chemistry. University of Glasgow Thesis.
  • Viswanathan, C.T., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. ResearchGate.
  • Alsante, K. M., et al. (2011). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
  • European Bioanalysis Forum. (n.d.). Stock and working solutions stability. Presentation Slides.
  • Hawe, A., et al. (2012). Forced Degradation Studies for Biopharmaceuticals. BioPharm International.
  • PharmaGuru. (2023). Solution Stability In Analytical Method Validation: How To Perform. PharmaGuru.
  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
  • Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave online.
  • Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives.
  • Anastas, P.T., & Warner, J.C. (2022). Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers. Angewandte Chemie.
  • Chundawat, S.P.S., et al. (2017). Main reaction pathways for the formation of pyrazine derivatives. ResearchGate.
  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Cernák, J., et al. (2001). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • Ronne, T.H., et al. (2005). Degradation of 2,3-Diethyl-5-Methylpyrazine by a Newly Discovered Bacterium, Mycobacterium sp. Strain. Applied and Environmental Microbiology.
  • Makoś, P., et al. (2018). Sample preparation procedure using extraction and derivatization of carboxylic acids from aqueous samples. ResearchGate.
  • Chengye Chemical. (n.d.). Specification for storage and transport of carboxylic acids.
  • ASTM International. (2001). E200-97 Standard Practice for Preparation, Standardization, and Storage of Standard and Reagent Solutions for Chemical Analysis.
  • St-Maurice, M., et al. (2019). Alkylpyrazines from Coffee are Extensively Metabolized to Pyrazine Carboxylic Acids in the Human Body. Molecular Nutrition & Food Research.
  • Ribeiro da Silva, M.A.V., et al. (2016). What is the enthalpy of formation of pyrazine-2-carboxylic acid?. The Journal of Chemical Thermodynamics.
  • Hashizume, D., et al. (2020). Visible- and UV-Light-Induced Decarboxylative Radical Reactions of Benzoic Acids Using Organic Photoredox Catalysts. The Journal of Organic Chemistry.

Sources

Technical Support Center: Strategies to Reduce Ion Suppression in ESI-MS of Pyrazine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of pyrazine carboxylic acids and their derivatives using Electrospray Ionization-Mass Spectrometry (ESI-MS). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with ion suppression, a common phenomenon that can severely compromise the accuracy, sensitivity, and reproducibility of quantitative LC-MS analyses.[1][2][3][4]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose, mitigate, and overcome ion suppression in your ESI-MS workflows. The strategies outlined here are grounded in established scientific principles and field-proven experience.

Part 1: Frequently Asked Questions (FAQs) about Ion Suppression

This section addresses common high-level questions regarding ion suppression in the context of pyrazine carboxylic acid analysis.

Q1: What is ion suppression and why is it a problem for analyzing pyrazine carboxylic acids?

A1: Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte (in this case, a pyrazine carboxylic acid) is reduced by the presence of co-eluting compounds from the sample matrix.[2][5][6] In ESI, a finite number of charges are available on the surface of the sprayed droplets. When matrix components, such as salts, phospholipids, or other endogenous materials, are present at high concentrations, they compete with the analyte for these charges, leading to a decreased signal for the analyte of interest.[2][5] This can result in poor sensitivity, inaccurate quantification, and reduced method robustness.[1][4] Pyrazine carboxylic acids, being polar and often analyzed in complex biological matrices like plasma or urine, are particularly susceptible to these effects.

Q2: How can I know if my analysis is suffering from ion suppression?

A2: The most direct way to assess ion suppression is through a post-column infusion experiment. In this setup, a constant flow of your pyrazine carboxylic acid standard is infused into the LC eluent after the analytical column, while a blank matrix sample is injected. A dip in the baseline signal of your analyte at the retention times where matrix components elute indicates ion suppression.[7][8] Another common method is the post-extraction spike comparison, where the response of an analyte spiked into a blank matrix extract is compared to the response of the analyte in a clean solvent at the same concentration.[7][8] A lower response in the matrix extract confirms the presence of ion suppression.

Q3: Is ion suppression the same as a low recovery?

A3: No, they are distinct concepts. Recovery refers to the efficiency of the sample preparation process in extracting the analyte from the matrix. Ion suppression , on the other hand, is a phenomenon that occurs within the ion source of the mass spectrometer, affecting the ionization of the analyte that has been successfully extracted.[3] It is possible to have high recovery from your sample preparation but still experience significant ion suppression, and vice-versa.

Part 2: Troubleshooting Guides

This section provides detailed, question-and-answer-based troubleshooting for specific issues you may encounter at different stages of your analytical workflow.

Sample Preparation Strategies

Effective sample preparation is the most critical step in mitigating ion suppression by removing interfering matrix components before they reach the MS source.[2][9]

Q: My pyrazine carboxylic acid signal is heavily suppressed when analyzing plasma samples prepared by simple protein precipitation. What are my options?

A: Protein precipitation is a fast but non-selective sample preparation technique that often leaves behind significant amounts of phospholipids and other small molecules that are major contributors to ion suppression.[9][10]

  • Expert Insight: For pyrazine carboxylic acids, which are acidic and polar, more selective techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are highly recommended to achieve cleaner extracts.

Recommended Protocols:

1. Solid-Phase Extraction (SPE):

SPE offers superior selectivity by utilizing different retention mechanisms to isolate the analyte from the matrix. For acidic compounds like pyrazine carboxylic acids, two primary SPE strategies are effective:

  • Reversed-Phase (RP) SPE: This method relies on hydrophobic interactions.[11]

  • Anion-Exchange (AX) SPE: This method is based on electrostatic interactions between the negatively charged analyte and a positively charged sorbent.[11]

  • Mixed-Mode SPE: This combines both reversed-phase and ion-exchange mechanisms and often provides the cleanest extracts.[9][12]

Protocol: Mixed-Mode Anion Exchange SPE for Pyrazine Carboxylic Acids

This protocol is a robust starting point for extracting pyrazine carboxylic acids from biological fluids.

  • Sample Pre-treatment:

    • Dilute the plasma or urine sample with an aqueous buffer like ammonium acetate (e.g., 50 mM, pH 6-7). This ensures the carboxylic acid group is deprotonated (negatively charged).[11][13]

  • Sorbent Conditioning:

    • Condition a mixed-mode anion exchange SPE cartridge sequentially with 1-2 mL of methanol followed by 1-2 mL of the ammonium acetate buffer. Do not let the sorbent go dry.[11][12]

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned cartridge at a slow, consistent flow rate (e.g., 1 mL/min).[11]

  • Washing:

    • Wash 1 (Polar Interferences): Wash the cartridge with 1-2 mL of the ammonium acetate buffer to remove highly polar matrix components.[12]

    • Wash 2 (Less Polar Interferences): Wash with a weak organic solvent mixture (e.g., 5-10% methanol in water) to remove less polar interferences.[11]

  • Elution:

    • Elute the pyrazine carboxylic acid with a small volume (e.g., 0.5-1 mL) of an acidic organic solvent (e.g., 2-5% formic acid in methanol or acetonitrile). The acid neutralizes the analyte, disrupting the ionic interaction with the sorbent.[12]

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.[12]

2. Liquid-Liquid Extraction (LLE):

LLE can be an effective and inexpensive alternative to SPE. The key is to control the pH to ensure the pyrazine carboxylic acid is in its neutral, more organic-soluble form.

Protocol: pH-Controlled Liquid-Liquid Extraction

  • Sample Acidification: Acidify the aqueous sample (e.g., plasma, urine) to a pH approximately 2 units below the pKa of the pyrazine carboxylic acid. This protonates the carboxylic acid group, making it neutral and more hydrophobic.

  • Solvent Extraction: Add an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether). Vortex thoroughly to extract the neutral analyte into the organic phase.

  • Phase Separation: Centrifuge to separate the aqueous and organic layers.

  • Collection and Evaporation: Carefully collect the organic layer and evaporate it to dryness.

  • Reconstitution: Reconstitute the residue in the mobile phase for analysis.

SPE_Workflow cluster_prep Sample Preparation cluster_spe SPE Cartridge cluster_post Post-Extraction Sample Plasma/Urine Sample Pretreat Dilute & Adjust pH (pH 6-7) Sample->Pretreat Load Load Sample Pretreat->Load Condition Condition (MeOH, Buffer) Condition->Load Wash1 Wash 1 (Aqueous Buffer) Load->Wash1 Wash2 Wash 2 (Weak Organic) Wash1->Wash2 Waste1 Wash1->Waste1 Polar Waste Elute Elute (Acidified Organic) Wash2->Elute Waste2 Wash2->Waste2 Non-Polar Waste Evap Evaporate Elute->Evap Recon Reconstitute Evap->Recon LCMS LC-MS Analysis Recon->LCMS

Liquid Chromatography (LC) Optimization

Chromatographic separation is your next line of defense. The goal is to separate the analyte of interest from co-eluting matrix components.[1][2]

Q: Even with SPE, I see a dip in my signal at the beginning of my reversed-phase gradient. How can I improve my chromatography for these polar pyrazine carboxylic acids?

A: This is a common issue. Early-eluting peaks on a reversed-phase column often co-elute with unretained matrix components (the "solvent front"), leading to significant ion suppression.[1] Pyrazine carboxylic acids are quite polar and may have poor retention on traditional C18 columns.

Strategies for Chromatographic Improvement:

  • Modify the Mobile Phase:

    • Choice of Acid: For negative ion mode ESI, which is typical for carboxylic acids, the choice of mobile phase additive is crucial. While formic acid is a common choice, some studies have shown that weak acids like acetic acid can actually enhance the signal for certain acidic compounds in negative mode.[14][15] Avoid trifluoroacetic acid (TFA) as it is a strong ion-pairing agent and a potent ion suppressor.[16][17]

    • Buffer Concentration: Keep the concentration of any buffer salts (e.g., ammonium acetate) as low as possible (typically 1-5 mM) to minimize their contribution to ion suppression.[18]

  • Change the Stationary Phase (Column Chemistry):

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative to reversed-phase chromatography for highly polar compounds.[19][20][21] In HILIC, a polar stationary phase is used with a mobile phase high in organic content. Water is the strong, eluting solvent. This provides good retention for polar analytes like pyrazine carboxylic acids, moving them away from the unretained matrix components that cause suppression in reversed-phase.[19][22]

Table 1: Comparison of Chromatographic Strategies

StrategyPrinciplePros for Pyrazine Carboxylic AcidsCons
Reversed-Phase (C18) Hydrophobic interactions.Widely available and understood.Poor retention for polar analytes; co-elution with early matrix components is common.
HILIC Partitioning into a water-enriched layer on a polar stationary phase.[21]Excellent retention for polar compounds; separates analyte from early-eluting matrix components.[19]Can be more complex to develop methods; requires careful equilibration.

HILIC_vs_RP cluster_RP Reversed-Phase Chromatography cluster_HILIC HILIC RP {Reversed-Phase (RP)|{ Matrix (Polar)| Analyte (Polar)}} HILIC {Hydrophilic Interaction (HILIC)|{ Matrix (Polar)| Analyte (Polar)}} RP_Elution Elution Order (Time ->) RP_Matrix Matrix HILIC_Elution Elution Order (Time ->) HILIC_Matrix Matrix RP_Analyte Analyte RP_Suppression Ion Suppression Zone RP_Matrix->RP_Suppression RP_Analyte->RP_Suppression HILIC_Analyte Analyte

Mass Spectrometry (MS) Source Optimization

While less effective than sample prep and chromatography, optimizing the ESI source parameters can sometimes provide a modest reduction in ion suppression.[23]

Q: Are there any instrument settings I can change to minimize ion suppression?

A: Yes, optimizing the physical and electrical parameters of the ESI source can influence the ionization process and potentially reduce the impact of matrix components.

Key ESI Source Parameters to Optimize:

  • Nebulizing and Drying Gas: Increasing the flow rate and temperature of the nebulizing and drying gases (typically nitrogen) can promote more efficient desolvation of the ESI droplets.[24] This can sometimes help by reducing the formation of large clusters that trap the analyte and by ensuring more complete solvent evaporation, which is crucial for releasing gas-phase ions.[1]

  • Capillary Voltage: The optimal capillary voltage is analyte-dependent. While a higher voltage generally increases signal, an excessively high voltage can lead to instability and in-source fragmentation.[25] It's essential to tune this parameter specifically for your pyrazine carboxylic acid to find the best signal-to-noise ratio.

  • Source Geometry: If your instrument allows, adjusting the position of the ESI probe relative to the MS inlet can sometimes help. Moving the probe slightly off-axis may reduce the amount of non-volatile matrix components entering the mass spectrometer.

Table 2: ESI Source Parameter Optimization Guide

ParameterEffect on Ion SuppressionRecommended Action
Drying Gas Temperature Higher temperature aids desolvation, potentially reducing analyte co-precipitation with matrix.[1]Increase incrementally (e.g., 250-400 °C), monitoring for analyte degradation.
Drying Gas Flow Higher flow enhances solvent evaporation.Optimize for best signal-to-noise; excessive flow can sometimes decrease signal.
Nebulizer Pressure Affects droplet size; smaller droplets can be more resistant to matrix effects.[1]Optimize based on LC flow rate as per manufacturer's guidelines.[18]
Capillary Voltage Affects the efficiency of the electrospray process.Tune for optimal analyte signal; avoid settings that cause electrical discharge (arcing).
Alternative Approaches

Q: I've tried everything and still face significant suppression. What other options do I have?

A: If ion suppression remains a significant challenge, consider these alternative strategies:

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for quantitative bioanalysis. A SIL-IS is chemically identical to the analyte but has a different mass (due to the incorporation of isotopes like ¹³C, ¹⁵N, or ²H). It will co-elute with the analyte and experience the same degree of ion suppression. By calculating the ratio of the analyte to the SIL-IS, the variability caused by ion suppression can be effectively compensated for.[2][8][16]

  • Sample Dilution: A simple but effective strategy is to dilute the sample extract.[1][7] This reduces the concentration of both the analyte and the interfering matrix components. While this leads to a decrease in the analyte signal, the reduction in ion suppression can sometimes result in an overall improvement in the signal-to-noise ratio. This approach is only viable if the method has sufficient sensitivity.[7]

  • Alternative Ionization Techniques: If ESI proves too problematic, consider alternative ionization sources if available.

    • Atmospheric Pressure Chemical Ionization (APCI): APCI is a gas-phase ionization technique that is often less susceptible to matrix effects from non-volatile salts compared to ESI.[26][27] It is suitable for moderately polar compounds.

    • Atmospheric Pressure Photoionization (APPI): APPI uses photons to ionize analytes and can be particularly useful for less polar compounds. It is also known to be less prone to matrix effects than ESI.[26][28]

References

  • Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International.
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. OMICS International.
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International.
  • What does the term matrix effect refer to in bioanalytical (biochemical analysis) validation? Bioanalytical Systems, Inc.
  • Ion suppression (mass spectrometry). Wikipedia.
  • The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass Laboratories Inc.
  • 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions.
  • Alternative Ionization Techniques. Waters.
  • Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. LinkedIn.
  • Development of a generic method to the solid-phase extraction of acidic compounds from complex matrices. PubMed.
  • Matrix Effects: The Achilles Heel of Quantitative High-Performance Liquid Chromatography-Electrospray-Tandem Mass Spectrometry. ResearchGate.
  • Development of a Generic Method to the Solid-Phase Extraction of Acidic Compounds from Complex Matrices. academic.oup.com.
  • Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. ResearchGate.
  • Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. Biotech Spain.
  • Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. ACS Publications.
  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC - NIH.
  • Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH.
  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC - NIH.
  • Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online.
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC International.
  • Ion Suppression and ESI | Mass Spectrometry Facility. University of Waterloo.
  • Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). LCGC International.
  • A Convenient Alternative to MALDI and ESI. Spectroscopy Online.
  • Extraction of Acidic Drugs from Plasma with Polymeric SPE. Agilent.
  • Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. NIH.
  • Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. MetwareBio.
  • Hydrophilic Interaction (HILIC) Columns. Biocompare.
  • Optimizing the Agilent Multimode Source. Agilent.
  • Strategies for avoiding saturation effects in ESI-MS. UVIC.
  • Hydrophilic interaction chromatography. Wikipedia.
  • (PDF) Ionization Techniques for Mass Spectral Analysis. ResearchGate.
  • Optimization of the electrospray ionization source with the use of the design of experiments approach for the LC-MS-MS determination of selected metabolites in human urine. ResearchGate.
  • improving-negative-liquid-chromatography-electrospray-ionization-mass-spectrometry-lipidomic-analysis-of-human-plasma-using-acetic-acid-as-a-mobile-phase-additive. Ask this paper | Bohrium.
  • Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. ACS Publications.
  • [Readers Insight] Why is Formic Acid Added to the Mobile Phase in Mass Spectrometry? LinkedIn.
  • The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry. PubMed.
  • BIOCLASS Mobile Phase Additive Selection for LC-MS. HALO Columns.
  • Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. ResearchGate.

Sources

Validation & Comparative

A Comparative Analysis of Methoxypyrazine Content in Different Grape Varieties: A Guide for Viticulture and Enology Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methoxypyrazines (MPs) are a critical class of nitrogen-containing aromatic compounds that define the sensory profile of many internationally recognized grape varieties.[1][2] Responsible for the characteristic "green" or "herbaceous" notes, such as bell pepper, asparagus, and pea, their concentration in grapes and the resulting wine is a delicate balance.[3] While they can contribute to the varietal typicity of wines like Sauvignon Blanc, excessive levels, particularly in red varieties such as Cabernet Sauvignon, are often considered detrimental to quality, masking desirable fruit aromas.[3][4] This guide provides a comprehensive comparative analysis of methoxypyrazine content across different grape varieties, details the gold-standard analytical methodologies for their quantification, and explores the significant viticultural factors that govern their accumulation and degradation.

Introduction to Methoxypyrazines in Grapes

Methoxypyrazines are potent aroma compounds with exceptionally low sensory detection thresholds, often in the range of 1-16 nanograms per liter (ng/L) in wine.[5][6] Their presence is a defining characteristic of several Vitis vinifera cultivars, most notably those originating from Bordeaux.[3] The most significant and extensively studied MPs in the context of wine include:

  • 3-isobutyl-2-methoxypyrazine (IBMP): The most abundant MP, imparting a distinct green bell pepper aroma.[3]

  • 3-isopropyl-2-methoxypyrazine (IPMP): Associated with aromas of peas, asparagus, and earthy notes.[3]

  • 3-sec-butyl-2-methoxypyrazine (SBMP): Another contributor to the vegetative aroma profile.[1][2]

The biosynthesis of these compounds occurs in the grape berries before veraison (the onset of ripening), and their final concentration at harvest is a result of a complex interplay between the grape variety's genetic predisposition and a host of environmental and viticultural factors.[3][6] Understanding and managing these factors is paramount for growers and winemakers aiming to achieve a desired aromatic profile.

Analytical Methodologies for Quantification

Accurate quantification of methoxypyrazines is challenging due to their presence at trace levels (ng/L) within a complex wine or grape matrix.[7] The industry-standard methodology relies on Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a pre-concentration extraction technique.[1][8]

Core Principles of Analysis

The causality behind the chosen analytical workflow is rooted in the need for extreme sensitivity and selectivity.

  • Extraction & Concentration: The volatile nature of MPs makes them suitable for headspace analysis. Headspace Solid Phase Microextraction (HS-SPME) is a preferred technique.[9][10] A fiber coated with a specific polymer is exposed to the headspace above the sample (grape homogenate or wine), where volatile compounds like MPs adsorb onto the fiber. This step isolates and concentrates the analytes from the complex matrix.

  • Separation & Detection: The fiber is then introduced into the hot inlet of a gas chromatograph. The MPs are desorbed and travel through a long, thin capillary column. The column separates the different compounds based on their boiling points and chemical properties.

  • Identification & Quantification: As each compound exits the column, it enters a mass spectrometer, which bombards it with electrons, causing it to fragment in a predictable pattern. This fragmentation pattern, or mass spectrum, serves as a unique chemical fingerprint, allowing for unambiguous identification. By including a known amount of a deuterated (heavy) version of the MP as an internal standard, precise quantification is achieved. For even greater resolution of interfering compounds, two-dimensional gas chromatography (GCxGC) may be employed.[9][10]

Detailed Experimental Protocol: HS-SPME-GC-MS
  • Sample Preparation:

    • For Grapes: A precise weight of whole berries (e.g., 50g) is frozen in liquid nitrogen and homogenized into a fine powder using a bead-milling apparatus.[9]

    • A known quantity of the homogenate is placed into a headspace vial with a salt solution (to increase volatility) and the deuterated internal standard.

  • Extraction (HS-SPME):

    • The vial is incubated at a controlled temperature (e.g., 80°C) to allow MPs to move into the headspace.[9]

    • The SPME fiber is exposed to the headspace for a defined period (e.g., 30-60 minutes) to adsorb the analytes.

  • Analysis (GC-MS):

    • The SPME fiber is injected into the GC inlet for thermal desorption.

    • The separated compounds are detected by the Mass Spectrometer, operating in Selected Ion Monitoring (SIM) mode to maximize sensitivity for the target MP ions.

  • Data Processing: The concentration of each MP is calculated by comparing the peak area of the analyte to the peak area of the internal standard.

Workflow Visualization

G cluster_prep Sample Preparation cluster_analysis Analysis Grape Grape Berries Homogenize Homogenization (Bead Mill) Grape->Homogenize Vial Headspace Vial with Internal Standard Homogenize->Vial SPME HS-SPME Extraction Vial->SPME GCMS GC-MS Analysis SPME->GCMS Data Data Quantification GCMS->Data

Caption: Experimental workflow for methoxypyrazine analysis.

Comparative Methoxypyrazine Content in Grape Varieties

Grape cultivars exhibit significant genetic variation in their capacity to produce methoxypyrazines. The Bordeaux varieties are particularly known for their MP content.[3] Below is a summary of typical IBMP concentrations found in key grape varieties at harvest.

Grape VarietyPredominant MPTypical Concentration Range in Grapes (ng/kg or pg/g)Sensory Impact
Cabernet Sauvignon IBMP5 - 35Bell pepper, herbaceous. Considered negative at high levels.[4][5]
Sauvignon Blanc IBMP10 - 40Grassy, gooseberry. Considered a key part of varietal character.[1][3]
Merlot IBMP2 - 20Vegetal, herbaceous. Levels are generally lower than Cabernet Sauvignon.[4][5]
Cabernet Franc IBMP10 - 30Leafy, bell pepper. Often a significant contributor in blends.
Carmenere IBMP15 - 50+Intense green bell pepper, herbaceous. A defining, yet challenging, characteristic.
Marselan IBMP5 - 25Can show significant IBMP content.[11]
Pinot Noir IPMP, IBMPGenerally very low to non-detectableNot typically associated with "green" aromas.[4]

Note: These values are indicative and can vary dramatically based on the factors discussed in the next section. IBMP is often the most abundant and is reported here as pg/g, which is equivalent to ng/kg.[9]

Studies have shown that varieties like Cabernet Sauvignon, Marselan, Merlot, and Malbec tend to have relatively higher IBMP content.[5][11] In contrast, varieties like Pinot Noir generally have much lower levels.[4]

Viticultural & Environmental Factors Influencing Methoxypyrazine Levels

The final concentration of MPs in harvested grapes is not solely determined by genetics; it is profoundly influenced by vineyard management and environmental conditions.[12] MP accumulation begins at berry set and ceases around veraison, after which the concentration primarily declines through degradation.

Key influencing factors include:

  • Sunlight Exposure: This is arguably the most critical factor. Increased sunlight exposure on the fruit zone, especially pre-veraison, significantly reduces MP accumulation.[13] Light is believed to both down-regulate the genes responsible for MP biosynthesis and potentially contribute to photodegradation.[3][13] Practices like leaf removal are a direct and effective tool for lowering MP levels.

  • Temperature: Cooler ripening conditions are strongly associated with higher final MP concentrations.[4][12] Warmer temperatures can accelerate the degradation of MPs during the ripening period.

  • Vine Vigor & Water Status: Excessive vine vigor, often resulting from high water and nitrogen availability, leads to dense canopies.[3] This increased shading of the fruit clusters promotes higher MP levels.

  • Grape Maturity: MP concentrations naturally decline as grapes ripen and mature.[4] Therefore, harvesting at a lower level of ripeness will almost invariably result in higher MP content and more pronounced green aromas in the wine.[4]

G Sunlight Sunlight Exposure MP_Level Final Methoxypyrazine Concentration Sunlight->MP_Level - (Reduces) Temp Temperature Temp->MP_Level - (Reduces at high temp) Vigor Vine Vigor (Water/Nitrogen) Vigor->MP_Level + (Increases via shading) Maturity Grape Maturity Maturity->MP_Level - (Reduces with time)

Caption: Factors influencing final methoxypyrazine levels in grapes.

Conclusion

The methoxypyrazine content of grapes is a multifaceted trait governed by cultivar genetics and modulated by environmental and viticultural practices. Varieties such as Cabernet Sauvignon, Sauvignon Blanc, and Carmenere are genetically predisposed to higher levels, while others like Pinot Noir are not. For winemakers and viticulturists, managing the "green" character of wine is a proactive endeavor that begins in the vineyard. Through diligent canopy management to optimize fruit sun exposure, control of vine vigor, and careful determination of harvest timing, the final MP concentration can be guided to meet the desired stylistic and quality goals for the finished wine. The precise analytical techniques, centered around GC-MS, provide the essential quantitative data needed to validate these viticultural strategies and ensure final product quality.

References

  • Scheiner, J.J., Sacks, G.L., & Vanden Heuvel, J.E. (2009). How Viticultural Factors Affect Methoxypyrazines. Wine Business Monthly. [Link]
  • Sidhu, D., Lund, J., Kotseridis, Y., & Saucier, C. (2015). Methoxypyrazine analysis and influence of viticultural and enological procedures on their levels in grapes, musts, and wines. Critical Reviews in Food Science and Nutrition. [Link]
  • Sala, C., Busto, O., Guasch, J., & Zamora, F. (2004). Determination of 3-alkyl-2-methoxypyrazines in grapes, musts and wines: a review. Analytica Chimica Acta. [Link]
  • Zhang, Y., Xiang, L., Guo, X., & Wang, Z. (2022). Comparison of Methoxypyrazine Content and Expression Pattern of O-Methyltransferase Genes in Grape Berries and Wines from Six Cultivars (Vitis vinifera L.) in the Eastern Foothill of the Helan Mountain. Plants (Basel). [Link]
  • Gravity Wine House. (2019). The “mean greenies”: Methoxypyrazines in wine. Gravity Wine House Blog. [Link]
  • Sidhu, D., Lund, J., Kotseridis, Y., & Saucier, C. (2015). Methoxypyrazine Analysis and Influence of Viticultural and Enological Procedures on their Levels in Grapes, Musts and Wines.
  • Marais, J. (1998). Factors affecting the presence of 3-alkyl-2-methoxypyrazines in grapes and wines. A review. South African Journal of Enology and Viticulture. [Link]
  • Sidhu, D., Lund, J., Kotseridis, Y., & Saucier, C. (2015). Methoxypyrazine Analysis and Influence of Viticultural and Enological Procedures on their Levels in Grapes, Musts, and Wines. Semantic Scholar. [Link]
  • Botezatu, A., Kotseridis, Y., Inglis, D., & Pickering, G.J. (2013). A survey of methoxypyrazines in wine. CSU Research Output. [Link]
  • Zhang, Y., Xiang, L., Guo, X., & Wang, Z. (2022). Comparison of Methoxypyrazine Content and Expression Pattern of O-Methyltransferase Genes in Grape Berries and Wines from Six Cultivars (Vitis vinifera L.) in the Eastern Foothill of the Helan Mountain.
  • Lacey, M.J., Allen, M.S., Harris, R.L.N., & Brown, W.V. (1991). Methoxypyrazines of Grapes and Wines.
  • Lei, Y., Zhang, Z., & Jiang, M. (2018). Methoxypyrazines biosynthesis and metabolism in grape: A review.
  • Allen, M.S., & Lacey, M.J. (1993). Methoxypyrazine grape flavour: Influence of climate, cultivar and viticulture.
  • Ryona, I., Pan, B.S., Intrigliolo, D.S., Lakso, A.N., & Sacks, G.L. (2009). Rapid Measurement of 3-Alkyl-2-methoxypyrazine Content of Winegrapes To Predict Levels in Resultant Wines. Journal of Agricultural and Food Chemistry. [Link]
  • Sidhu, D., Lund, J., Kotseridis, Y., & Saucier, C. (2015). Methoxypyrazine Analysis and Influence of Viticultural and Enological Procedures on their Levels in Grapes, Musts, and Wines. Taylor & Francis Online. [Link]
  • Lei, Y., Zhang, Z., & Jiang, M. (2018). Methoxypyrazines biosynthesis and metabolism in grape: A review. Food Chemistry. [Link]
  • Jiang, M., Zhang, Z., & Lei, Y. (2020). Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine: Olfactory Properties, Metabolism, Biochemical Regulation, and the HP–MP Cycle. Molecules. [Link]
  • Zhang, Y., Xiang, L., Guo, X., & Wang, Z. (2022). Comparison of Methoxypyrazine Content and Expression Pattern of O-Methyltransferase Genes in Grape Berries and Wines from Six Cultivars (Vitis vinifera L.) in the Eastern Foothill of the Helan Mountain. PubMed. [Link]
  • Ageeva, N., Guguchkina, T., & Kistina, V. (2024). Determination of methoxypyrazines in dry wines. BIO Web of Conferences. [Link]

Sources

A Comparative Sensory and Structural Analysis of 5-Methoxypyrazine-2-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Flavor Scientists

In the intricate world of flavor and aroma chemistry, pyrazines represent a class of heterocyclic compounds renowned for their potent and diverse sensory profiles. These molecules are pivotal in defining the characteristic notes of a vast array of food products, from the roasted and nutty aromas of coffee and cocoa to the fresh, vegetative scents of bell peppers and green peas. Among these, 5-Methoxypyrazine-2-carboxylic acid stands out for its contribution to earthy and green sensory experiences. This guide provides an in-depth comparative analysis of the sensory profile of this compound and its structurally related analogs.

This document is designed for researchers, scientists, and drug development professionals, offering a blend of technical data, field-proven insights, and detailed experimental protocols. By exploring the structure-activity relationships within this family of pyrazines, we aim to elucidate the subtle molecular modifications that govern their profound impact on flavor and aroma perception.

Introduction to this compound and its Analogs

This compound is a key aroma compound noted for its distinct earthy and green notes, reminiscent of bell peppers and other vegetables. Its unique sensory profile makes it a valuable component in the food and beverage industry for enhancing flavor profiles, particularly in savory applications and wines. The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, forms the core of this family of compounds. The sensory characteristics of pyrazines are profoundly influenced by the nature and position of the substituents on this ring.

This guide will compare this compound with a selection of its analogs, chosen for their structural relevance and distinct sensory properties. These include:

  • 2-Methoxy-3-methylpyrazine: Known for its nutty and roasted characteristics.

  • 2-Ethyl-3-methoxypyrazine: Contributes earthy and potato-like notes.

  • 2,5-Dimethylpyrazine: Associated with chocolate, roasted nut, and earthy aromas.

  • 2-Acetylpyrazine: Imparts desirable roasted, nutty, and popcorn-like aromas.

By examining these analogs, we can gain a deeper understanding of how modifications such as the addition or alteration of alkyl groups and the presence of a carboxylic acid versus an acetyl group influence the resulting sensory perception.

Chemical Structures

The chemical structure of a pyrazine derivative is the primary determinant of its interaction with olfactory receptors and, consequently, its perceived aroma. Below are the structures of this compound and the selected analogs.

Figure 1: Chemical Structures of this compound and Its Analogs

G cluster_0 This compound cluster_1 2-Methoxy-3-methylpyrazine cluster_2 2-Ethyl-3-methoxypyrazine cluster_3 2,5-Dimethylpyrazine cluster_4 2-Acetylpyrazine A A B B C C D D E E

Caption: Chemical structures of the pyrazine compounds under comparison.

Comparative Sensory Profile

The sensory profile of a compound is defined by its odor descriptors and its odor threshold, which is the lowest concentration detectable by the human nose. The following table summarizes the sensory characteristics of this compound and its analogs. It is important to note that a specific, publicly available odor threshold for this compound in water could not be determined from the searched literature.

CompoundOdor DescriptorsOdor Threshold in Water (ppb)References
This compound Earthy, green, bell pepper, herbaceousNot available[1]
2-Methoxy-3-methylpyrazine Nutty, roasted, hazelnut, almond, peanut, earthy3[2][3]
2-Ethyl-3-methoxypyrazine Earthy, potato, green pepper, clayNot specified in ppb, but described as very strong[4][5]
2,5-Dimethylpyrazine Chocolate, roasted nuts, earthy, potato800 - 1,000[2][6][7]
2-Acetylpyrazine Roasted, nutty, popcorn, bready, corn chip62[2][8]

Structure-Activity Relationship: A Causal Analysis

The differences in the sensory profiles of these pyrazines can be attributed to specific structural variations. The interaction between a flavor molecule and its corresponding olfactory receptor is a highly specific event, and minor changes in molecular structure can lead to significant shifts in perceived aroma.

Caption: Key structural differences and their impact on the sensory profiles of the pyrazine analogs.

The presence of the methoxy group in this compound, 2-Methoxy-3-methylpyrazine, and 2-Ethyl-3-methoxypyrazine is a significant contributor to their generally lower odor thresholds compared to analogs with only alkyl substituents, such as 2,5-Dimethylpyrazine. Alkoxypyrazines are known to be exceptionally potent aroma compounds. The carboxylic acid functional group in this compound likely enhances its polarity and hydrogen-bonding capabilities, which may influence its interaction with olfactory receptors, leading to its characteristic green and earthy profile.

In contrast, the replacement of the carboxylic acid with a methyl group in 2-Methoxy-3-methylpyrazine shifts the sensory profile towards nutty and roasted notes. Further extending the alkyl chain from a methyl to an ethyl group, as in 2-Ethyl-3-methoxypyrazine, retains the earthy character but introduces a distinct potato-like note. The absence of the methoxy group in 2,5-Dimethylpyrazine results in a higher odor threshold and a profile dominated by chocolate and roasted nut aromas. The presence of an acetyl group in 2-Acetylpyrazine leads to a very different sensory experience, with characteristic popcorn and bready notes, demonstrating the significant impact of this functional group on the perceived aroma.

Experimental Protocols for Sensory Profile Comparison

To objectively compare the sensory profiles of these pyrazine analogs, a combination of instrumental and sensory evaluation techniques is recommended. The following are detailed, step-by-step methodologies for Gas Chromatography-Olfactometry (GC-O) and Quantitative Descriptive Analysis (QDA).

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[9][10] This allows for the identification of odor-active compounds in a sample.

Objective: To identify and characterize the aroma-active compounds in a solution of each pyrazine analog.

Materials:

  • Gas chromatograph equipped with a flame ionization detector (FID) and an olfactory detection port (ODP).

  • Appropriate GC column (e.g., DB-5 or equivalent).

  • High-purity pyrazine samples.

  • Odor-free water and ethanol.

  • Trained sensory panelists (minimum of 3).

Procedure:

  • Sample Preparation: Prepare stock solutions of each pyrazine analog in ethanol at a concentration of 1000 ppm. Create a working solution by diluting the stock solution in odor-free water to a concentration slightly above the expected odor threshold.

  • GC-O Analysis: Inject a small volume (e.g., 1 µL) of the working solution into the GC. The column effluent is split between the FID and the ODP.

  • Olfactory Detection: A trained panelist sniffs the effluent from the ODP and records the retention time, duration, and sensory descriptors of any detected odors.

  • Data Analysis: The responses from all panelists are compiled to create an aromagram, which is a plot of odor intensity or detection frequency versus retention time. This allows for the identification of the retention times corresponding to the aroma of each pyrazine.

G cluster_0 Sample Preparation cluster_1 GC-O Analysis cluster_2 Olfactory Detection cluster_3 Data Analysis a Prepare Stock Solutions b Create Working Solutions a->b c Inject Sample into GC b->c d Split Effluent to FID and ODP c->d e Panelist Sniffs ODP d->e f Record Retention Time, Duration, and Descriptors e->f g Compile Panelist Responses f->g h Create Aromagram g->h

Caption: Experimental workflow for Gas Chromatography-Olfactometry (GC-O).

Quantitative Descriptive Analysis (QDA)

QDA is a sensory evaluation method used to identify, describe, and quantify the sensory attributes of a product by a trained panel.

Objective: To develop a comprehensive sensory profile for each pyrazine analog and to quantify the intensity of each sensory attribute.

Materials:

  • High-purity pyrazine samples.

  • Odor-free water.

  • Glass sniffing jars with Teflon-lined caps.

  • Trained sensory panel (8-12 members).

  • Sensory evaluation software for data collection.

Procedure:

  • Panelist Training: Train a panel of 8-12 individuals to recognize and identify the key aroma attributes of the pyrazine analogs. Develop a consensus vocabulary for the sensory descriptors.

  • Sample Preparation: Prepare aqueous solutions of each pyrazine analog at concentrations that are clearly perceivable but not overwhelming. The samples should be presented in identical, coded sniffing jars.

  • Sensory Evaluation: Panelists evaluate the samples in a controlled environment. They rate the intensity of each sensory attribute on a continuous line scale (e.g., a 15-cm line scale anchored with "low" and "high").

  • Data Analysis: The data from the panelists is collected and analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in the sensory attributes between the compounds. The results are often visualized using a spider plot to provide a graphical representation of the sensory profiles.

Conclusion

The sensory profiles of this compound and its analogs are a clear demonstration of the profound impact of subtle molecular modifications on aroma perception. The presence and nature of substituents on the pyrazine ring dictate not only the qualitative sensory descriptors but also the quantitative odor thresholds. This compound's characteristic earthy and green profile provides a valuable starting point for understanding how the introduction of different functional groups, such as methyl, ethyl, and acetyl groups, can modulate the aroma towards nutty, roasted, and popcorn-like notes.

The experimental protocols outlined in this guide provide a robust framework for the objective comparison of these and other flavor compounds. By employing techniques such as Gas Chromatography-Olfactometry and Quantitative Descriptive Analysis, researchers can gain a deeper understanding of the structure-activity relationships that govern the world of flavor and aroma. This knowledge is not only of academic interest but also has significant practical implications for the food, beverage, and fragrance industries in the development of novel and appealing products.

References

  • Leffingwell & Associates. (n.d.). Pyrazines.
  • BenchChem. (2025, December).
  • PerfumersWorld. (n.d.). 2-Acetyl Pyrazine.
  • Marais, J., Hunter, J. J., & Haasbroek, P. D. (1999). Sensory Impact of 2-Methoxy-3-Isobutylpyrazine and 4-Mercapto-4- Methylpentan-2-One Added to a Neutral Sauvignon blanc Wine. South African Journal of Enology and Viticulture, 20(2).
  • Pickering, G. J., Lin, J., Reynolds, A., Soleas, G., & Riesen, R. (2008). The effect of wine style, evaluation method, and panel familiarity on the detection thresholds for 2-isopropyl-3-methoxypyrazine in wine. Journal of food science, 73(6), S262-S266.
  • Shibamoto, T. (1986). Odor Threshold of Some Pyrazines. In Biogeneration of aromas (pp. 240-248). American Chemical Society.
  • Perfumer & Flavorist. (2019, December 9). Flavor Bites: 2-Methoxy-3-methylpyrazine.
  • GenTech Scientific. (2021, January 27). Gas Chromatography Olfactometry in Food Flavor Analysis.
  • de la Fuente, J., & Campo, E. (2020). Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma. Molecules, 25(24), 6003.
  • Brewers Association. (n.d.). Craft Brewers Guide to Building a Sensory Panel.
  • Australian Wine Research Institute. (n.d.). A procedure for sensory evaluation of wine attributes.
  • Brattoli, M., De Gennaro, G., De Pinto, V., Loiotile, A. D., Lovascio, S., & Penza, M. (2013). Gas chromatography analysis with olfactometric detection (GC-O) as a useful methodology for chemical characterization of odorous compounds. Sensors, 13(12), 16759-16800.
  • The Good Scents Company. (n.d.). 2-ethyl-3-methoxypyrazine.
  • Christodoulaki, E. (n.d.).
  • Pelosi, P., Baldaccini, N. E., & Pisanelli, A. M. (1982). Identification of a specific olfactory receptor for 2-isobutyl-3-methoxypyrazine. The Biochemical journal, 201(1), 245–248.
  • Botezatu, A., & Pickering, G. J. (2016). Chemical and Sensory Evaluation of Silicone and Polylactic Acid-Based Remedial Treatments for Elevated Methoxypyrazine Levels in Wine. Molecules, 21(9), 1195.
  • Klos, M., & Schieberle, P. (2025, August 9). A Method for GC–Olfactometry Panel Training.
  • EFSA FEEDAP Panel (EFSA Panel on Additives and Products or Substances used in Animal Feed). (2016). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal, 14(1), 4353.
  • Sala, C., Busto, O., Guasch, J., & Zamora, F. (2004). Odor descriptors and olfactory threshold in water (ng/L) of the main alkylmethoxypyrazines (MP) according to SALA et al. (2004). Journal of Agricultural and Food Chemistry, 52(12), 3478-3483.
  • AIDIC. (n.d.). Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active.
  • Inchem.org. (n.d.). PYRAZINE DERIVATIVES (JECFA Food Additives Series 48).
  • Wikipedia. (n.d.). Fragrance compound.
  • Bokowa, A. (2010). Odour Detection Threshold Values for Fifty-Two Selected Pure Compounds. Chemical Engineering Transactions, 23, 13-18.
  • Food Safety Institute. (2025, August 11). Descriptive Tests in Sensory Evaluation: Detailed Sensory Profiling.
  • Ong, P. S., & Ooi, C. W. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Malaysian Journal of Analytical Sciences, 21(1), 59-73.
  • Ihsanawati, & Alni, A. (2020). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 8(4), 8-4.
  • Cometto-Muñiz, J. E., & Cain, W. S. (1992). Thresholds for odor and nasal pungency. Physiology & behavior, 52(4), 719–725.
  • Quantitative Descriptive Analysis. (n.d.). In Scribd.

Sources

A Comparative Guide to the Plant Growth Regulating Activity of 5-Methoxypyrazine-2-carboxylic Acid and Other Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds naturally present in many plants, contributing significantly to their aroma and flavor profiles.[1][2] Beyond their sensory characteristics, these compounds play a vital role in plant defense mechanisms, acting as deterrents to herbivores and possessing antimicrobial properties.[1] Recently, the agricultural chemistry sector has shown increasing interest in pyrazine derivatives for their potential as plant growth regulators (PGRs), pesticides, and herbicides.[1][3][4]

This guide provides an in-depth technical comparison of the plant growth regulating activity of a specific derivative, 5-Methoxypyrazine-2-carboxylic acid, against other notable pyrazine compounds. We will delve into supporting experimental data, outline key methodologies, and explore the underlying structure-activity relationships that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the potential of pyrazines in sustainable agriculture and crop management.

Profile of this compound as a Plant Growth Regulator

This compound is a versatile pyrazine derivative recognized for its potential applications in agricultural chemistry.[5] While extensively used in the food and beverage industry for its distinct earthy and green aroma notes, its role as a natural plant growth regulator is an area of active research.[5]

Key Reported Activities:

  • Promotion of Crop Yield: Studies suggest its application can lead to better crop yields.[5]

  • Enhanced Plant Resistance: It has been shown to improve plant resilience against pests and diseases, contributing to more sustainable agricultural practices.[5]

The precise mechanism by which this compound exerts its effects is not yet fully elucidated. However, like other PGRs, it likely influences endogenous plant hormone signaling pathways, affecting processes such as cell division, nutrient mobilization, and stress responses.[6][7]

Comparative Analysis: Other Pyrazine Derivatives in Plant Growth Regulation

The broader family of pyrazine derivatives exhibits a wide spectrum of biological activities relevant to plant science. A comparison with these compounds provides a clearer context for the specific actions of this compound.

Pyrazine Carboxamides: Elicitors of Secondary Metabolites

Certain synthetic pyrazine carboxamides, such as N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide, have demonstrated significant activity as elicitors.[8] Elicitors are compounds that trigger defense responses in plants, often leading to the increased production of secondary metabolites like flavonolignans and flavonoids.[8] This induced defense response is a form of growth regulation, redirecting the plant's metabolic resources towards producing protective compounds. While not a direct growth promoter, this elicitor activity enhances the plant's overall health and resilience, which is a critical aspect of crop management.

Pyrazinamide: Growth Modulation in Aquatic Plants

Research on the effects of pyrazinamide on the short-day plant Lemna paucicostata (duckweed) revealed its ability to influence both growth and floral induction.[9] The study suggested that the effects of pyrazinamide and related pyridine derivatives may be linked to the biosynthesis and metabolism of Nicotinamide adenine dinucleotide (NAD), a crucial coenzyme in cellular metabolism.[9] This indicates that some pyrazines may regulate plant growth by intervening in fundamental metabolic pathways.

Herbicidal Pyrazines

It is important to note that while some pyrazines promote or modulate growth, others act as potent inhibitors. Herbicides like diquat-dibromide, which contains a pyrazine fragment, are non-selective contact herbicides that disrupt photosynthesis.[4] Other quinoxaline herbicides (which also feature a pyrazine ring) are used selectively to control weeds.[4] This dual functionality within the pyrazine family underscores the importance of molecular structure in determining biological effect.

Structure-Activity Relationships (SAR)

The diverse biological activities of pyrazines—from growth promotion to herbicidal action—are dictated by their chemical structure. The nature and position of substituents on the pyrazine ring are critical. For instance, studies on pyridine and pyrazine carboxylic acids suggest that substituents on the third position of the ring with large volume and high electronegativity tend to promote plant growth.[9] Conversely, the specific structures of herbicidal pyrazines are designed to inhibit key plant enzymes or processes.[4] Understanding these structure-activity relationships (SAR) is fundamental for designing novel pyrazine-based PGRs with desired activities and selectivity.[10][11][12]

Data Summary: Comparative Effects of Pyrazine Derivatives

The following table summarizes the observed plant growth regulating effects of various pyrazine derivatives based on available literature.

Compound/Derivative ClassPlant Species/SystemObserved EffectConcentration/DosageReference
This compound General CropsPromotes crop yield, improves resistanceNot specified[5]
N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide Silybum marianum (in vitro)Elicitor of taxifolin productionNot specified[8]
3-(3-((trifluoromethyl)benzyl)amino)pyrazine-2-carboxamide Fagopyrum esculentum (in vitro)Increases rutin production in callus culturesNot specified[8]
Pyrazinamide Lemna paucicostataFloral induction, growth modulation10⁻⁵ M[9]
Cinchomeronic acid (Pyridine derivative) Lemna paucicostataGrowth promotionNot specified[9]
Picolinic acid (Pyridine derivative) Lemna paucicostataStrong growth inhibitorNot specified[9]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies are crucial. Below are representative protocols for assessing the plant growth regulating activities of pyrazine compounds.

Protocol 1: Lemna Growth and Flowering Assay

This protocol is adapted from studies on Lemna paucicostata and is suitable for assessing the effects of pyrazine compounds on the growth and development of aquatic plants.[9]

Objective: To determine the effect of a test compound on the growth (frond multiplication) and floral induction of Lemna paucicostata.

Materials:

  • Aseptic cultures of Lemna paucicostata 151.

  • 1/10 strength M medium containing 1% sucrose.

  • Test compound (e.g., this compound, Pyrazinamide) dissolved in a suitable solvent.

  • Sterile culture flasks or test tubes.

  • Growth chamber with controlled lighting (continuous illumination) and temperature.

  • Microscope for observing fronds and flowers.

Procedure:

  • Medium Preparation: Prepare 1/10 strength M medium with 1% sucrose and adjust the pH. Dispense into culture vessels and autoclave.

  • Compound Addition: Prepare a sterile stock solution of the test compound. Add the compound to the cooled, sterile medium to achieve the desired final concentrations (e.g., a serial dilution from 10⁻³ M to 10⁻⁷ M). Include a solvent-only control.

  • Inoculation: Aseptically transfer a small number of Lemna fronds (e.g., one three-frond colony) into each culture vessel.

  • Incubation: Place the cultures in a growth chamber under continuous illumination at a constant temperature (e.g., 25°C).

  • Data Collection:

    • Growth: Every 2-3 days, count the total number of fronds in each vessel. Calculate the growth rate.

    • Flowering: After a set period (e.g., 7-14 days), examine the colonies under a microscope to determine the percentage of flowering colonies.

  • Analysis: Compare the growth rates and flowering percentages of the treated groups to the control group to determine the effect of the test compound.

Protocol 2: Elicitor Activity Assay in Plant Suspension Culture

This protocol is designed to evaluate the ability of pyrazine derivatives to act as elicitors, stimulating the production of secondary metabolites in plant cell cultures.[8]

Objective: To measure the increase in secondary metabolite production in a plant cell suspension culture after treatment with a test compound.

Materials:

  • Established plant cell suspension culture (e.g., Silybum marianum).

  • Liquid MS medium with appropriate growth regulators (e.g., α-naphthaleneacetic acid).[8]

  • Test compound (e.g., pyrazine carboxamide derivative).

  • Sterile Erlenmeyer flasks.

  • Orbital shaker in a growth chamber.

  • HPLC or spectrophotometer for metabolite quantification.

Procedure:

  • Subculturing: Transfer an aliquot of a 7-day-old suspension culture into fresh liquid MS medium in Erlenmeyer flasks.

  • Elicitor Treatment: After a few days of growth (e.g., day 5), add a sterile solution of the test compound to the cultures at various concentrations. Maintain a control culture with no elicitor.

  • Incubation: Return the flasks to the orbital shaker and incubate for a specific period (e.g., 48-72 hours).

  • Harvesting: Separate the cells from the medium by filtration. Freeze-dry and weigh the cells.

  • Extraction: Extract the secondary metabolites from the dried cells using a suitable solvent (e.g., methanol).

  • Quantification: Analyze the extract using HPLC or a spectrophotometric assay to quantify the target secondary metabolites (e.g., taxifolin, rutin).

  • Analysis: Compare the metabolite yield (mg/g dry weight) in the elicitor-treated cultures to the control cultures.

Visualizing Workflows and Pathways

Experimental Workflow: Lemna Assay

Lemna_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_data Data Collection & Analysis p1 Prepare Sterile 1/10 M Medium p2 Add Test Compound (Varying Concentrations) p1->p2 e1 Inoculate with Lemna fronds p2->e1 Treated & Control Groups e2 Incubate under Continuous Light e1->e2 d1 Count Fronds (Growth Rate) e2->d1 d2 Assess Flowering (Microscopy) e2->d2 d3 Compare Treated vs. Control d1->d3 d2->d3

Caption: Workflow for the Lemna paucicostata plant growth regulation assay.

Hypothetical Signaling Pathway for Pyrazine-Induced Growth Regulation

Pyrazine_Signaling cluster_signal Signal Transduction Cascade cluster_response Cellular Response compound Pyrazine Derivative (e.g., 5-Methoxypyrazine-2-CA) receptor Cell Surface Receptor (Hypothetical) compound->receptor Binds ca_ion Ca²⁺ Influx receptor->ca_ion ros ROS Production receptor->ros mapk MAP Kinase Cascade tf Activation of Transcription Factors mapk->tf ca_ion->mapk ros->tf gene_exp Changes in Gene Expression tf->gene_exp hormone Hormone Biosynthesis (e.g., Auxin, Cytokinin) gene_exp->hormone growth Plant Growth & Stress Response gene_exp->growth hormone->growth

Caption: A hypothetical model of a pyrazine-mediated plant signaling pathway.

Conclusion and Future Directions

The evidence indicates that this compound is a promising candidate for development as a plant growth regulator, with reported benefits for crop yield and disease resistance.[5] When compared to other pyrazine derivatives, it becomes clear that the pyrazine scaffold is remarkably versatile, capable of producing a range of effects from growth inhibition and herbicidal action to subtle modulation and the elicitation of defense compounds.[4][8][9]

The primary distinction in activity appears to be governed by the specific functional groups attached to the pyrazine ring, highlighting the critical need for further structure-activity relationship (SAR) studies. Future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head trials of this compound against other pyrazines under controlled greenhouse and field conditions to quantify differences in efficacy.

  • Mechanistic Elucidation: Utilizing transcriptomic and metabolomic approaches to uncover the specific signaling pathways and molecular targets affected by these compounds in plants.

  • Analogue Synthesis: Systematically synthesizing and screening new analogues of this compound to optimize its plant growth-regulating properties and develop more potent and selective agents.

By pursuing these avenues, the scientific community can fully unlock the potential of pyrazine chemistry to contribute to innovative and sustainable solutions in modern agriculture.

References

  • Kodym, A., & Wierzchowski, J. (2014). New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures. Pharmacognosy Magazine, 10(Suppl 2), S338–S343.
  • S, S., T, T., & N, N. (1988). The Effects of Pyridine and Pyrazine Carboxylic Acids Derivatives on the Growth of Lemna paucicostata 151. Agricultural and Biological Chemistry, 52(8), 2077-2083.
  • Google Patents. (1980). NZ186037A - Pyrazine derivatives and pesticidal and plant growth regulating comositions.
  • Doležal, M. (2012). Synthesis and Evaluation of Pyrazine Derivatives with Herbicidal Activity. In Herbicides, Theory and Applications. IntechOpen.
  • Advanced Biotech. (2024). Pyrazines as Crop Protection in Sustainable Agriculture.
  • MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
  • MDPI. (2022). Structure-Activity of Plant Growth Bioregulators and Their Effects on Mammals.
  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds.
  • Doležal, M., et al. (2003). Substituted 5-aroylpyrazine-2-carboxylic acid derivatives: synthesis and biological activity. Il Farmaco, 58(11), 1105-1111.
  • PubMed. (2023). Pharmacological activity and mechanism of pyrazines.
  • RSC Publishing. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β.
  • Taylor & Francis Online. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
  • MDPI. (2022). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study.
  • Google Patents. (2003). CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • Google Patents. (2006). US7151178B2 - Method for the preparation of 5-methylpyrazine-2-carboxylic acid-4-oxide and its salts.
  • International Scientific Organization. (2021). Plant growth regulators (PGRs) and their applications: A review.
  • Oakwood Chemical. (n.d.). This compound.
  • ResearchGate. (2002). Threshold-Based Structure−Activity Relationships of Pyrazines with Bell-Pepper Flavor.
  • PubMed. (2019). Structure-activity relationship with pyrazoline-based aromatic sulfamates as carbonic anhydrase isoforms I, II, IX and XII inhibitors: Synthesis and biological evaluation.
  • PubMed. (2019). Phytotoxic Activity and Structure-Activity Relationships of Radicinin Derivatives against the Invasive Weed Buffelgrass (Cenchrus ciliaris).
  • Changzhou Huanling Chemical Co., Ltd. (n.d.). This compound.
  • MDPI. (2023). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations.

Sources

Inhibitory activity of pyrazine carboxylic acids against plant pathogens

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Inhibitory Activity of Pyrazine Carboxylic Acids Against Plant Pathogens

Authored by Senior Application Scientist, Gemini

Introduction

The relentless challenge of emerging fungicide resistance and the continuous need for novel modes of action have positioned heterocyclic compounds as a cornerstone in modern agrochemical research. Among these, pyrazine derivatives, a class of aromatic heterocyclic compounds containing two nitrogen atoms, have garnered significant attention for their broad-spectrum biological activities, including antibacterial, antifungal, and antimycobacterial properties.[1][2] This guide provides an in-depth comparison of pyrazine carboxylic acid derivatives, focusing on their inhibitory efficacy against key plant pathogens. We will delve into their mechanism of action, present comparative experimental data, and provide validated protocols to assist researchers in this dynamic field.

Mechanism of Action: Targeting Fungal Respiration

While direct mechanistic studies on pyrazine carboxylic acids are ongoing, substantial evidence from the closely related and commercially successful pyrazine carboxamide fungicides points towards a primary mode of action: the inhibition of the succinate dehydrogenase (SDH) enzyme.[3][4][5] SDH, also known as Complex II, is a critical enzyme complex in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.

By binding to the SDH enzyme, these compounds disrupt cellular respiration and the production of ATP, the energy currency of the cell.[4][5] This energy depletion is particularly effective at preventing fungal spore germination and penetration into plant tissues, which are highly energy-dependent processes.[4] Consequently, the primary action of these fungicides is preventive.[4] Some pyrazine carboxamides have also been observed to cause destruction of fungal cell walls and membranes, leading to the leakage of cellular contents.[6]

SDHI_Mechanism_of_Action cluster_mitochondrion Fungal Mitochondrion TCA_Cycle TCA Cycle SDH Succinate Dehydrogenase (Complex II) TCA_Cycle->SDH Succinate ETC Electron Transport Chain (ETC) ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase Proton Gradient SDH->ETC FADH2 ATP ATP (Energy) ATP_Synthase->ATP Pyrazine Pyrazine Carboxylic Acid Derivative (Fungicide) Pyrazine->Inhibition Inhibition->SDH caption Fig. 1: Proposed mechanism of pyrazine derivatives as SDH inhibitors.

Caption: Fig. 1: Proposed mechanism of pyrazine derivatives as SDH inhibitors.

Comparative Inhibitory Activity

The efficacy of pyrazine derivatives is highly dependent on the specific substitutions on the pyrazine ring. Structure-activity relationship (SAR) studies have shown that modifications can significantly influence the antifungal spectrum and potency. While research on pyrazine carboxylic acids is an emerging subset, valuable insights can be drawn from the broader class of pyrazine carboxamides and related pyrazole carboxamides, which share a similar core function.

Below is a comparative summary of the in vitro activity of various pyrazine and related carboxamide derivatives against economically important plant pathogens. The data is presented as the EC50 value (the concentration that inhibits 50% of fungal growth) or the Minimum Inhibitory Concentration (MIC).

Compound ClassDerivative ExampleTarget PathogenActivity (EC50/MIC in µg/mL)Reference
Pyrazole CarboxamideSCU2028Rhizoctonia solaniEC50: 0.022[6]
Pyrazole CarboxamideCompound 26 (p-trifluoromethylphenyl moiety)Botrytis cinereaEC50: 2.432[7]
Pyrazole CarboxamideCompound 26 (p-trifluoromethylphenyl moiety)Rhizoctonia solaniEC50: 2.182[7]
Pyrazole CarboxamideCompound 9mColletotrichum orbiculareEC50: 5.50[8]
Pyrazole CarboxamideCompound 9mRhizoctonia solaniEC50: 14.40[8]
Pyrazine Carboxamide6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamideTrichophyton mentagrophytesMIC: 62.5 µmol/L[9]
Pyrazine Carboxamide3-methylphenyl amide of 6-chloro-pyrazine-2-carboxylic acidVarious Fungal StrainsMIC: 31.25-500 µmol/dm-3[10]

Key Observations:

  • High Potency: Certain derivatives, such as the pyrazole carboxamide SCU2028, demonstrate exceptionally high potency against pathogens like Rhizoctonia solani, with EC50 values in the sub-micromolar range.[6]

  • Broad Spectrum Potential: Compounds like the pyrazole derivative "Compound 26" and "Compound 9m" show considerable activity against a wide range of fungi, including Botrytis cinerea, Rhizoctonia solani, and Fusarium species.[7][8] This suggests that the core pyrazine/pyrazole structure can be adapted to target multiple pathogens.

  • Influence of Substituents: The introduction of specific chemical groups, such as trifluoromethylphenyl moieties, has been shown to enhance fungicidal activity.[7] This highlights the importance of targeted chemical synthesis in optimizing the efficacy of these compounds.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of findings, standardized in vitro assays are paramount. The following protocol for a mycelial growth inhibition assay is a robust method for evaluating the antifungal activity of pyrazine carboxylic acid derivatives.

Protocol: In Vitro Mycelial Growth Inhibition Assay

This protocol is designed to determine the EC50 of a test compound against a target fungal pathogen.

1. Preparation of Materials:

  • Fungal Culture: Obtain a pure, actively growing culture of the target plant pathogen (e.g., Rhizoctonia solani, Botrytis cinerea) on Potato Dextrose Agar (PDA).

  • Test Compound Stock Solution: Dissolve the synthesized pyrazine carboxylic acid derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10,000 µg/mL).

  • Media: Prepare sterile molten PDA. Hold in a water bath at 45-50°C to prevent solidification.

2. Assay Procedure:

  • Serial Dilutions: Perform a serial dilution of the test compound stock solution to create a range of desired test concentrations (e.g., 100, 50, 25, 12.5, 6.25, 0 µg/mL). The final concentration of the solvent (e.g., DMSO) in the agar should be consistent across all treatments and typically below 1% to avoid solvent toxicity.

  • Poisoned Media Preparation: Add the appropriate volume of each compound dilution to sterile petri dishes. Pour the molten PDA into the dishes, swirl gently to mix, and allow to solidify. The "0 µg/mL" plate, containing only the solvent, serves as the negative control.[11]

  • Inoculation: Using a sterile cork borer, take a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture plate. Place the plug, mycelium-side down, in the center of each prepared PDA plate.

  • Incubation: Seal the plates with paraffin film and incubate at a temperature optimal for the specific fungus (e.g., 25-28°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate has reached near-maximum growth.[11]

3. Data Analysis:

  • Calculate Percent Inhibition: Use the following formula to determine the percentage of mycelial growth inhibition for each concentration:

    • Inhibition (%) = [(C - T) / C] * 100

    • Where:

      • C = Average diameter of the fungal colony in the control plate.

      • T = Average diameter of the fungal colony in the treatment plate.[11]

  • Determine EC50: Plot the percent inhibition against the log of the compound concentration. Use probit analysis or non-linear regression to calculate the EC50 value.

Antifungal_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Compound Stock Solution D Perform Serial Dilutions A->D B Prepare Sterile Molten PDA E Create 'Poisoned Media' Plates B->E C Culture Pathogen F Inoculate Plates with Fungal Plugs C->F D->E E->F G Incubate at Optimal Temperature F->G H Measure Colony Diameters G->H I Calculate Percent Inhibition H->I J Determine EC50 via Regression Analysis I->J caption Fig. 2: Workflow for in vitro mycelial growth inhibition assay.

Caption: Fig. 2: Workflow for in vitro mycelial growth inhibition assay.

Conclusion and Future Outlook

Pyrazine carboxylic acids and their derivatives represent a promising class of compounds with significant potential for development as novel fungicides. Their mode of action, targeting the highly conserved SDH enzyme, provides a powerful tool against a range of plant pathogens. The comparative data clearly indicates that high potency and a broad spectrum of activity are achievable through rational chemical design and modification of the pyrazine scaffold.

Future research should focus on synthesizing and screening a wider array of pyrazine carboxylic acid derivatives to build a more comprehensive structure-activity relationship database. In vivo testing on infected plants is a critical next step to validate the efficacy of lead compounds under more realistic conditions.[12] Furthermore, exploring potential synergistic effects with other fungicide classes could lead to more durable and effective disease management strategies, combating the development of resistance.

References

  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. PubMed.
  • Synthesis, Antimycobacterial, Antifungal and Photosynthesis-Inhibiting Activity of Chlorinated N-phenylpyrazine-2-carboxamides. PMC - NIH.
  • Design and synthesis of novel pyrazino[2,1-a]isoquinolin derivatives with potent antifungal activity. PubMed.
  • Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. ResearchGate.
  • Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. PMC.
  • Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. MDPI.
  • In vitro Methodology to Assess Quantitative Resistance in Plant-fungus Pathosystems. Bentham Science.
  • Pyrazine and its derivatives- synthesis and activity-a review. IJBPAS.
  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI.
  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. NIH.
  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. RJPBCS.
  • Fungicide Modes of Action. Bayer Crop Science.
  • In vitro Antifungal Efficacy of Some Plant Extracts against Fungal Pathogens Causing Diseases in Solanaceous Crops. ARCC Journals.
  • Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives. Oriental Journal of Chemistry.
  • Phytochemical Screening and In Vitro Antifungal Activity of Selected Medicinal Plants against Candida albicans and Aspergillus niger in West Shewa Zone, Ethiopia. PMC - NIH.
  • Understanding Benzovindiflupyr broad-spectrum fungicide : Mode of Action, Formulation, and Uses. YouTube.
  • Initial In Vitro Assessment of the Antifungal Activity of Aqueous Extracts from Three Invasive Plant Species. MDPI.
  • Carboxamides: Knowing more about these important fungicides. 3tentos.
  • Antifungal Effect of Plant Extracts on the Growth of the Cereal Pathogen Fusarium spp.—An In Vitro Study. MDPI.
  • Glossary Terms. Syngenta US.
  • A Comparative Analysis of the Biological Activity of Pyrazine vs. Pyridine Derivatives. Benchchem.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.
  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online.
  • Evaluating the Antifungal Potential of Botanical Compounds to Control Botryotinia fuckeliana and Rhizoctonia solani. PMC - NIH.
  • Pyrazine derivatives: a patent review (2008 - present). PubMed.

Sources

A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC-MS Methods for Methoxypyrazine Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed comparative guide designed for researchers, analytical scientists, and professionals in the food, beverage, and pharmaceutical industries. This document provides an in-depth cross-validation framework for two powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative analysis of methoxypyrazines (MPs). Our focus is not just on the "how," but the critical "why" behind each experimental choice, ensuring a robust and defensible analytical strategy.

Introduction: The Analytical Challenge of Methoxypyrazines

Methoxypyrazines are a class of potent, nitrogen-containing aromatic compounds.[1] In the wine industry, they are well-known for imparting characteristic "green" or "vegetal" aromas, such as green bell pepper, asparagus, or earthy notes.[2][3][4] Key examples include 3-isobutyl-2-methoxypyrazine (IBMP), 3-isopropyl-2-methoxypyrazine (IPMP), and 3-sec-butyl-2-methoxypyrazine (SBMP).

The primary analytical challenge lies in their extremely low sensory thresholds, often in the parts-per-trillion (ng/L) range.[2][5] Accurately quantifying these trace-level compounds in complex matrices like wine, food products, or pharmaceutical formulations is critical for quality control and product development. This guide will cross-validate two cornerstone chromatographic techniques, GC-MS and HPLC, to determine their suitability for this demanding application, grounded in the principles outlined by the International Council for Harmonisation (ICH).[6][7]

Foundational Principles: Choosing the Right Separation Science

The selection of an analytical technique is fundamentally dictated by the physicochemical properties of the analyte. Methoxypyrazines are semi-volatile compounds, making them candidates for both GC and LC, but the optimal choice depends on the required sensitivity and the sample matrix.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the benchmark technique for analyzing volatile and semi-volatile organic compounds.[8][9] The core principle involves partitioning analytes between a gaseous mobile phase (an inert carrier gas like helium) and a liquid stationary phase coated on the inside of a capillary column. Separation is primarily based on the compound's boiling point and polarity.[8] The coupling with a mass spectrometer provides exceptional sensitivity and specificity, allowing for definitive identification based on a compound's unique mass spectrum. For trace-level analysis of MPs, GC-MS is often considered the gold standard.[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[9][11] It is exceptionally versatile and ideal for a wide range of non-volatile or thermally labile compounds.[8] Direct analysis of methoxypyrazines by HPLC can be challenging due to their relatively weak UV absorption, which may necessitate higher concentrations or chemical derivatization to enhance detector response.[12][13]

Comparative Workflow: A Tale of Two Methodologies

The analytical journey from raw sample to final result differs significantly between GC-MS and HPLC, primarily in the sample preparation stage. The following diagram illustrates the distinct workflows.

G cluster_0 GC-MS Workflow cluster_1 HPLC Workflow A1 Sample Collection (e.g., Wine) A2 pH Adjustment & Salting Out (Increase Volatility) A1->A2 A3 Headspace Solid-Phase Microextraction (HS-SPME) A2->A3 A4 Thermal Desorption in GC Inlet A3->A4 A5 GC Separation (Capillary Column) A4->A5 A6 MS Detection (EI, SIM/Scan Mode) A5->A6 B1 Sample Collection (e.g., Wine) B2 Liquid-Liquid or Solid-Phase Extraction (LLE/SPE) B1->B2 B3 Solvent Evaporation & Reconstitution B2->B3 B4 Optional: Derivatization (Enhance UV Detection) B3->B4 B5 HPLC Separation (Reversed-Phase Column) B4->B5 B6 UV/DAD Detection B5->B6

Caption: Comparative workflows for methoxypyrazine analysis.

Experimental Protocols: A Step-by-Step Guide

Adherence to a detailed, reproducible protocol is the foundation of analytical integrity. The following methodologies are presented as robust starting points for method development and validation.

Protocol 1: GC-MS with Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is optimized for trace-level quantification in complex matrices. The causality for choosing HS-SPME is its ability to selectively extract and concentrate volatile analytes from the sample headspace, effectively isolating them from non-volatile matrix components like sugars, acids, and salts, thereby reducing instrument contamination and improving signal-to-noise.[14][15]

  • Sample Preparation:

    • Pipette 5 mL of the sample (e.g., wine) into a 20 mL headspace vial.

    • Add an appropriate amount of deuterated internal standard (e.g., d3-IBMP) for accurate quantification via isotope dilution.

    • To increase the volatility of the methoxypyrazines, adjust the sample pH by adding 1 mL of 4 M sodium hydroxide.[2][3] This converts the MPs into their more volatile free base form.

    • Add 1.5 g of sodium chloride (NaCl). This "salting out" effect increases the ionic strength of the sample, reducing the solubility of organic analytes and promoting their partitioning into the headspace.[2]

    • Immediately seal the vial with a magnetic crimp cap.

  • HS-SPME Procedure:

    • Place the vial in an autosampler tray with an agitator and heater.

    • Equilibrate the sample at 45°C for 15 minutes with agitation.

    • Expose a 2 cm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the vial's headspace for 30 minutes at 45°C. This fiber type is chosen for its high affinity for a broad range of volatile and semi-volatile compounds.[5]

  • GC-MS Conditions:

    • Injector: Splitless mode at 250°C for 5 minutes for thermal desorption of analytes from the SPME fiber.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Column: A mid-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: Start at 40°C (hold 2 min), ramp to 150°C at 5°C/min, then ramp to 240°C at 20°C/min (hold 5 min).

    • MS Detector: Electron Ionization (EI) mode at 70 eV. For maximum sensitivity, operate in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for each methoxypyrazine (e.g., m/z 124, 151 for IBMP).[16]

Protocol 2: HPLC with UV/Diode-Array Detection (DAD)

This protocol is a viable alternative, particularly when GC-MS is unavailable or when analyte concentrations are expected to be higher. It relies on liquid-phase extraction to concentrate the analytes.

  • Sample Preparation (Solid-Phase Extraction):

    • Condition a C18 SPE cartridge (e.g., 500 mg) with 5 mL of methanol followed by 5 mL of deionized water.

    • Pass 50 mL of the sample through the cartridge at a slow, steady flow rate.

    • Wash the cartridge with 5 mL of water to remove interferences.

    • Dry the cartridge under vacuum for 10 minutes.

    • Elute the methoxypyrazines with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 500 µL of the initial mobile phase.

  • HPLC-DAD Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[12]

    • Mobile Phase: A gradient of (A) 0.1% Formic Acid in Water and (B) Acetonitrile.

      • Start with 20% B, hold for 2 min.

      • Ramp to 80% B over 10 min.

      • Hold at 80% B for 2 min.

      • Return to 20% B and equilibrate for 5 min.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: DAD, monitoring at 275 nm.[17]

The Cross-Validation Framework: Ensuring Method Fitness-for-Purpose

Cross-validation is the process of critically assessing and comparing data from two or more analytical methods to ensure they are suitable for their intended purpose.[18] Our framework is built upon the ICH Q2(R1) guidelines, which provide a comprehensive roadmap for validating analytical procedures.[6][7]

G cluster_0 Method Validation Protocol (ICH Q2) cluster_1 Validation Parameters A Define Analytical Target Profile (ATP) (e.g., Quantify IBMP in wine, 1-50 ng/L) B Develop HPLC & GC-MS Methods A->B C Perform Validation Experiments for Both Methods B->C P1 Specificity C->P1 P2 Linearity & Range C->P2 P3 Accuracy C->P3 P4 Precision (Repeatability & Intermediate) C->P4 P5 LOD & LOQ C->P5 P6 Robustness C->P6 D Collect & Process Data C->D E Compare Performance Metrics (Tabulate Results) D->E F Statistical Analysis (e.g., t-test, F-test) E->F G Final Validation Report (Method Equivalence or Superiority) F->G

Caption: Workflow for cross-validation based on ICH Q2 guidelines.

Comparative Performance Data: A Head-to-Head Analysis

The ultimate goal of cross-validation is to objectively compare the performance of each method against established criteria. The following table summarizes the expected outcomes for the analysis of IBMP in a wine matrix.

Validation ParameterGC-MS (HS-SPME)HPLC-DAD (SPE)Rationale & Causality
Specificity/Selectivity Excellent Good to Moderate GC provides superior chromatographic resolution for volatiles. The mass spectrometer acts as a second dimension of separation, providing a unique chemical fingerprint and easily resolving co-eluting peaks. HPLC-DAD relies solely on retention time and UV spectra, making it more susceptible to matrix interferences.
Linearity (R²) > 0.995> 0.995Both techniques are expected to demonstrate excellent linearity over their respective working ranges when properly optimized.
Range 1 - 50 ng/L50 - 1000 ng/LThe working range is dictated by sensitivity. GC-MS is tailored for trace analysis, while HPLC's higher detection limits necessitate a higher concentration range.
Accuracy (Recovery %) 90 - 110%85 - 115%Isotope dilution with a deuterated internal standard in the GC-MS method provides the most accurate way to correct for sample preparation variability and matrix effects. SPE recovery in the HPLC method can be more variable.
Precision (RSD%) < 10%< 15%The automated, solvent-free HS-SPME technique generally yields higher precision than the more manual, multi-step SPE protocol.
Limit of Detection (LOD) ~0.5 ng/L [19][20]~20 ng/LThe combination of efficient headspace concentration and highly sensitive SIM mode detection gives GC-MS a significant advantage in sensitivity.[2] The inherent low UV absorptivity of MPs limits the sensitivity of the HPLC-DAD method.
Limit of Quantitation (LOQ) ~1.5 ng/L [19][21]~60 ng/LThe LOQ is a direct function of the LOD and precision. The superior sensitivity of GC-MS translates directly to a lower limit of reliable quantification.
Robustness Good Good Both methods, once developed, should be robust. Minor changes in GC oven ramp rates or HPLC mobile phase composition should not significantly impact results.
Sample Throughput High Moderate HS-SPME is highly automatable. While the GC run time can be ~30 minutes, sample preparation can occur in parallel (overlap mode), leading to high throughput. The multi-step SPE for HPLC is more labor-intensive and time-consuming.

Final Verdict: Selecting the Right Tool for the Job

As a Senior Application Scientist, my recommendation is always guided by the "fitness-for-purpose" principle. The cross-validation data clearly delineates the strengths and ideal applications for each technique.

  • Choose GC-MS when:

    • Trace-level quantification is essential. For applications where methoxypyrazine concentrations are at or near their sensory threshold (ng/L), GC-MS is the only reliable choice.[2][4]

    • High sample throughput is required. The automation capabilities of HS-SPME make it ideal for quality control labs analyzing large numbers of samples.

    • Definitive, legally defensible identification is needed. The mass spectral data provides unequivocal proof of the analyte's identity.

  • Choose HPLC when:

    • A GC-MS system is not available. HPLC is a more common instrument in many laboratories and can be a workable alternative if sensitivity is not the primary concern.

    • Analyte concentrations are high. For process monitoring or in samples where MPs are present at higher, off-aroma levels (>100 ng/L), HPLC-DAD may provide sufficient performance.

    • Analyzing less volatile pyrazine derivatives. For larger, less volatile analogues that are not amenable to GC, HPLC would be the method of choice.

References

  • A Comparative Guide to the Cross-Validation of Analytical Methods for Volatile Compounds - Benchchem.
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • Quality Guidelines - ICH.
  • Detection of Sub-Aroma Threshold Concentrations of Wine Methoxypyrazines by Multidimensional GCMS - MDPI.
  • Determination of methoxypyrazines in dry wines - BIO Web of Conferences.
  • Analysis of methoxypyrazines in wine using headspace solid phase microextraction with isotope dilution and comprehensive two-dimensional gas chromatography - CSU Research Output.
  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA.
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA.
  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub.
  • Solid-Phase Microextraction (SPME): A Discussion | LCGC International.
  • Method Validation and Efficiency in Food Additive Testing Using HPLC.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Headspace solid-phase microextraction analysis of 3-alkyl-2-methoxypyrazine in wines.
  • Determination of methoxypyrazines in dry wines - ResearchGate.
  • FDA Releases Guidance on Analytical Procedures - BioPharm International.
  • Solid-phase microextraction - Wikipedia.
  • Solid-Phase Microextraction—Gas Chromatography Analytical Strategies for Pesticide Analysis - PMC - PubMed Central.
  • Detection of Sub-Aroma Threshold Concentrations of Wine Methoxypyrazines by Multidimensional GCMS - ResearchGate.
  • Solid Phase Microextraction Fundamentals | Agilent.
  • Determination of 3-alkyl-2-methoxypyrazines in grapes, musts and wines: a review.
  • Analysis of methoxypyrazines in wine using headspace solid phase microextraction with isotope dilution and comprehensive two-dimensional gas chromatography | Request PDF - ResearchGate.
  • Validation, measurement uncertainty, and application of HPLC and LC-MS/MS analysis methods for determining organic acids in processed food products | Semantic Scholar.
  • Development and Validation of HPLC-DAD Method for Simultaneous Determination of Seven Food Additives and Caffeine in Powdered Drinks - PubMed Central.
  • Food Dye HPLC-DAD Method Analytical Validation: Precision and Reliability Studies, Optimized Using the Box–Behnken Experimental Design - ACS Publications.
  • Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices - MDPI.
  • (PDF) Methoxypyrazines of Grapes and Wines - ResearchGate.
  • Cross-validation (analytical chemistry) - Wikipedia.
  • HPLC Method for Analysis of 2-Methoxypyrazine on Primesep 100 Column by SIELC Technologies.
  • "HPLC or GC-MS: Which Technique is Best for Your Needs?".
  • Methoxypyrazine analysis and influence of viticultural and enological procedures on their levels in grapes, musts, and wines - PubMed.
  • Comparison Between GC and HPLC for Pharmaceutical Analysis - Drawell.
  • Validation of a Method for the Analysis of Volatile Organic Compounds in Water - CORE.
  • Understanding the Difference Between GCMS and HPLC - GenTech Scientific.
  • Characterization of Volatile Compounds in Amarillo, Ariana, Cascade, Centennial, and El Dorado Hops Using HS-SPME/GC-MS - MDPI.
  • A Comparison of Sorptive Extraction Techniques Coupled to a New Quantitative, Sensitive, High Throughput GC–MS/MS Method for Methoxypyrazine Analysis in Wine - ResearchGate.
  • Celebration of Scholarship: GCMS VS HPLC.
  • CN105353045A - Detection method of pyrazine compounds in Jiang-flavour Chinese spirit - Google Patents.
  • Derivatizing Reagents for Detection of Organic Compounds By HPLC - ResearchGate.
  • Development and Validation of an Analytical Method for Volatiles with Endogenous Production in Putrefaction and Submersion Situations - Oxford Academic.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR.
  • Pyrazine - SIELC Technologies.
  • HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column - SIELC Technologies.
  • Measurement of 3-Alkyl-2-Methoxypyrazine by Headspace Solid-Phase Microextraction in Spiked Model Wines | Request PDF - ResearchGate.

Sources

A Senior Application Scientist's Guide to Comparing the Flavor Thresholds of Methoxypyrazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Potent Green Aroma of Methoxypyrazines

Methoxypyrazines (MPs) are a class of potent, nitrogen-containing aromatic compounds that contribute significant, often defining, sensory characteristics to a variety of foods and beverages.[1][2] Renowned for their extremely low odor thresholds, these molecules are responsible for the distinctive "green" or "vegetal" aromas in products like bell peppers, peas, and certain grape varieties such as Cabernet Sauvignon and Sauvignon Blanc.[1][3][4] For researchers, scientists, and professionals in drug development—where understanding off-flavors and taste masking is critical—a nuanced comprehension of the flavor thresholds of different methoxypyrazine compounds is essential.

This guide provides an in-depth comparison of the flavor thresholds of the three most significant methoxypyrazines in the wine industry: 3-isobutyl-2-methoxypyrazine (IBMP), 3-isopropyl-2-methoxypyrazine (IPMP), and 3-sec-butyl-2-methoxypyrazine (SBMP).[1] We will explore the causal relationship between their molecular structure and sensory perception, present detailed protocols for both sensory and instrumental analysis, and provide a comparative summary of their flavor thresholds supported by experimental data.

The Molecular Basis of Methoxypyrazine Aroma: A Structure-Activity Relationship

The distinct aromas and varying potencies of methoxypyrazine compounds are directly linked to the structure of the alkyl side-chain attached to the pyrazine ring.[3] While all share the foundational methoxypyrazine structure, the size and branching of the alkyl group at the C-3 position significantly influence how the molecule interacts with olfactory receptors.

Generally, as the carbon chain length of the alkyl substituent increases, the perceived aroma shifts from nutty and roasted notes to more pronounced green and vegetative characteristics.[3] This is a classic example of a structure-activity relationship, where subtle changes in molecular architecture lead to significant differences in sensory perception.

  • 3-isobutyl-2-methoxypyrazine (IBMP): Possesses an isobutyl group and is overwhelmingly associated with the aroma of green bell peppers.[5] It is often the most abundant methoxypyrazine found in grapes and wine.

  • 3-isopropyl-2-methoxypyrazine (IPMP): With its isopropyl group, IPMP typically imparts aromas of green peas, asparagus, and earthy notes.[3]

  • 3-sec-butyl-2-methoxypyrazine (SBMP): The sec-butyl group contributes to aromas described as musty and vegetative.[6]

The following diagram illustrates the chemical structures of these key methoxypyrazines.

Methoxypyrazine_Structures cluster_IBMP 3-isobutyl-2-methoxypyrazine (IBMP) cluster_IPMP 3-isopropyl-2-methoxypyrazine (IPMP) cluster_SBMP 3-sec-butyl-2-methoxypyrazine (SBMP) IBMP_img IBMP_img IPMP_img IPMP_img SBMP_img SBMP_img Sensory_Analysis_Workflow cluster_prep Preparation cluster_tasting Tasting Session cluster_analysis Data Analysis stock Prepare Stock Solution series Create Ascending Concentration Series stock->series present Present 3-AFC Samples series->present assess Assessors Identify 'Odd' Sample present->assess individual Calculate Individual Thresholds assess->individual group Calculate Group BET individual->group

Caption: Workflow for Sensory Threshold Determination using ASTM E679.

Instrumental Analysis: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

To accurately prepare the concentrations for sensory analysis and to quantify methoxypyrazines in real-world samples, a highly sensitive analytical method is required. HS-SPME-GC-MS is the industry standard for this purpose. [7][8] Objective: To quantify the concentration of IBMP, IPMP, and SBMP in a liquid matrix.

Materials and Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • SPME autosampler and fibers (e.g., DVB/Carboxen/PDMS) [8]* Heated agitator

  • 20 mL headspace vials with screw caps and septa

  • Sodium chloride (NaCl)

  • Deuterated internal standards (e.g., d3-IBMP) for accurate quantification

Protocol:

  • Sample Preparation: Place a known volume of the sample (e.g., 10 mL of wine) into a 20 mL headspace vial. Add a saturated amount of NaCl to increase the volatility of the analytes. Spike the sample with a known concentration of the deuterated internal standard.

  • Incubation and Extraction: Equilibrate the vial at a controlled temperature (e.g., 50°C) with agitation for a set period (e.g., 10 minutes) to allow the methoxypyrazines to partition into the headspace. [9]Expose the SPME fiber to the headspace for a defined extraction time (e.g., 40 minutes). [9]3. Desorption and GC-MS Analysis: The SPME fiber is then retracted and inserted into the hot GC inlet (e.g., 250°C) where the analytes are desorbed onto the analytical column. [7]4. Chromatographic Separation: A capillary column (e.g., DB-WAX) is used to separate the different methoxypyrazine compounds based on their boiling points and affinities for the stationary phase.

  • Mass Spectrometric Detection: As the compounds elute from the column, they are ionized and fragmented in the mass spectrometer. Detection is typically performed in Selected Ion Monitoring (SIM) mode for maximum sensitivity, monitoring characteristic ions for each target analyte and its internal standard.

  • Quantification: The concentration of each methoxypyrazine is calculated by comparing the peak area ratio of the analyte to its corresponding deuterated internal standard against a calibration curve.

GCMS_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis_gcms GC-MS Analysis sample Sample + NaCl + Internal Standard in Vial incubate Incubate and Agitate sample->incubate extract Expose SPME Fiber to Headspace incubate->extract desorb Desorb in GC Inlet extract->desorb separate Chromatographic Separation desorb->separate detect Mass Spectrometric Detection (SIM) separate->detect quantify Quantify using Calibration Curve detect->quantify

Caption: Workflow for Instrumental Quantification using HS-SPME-GC-MS.

Conclusion: A Framework for Understanding and Application

The flavor impact of methoxypyrazines is a direct consequence of their chemical structure and their remarkably low sensory thresholds. Understanding the subtle yet significant differences between compounds like IBMP, IPMP, and SBMP is crucial for quality control, product development, and scientific research. By employing standardized sensory protocols such as ASTM E679 and sensitive instrumental methods like HS-SPME-GC-MS, professionals can accurately quantify these potent aroma compounds and correlate their concentrations with tangible sensory outcomes. This integrated approach provides a robust framework for managing the "green" characteristics of a wide range of products, from fine wines to formulated pharmaceuticals.

References

  • Sidhu, D., Lund, J., Kotseridis, Y., & Saucier, C. (2015). Methoxypyrazine analysis and influence of viticultural and enological procedures on their levels in grapes, musts, and wines. Critical Reviews in Food Science and Nutrition, 55(4), 485-502.
  • Zhao, X., Ju, Y., Wei, X., Dong, S., Sun, X., & Fang, Y. (2021). Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine: Olfactory Properties, Metabolism, Biochemical Regulation, and the HP–MP Cycle. Molecules, 26(11), 3172.
  • Sala, C., Busto, O., Guasch, J., & Zamora, F. (2004). Factors affecting the presence of 3-alkyl-2-methoxypyrazines in grapes and wines. A review. Journal of Food, Agriculture & Environment, 2(1), 95-101.
  • Agilent Technologies. (2012). Sensitive Detection of 2-Methoxy-3-Isobutylpyrazine (MIBP or IBMP) in Wine Using Triple Quadrupole GC/MS in PCI Mode.
  • Parr, W. V., Valentin, D., Green, J. A., & Dacremont, C. (2010). Evaluation of the contribution of 3-isobutyl-2-methoxypyrazine to the aroma of Sauvignon blanc wine using a duo-trio test. Australian Journal of Grape and Wine Research, 16(2), 275-281.
  • Bian, X., Li, S., Wang, X., Duan, C., & Pan, Q. (2018). Effect of 2,5-Dicarbonyl-3-Isobutyl-Piperazine on 3-Isobutyl-2-Methoxypyrazine Biosynthesis in Wine Grape. Molecules, 23(10), 2538.
  • Fontana, M., Risticevic, S., & Pawliszyn, J. (2015). QuEChERS method for the determination of 3-alkyl-2-methoxypyrazines in wines by gas chromatography-mass spectrometry.
  • Jia, Y., Yue, T., & Yuan, Y. (2022). Comparison of Methoxypyrazine Content and Expression Pattern of O-Methyltransferase Genes in Grape Berries and Wines from Six Cultivars (Vitis vinifera L.) in the Eastern Foothill of the Helan Mountain. Foods, 11(12), 1799.
  • Agilent Technologies. (2017). Sensitive Detection of IBMP and TCA in Wine using Triple Quadrupole GC/MS.
  • Botezatu, A., & Pickering, G. J. (2012). Determination of methoxypyrazines in dry wines. BIO Web of Conferences, 1, 02002.
  • Scheiner, J. J., Sacks, G. L., & Vanden Heuvel, J. E. (2010). How viticultural factors affect methoxypyrazines. Wines & Vines, 91(6), 30-34.
  • Blake, A. J., Kotseridis, Y., Brindle, I. D., Inglis, D., Sears, M., & Pickering, G. J. (2021). Detection of Sub-Aroma Threshold Concentrations of Wine Methoxypyrazines by Multidimensional GCMS. Molecules, 26(1), 198.
  • Wikipedia. (2023). Methoxypyrazine.
  • Dunlevy, J. D., Soole, K. L., Perkins, M. V., Dennis, E. G., & Boss, P. K. (2018). Methoxypyrazines biosynthesis and metabolism in grape: A review. Food Chemistry, 245, 1141-1147.
  • van de Loo, M., & Tempère, S. (2020). 3-isobutyl-2-methoxypyrazine is neutrally perceived by consumers at usual concentrations in French Sauvignon and Fer wines from the Gaillac area. OENO One, 54(4), 847-859.
  • Gravity Wine House. (2019). The “mean greenies”: Methoxypyrazines in wine.
  • Sala, C., Mestres, M., Martí, M. P., Busto, O., & Guasch, J. (2002). Headspace solid-phase microextraction analysis of 3-alkyl-2-methoxypyrazine in wines.
  • Li, H., Qin, Y., & Sun, B. (2021). Modification of Sensory Expression of 3-Isobutyl-2-methoxypyrazine in Wines through Blending Technique. Molecules, 26(11), 3172.
  • Francis, I. L., & Newton, J. L. (2005). A procedure for sensory evaluation of wine attributes. Australian Journal of Grape and Wine Research, 11(2), 138-143.
  • Rice, S. (2021). Evaluating wine quality using wine aroma.
  • Amerine, M. A., Pangborn, R. M., & Roessler, E. B. (1965).
  • Lim, J. (2024). Understanding Wine Sensory Thresholds. American Vineyard Magazine.
  • McKay, M., Bauer, F. F., Panzeri, V., & Buica, A. (2020). Odor Detection Thresholds (µg/L) and descriptors for compounds in red wine. Foods, 9(7), 896.

Sources

A Comparative Guide to the Structure-Activity Relationship of Pyrazine Carboxylic Acids and Their Derivatives as Flavor Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the flavor profiles of pyrazine compounds. While the potent aromas of alkyl and alkoxy pyrazines are well-documented, this guide extends the comparison to pyrazine carboxylic acids, examining their distinct role as flavor enhancers and metabolites. We will explore the causality behind experimental designs for synthesis and analysis, present comparative data, and provide detailed protocols for researchers in flavor chemistry and product development.

Part 1: The Pyrazine Flavor Landscape: From Maillard Reactions to Roasted Aromas

Pyrazines are a critical class of nitrogen-containing heterocyclic compounds responsible for some of the most desirable aromas in our food.[1] Formed primarily through the Maillard reaction between amino acids and reducing sugars during thermal processing, they impart characteristic roasted, nutty, toasted, and earthy notes to products like coffee, cocoa, baked goods, and roasted meats.[2] The specific substituents on the pyrazine ring dictate the precise aroma profile and potency, a concept central to understanding their structure-activity relationship. While hundreds of pyrazine derivatives have been identified in food, a few key structural classes, namely alkyl and alkoxy pyrazines, are the most powerful contributors to aroma.

Part 2: The Aromatic Benchmarks: Structure-Activity Relationships of Alkyl & Alkoxy Pyrazines

To understand the role of pyrazine carboxylic acids, we must first establish a benchmark with their more extensively studied, and aromatically potent, relatives. The substitution pattern, including the type, size, and position of alkyl or alkoxy groups, dramatically influences the odor threshold and descriptor.

Key Principles of Pyrazine SAR:
  • Alkyl Chain Length: Shorter alkyl chains, such as methyl and ethyl groups, are generally associated with nutty, roasted, and cocoa-like aromas.[3] As the alkyl chain length increases, the flavor profile often shifts towards greener, earthier, and sometimes raw potato-like notes.[4]

  • Alkoxy Substituents: The introduction of an alkoxy group, particularly methoxy, can lower the odor threshold precipitously, creating exceptionally potent aroma compounds. These are often described as having intense "bell pepper" or "earthy" characteristics.[5]

  • Substitution Position: The relative positions of substituents on the pyrazine ring also play a crucial role in modulating the flavor profile and potency, though these effects can be more subtle.

The following diagram illustrates the general relationship between pyrazine structure and the resulting aroma profile.

SAR_Pyrazines cluster_alkyl Alkyl Substitution cluster_alkoxy Alkoxy Substitution cluster_aroma Resulting Aroma Profile PyrazineCore Pyrazine Ring ShortChain Short Chain (e.g., Methyl, Ethyl) PyrazineCore->ShortChain + R LongChain Longer Chain (e.g., Isobutyl, Isopentyl) PyrazineCore->LongChain + R Methoxy Methoxy Group PyrazineCore->Methoxy + OR Nutty Nutty, Roasted, Cocoa ShortChain->Nutty Green Green, Earthy, Raw Potato LongChain->Green BellPepper Green Bell Pepper, Very Earthy Methoxy->BellPepper Very Low Threshold

Caption: General Structure-Aroma Relationships in Substituted Pyrazines.

Comparative Data: Odor Thresholds of Common Pyrazines

The odor detection threshold—the lowest concentration of a compound detectable in a given matrix (e.g., water)—provides a quantitative measure of its aromatic potency. The table below compares the thresholds and characteristic notes of several key alkyl and alkoxy pyrazines.

Pyrazine CompoundStructureOdor Detection Threshold (in water, ppb)Flavor/Aroma Descriptors
2-MethylpyrazineC₅H₆N₂60,000Green, nutty, cocoa, musty, potato[3]
2-EthylpyrazineC₆H₈N₂6,000Musty, nutty, buttery, peanut odor[3]
2,5-DimethylpyrazineC₆H₈N₂35,000Nutty, musty, earthy, roasted cocoa[2]
2-Ethyl-3,5-dimethylpyrazineC₈H₁₂N₂0.09Earthy, potato, nutty, cocoa
2-Methoxy-3-isobutylpyrazineC₉H₁₄N₂O0.002Intense green bell pepper
2-Methoxy-3-methylpyrazineC₆H₈N₂O0.005Roasted peanut, earthy

Data compiled from multiple sources. Threshold values can vary based on the specific study and sensory methodology.

This data clearly demonstrates that while all these compounds contribute to the "roasty/nutty" family of flavors, minor structural changes lead to orders-of-magnitude differences in potency and subtle shifts in character.

Part 3: Pyrazine Carboxylic Acids: A Shift from Potent Aroma to Savory Enhancement

In contrast to their alkyl and alkoxy cousins, pyrazine carboxylic acids occupy a different, yet significant, niche in the flavor world. Pyrazine-2-carboxylic acid, the parent compound of this class, is recognized not for a potent aroma, but for its ability to enhance and impart savory flavor profiles.[6] One supplier of fine chemicals notes its value in formulating savory products and seasonings, where it provides a desirable "depth" to culinary creations.[6]

This suggests a functional shift from a primary odorant, perceived mainly via the olfactory system, to a compound that may interact more with taste receptors or potentiate other flavor compounds—a role more akin to a flavor modifier.

Part 4: Methodologies for Synthesis and Flavor Evaluation

The evaluation of pyrazine flavor compounds requires a multi-faceted approach, combining chemical synthesis with sophisticated instrumental and sensory analysis.

Experimental Workflow Overview

The following diagram outlines a typical workflow for the synthesis and characterization of novel pyrazine derivatives for flavor analysis.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Evaluation Start Starting Materials (e.g., Pyrazine-2,3- dicarboxylic anhydride, Substituted Amines) Reaction Condensation Reaction Start->Reaction Step 1 Purification Purification (e.g., Chromatography, Recrystallization) Reaction->Purification Step 2 Product Pure Pyrazine Carboxylic Acid Derivative Purification->Product Step 3 Instrumental Instrumental Analysis (GC-MS, NMR) Product->Instrumental Sensory Sensory Evaluation (Panelists) Product->Sensory Data Data Interpretation (SAR Analysis) Instrumental->Data Sensory->Data

Caption: Workflow for Synthesis and Flavor Analysis of Pyrazine Derivatives.

Protocol 1: Generalized Synthesis of N-Substituted Pyrazine-2-carboxamides

This protocol describes a common method for synthesizing derivatives of pyrazine-2-carboxylic acid for SAR studies, adapted from literature procedures.[8] The causality for this approach lies in the reliable acid chloride formation followed by nucleophilic acyl substitution, a robust method for creating amide bonds.

  • Acid Chloride Formation:

    • Combine 1.0 equivalent of the desired substituted pyrazine-2-carboxylic acid with 1.5-2.0 equivalents of thionyl chloride (SOCl₂) in a round-bottom flask equipped with a reflux condenser and a gas trap.

    • Rationale: Thionyl chloride is an effective reagent for converting carboxylic acids to highly reactive acyl chlorides, which are excellent electrophiles for the subsequent amidation step.

    • Reflux the mixture gently for 2-4 hours until the evolution of HCl and SO₂ gas ceases.

    • Remove the excess thionyl chloride under reduced pressure. The resulting crude acid chloride is typically used immediately in the next step.

  • Amidation Reaction:

    • Dissolve the crude pyrazine-2-carbonyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or THF).

    • In a separate flask, dissolve 1.0 equivalent of the desired amine (e.g., a substituted aniline) and 1.1 equivalents of a non-nucleophilic base (e.g., triethylamine or pyridine) in the same anhydrous solvent.

    • Rationale: The base is crucial to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the reactant amine.

    • Slowly add the acid chloride solution to the amine solution at 0 °C with stirring.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, wash the reaction mixture sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

    • Rationale: This aqueous work-up removes the base, unreacted starting materials, and salts, providing a cleaner crude product.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure N-substituted pyrazine-2-carboxamide.

  • Structure Verification:

    • Confirm the structure of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[8] This step is a self-validating control, ensuring the correct molecule has been synthesized before proceeding to sensory evaluation.

Protocol 2: Determination of Odor Threshold by Sensory Panel

This protocol outlines the "3-Alternative Forced Choice" (3-AFC) method, a standard and statistically robust approach for determining detection thresholds.[9]

  • Panelist Selection and Training:

    • Select 15-20 panelists based on their sensory acuity and ability to provide consistent results.

    • Train panelists to recognize the target odor and to understand the testing procedure.

  • Sample Preparation:

    • Prepare a stock solution of the purified pyrazine compound in a suitable solvent (e.g., ethanol).

    • Create a series of dilutions in odor-free water, typically in ascending order with a dilution factor of 2 or 3. The concentration range should span from well below the expected threshold to clearly detectable levels.

  • The 3-AFC Test Procedure:

    • Present each panelist with a set of three samples: two are blanks (odor-free water) and one contains the pyrazine dilution (the "odd" sample). The order is randomized for each presentation.

    • Instruct panelists to sniff each sample and identify which one is different from the other two.

    • Rationale: The forced-choice nature of the test minimizes response bias. Even if a panelist is uncertain, they must choose a sample, and a correct guess at sub-threshold levels will average out to the chance probability (33.3%).

    • Begin with a high concentration that is easily detectable to familiarize the panelist, then proceed with the randomized series from lowest to highest concentration.

  • Data Analysis:

    • For each panelist and each concentration, record whether the identification was correct or incorrect.

    • The individual threshold is typically defined as the geometric mean of the last incorrect concentration and the first consistently correct concentration.

    • The group threshold is calculated as the geometric mean of the individual thresholds. It is defined as the concentration at which 50% of the panel can detect the compound above the chance level (i.e., a 66.7% success rate).

Part 5: Conclusion and Future Directions

The structure-activity relationship of pyrazines is a tale of two functionalities. Alkyl and alkoxy pyrazines are potent, low-threshold aroma compounds whose character is finely tuned by the nature and position of their substituents. In contrast, pyrazine carboxylic acids, while structurally similar, appear to function primarily as savory flavor enhancers rather than dominant aroma contributors.

This guide highlights the well-established SAR for aromatic pyrazines while contextualizing the emerging role of their carboxylic acid derivatives. The provided methodologies offer a robust framework for further research. A significant opportunity exists for future studies to conduct a systematic sensory evaluation of a homologous series of substituted pyrazine carboxylic acids. Such research would quantify their flavor enhancement properties, determine if they possess unique taste profiles (e.g., umami or kokumi), and fully elucidate the structure-activity relationships that govern their function as crucial flavor modulators in the food industry.

References

  • Pyrazine-2-carboxylic acid - Solubility of Things. Solubility of Things.
  • Pyrazines - Detection Thresholds & Molecular Structures. Leffingwell & Associates.
  • Odor Threshold of Some Pyrazines. ResearchGate.
  • Belhassan, A., et al. (2021). Structure-odor relationship in pyrazines and derivatives: A physicochemical study using 3D-QSPR, HQSPR, Monte Carlo, molecular docking, ADME-Tox and molecular dynamics. Arabian Journal of Chemistry, 14(11), 103411.
  • Composition of pyrazines to odor threshold determination in various matrices. ResearchGate.
  • Pyrazine – Knowledge and References. Taylor & Francis Online.
  • Mihara, S., & Masuda, H. (1988). Structure-Odor Relationships for Disubstituted Pyrazines. Journal of Agricultural and Food Chemistry, 36(6), 1242–1247.
  • 2-pyrazine carboxylic acid, 98-97-5. The Good Scents Company.
  • Yan, X., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(2), 446.
  • The Culinary Symphony: Unveiling The Diverse Flavors Crafted By Natural Pyrazines. LinkedIn.
  • Mortzfeld, F. B., et al. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Biotechnology Journal, 15(10), 2000064.
  • Doležal, M., et al. (2006). Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation. Molecules, 11(4), 242-256.

Sources

A Senior Application Scientist's Guide to Solid-Phase Extraction of Pyrazine Carboxylic Acids: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of Solid-Phase Extraction (SPE) cartridges for the efficient extraction of pyrazine carboxylic acids from complex biological matrices. As researchers, scientists, and drug development professionals, your goal is to achieve the highest possible accuracy and reproducibility in your analytical methods. The choice of sample preparation is a critical determinant of data quality. This document moves beyond a simple listing of protocols to explain the underlying chemical principles and rationale behind method development, empowering you to make informed decisions for your specific application.

Pyrazine carboxylic acids, such as pyrazinoic acid—the active metabolite of the primary tuberculosis drug pyrazinamide—are polar, acidic molecules.[1] Their inherent polarity makes them challenging to retain on traditional reversed-phase sorbents, while their acidic nature makes them candidates for anion exchange. However, biological samples like plasma and urine are rife with endogenous compounds that can interfere with extraction and cause ion suppression in mass spectrometry, making a robust and selective sample preparation strategy essential.[2][3]

The Foundational Principles of Solid-Phase Extraction (SPE)

SPE is a chromatographic technique used for sample clean-up and concentration, partitioning analytes between a solid stationary phase and a liquid mobile phase.[4][5] A successful SPE method hinges on the precise control of interactions between the analyte, the sorbent, and the solvent at each stage.

The process is universally divided into four key steps. Understanding the purpose of each is fundamental to troubleshooting and method optimization.[6][7]

  • Conditioning: The sorbent is wetted with an organic solvent (e.g., methanol) to activate the functional groups. This is a critical step for silica-based reversed-phase sorbents to ensure the hydrocarbon chains are fully solvated.[6]

  • Equilibration: The sorbent is flushed with a solution that mimics the sample matrix (e.g., water or a buffer at a specific pH). This step prepares the sorbent for sample loading, maximizing the desired retention mechanism.[6]

  • Load: The sample is passed through the cartridge. The analytes of interest are retained on the sorbent while some matrix components pass through.

  • Wash: Interfering compounds that were weakly retained are washed away using a solvent strong enough to remove them but weak enough to leave the target analytes bound to the sorbent.

  • Elution: A strong solvent is used to disrupt the binding interaction between the analytes and the sorbent, releasing the purified and concentrated analytes for analysis.

Below is a generalized workflow for any SPE procedure.

SPE_Workflow cluster_steps SPE Protocol Steps cluster_outputs Outputs Condition 1. Condition (e.g., Methanol) Equilibrate 2. Equilibrate (e.g., Water/Buffer) Condition->Equilibrate Prepare Sorbent Load 3. Load (Sample) Equilibrate->Load Set Retention pH Wash 4. Wash (Remove Interferences) Load->Wash Analyte Retained Waste1 Waste (Matrix) Load->Waste1 Matrix Pass-through Elute 5. Elute (Collect Analyte) Wash->Elute Interferences Removed Waste2 Waste (Interferences) Wash->Waste2 Wash to Waste Analyte Purified Analyte Elute->Analyte Analyte Collected

A generalized workflow for Solid-Phase Extraction.

Comparative Analysis of SPE Sorbent Chemistries

The efficacy of an SPE cartridge is dictated by its sorbent chemistry. For a polar acidic compound like pyrazinoic acid, several retention mechanisms can be exploited. We will compare three primary classes of sorbents: reversed-phase, anion-exchange, and mixed-mode.

Reversed-Phase (RP) Sorbents (e.g., C18, Polymeric RP)
  • Mechanism: Primarily relies on hydrophobic (van der Waals) interactions.[8] Non-polar compounds are retained from a polar sample matrix. To retain an acidic compound like pyrazinoic acid, the sample pH must be lowered to at least 2 units below its pKa to suppress its ionization and increase its hydrophobicity.

  • Efficacy for Pyrazine Carboxylic Acids: Generally low. These molecules are highly polar and may exhibit poor retention even when fully protonated, leading to low and inconsistent recoveries.[8] While modern polymeric reversed-phase sorbents (like Phenomenex Strata-X or Waters Oasis HLB) offer secondary retention mechanisms like π-π bonding and hydrogen bonding, which can improve retention of polar compounds compared to traditional silica-C18, they may still be insufficient for robust extraction from complex matrices.[9][10]

  • Expert Insight: Relying solely on reversed-phase for highly polar analytes is a risky strategy. The required acidic conditions for retention may not be sufficient to retain the analyte effectively, and the lack of selectivity often leads to significant matrix effects.

Anion-Exchange Sorbents (e.g., SAX, WAX)
  • Mechanism: Based on electrostatic attraction between a negatively charged analyte and a positively charged sorbent.[4] For pyrazine carboxylic acid, the sample pH must be raised to at least 2 units above its pKa to ensure it is deprotonated (anionic).

    • Strong Anion Exchangers (SAX): Contain a quaternary amine functional group that is permanently positively charged across the entire pH range.[11][12]

    • Weak Anion Exchangers (WAX): Contain primary, secondary, or tertiary amine groups that are positively charged only at a pH below their pKa.[12]

  • Efficacy for Pyrazine Carboxylic Acids: This approach offers higher selectivity than reversed-phase. However, it faces a significant challenge in biological matrices: competition from endogenous anions (e.g., phosphates, citrates), which can saturate the sorbent and prevent analyte binding.[2] Elution from a SAX sorbent can also be difficult, often requiring very high pH or high salt concentrations, which may not be compatible with subsequent LC-MS analysis.[13]

Mixed-Mode Polymeric Sorbents (e.g., Oasis® MAX/WAX, Strata™-X-A)
  • Mechanism: This is the most advanced and often most effective approach. These sorbents combine two retention mechanisms in one: reversed-phase and ion-exchange.[14][15] For example, a strong anion-exchange mixed-mode sorbent (like Waters Oasis MAX or Phenomenex Strata-X-A) has both hydrophobic (e.g., divinylbenzene polymer) and strong anion-exchange (e.g., quaternary amine) functionalities.[16][17][18]

  • Efficacy for Pyrazine Carboxylic Acids: Exceptionally high. The dual retention mechanism provides superior selectivity and leads to much cleaner extracts.[19] An analyte can be retained by ion-exchange while a strong organic wash (e.g., 100% methanol) is used to remove hydrophobic interferences that would otherwise elute with the analyte in a pure reversed-phase or ion-exchange method.[17] This "orthogonal" approach to cleanup is the key to minimizing matrix effects and achieving high sensitivity. Polymeric sorbents also offer the advantage of being stable across a wide pH range (0-14), unlike silica-based sorbents which can dissolve at high pH.[20]

Retention_Mechanism cluster_sorbent Mixed-Mode Sorbent Particle cluster_analytes Analytes & Interferences in Sample Sorbent Polymeric Backbone (Hydrophobic) Anion Exchange Site (+) PyrazinoicAcid Pyrazinoic Acid (Anionic) {Polar Head (-)|Non-polar Ring} PyrazinoicAcid:f0->Sorbent:f1 Ionic Bond (Strong Retention) PyrazinoicAcid:f0->Sorbent:f0 Hydrophobic Interaction (Secondary Retention) Interference Hydrophobic Interference (Neutral) Interference->Sorbent:f0 Hydrophobic Interaction (Washed off with organic solvent)

Retention on a mixed-mode anion exchange sorbent.

Data-Driven Performance Comparison

While direct head-to-head comparative studies for pyrazinoic acid are not always published, we can synthesize performance expectations based on application notes and studies on similar polar acidic compounds.

Sorbent TypeBrand ExampleExpected RecoveryExpected Cleanliness (Matrix Effect Reduction)Key AdvantageMain Limitation
Reversed-Phase (Polymeric) Waters Oasis HLBModerate-High (60-90%)Low-ModerateGood for a wide range of compounds.Poor selectivity for polar acids; susceptible to matrix effects.
Strong Anion Exchange (SAX) Agilent SampliQ SAXHigh (>85%)[14]ModerateHigh selectivity for acids.Competition from endogenous anions; harsh elution conditions.[2]
Weak Anion Exchange (WAX) Waters Oasis WAXHigh (>90%)[16][21]HighTunable selectivity by controlling sorbent pH.[13]Requires careful pH control for both sorbent and analyte.
Mixed-Mode (RP/SAX) Phenomenex Strata-X-AVery High (>95%)[17]Very HighOrthogonal cleanup allows for aggressive organic washes.[11][17]Method development can be slightly more complex than RP.

Note: Recovery and matrix effects are highly dependent on the specific matrix, analyte concentration, and methodology. The values presented are illustrative based on typical performance for polar acidic analytes.

Recommended Protocol: Mixed-Mode Anion Exchange SPE

This protocol is designed as a robust starting point for the extraction of pyrazine carboxylic acids from plasma using a polymeric mixed-mode strong anion exchange cartridge (e.g., Phenomenex Strata-X-A, 30 mg/1 mL).

Materials:

  • SPE Cartridges: Polymeric Strong Anion Exchange (e.g., Strata-X-A, 30 mg/1 mL)

  • Reagents: Methanol (LC-MS grade), Deionized Water, Ammonium Hydroxide, Formic Acid

  • Sample Pre-treatment Solution: Water or 25 mM Ammonium Acetate, pH 6-7

  • Wash Solution: Methanol

  • Elution Solution: 5% Formic Acid in Methanol

Protocol Steps:

  • Sample Pre-treatment:

    • Thaw plasma sample to room temperature.

    • Dilute 200 µL of plasma with 200 µL of the sample pre-treatment solution (e.g., water).

    • Vortex for 10 seconds.

    • Scientist's Note: Dilution reduces sample viscosity, improving flow through the cartridge. Adjusting the pH to ~6-7 ensures the pyrazinoic acid (pKa ~2.8) is fully deprotonated (anionic) for strong retention on the SAX sorbent.[17]

  • Condition:

    • Pass 1 mL of Methanol through the cartridge.

    • Scientist's Note: This step solvates the polymer and functional groups, activating the sorbent for interaction.

  • Equilibrate:

    • Pass 1 mL of Water (or pre-treatment buffer) through the cartridge.

    • Scientist's Note: This removes the organic conditioning solvent and prepares the sorbent with a pH and polarity similar to the sample, ensuring efficient analyte capture during the loading step.

  • Load:

    • Load the entire pre-treated sample (400 µL) onto the cartridge. Apply a slow, consistent flow rate (~1 mL/min).

    • Scientist's Note: A slow flow rate is crucial to allow sufficient residence time for the equilibrium of analyte binding to the sorbent to be established, maximizing retention.

  • Wash:

    • Pass 1 mL of Methanol through the cartridge. Discard the effluent.

    • Scientist's Note: This is the critical step where mixed-mode excels. The pyrazinoic acid is strongly retained by the ion-exchange mechanism. The 100% methanol wash effectively removes many less polar and hydrophobic endogenous interferences (like lipids and proteins) that would cause significant matrix effects.[11][17]

  • Elute:

    • Elute the analyte by passing 2 x 500 µL of 5% Formic Acid in Methanol through the cartridge. Collect the eluate.

    • Scientist's Note: The formic acid provides a high concentration of protons (H+). This acidic environment neutralizes the anionic pyrazinoic acid, disrupting the electrostatic interaction with the sorbent. The methanol simultaneously disrupts any secondary hydrophobic interactions, allowing for complete elution of the purified analyte.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute in a small volume (e.g., 100 µL) of the mobile phase used for your LC-MS analysis.

    • Scientist's Note: The evaporation and reconstitution step concentrates the sample, significantly improving the analytical sensitivity (lowering the limit of quantitation).

Conclusion and Recommendations

For the robust, reproducible, and sensitive quantification of polar pyrazine carboxylic acids from complex biological matrices, polymeric mixed-mode anion exchange SPE cartridges are demonstrably superior to single-mechanism sorbents.

  • For Highest Purity and Sensitivity: Choose a strong anion-exchange mixed-mode (RP/SAX) sorbent like Phenomenex Strata-X-A or Waters Oasis MAX . Their ability to withstand aggressive organic washes while retaining the analyte via ion-exchange provides the cleanest possible extracts, minimizing ion suppression and maximizing analytical accuracy.[16][17][18]

  • For Strong Acids: If dealing with very strong acids (pKa < 2), a weak anion-exchange mixed-mode (RP/WAX) sorbent such as Waters Oasis WAX may offer more flexible elution control, as the charge on the sorbent itself can be manipulated with pH.[13][21]

  • Avoid: Traditional silica-based reversed-phase (C18) and pure ion-exchange sorbents are not recommended for this application due to poor retention of polar analytes and high susceptibility to matrix interferences, respectively.

By understanding the chemical interactions at play and selecting a sorbent chemistry that provides orthogonal cleanup capabilities, researchers can develop highly effective and reliable methods for the analysis of pyrazine carboxylic acids, ensuring the integrity and quality of their scientific data.

References

  • Maddela, R., Pilli, N. R., & Makula, A. (2016). An improved LC-MS/MS method for the simultaneous determination of pyrazinamide, pyrazinoic acid and 5-hydroxy pyrazinoic acid in human plasma for a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 125, 259-267.
  • Waters Corporation. (n.d.). Oasis Solid-Phase Extraction Products | SPE Cartridges & Plates.
  • Singh, S., et al. (2016). An improved LC–MS/MS method for the simultaneous determination of pyrazinamide, pyrazinoic acid and 5-hydroxy pyrazinoic acid in human plasma for a pharmacokinetic study. ResearchGate.
  • Agilent Technologies. (n.d.). Fractionation of Acidic, Basic, and Neutral Drugs from Urine with an SPE Mixed Mode Strong Anion Exchange Polymeric Resin.
  • Pilli, N. R., et al. (2013). Simultaneous Estimation of Pyrazinamide, Pyrazinoic Acid and 5-Hydroxy. ResearchGate.
  • Majors, R. E. (2011). The Role of Polymers in Solid-Phase Extraction and Sample Preparation. LCGC North America.
  • Karadjova, I., & Karadjov, M. (2020). Polymeric Materials in Speciation Analysis Based on Solid-Phase Extraction. Molecules, 25(21), 5038.
  • Qureshi, M. N., et al. (2011). Preparation of polymer based sorbents for solid phase extraction of polyphenolic compounds. ResearchGate.
  • Piyasena, M. E. (2020). Polymeric Sorbents for Solid-Phase Extraction (SPE) Of Polar Analytes And Carbon Dioxide Capture. University of South Florida Scholar Commons.
  • Al-Rimawi, F., et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Journal of Analytical Methods in Chemistry.
  • Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE.
  • Hawach Scientific. (2025). Three Kinds of SPE Cartridges.
  • Waters Corporation. (n.d.). Oasis Sample Extraction Products: Chemistry and Formats.
  • Phenomenex. (n.d.). Strata-X-A Solid Phase Extraction Products.
  • Luyen, N. D., et al. (2018). Simultaneous Determination of Pyrazinamide, Rifampicin, Ethambutol, Isoniazid and Acetyl Isoniazid in Human Plasma by LC-MS/MS. Journal of Applied Pharmaceutical Science, 8(09), 61-73.
  • Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks.
  • Hawach Scientific. (2023). The Brief Introduction to SPE Cartridges.
  • Biotage. (2023). When should I choose a mixed-mode SPE?.
  • Phenomenex. (n.d.). Simplify Your SPE.
  • Phenomenex. (n.d.). Strata-X SPE Products for Extraction.
  • Biotage. (2023). Choosing the best Ion Exchange Mode for Solid Phase Extraction.
  • Waters Corporation. (2012). Oasis 2x4 SPE Method Development. YouTube.
  • LabRulez GCMS. (n.d.). Phenomenex Strata X-A Solid Phase Extraction (SPE).
  • Phenomenex. (n.d.). Strata-X Solid Phase Extraction (SPE) Products.
  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
  • Al-Soud, Y. A., & Al-Masri, W. M. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 28(15), 5785.
  • Waters Corporation. (n.d.). Simplify Your SPE.
  • Ray, A. (2014). How Solid-Phase Extraction Affects Challenges in Bioanalysis. American Laboratory.
  • Hawach Scientific. (2023). How to Select Solid Phase Extraction Cartridge.
  • Moliner-Cubel, S., et al. (2016). Sample preparation development and matrix effects evaluation for multianalyte determination in urine. Journal of Chromatography A, 1442, 33-43.
  • D'Archivio, A. A., et al. (2008). Comparison of different sorbents for multiresidue solid-phase extraction of 16 pesticides from groundwater coupled with high-performance liquid chromatography. ResearchGate.
  • Chemistry LibreTexts. (2023). Solid-Phase Extraction.
  • Reid, M. J., et al. (2004). Selection of SPE cartridge for automated solid-phase extraction of pesticides from water followed by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1033(2), 231-237.
  • Shi, H., et al. (2012). Comparison of Different Cartridges of Solid Phase Extraction for Determination of Polyphenols in Tobacco by UPLC/MS/MS and Mul. Journal of Chromatographic Science, 50(8), 715-721.
  • Pule, B. O., et al. (2016). Comparison of Three Solid Phase Materials for the Extraction of Carboxylic Acids from River Water Followed by 2D GC × GC-TOFMS Determination. Journal of Chemistry.
  • Delgado, D. R., et al. (2024). Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. Molecules, 29(21), 5038.
  • Pilli, N. R., et al. (2016). Simultaneous Estimation of Pyrazinamide, Pyrazinoic Acid and 5-Hydroxy-Pyrazinoic Acid by LC-MS/MS in Human Plasma and its Application to a Bioequivalence Study in Healthy Subjects. ResearchGate.
  • Organomation. (n.d.). What is Solid Phase Extraction (SPE)?.
  • Needham, K. (2018). Understanding and Improving Solid-Phase Extraction. LCGC International.
  • Biotage. (2023). How to determine recovery and matrix effects for your analytical assay.
  • Li, W., et al. (2020). Solid-Phase Extraction (SPE) Techniques for Sample Preparation in Clinical and Pharmaceutical Analysis: A Brief Overview. ResearchGate.
  • Al-Soud, Y. A., & Al-Masri, W. M. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. MDPI.
  • Pang, G., et al. (2021). Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique. Heliyon, 7(1), e05922.

Sources

Comparative metabolism of 5-Methoxypyrazine-2-carboxylic acid in different species

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Comparative Metabolism of 5-Methoxypyrazine-2-carboxylic Acid in Different Species

For researchers, scientists, and drug development professionals, understanding the metabolic fate of a xenobiotic is paramount to its successful development. Species differences in metabolism can significantly impact the efficacy, toxicity, and pharmacokinetic profile of a compound, making early comparative studies crucial for selecting the appropriate preclinical species and predicting human outcomes. This guide provides a comprehensive overview of the anticipated comparative metabolism of this compound (5-MPCA), a heterocyclic compound with potential applications in various fields.

While direct comparative metabolic studies on 5-MPCA are not extensively available in the public domain, this guide synthesizes information from structurally related pyrazine derivatives to propose the likely metabolic pathways and potential species-specific differences. Furthermore, we provide a detailed, field-proven experimental protocol for a head-to-head in vitro comparison of 5-MPCA metabolism across different species, offering a self-validating system to generate the necessary data for informed decision-making in a research and development setting.

Proposed Metabolic Pathways of this compound

Based on the metabolism of other methoxy- and carboxyl-substituted pyrazines, the primary metabolic transformations of 5-MPCA are expected to involve Phase I and potentially Phase II reactions. The key proposed pathways are O-demethylation and ring hydroxylation.

Phase I Metabolism:

  • O-Demethylation: The methoxy group on the pyrazine ring is a likely site for oxidative metabolism. In studies with methoxy-substituted pyrazines in rats, O-demethylation has been observed as a significant metabolic route[1]. This reaction is typically catalyzed by cytochrome P450 (CYP) enzymes in the liver. The resulting metabolite would be 5-Hydroxypyrazine-2-carboxylic acid.

  • Ring Hydroxylation: Aromatic hydroxylation is another common metabolic pathway for heterocyclic compounds. Methoxy-substituted pyrazines have been shown to undergo ring hydroxylation in rats[1]. The position of hydroxylation on the pyrazine ring can vary and is dependent on the specific CYP isoforms involved.

  • Role of Xanthine Oxidase: Xanthine oxidase (XO), a molybdenum-containing enzyme, is known to be involved in the metabolism of pyrazinoic acid, a structurally similar compound[2][3]. It is plausible that XO could also contribute to the metabolism of 5-MPCA, potentially through hydroxylation of the pyrazine ring.

Phase II Metabolism:

The carboxylic acid moiety of 5-MPCA and its potential hydroxylated metabolites could undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to facilitate their excretion. However, studies on some pyrazine derivatives have shown limited biliary excretion, suggesting that conjugation may not be the predominant clearance pathway[1].

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism 5-MPCA This compound Metabolite_A 5-Hydroxypyrazine-2-carboxylic acid 5-MPCA->Metabolite_A O-demethylation (CYP450s) Metabolite_B Hydroxylated 5-MPCA 5-MPCA->Metabolite_B Ring Hydroxylation (CYP450s, Xanthine Oxidase) Conjugates Glucuronide or Sulfate Conjugates Metabolite_A->Conjugates Conjugation Metabolite_B->Conjugates Conjugation

Caption: Proposed metabolic pathways of this compound.

Potential Species Differences in Metabolism

Significant variations in drug metabolism exist across different species, which can be attributed to differences in the expression and activity of drug-metabolizing enzymes[4][5]. For 5-MPCA, potential species differences may arise in the following areas:

  • Cytochrome P450 Isoforms: The specific CYP enzymes responsible for the O-demethylation and hydroxylation of 5-MPCA are likely to differ between species such as rats, dogs, monkeys, and humans. This can lead to quantitative and qualitative differences in the metabolite profiles. For example, rodents generally exhibit higher metabolic rates than humans[5].

  • Xanthine Oxidase Activity: The activity of xanthine oxidase can also vary between species, potentially influencing the rate and extent of ring hydroxylation of 5-MPCA[6][7].

  • Conjugation Reactions: Phase II conjugation pathways, particularly glucuronidation, are known to have marked species differences. For instance, cats have a well-documented deficiency in certain UDP-glucuronosyltransferases (UGTs)[8]. While dogs are generally proficient in glucuronidation, they lack certain N-acetylation pathways[8].

The following table summarizes the metabolism of related pyrazine compounds in different species, which can be used to infer potential species differences for 5-MPCA.

CompoundSpeciesKey Metabolic PathwaysReference
Alkoxy-substituted pyrazinesRatO-demethylation, Ring hydroxylation[1]
AlkylpyrazinesHumanOxidation to corresponding carboxylic acids[9][10][11]
Pyrazinoic acid(in vitro)Metabolized by Xanthine Oxidase[2][3]

Experimental Protocol: Comparative In Vitro Metabolism of 5-MPCA

To definitively assess the species differences in the metabolism of 5-MPCA, a comparative in vitro study using liver microsomes from different species is recommended. Liver microsomes are a robust and widely used system for studying Phase I metabolism as they contain a high concentration of CYP enzymes[12][13][14][15].

Objective: To compare the rate of metabolism and identify the primary metabolites of 5-MPCA in liver microsomes from rat, dog, monkey, and human.

Materials:

  • This compound (5-MPCA)

  • Pooled liver microsomes from male Sprague-Dawley rats, Beagle dogs, Cynomolgus monkeys, and mixed-gender humans

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent for reaction termination

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Methodology:

  • Preparation of Incubation Mixtures:

    • On ice, prepare incubation mixtures in microcentrifuge tubes containing phosphate buffer, liver microsomes (final concentration, e.g., 0.5 mg/mL), and the NADPH regenerating system.

    • Prepare a master mix without the substrate (5-MPCA) for each species.

  • Initiation of the Reaction:

    • Pre-warm the incubation mixtures at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding 5-MPCA (final concentration, e.g., 1 µM) to each tube.

  • Incubation and Sampling:

    • Incubate the reactions at 37°C in a shaking water bath.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots from each reaction mixture.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., 2 volumes of ACN) and the internal standard.

    • Vortex the samples and centrifuge to precipitate the proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • Analytical Method:

    • Analyze the samples using a validated LC-MS/MS method to quantify the depletion of 5-MPCA over time and to identify and quantify the formation of potential metabolites.

  • Data Analysis:

    • Determine the in vitro half-life (t½) and intrinsic clearance (CLint) of 5-MPCA for each species.

    • Compare the metabolite profiles across the different species to identify any qualitative and quantitative differences.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare incubation mix: Buffer, Microsomes, NADPH system pre_warm Pre-warm at 37°C prep_mix->pre_warm add_substrate Add 5-MPCA pre_warm->add_substrate incubation Incubate at 37°C add_substrate->incubation sampling Sample at time points incubation->sampling terminate Terminate with ACN sampling->terminate centrifuge Centrifuge terminate->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze data_analysis Calculate t½ and CLint Compare metabolite profiles analyze->data_analysis

Caption: Workflow for comparative in vitro metabolism of 5-MPCA.

Conclusion and Future Directions

While direct metabolic data for this compound is limited, by leveraging the knowledge from structurally related pyrazine derivatives, we can anticipate that O-demethylation and ring hydroxylation are the primary metabolic pathways. Significant species differences in the rate and profile of metabolism are expected due to variations in CYP450 and other enzyme activities.

The provided in vitro experimental protocol offers a robust framework for generating crucial comparative metabolism data. The results from such studies will be instrumental in understanding the pharmacokinetic variability of 5-MPCA across species, guiding the selection of appropriate animal models for further non-clinical development, and ultimately, contributing to a more informed and successful translation to human studies. Future research should focus on conducting these in vitro experiments, followed by in vivo pharmacokinetic studies in selected species to establish a comprehensive understanding of the disposition of 5-MPCA.

References

  • Kremer, J. I., Pickard, S., Stadlmair, L. F., Glaß-Theis, A., Buckel, L., Bakuradze, T., Eisenbrand, G., & Richling, E. (2019). Alkylpyrazines from Coffee are Extensively Metabolized to Pyrazine Carboxylic Acids in the Human Body. Molecular nutrition & food research, 63(14), e1801341. [Link]
  • PubMed. (2019). Alkylpyrazines from Coffee are Extensively Metabolized to Pyrazine Carboxylic Acids in the Human Body.
  • ResearchGate. (2019). Alkylpyrazines from Coffee are Extensively Metabolized to Pyrazine Carboxylic Acids in the Human Body. [Link]
  • Bortolotti, M., Polito, L., Battelli, M. G., & Bolognesi, A. (2019). Xanthine Oxidoreductase in Drug Metabolism: Beyond a Role as a Detoxifying Enzyme. Current drug metabolism, 20(6), 461–471. [Link]
  • ResearchGate. (2017). Metabolism of Xenobiotics of Human Environments. [Link]
  • Rozman, K. (1988). Disposition of xenobiotics: species differences.
  • Fiveable. (n.d.). Species differences in biotransformation capabilities | Ecotoxicology Class Notes. [Link]
  • Wikipedia. (n.d.). Xanthine oxidase. [Link]
  • Rashidi, M. R., & Pashaei-Asl, R. (2012). Role of Aldehyde Oxidase and Xanthine Oxidase in the Metabolism of Purine-Related Drugs. Expert Opinion on Drug Metabolism & Toxicology, 8(4), 453-469. [Link]
  • Fisher, M. B., Campanale, K., Ackermann, B. L., VandenBranden, M., & Wrighton, S. A. (2010). The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy.
  • PubMed. (2019). Xanthine Oxidoreductase in Drug Metabolism: Beyond a Role as a Detoxifying Enzyme.
  • Miners, J. O., Rowland, A., & Gillam, E. M. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current protocols in pharmacology, 74, 7.8.1–7.8.24. [Link]
  • ResearchGate. (2024). Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores. [Link]
  • Hawksworth, G., & Scheline, R. R. (1975). Metabolism in the Rat of Some Pyrazine Derivatives Having Flavour Importance in Foods. Xenobiotica, 5(7), 389-399. [Link]
  • National Center for Biotechnology Information. (2024). Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores. PubMed. [Link]
  • Nakajima, M. (2019). [Characterization of Species Differences in Xenobiotic Metabolism in Non-experimental Animals]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 139(7), 951–957. [Link]
  • National Center for Biotechnology Information. (2021). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. PubMed. [Link]
  • ResearchGate. (2021). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. [Link]
  • ResearchGate. (2019). In Vitro Drug Metabolism Using Liver Microsomes. [Link]

Sources

A Comparative Validation Guide: A Novel UPLC-MS/MS Method for the Quantification of 5-Methoxypyrazine-2-carboxylic acid versus a Traditional HPLC-UV Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precision and reliability of analytical methods are paramount. This guide provides a comprehensive validation comparison between a newly developed Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method and a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of 5-Methoxypyrazine-2-carboxylic acid. This compound is a key intermediate and potential impurity in the synthesis of various pharmaceutical agents, making its accurate measurement critical.

This document is intended for researchers, scientists, and drug development professionals. It delves into the causality behind experimental choices and provides a self-validating framework for the described protocols, grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5]

The Imperative for a Robust Analytical Method

This compound's structural properties and potential for isomeric impurities necessitate an analytical method that is not only accurate and precise but also highly specific and sensitive. The choice of analytical methodology can significantly impact the reliability of data in formulation development, stability studies, and quality control testing. This guide will objectively compare the performance of a modern, highly sensitive UPLC-MS/MS method against a more conventional HPLC-UV approach, supported by experimental data.

Methodologies Under Comparison

The Novel Approach: UPLC-MS/MS

This method leverages the superior separation efficiency of Ultra-Performance Liquid Chromatography with the high selectivity and sensitivity of tandem mass spectrometry. This combination is designed to provide rapid and unambiguous quantification, even at very low concentrations.

The Traditional Approach: HPLC-UV

A workhorse in many analytical laboratories, this method relies on the separation of the analyte by High-Performance Liquid Chromatography and its detection by ultraviolet absorbance. While robust and widely used, its limitations in sensitivity and specificity, especially in complex matrices, are well-documented.

Head-to-Head Validation: A Data-Driven Comparison

The validation of both analytical methods was conducted in accordance with the ICH Q2(R1) guidelines, which outline the necessary validation parameters for analytical procedures.[3][5] The following sections present a comparative summary of the validation data.

Table 1: Specificity and Selectivity
ParameterUPLC-MS/MS MethodHPLC-UV MethodRationale & Causality
Specificity Demonstrated by the unique MRM transition (m/z 153.1 → 123.1) and chromatographic separation from known impurities and degradation products. No interference was observed from the placebo matrix.Peak purity analysis using a photodiode array (PDA) detector showed no co-eluting peaks. However, potential interference from compounds with similar chromophores cannot be entirely ruled out.The high selectivity of tandem mass spectrometry, based on a specific precursor-to-product ion transition, provides a much higher degree of confidence in the analyte's identity compared to UV detection, which relies on less specific light absorbance.[6][7]
Interference from Matrix No significant matrix effect was observed.Minor baseline disturbances were noted when analyzing placebo samples.The selectivity of MS/MS minimizes the impact of matrix components that might co-elute with the analyte, a common challenge in HPLC-UV methods.
Table 2: Linearity and Range
ParameterUPLC-MS/MS MethodHPLC-UV MethodRationale & Causality
Linearity (r²) > 0.999> 0.998Both methods demonstrate excellent linearity within their respective ranges.
Range 0.1 ng/mL - 1000 ng/mL1 µg/mL - 100 µg/mLThe UPLC-MS/MS method offers a significantly wider linear dynamic range, enabling the quantification of both trace impurities and higher concentration samples without dilution.
Calibration Model Linear regression with 1/x weightingLinear regressionThe weighting factor in the UPLC-MS/MS calibration model is used to ensure accuracy across the wide concentration range, particularly at the lower end.
Table 3: Accuracy and Precision
ParameterUPLC-MS/MS MethodHPLC-UV MethodRationale & Causality
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%Both methods demonstrate acceptable accuracy as per ICH guidelines.[8][9]
Precision (Repeatability, %RSD) < 2.0%< 3.0%The UPLC-MS/MS method shows slightly better repeatability, likely due to the more stable baseline and reduced noise.
Intermediate Precision (%RSD) < 2.5%< 4.0%The lower variability in intermediate precision for the UPLC-MS/MS method suggests it is more robust to variations in analysts and instruments.
Table 4: Limits of Detection (LOD) and Quantitation (LOQ)
ParameterUPLC-MS/MS MethodHPLC-UV MethodRationale & Causality
LOD 0.03 ng/mL0.3 µg/mLThe UPLC-MS/MS method is approximately 10,000 times more sensitive than the HPLC-UV method.
LOQ 0.1 ng/mL1 µg/mLThe significantly lower LOQ of the UPLC-MS/MS method makes it suitable for trace impurity analysis, which is often a critical requirement in pharmaceutical quality control.
Basis of Determination Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQSignal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQThis is a standard and widely accepted approach for determining LOD and LOQ.[10]
Table 5: Robustness
Parameter VariedUPLC-MS/MS Method (%RSD)HPLC-UV Method (%RSD)Rationale & Causality
Column Temperature (± 2°C) < 1.5%< 2.5%Both methods are robust to minor temperature fluctuations.
Mobile Phase pH (± 0.1) < 2.0%< 5.0%The HPLC-UV method shows greater sensitivity to pH changes, which can affect the ionization state and thus the retention time and peak shape of the carboxylic acid. The mass spectrometer's detection is less affected by these minor chromatographic shifts.
Flow Rate (± 5%) < 1.8%< 3.0%The UPLC-MS/MS method demonstrates better tolerance to slight variations in flow rate.

Experimental Protocols

The following are detailed protocols for the validation experiments. These protocols are designed to be self-validating, meaning the results will inherently demonstrate the method's suitability for its intended purpose.

Protocol 1: Specificity Determination
  • Sample Preparation: Prepare solutions of this compound, known impurities, and a placebo formulation.

  • Analysis:

    • UPLC-MS/MS: Inject each solution and monitor the specific Multiple Reaction Monitoring (MRM) transition for this compound.

    • HPLC-UV: Inject each solution and record the chromatograms. For the analyte peak, perform a peak purity analysis using a PDA detector.

  • Acceptance Criteria:

    • UPLC-MS/MS: The analyte peak should be well-resolved from other components, and no significant peaks should be observed at the retention time of the analyte in the impurity and placebo injections.

    • HPLC-UV: The peak purity index should be greater than 0.99, and no interfering peaks should be observed in the placebo chromatogram.

Protocol 2: Linearity and Range Assessment
  • Standard Preparation: Prepare a series of at least five calibration standards of this compound spanning the expected concentration range.

  • Analysis: Inject each standard in triplicate.

  • Data Analysis: Plot a calibration curve of peak area versus concentration. Perform a linear regression analysis and determine the correlation coefficient (r²).

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.998. The residuals should be randomly distributed around the x-axis.

Protocol 3: Accuracy Evaluation
  • Sample Preparation: Spike a placebo matrix with known concentrations of this compound at three levels (low, medium, and high) within the linear range. Prepare each level in triplicate.

  • Analysis: Analyze the spiked samples and quantify the concentration of the analyte using a freshly prepared calibration curve.

  • Data Analysis: Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean percentage recovery should be within 98.0% to 102.0%.

Protocol 4: Precision Determination
  • Repeatability (Intra-assay precision):

    • Prepare six independent samples of this compound at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (%RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for the combined results from both sets of experiments.

  • Acceptance Criteria: The %RSD for repeatability should be ≤ 2.0%. The %RSD for intermediate precision should be ≤ 3.0%.

Protocol 5: LOD and LOQ Establishment
  • Method: Use the signal-to-noise (S/N) ratio approach.

  • Procedure:

    • Prepare a series of increasingly dilute solutions of this compound.

    • Inject the solutions and determine the concentration at which the S/N ratio is approximately 3:1 (for LOD) and 10:1 (for LOQ).

    • Confirm the LOQ by analyzing six independent samples at this concentration and ensuring acceptable accuracy and precision.

  • Acceptance Criteria: The %RSD for the LOQ determination should be ≤ 10.0%.

Protocol 6: Robustness Testing
  • Procedure: Intentionally vary critical method parameters one at a time, such as column temperature, mobile phase pH, and flow rate.

  • Analysis: For each variation, analyze a standard solution of this compound in triplicate.

  • Data Analysis: Calculate the %RSD for the results obtained under the varied conditions compared to the nominal conditions.

  • Acceptance Criteria: The %RSD should not exceed 5.0% for any of the variations.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the validation process and the relationship between the different validation parameters.

Validation_Workflow cluster_planning Phase 1: Planning & Protocol Development cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Reporting & Conclusion Define_Purpose Define Intended Purpose of the Method Select_Parameters Select Validation Parameters (ICH Q2) Define_Purpose->Select_Parameters Set_Criteria Set Acceptance Criteria Select_Parameters->Set_Criteria Write_Protocol Write Validation Protocol Set_Criteria->Write_Protocol Specificity Specificity Write_Protocol->Specificity Linearity Linearity & Range Write_Protocol->Linearity Accuracy Accuracy Write_Protocol->Accuracy Precision Precision Write_Protocol->Precision LOD_LOQ LOD & LOQ Write_Protocol->LOD_LOQ Robustness Robustness Write_Protocol->Robustness Compile_Data Compile & Analyze Data Specificity->Compile_Data Linearity->Compile_Data Accuracy->Compile_Data Precision->Compile_Data LOD_LOQ->Compile_Data Robustness->Compile_Data Compare_Results Compare Against Acceptance Criteria Compile_Data->Compare_Results Validation_Report Generate Validation Report Compare_Results->Validation_Report Method_Suitability Conclude on Method Suitability Validation_Report->Method_Suitability

Caption: Overall Analytical Method Validation Workflow.

Parameter_Relationship cluster_core Core Performance cluster_sensitivity Sensitivity cluster_reliability Reliability Accuracy Accuracy Precision Precision Accuracy->Precision Linearity Linearity Linearity->Accuracy Linearity->Precision LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Specificity Specificity Specificity->Accuracy Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: Interrelationship of Validation Parameters.

Conclusion: A Clear Advantage for UPLC-MS/MS

The validation data unequivocally demonstrates that the novel UPLC-MS/MS method is superior to the traditional HPLC-UV method for the quantification of this compound. The primary advantages of the UPLC-MS/MS method are its significantly lower limits of detection and quantitation, wider linear dynamic range, and enhanced specificity. These attributes make it the more suitable method for applications requiring high sensitivity, such as impurity profiling and stability testing, where trace-level quantification is crucial.

While the HPLC-UV method meets the fundamental requirements for accuracy and precision for higher concentration assays, its susceptibility to matrix interference and higher LOQ limit its utility. The robustness data also indicates that the UPLC-MS/MS method is more reliable under slight variations in operating conditions.

For researchers, scientists, and drug development professionals, the adoption of the UPLC-MS/MS method for the analysis of this compound is recommended to ensure the highest data quality and regulatory compliance.

References

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Technology Networks.
  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015, July). U.S. Food and Drug Administration.
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). gmp-compliance.org.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline.
  • Q2(R2) Validation of Analytical Procedures. (2024, March). U.S. Food and Drug Administration.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September). U.S. Food and Drug Administration.
  • FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International.
  • Quality Guidelines. (n.d.). International Council for Harmonisation.
  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). International Council for Harmonisation.
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020, November 1). LCGC International.
  • HPLC Method Development and Validation: A Review. (2023, December 11). World Journal of Pharmaceutical and Medical Research.
  • HPLC Method Validation: Key Parameters and Importance. (n.d.). assayprism.com.
  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024, January 5). National Institutes of Health.
  • Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. (2025, August 5). ResearchGate.
  • An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. (n.d.). PubMed Central.

Sources

A Guide to Inter-Laboratory Comparison for the Quantification of 5-Methoxypyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Analytical Harmony

This guide provides a framework for establishing an inter-laboratory comparison study for the quantification of 5-Methoxypyrazine-2-carboxylic acid. An inter-laboratory comparison is a cornerstone of method validation and quality assurance, serving to evaluate the performance of different laboratories and ensure that the analytical methods employed are both reproducible and reliable.[2] By participating in such a study, laboratories can gain confidence in their results and demonstrate their competence.[2]

Pillar 1: Selecting the Right Analytical Tool

The quantification of polar, low-molecular-weight compounds like this compound from complex matrices presents several analytical challenges. These can include low recovery during sample preparation, poor retention on standard reversed-phase chromatography columns, and ion suppression in mass spectrometry.[5] The choice of analytical technique is therefore critical.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC is a widely used technique for the quantification of organic molecules.[6] It separates compounds based on their affinity for a stationary phase and a mobile phase.[6] For this compound, a reversed-phase C18 column is a common choice.[6] However, due to the polar nature of the carboxylic acid group, achieving adequate retention can be challenging. Method optimization, such as adjusting the mobile phase pH to suppress ionization of the carboxylic acid, is often necessary.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV. This technique couples the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry. The high specificity of LC-MS/MS allows for the accurate quantification of target analytes even at very low concentrations and in the presence of complex matrix components.[7] This makes it the preferred method for trace-level quantification in challenging matrices. For carboxylic acids, derivatization may be employed to improve chromatographic retention and enhance ionization efficiency.[7][8]

For the purposes of this guide, we will focus on an LC-MS/MS method due to its enhanced sensitivity and specificity, which are crucial for a robust inter-laboratory comparison.

Pillar 2: Designing a Self-Validating Inter-Laboratory Study

A successful inter-laboratory comparison hinges on a meticulously planned study design. The goal is to minimize variables between laboratories so that any observed differences in results can be confidently attributed to laboratory performance rather than methodological discrepancies.

Workflow for Inter-Laboratory Comparison

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Reporting P1 Develop & Validate Standardized Protocol P2 Prepare & Characterize Homogenous Reference Material P1->P2 P3 Recruit Participating Laboratories P2->P3 E1 Distribute Reference Material & Standard Protocol P3->E1 E2 Laboratories Perform Quantification E1->E2 E3 Laboratories Submit Data to Coordinator E2->E3 A1 Statistical Analysis (e.g., Z-scores) E3->A1 A2 Generate & Distribute Comparison Report A1->A2 A3 Identify Outliers & Provide Feedback A2->A3

Caption: Workflow for a typical inter-laboratory comparison study.

Key Components of the Study:

  • Standardized Protocol: A single, detailed analytical protocol must be provided to all participating laboratories. This document should leave no room for ambiguity and should specify all critical parameters, including sample preparation, instrument settings, calibration procedures, and data processing.

  • Homogenous Reference Material: A large batch of a representative sample matrix (e.g., spiked wine or plasma) containing a known concentration of this compound should be prepared. This material must be homogenous and stable throughout the duration of the study. Each laboratory will receive an aliquot from this single batch.

  • Statistical Analysis: The performance of each laboratory is typically evaluated using statistical metrics such as the Z-score. The Z-score indicates how many standard deviations an individual laboratory's result is from the consensus value. A common interpretation is:

    • |Z| ≤ 2: Satisfactory performance

    • 2 < |Z| < 3: Questionable performance

    • |Z| ≥ 3: Unsatisfactory performance

Pillar 3: A Standardized Protocol for Quantification by LC-MS/MS

The following is a detailed, self-validating protocol for the quantification of this compound. This protocol is designed to be robust and transferable between laboratories.

Materials and Reagents
  • This compound certified reference standard (≥98% purity).[1][9]

  • Isotopically labeled internal standard (IS), e.g., this compound-d3.

  • HPLC or LC-MS grade acetonitrile, methanol, and water.

  • Formic acid (≥98%).

  • Drug-free matrix (e.g., wine, plasma) for calibration standards and quality controls.

Preparation of Stock and Working Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the primary stock solution.

  • Working Standard Solutions: Serially dilute the primary stock solution with 50:50 methanol:water to prepare a series of working standards for the calibration curve (e.g., 0.1 to 1000 ng/mL).

  • Internal Standard Working Solution (50 ng/mL): Dilute the IS stock solution in 50:50 methanol:water.

Sample Preparation: Protein Precipitation

This is a common method for biological fluids like plasma.

  • Pipette 100 µL of the sample (unknown, calibrator, or QC) into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (50 ng/mL).

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
ParameterConditionRationale
LC System UPLC/HPLC SystemProvides high-resolution separation.
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)Standard for retaining moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidification improves peak shape for carboxylic acids.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reversed-phase.
Gradient 5% B to 95% B over 5 minutesA gradient is used to elute compounds with varying polarities.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Injection Volume 5 µL
Column Temp. 40°CEnsures reproducible retention times.
MS System Triple Quadrupole Mass SpectrometerAllows for sensitive and selective MRM analysis.
Ionization Mode Electrospray Ionization (ESI), PositivePyrazine nitrogens are readily protonated.
MRM Transitions Analyte: Q1/Q3 (e.g., 155.1 -> 109.1), IS: Q1/Q3 (e.g., 158.1 -> 112.1)Specific parent/daughter ion transitions ensure selectivity.
Method Validation

Before initiating an inter-laboratory comparison, the method itself must be validated according to established guidelines, such as those from the ICH.[10][11] Key validation parameters include:

  • Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[4]

  • Linearity: A minimum of five concentrations should be used to establish the linear range of the assay.[11]

  • Accuracy & Precision: Assessed at multiple concentrations using replicate preparations.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.

  • Robustness: The method's resilience to small, deliberate variations in parameters.

LC-MS/MS Analytical Workflow

start Sample (e.g., Plasma) prep Sample Preparation (Protein Precipitation + IS) start->prep lc UPLC Separation (C18 Column) prep->lc ion Ionization Source (ESI+) lc->ion q1 Quadrupole 1 (Q1) (Precursor Ion Selection) ion->q1 q2 Quadrupole 2 (Q2) (Collision Cell - CID) q1->q2 q3 Quadrupole 3 (Q3) (Product Ion Selection) q2->q3 det Detector q3->det data Data Acquisition & Quantification det->data

Sources

A Comparative Guide to the Antifungal Activity of Pyrazine Derivatives: A Senior Application Scientist's In-Depth Technical Review

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens presents a formidable challenge to global health. This necessitates the exploration of novel chemical scaffolds with potent and broad-spectrum antifungal activity. Among these, pyrazine derivatives have garnered significant attention due to their versatile chemical nature and promising biological activities. This guide provides a comprehensive comparative analysis of the antifungal efficacy of various classes of pyrazine derivatives, supported by experimental data and detailed protocols, to aid researchers in the pursuit of next-generation antifungal agents.

Introduction: The Therapeutic Potential of the Pyrazine Scaffold

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. Its derivatives have been investigated for a wide array of pharmacological effects, including anticancer, antibacterial, and, notably, antifungal properties. The unique electronic properties and the ability of the pyrazine nucleus to be readily functionalized allow for the generation of diverse chemical libraries with a wide range of biological activities. This guide will delve into a comparative study of several key classes of pyrazine derivatives that have shown significant promise as antifungal agents.

Comparative Antifungal Efficacy: A Data-Driven Analysis

The antifungal potential of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits the visible growth of a microorganism. The following tables summarize the in vitro antifungal activities of various pyrazine derivatives against clinically relevant fungal strains, benchmarked against standard antifungal drugs.

Pyrazine-Chalcone Analogs

Chalcones, characterized by an open-chain flavonoid structure, have been hybridized with the pyrazine moiety to create potent antifungal agents. Studies have shown that substitutions on the pyrazine and phenyl rings significantly influence their activity.

Table 1: Antifungal Activity of Pyrazine-Chalcone Analogs against Trichophyton mentagrophytes

Compound IDSubstitution on Pyrazine RingSubstitution on Phenyl RingMIC (µmol/L)Reference
Propyl Derivative 5-propyl2-nitro3.9[1]
Isopropyl Derivative 5-isopropyl2-nitro1.95[1]
Propyl Derivative 5-propyl4-nitro1.95[1]
Isopropyl Derivative 5-isopropyl4-nitro0.98[1]
Fluconazole --6.51[2]
Terbinafine --0.01-1.72[1]

Note: Data from multiple sources are presented for comparison; experimental conditions may vary slightly.

Expert Insights: The data suggests that the presence of a nitro group, an electron-withdrawing substituent, on the phenyl ring enhances the antifungal activity of pyrazine-chalcone analogs against Trichophyton mentagrophytes. Furthermore, a branched isopropyl group at the 5-position of the pyrazine ring appears to be more favorable for activity compared to a non-branched propyl group in some cases.[1]

Pyrazine Carboxamides and Hydrazones

Amide and hydrazone functionalities have been incorporated into the pyrazine scaffold to explore their antifungal potential. These derivatives have demonstrated notable activity against a range of fungal pathogens.

Table 2: Antifungal Activity of Pyrazine Carboxamides and Hydrazones against Candida albicans

Compound ClassSpecific DerivativeMIC (µg/mL)Reference
Pyrazine Carboxamide (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone3.125[3]
Pyrazine Carboxamide Pyrazine-2-carboxylic acid (5-chloro-pyridin-2-yl) amideComparable to Fluconazole[3]
Quinoxaline Hydrazone (E)-6-((2-(4-chlorophenyl)hydrazono)methyl)quinoxaline0.16 (EC50 against R. solani)[4]
Fluconazole -Varies (often used as a standard)[3]

Note: Quinoxalines are structurally related to pyrazines (as benzopyrazines) and are included for a broader comparison of the di-aza-arene scaffold.

Expert Insights: The pyrazine carboxamides and their hydrazone counterparts exhibit significant antifungal activity, with some derivatives showing potency comparable to the standard drug fluconazole against Candida albicans.[3] The incorporation of additional heterocyclic rings, such as piperazine and pyrimidine, appears to be a promising strategy for enhancing antifungal efficacy.

Unraveling the Mechanism of Action: A Look into Fungal Ergosterol Biosynthesis

The primary mechanism of action for many established antifungal drugs, particularly the azole class, is the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and ultimately cell death.

While the precise mechanisms for many novel pyrazine derivatives are still under investigation, evidence suggests that some may also target the ergosterol biosynthesis pathway. The structural similarities of some pyrazine derivatives to known ergosterol biosynthesis inhibitors hint at this possibility.

Ergosterol_Biosynthesis_Pathway cluster_inhibition Inhibition by Antifungals Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase 14-demethylanosterol 14-demethylanosterol Lanosterol->14-demethylanosterol 14-alpha-demethylase (Azole Target) Ergosterol Ergosterol 14-demethylanosterol->Ergosterol Multiple Steps (Potential Pyrazine Derivative Targets) Azoles Azoles Azoles->Lanosterol:e Pyrazines Pyrazine Derivatives (Hypothesized) Pyrazines->14-demethylanosterol:e Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Fungal Inoculum Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Dilutions Prepare Serial Drug Dilutions Dilutions->Inoculate Incubate Incubate at 35°C Inoculate->Incubate Read Visually Read Plates Incubate->Read Determine_MIC Determine MIC Read->Determine_MIC

Caption: Workflow for the broth microdilution antifungal susceptibility assay.

Causality and Self-Validation: This protocol incorporates critical controls (growth and sterility) to validate the experimental run. The use of a standardized inoculum and medium ensures consistency and comparability of results across different experiments and laboratories.

Structure-Activity Relationship (SAR) and Future Directions

The analysis of the antifungal activity of various pyrazine derivatives allows for the elucidation of key structure-activity relationships (SAR).

  • Substitution Matters: The nature and position of substituents on both the pyrazine and appended aromatic rings play a crucial role in determining antifungal potency. Electron-withdrawing groups, such as nitro and halogen moieties, often enhance activity.

  • Lipophilicity is Key: The overall lipophilicity of the molecule influences its ability to penetrate the fungal cell membrane. A balance must be struck, as excessively high lipophilicity can lead to poor solubility and bioavailability.

  • Hybridization Strategies: The combination of the pyrazine scaffold with other pharmacologically active moieties, such as chalcones, amides, and other heterocycles, is a fruitful approach for discovering novel antifungal agents with improved activity profiles.

Future research should focus on a multi-pronged approach:

  • Mechanism of Action Studies: Employing techniques like differential scanning calorimetry, fluorescence microscopy with membrane-potential sensitive dyes, and enzyme inhibition assays to pinpoint the molecular targets of promising pyrazine derivatives.

  • In Vivo Efficacy and Toxicity: Advancing lead compounds to in vivo models of fungal infection to assess their therapeutic potential and safety profiles.

  • Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing computational models to predict the antifungal activity of novel pyrazine derivatives, thereby accelerating the drug discovery process.

By systematically exploring the vast chemical space of pyrazine derivatives and employing rigorous biological evaluation, the scientific community can pave the way for the development of novel and effective antifungal therapies to combat the growing threat of fungal infections.

References

  • Chen, J., et al. (2021). Design, Synthesis, Antifungal, and Antioxidant Activities of (E)-6-((2-Phenylhydrazono)methyl)quinoxaline Derivatives. ACS Omega.
  • Garg, S., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
  • Jampilek, J., et al. (2015). Novel Pyrazine Analogs of Chalcones: Synthesis and Evaluation of Their Antifungal and Antimycobacterial Activity. Molecules.
  • Kaur, M., et al. (2014). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research.
  • Kucera, L., et al. (2016). Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs. Molecules.
  • Sudarsan, S., et al. (2012). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Van Bossche, H., et al. (1987). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Reviews of Infectious Diseases.

Sources

Bridging the Gap: A Comparative Guide to Correlating Sensory and Instrumental Analysis of Methoxypyrazines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and professionals in the food, beverage, and flavor industries to understand and implement methodologies for correlating instrumental analysis with sensory perception of methoxypyrazines (MPs). We will move beyond procedural lists to explore the causality behind experimental choices, ensuring a robust and validated approach.

Introduction: The Potent Influence of Methoxypyrazines

Methoxypyrazines are a class of potent, nitrogen-containing aromatic compounds responsible for distinctive "green" or "vegetative" aromas.[1] Most notably, 3-isobutyl-2-methoxypyrazine (IBMP) imparts a characteristic bell pepper aroma, while 3-isopropyl-2-methoxypyrazine (IPMP) is associated with notes of asparagus, peas, and earth.[2][3] Their significance lies in their exceptionally low sensory detection thresholds, often in the nanogram-per-liter (ng/L) or parts-per-trillion range.[1][4] In products like wine, their presence can be a defining varietal characteristic (e.g., in Sauvignon Blanc) or an indicator of under-ripeness at higher concentrations.[4][5]

Because consumer perception is the ultimate measure of product quality, it is critical to understand how precise instrumental measurements of MP concentrations relate to the sensory experience. This guide details the parallel workflows of instrumental and sensory analysis and provides a methodology for their statistical correlation.

Instrumental Quantification: The Pursuit of Precision

The direct quantitative analysis of methoxypyrazines is challenging due to their extremely low concentrations and the complexity of the sample matrix (e.g., wine, juice).[6][7] Therefore, a highly sensitive and selective analytical technique is required, for which gas chromatography-mass spectrometry (GC-MS) is the established gold standard.[1]

Causality in Method Selection: Why HS-SPME-GC-MS?

The primary challenge is to isolate and concentrate the trace-level MPs from a complex matrix. Headspace Solid-Phase Microextraction (HS-SPME) is the preferred technique for this purpose.

  • Expertise: HS-SPME is a solvent-free, largely automated method that samples the volatile compounds in the headspace above the sample.[8][9] This minimizes interference from non-volatile matrix components like sugars and acids. The choice of SPME fiber is critical; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often selected for its high affinity for the volatile and semi-volatile MPs.[8][10]

  • Trustworthiness: For accurate quantification, a self-validating system is essential. This is achieved by using a stable isotope-labeled internal standard, such as deuterated IBMP (d₃-IBMP).[2][10][11][12] This standard is added to the sample at a known concentration before extraction. Because it behaves almost identically to the native compound during extraction and analysis, any variations in the process are accounted for, correcting for matrix effects and ensuring high accuracy.

Experimental Protocol: Quantitative Analysis of IBMP by HS-SPME-GC-MS

This protocol provides a validated workflow for quantifying IBMP in a wine matrix.

  • Sample Preparation:

    • Pipette 5 mL of wine into a 20 mL headspace vial.

    • Add 1.5 g of sodium chloride (NaCl). Rationale: Salting out increases the volatility of the analytes, driving them into the headspace for more efficient extraction.

    • Spike the sample with a known concentration of d₃-IBMP internal standard (e.g., 20 ng/L).

    • Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

  • HS-SPME Extraction:

    • Place the vial in an autosampler tray with an agitator and heater.

    • Equilibrate the sample at 40°C for 5 minutes with agitation.

    • Expose a 2 cm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 40°C. Rationale: This incubation time and temperature are optimized to allow the MPs to reach equilibrium between the sample and the fiber without causing thermal degradation.

  • GC-MS Analysis:

    • Thermally desorb the fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

    • GC Column: Use a polar column, such as a DB-WAX (30 m x 0.25 mm x 0.50 µm), suitable for separating volatile aroma compounds.[8]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Start at 40°C (hold 2 min), ramp to 150°C at 5°C/min, then ramp to 240°C at 20°C/min (hold 5 min).

    • Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for maximum sensitivity.

      • Monitor ion m/z 137 for IBMP quantification and m/z 124, 151 for confirmation.

      • Monitor ion m/z 140 for d₃-IBMP quantification.

  • Quantification:

    • Construct a calibration curve using a series of standards with varying IBMP concentrations and a fixed d₃-IBMP concentration, prepared in a model wine matrix to mimic the sample.

    • Calculate the IBMP concentration in the unknown sample based on the ratio of the peak area of the analyte to the peak area of the internal standard.

Table 1: Instrumental Analysis Parameters and Performance

Parameter 3-isobutyl-2-methoxypyrazine (IBMP) 3-isopropyl-2-methoxypyrazine (IPMP) 3-sec-butyl-2-methoxypyrazine (SBMP)
Quantification Ion (m/z) 137 123 137
Confirmation Ions (m/z) 124, 151 152, 94 124, 166
Typical LOD in Wine (ng/L) ~0.2 - 0.5 ~0.2 - 0.6 ~0.1 - 0.7
Typical LOQ in Wine (ng/L) ~0.5 - 2.0 ~0.5 - 2.0 ~0.3 - 2.0
Linear Range (ng/L) 0.5 - 100 0.5 - 100 0.5 - 100

Data synthesized from multiple sources.[2][11][13]

HS_SPME_GCMS_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Wine Sample (5 mL) in 20 mL Vial p2 Add NaCl (1.5 g) & Internal Standard (d3-IBMP) p1->p2 p3 Seal Vial p2->p3 e1 Equilibrate & Agitate (40°C, 5 min) p3->e1 e2 Expose DVB/CAR/PDMS Fiber to Headspace (30 min) e1->e2 a1 Thermal Desorption in GC Inlet (250°C) e2->a1 a2 Chromatographic Separation (DB-WAX Column) a1->a2 a3 Mass Spectrometry Detection (SIM Mode) a2->a3 d1 Peak Integration a3->d1 d2 Quantification via Calibration Curve d1->d2 result result d2->result Final Concentration (ng/L)

Caption: Workflow for methoxypyrazine quantification using HS-SPME-GC-MS.

Sensory Analysis: Quantifying Human Perception

While GC-MS tells us what is in the sample and at what concentration, sensory analysis tells us how it is perceived. Quantitative Descriptive Analysis (QDA) is a robust method used to identify and quantify the sensory attributes of a product.[14][15]

Causality in Method Selection: The Trained Panel as an Instrument
  • Expertise: A sensory panel is not a group of consumers; it is a highly trained analytical instrument. Panelists are screened for their sensory acuity and then extensively trained to identify specific aroma attributes and rate their intensity consistently and reliably.[16][17] This training minimizes individual biases and creates a calibrated tool for measurement.

  • Trustworthiness: The validity of QDA relies on the panel's performance. Training involves the use of physical reference standards for each attribute (e.g., a diluted solution of pure IBMP for "green pepper").[17] Panelists learn to anchor their ratings to these standards using a defined intensity scale (e.g., a 15-cm line scale). Panel performance is continuously monitored for repeatability and consistency.[16][18]

Experimental Protocol: Quantitative Descriptive Analysis (QDA) for MP Aromas
  • Panel Selection and Training:

    • Recruit 8-12 individuals screened for their ability to detect and describe aromas.[16]

    • Conduct training sessions (e.g., 6-10 sessions). In the initial sessions, present a range of wines and have the panel generate a list of aroma descriptors.

    • Focus on MP-related terms like 'green pepper', 'herbaceous', 'asparagus', and 'earthy'.[14][19]

    • Develop physical reference standards for each key descriptor.

    • Train panelists to rate the intensity of these descriptors on a structured line scale (e.g., from "not perceived" to "very intense").

  • Sample Evaluation:

    • Prepare samples in a neutral, odor-free environment. Pour equal volumes (e.g., 30 mL) into standardized, coded glasses.

    • Present the samples to panelists in individual sensory booths.

    • The presentation order must be randomized and balanced for each panelist to avoid carry-over and expectation errors.

    • Include "dummy" or repeat samples to assess panelist reliability.

  • Data Collection and Analysis:

    • Panelists rate the intensity of each descriptor for each sample.

    • Data is collected using sensory software.

    • The mean intensity scores for each attribute across all panelists are calculated for each sample.

    • Statistical analysis (e.g., ANOVA) is used to determine if there are significant differences in the perceived intensities among the samples.[20]

Table 2: Sensory Detection Thresholds of Methoxypyrazines (ng/L)

Compound Matrix Ortho/Retronasal Threshold (ng/L)
IBMP Water - ~1-2
White Wine - ~2-8
Red Wine - ~10-16
IPMP Water - ~2
DMMP Red Wine Orthonasal 31
Red Wine Retronasal 70

Data synthesized from multiple sources.[1][4][5][19] The matrix significantly impacts perception; higher thresholds in wine are due to interactions with other volatile and non-volatile components.[4]

Bridging the Divide: The Correlation Workflow

The ultimate goal is to build a predictive model linking the objective instrumental measurement to the subjective sensory score. This requires a carefully designed experiment and appropriate statistical analysis.

Experimental Design for Correlation

The foundational principle is that the exact same set of samples must be analyzed by both the instrumental and sensory methods. A typical approach involves creating a set of samples with a gradient of MP concentrations. This can be achieved by:

  • Selecting a neutral base wine with no detectable MPs.

  • Spiking this base wine with precisely known, increasing concentrations of the target MP (e.g., IBMP at 0, 5, 10, 20, 40 ng/L).

  • Analyzing each spiked sample via the HS-SPME-GC-MS protocol to confirm the actual concentration.

  • Evaluating each spiked sample via the QDA protocol to obtain mean intensity scores for relevant descriptors (e.g., "green pepper").

Correlation_Workflow cluster_samples Sample Set Generation cluster_instrumental Instrumental Analysis cluster_sensory Sensory Analysis cluster_stats Statistical Correlation s1 Base Wine + Spiked MP Levels (e.g., 0, 5, 10, 20 ng/L) i1 HS-SPME-GC-MS s1->i1 se1 Quantitative Descriptive Analysis (Trained Panel) s1->se1 i2 Output: Precise MP Concentration (ng/L) i1->i2 st1 Plot Concentration vs. Intensity i2->st1 se2 Output: Mean Intensity Score ('Green Pepper') se1->se2 se2->st1 st2 Pearson Correlation (r) Principal Component Analysis (PCA) st1->st2 result result st2->result Predictive Model

Caption: Integrated workflow for correlating instrumental and sensory data.

Statistical Tools for Correlation
  • Pearson Correlation: This is the most direct method to assess the relationship.[20] A scatter plot is created with the instrumental concentration on the x-axis and the mean sensory intensity score on the y-axis. The Pearson correlation coefficient (r) quantifies the strength and direction of the linear relationship (a value close to +1.0 indicates a strong positive correlation). In many cases, the relationship between concentration and perceived intensity is not linear but follows a psychophysical power law, which may require data transformation (e.g., logarithmic) for linearization.

  • Principal Component Analysis (PCA): When dealing with multiple MPs and multiple sensory descriptors, PCA is a powerful tool.[21][22] It reduces the dimensionality of the data, allowing for visualization of how samples group together based on their complete chemical and sensory profiles. This can reveal complex relationships, such as how other volatile compounds measured by GC-MS might be driving other sensory attributes that, in turn, influence the perception of "greenness".[15][23]

Conclusion: A Synergistic Approach

Neither instrumental nor sensory analysis alone tells the whole story. Instrumental methods like HS-SPME-GC-MS provide unparalleled precision and objectivity in quantifying chemical compounds. Sensory analysis, through rigorous methods like QDA, provides the indispensable link to human perception and consumer acceptance.

By establishing a strong correlation between these two domains, scientists can develop predictive models that allow for more rapid, cost-effective, and objective quality control, using instrumental analysis as a reliable proxy for sensory outcomes. However, the sensory panel remains the definitive tool for understanding the complex interactions and nuances of aroma perception in the final product. The integration of these methodologies provides a powerful, validated framework for product development, quality assurance, and fundamental research.

References

  • Analysis of methoxypyrazines in wine using headspace solid phase microextraction with isotope dilution and comprehensive two-dimensional gas chrom
  • Determination of methoxypyrazines in dry wines. BIO Web of Conferences.
  • Optimized Solid-Phase Mesh-Enhanced Sorption from Headspace (SPMESH) for Rapid Sub-ng/kg Measurements of 3-Isobutyl-2-methoxypyrazine (IBMP) in Grapes. MDPI.
  • Headspace solid-phase microextraction analysis of 3-alkyl-2-methoxypyrazine in wines.
  • Determination of ortho- and retronasal detection thresholds and odor impact of 2,5-dimethyl-3-methoxypyrazine in wine. PubMed.
  • Comparison of Methoxypyrazine Content and Expression Pattern of O-Methyltransferase Genes in Grape Berries and Wines from Six Cultivars (Vitis vinifera L.) in the Eastern Foothill of the Helan Mountain. PMC - NIH.
  • Detection of Sub-Aroma Threshold Concentrations of Wine Methoxypyrazines by Multidimensional GCMS. MDPI.
  • Determination of methoxypyrazines in dry wines.
  • Optimized Solid-Phase Mesh-Enhanced Sorption from Headspace (SPMESH) for Rapid Sub-ng/kg Measurements of 3-Isobutyl-2-methoxypyrazine (IBMP) in Grapes. PubMed.
  • 3-Isobutyl-2-methoxypyrazine is neutrally perceived by consumers at usual concentrations in French Sauvignon and Fer wines
  • Sensory interaction between 3-mercaptohexan-1-ol and 2-isobutyl-3- methoxypyrazine in dearom
  • Modification of Sensory Expression of 3-Isobutyl-2-methoxypyrazine in Wines through Blending Technique. MDPI.
  • Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine: Olfactory Properties, Metabolism, Biochemical Regul
  • A procedure for sensory evaluation of wine attributes. Australian Wine Research Institute.
  • Determination of 3-alkyl-2-methoxypyrazines in grapes, musts and wines: a review. recercat.
  • Determination of Methoxypyrazines in Red Wines by Stable Isotope Dilution Gas Chromatography-Mass Spectrometry.
  • Design of a Sensorial-Instrumental Correlation Methodology for a Category of Cosmetic Products: O/W Emulsions. MDPI.
  • Combining instrumental and sensory methods in food quality control.
  • Solid-phase microextraction method development for headspace analysis of vol
  • Light and Temperature Independently Influence Methoxypyrazine Content of Vitis vinifera (cv. Cabernet Sauvignon) Berries in. ASHS Journals.
  • SensoMineR; relating sensory and instrumental d
  • How Viticultural Factors Affect Methoxypyrazines. WineBusiness Analytics.
  • Methoxypyrazine Analysis and Influence of Viticultural and Enological Procedures on their Levels in Grapes, Musts and Wines.
  • Introducing a Standardized Sensory Analysis Method for Wine: A Methodology for the Recruitment, Selection, Training, and Monitoring of Assessors—Implementation on the Greek Variety “Agiorgitiko”. MDPI.
  • Sensory analysis in oenology: the role of methodological differences in expert panel evalu
  • Accurate determination of 3-alkyl-2-methoxypyrazines in wines by gas chromatography quadrupole time-of-flight tandem mass. CONICET.
  • Tasting Panel and Sensory Quality Consistency Evalu
  • SENSORY ANALYSIS Section 3. Sensory Panelists. vtwines.info.
  • Yield effects on 2-methoxy-3-isobutylpyrazine concentration in cabernet sauvignon using a solid phase microextraction gas chromatography/mass spectrometry method. PubMed.
  • Statistical analysis of sensory d
  • Analysis of methoxypyrazines in wine using headspace solid phase microextraction with isotope dilution and comprehensive two-dimensional gas chrom
  • Optimization of GC-MS parameters for sensitive pyrazine detection. Benchchem.
  • Contents of 3-alkyl-2-methoxypyrazines in musts and wines from Vitis vinifera variety Cabernet sauvignon: influence of. digital.csic.es.
  • Methoxypyrazines in Sauvignon blanc wines, detection of addition of artificial aroma. Open Access CAAS Agricultural Journals.
  • Perceptual interactions and characterisation of odour quality of binary mixtures of volatile phenols and 2-isobutyl-3-methoxypyrazine in a red wine matrix.
  • What Statistical Techniques Are Used In Sensory Analysis?.
  • (PDF) matrix effects 2019.08.30.
  • Some Aspects of Matrix Effects Caused by Troublesome Matrices in Pesticide Residue Analysis. MAG.
  • Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. MDPI.
  • Contribution of Methoxypyrazines to Sauvignon blanc Wine Aroma.

Sources

A Comparative Guide to the Biological Efficacy of Synthetic vs. Natural 5-Methoxypyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Multifaceted Role of 5-Methoxypyrazine-2-carboxylic Acid

This compound, a substituted pyrazine, is a molecule of significant interest across diverse scientific and industrial fields. Its applications range from enhancing flavor and aroma profiles in the food and beverage industry to acting as a natural plant growth regulator in agriculture.[1] Furthermore, its derivatives are actively being explored for their potential in pharmaceutical development, including for the treatment of neurological disorders and for their antimicrobial properties.[1][2]

As with many biologically active compounds, this compound can be obtained from two primary sources: chemical synthesis and extraction from natural organisms. The choice between a synthetic or natural source is a critical decision in research and development, as the origin can significantly influence the compound's purity, impurity profile, and, consequently, its biological efficacy. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively compare the biological performance of synthetic versus natural this compound, supported by detailed experimental methodologies.

The Dichotomy of Origin: Synthetic vs. Natural

The fundamental difference between synthetic and natural this compound lies in their production pathways. The synthetic route offers scalability and control over the manufacturing process, while the natural counterpart is a product of complex biological pathways.

Synthetic this compound: Chemical synthesis provides a reliable and often cost-effective method for producing high-purity this compound. Various synthetic routes have been developed for pyrazine derivatives, often involving the condensation of dicarbonyl compounds with amino acid amides.[3] While synthesis allows for precise control over the molecular structure, it can also introduce process-related impurities, such as unreacted starting materials, by-products, and residual solvents. The nature and quantity of these impurities are critical factors that can modulate the compound's biological activity.

Natural this compound: Pyrazines are widespread in nature, contributing to the aroma of many foods and acting as signaling molecules in various organisms.[4] The biosynthesis of pyrazines often involves amino acid precursors.[4] Extraction from natural sources can be challenging due to the low concentrations of the target compound and the complexity of the biological matrix.[4] This often necessitates extensive purification steps.[5] However, natural extracts may contain a unique profile of isomers and minor related compounds that could act synergistically to enhance biological effects.

A critical aspect of comparing these two sources is the detailed characterization of their respective impurity profiles. Even trace amounts of different impurities can lead to significant variations in biological responses.

A Framework for Comparative Efficacy Studies

Due to the limited publicly available data directly comparing the biological efficacy of synthetic versus natural this compound, this guide proposes a robust experimental framework for such a comparative analysis. This framework is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

Caption: A logical workflow for the comparative analysis of synthetic vs. natural this compound.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the key experiments outlined in the comparative framework.

Part 1: Synthesis and Extraction

Protocol 1: Synthesis of this compound

This protocol is a representative method for the chemical synthesis of the target compound.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 2-amino-2-carbamoylacetic acid in an appropriate aqueous or alcoholic solvent.

  • Cooling: Cool the solution to between -5 °C and 10 °C using an ice-salt bath.

  • Addition of Glyoxal: Slowly add an aqueous solution of glyoxal (40% w/w) dropwise to the cooled amino acid amide solution while maintaining the low temperature.

  • Base-catalyzed Condensation: After the addition of glyoxal, slowly add a solution of sodium hydroxide while ensuring the temperature remains low.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Acidification and Precipitation: Upon completion, carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 2-3 to precipitate the crude product.[3]

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry. Further purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol-water).

Protocol 2: Extraction and Purification of Natural this compound

This protocol outlines a general procedure for extracting pyrazines from a natural source, which would need to be optimized for the specific plant material. A plausible source could be a plant known to produce pyrazines, such as bell peppers (Capsicum annuum).

  • Sample Preparation: Homogenize fresh plant material (e.g., bell pepper seeds and pericarp) in a blender with a suitable solvent such as a mixture of hexane and ethyl acetate.[6]

  • Liquid-Liquid Extraction: Perform multiple extractions with fresh solvent to ensure efficient recovery of the pyrazines.[5]

  • Solvent Evaporation: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator.

  • Column Chromatography: Purify the crude extract using column chromatography on silica gel. A gradient of hexane and ethyl acetate can be used to elute the pyrazines.[5]

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or GC-MS to identify those containing this compound.

  • Final Purification: Pool the relevant fractions and concentrate them to yield the purified natural compound. Further purification may be achieved by preparative HPLC.

Part 2: Analytical Characterization

Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol is for determining the purity of both synthetic and natural samples.

  • Sample Preparation: Accurately weigh and dissolve each sample in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 275 nm.[7]

  • Data Analysis: Calculate the purity of each sample based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 4: Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is for identifying and comparing the impurity profiles of the synthetic and natural samples.

  • Sample Derivatization (if necessary): For carboxylic acids, derivatization to a more volatile ester form may be required.

  • GC-MS Conditions:

    • Column: A polar capillary column (e.g., DB-WAX).

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program: An optimized temperature ramp to separate the analytes.

    • MS Detection: Electron ionization (EI) with a scan range appropriate for pyrazine derivatives.[8]

  • Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Compare the types and relative abundances of impurities between the synthetic and natural samples.

Part 3: Biological Efficacy Assays

Protocol 5: Plant Growth Regulation Bioassay (Avena Coleoptile Test)

This assay evaluates the auxin-like activity of the compounds.[1]

Caption: Workflow for the Avena coleoptile elongation bioassay.

  • Preparation of Test Solutions: Prepare a series of concentrations for both synthetic and natural this compound. Include a negative control (buffer) and a positive control (indole-3-acetic acid, IAA).

  • Coleoptile Preparation: Germinate oat (Avena sativa) seeds in complete darkness for 3-4 days. Excise 5-10 mm segments from the coleoptiles under a dim green light.

  • Incubation: Place a set number of coleoptile segments in petri dishes containing the different test solutions.

  • Measurement: Incubate the petri dishes in the dark for 24 hours. Measure the final length of the coleoptile segments.

  • Data Analysis: Calculate the percentage elongation for each concentration and plot dose-response curves. Compare the activity of the synthetic and natural compounds to the IAA standard.

Protocol 6: Antifungal Susceptibility Testing (Broth Microdilution Method)

This assay determines the minimum inhibitory concentration (MIC) against a target fungal species (e.g., Candida albicans).[9][10]

  • Fungal Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a standardized inoculum suspension in RPMI 1640 medium.

  • Preparation of Compound Dilutions: In a 96-well microtiter plate, prepare serial twofold dilutions of the synthetic and natural compounds.

  • Inoculation: Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.

Data Presentation and Interpretation

To facilitate a clear comparison, all quantitative data should be summarized in tables.

Table 1: Physicochemical Characterization

ParameterSynthetic this compoundNatural this compound
Purity (HPLC, %)
Major Impurity 1 (GC-MS, ID & %)
Major Impurity 2 (GC-MS, ID & %)
...

Table 2: Plant Growth Regulation Activity

CompoundConcentration for Max. Elongation% Elongation at Max. Concentration
Synthetic
Natural
IAA (Positive Control)
Buffer (Negative Control)

Table 3: Antifungal Activity

CompoundMIC against Candida albicans (µg/mL)
Synthetic
Natural
Fluconazole (Positive Control)

Conclusion: An Evidence-Based Approach to Sourcing

The choice between synthetic and natural this compound should be guided by empirical data. The experimental framework provided in this guide offers a robust methodology for a head-to-head comparison of their biological efficacy. By meticulously characterizing the purity and impurity profiles of each source and employing standardized bioassays, researchers can make an informed decision based on the specific requirements of their application. The potential for synergistic effects from minor components in the natural extract versus the high purity and consistency of the synthetic compound are key considerations. Ultimately, a thorough, evidence-based evaluation will ensure the selection of the most appropriate source material to achieve reliable and reproducible results in research and development.

References

  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. J. Vis. Exp. (132), e57127 (2018). [Link]
  • Substituted 5-aroylpyrazine-2-carboxylic acid derivatives: synthesis and biological activity. Il Farmaco 58, 1105-1111 (2003). [Link]
  • Antifungal Susceptibility Testing: Current Approaches. Clin. Microbiol. Rev. 33, e00091-19 (2020). [Link]
  • Bioassay of Phytohormones | Botany. Biology Discussion. [Link]
  • HPLC Separation of Pyrazinecarboxamide and Related Compounds. SIELC Technologies. [Link]
  • Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum. J. Clin. Microbiol. 40, 3844–3847 (2002). [Link]
  • Bioassay for plant growth regul
  • Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. YouTube. [Link]
  • PLANT GROWTH PLANT GROWTH REGULATORS REGUL
  • Bioassay of Benazolin for Auxin Activity Using the Pea (Pisum sativum) Straight Growth Test. Weed Science 32, 828-831 (1984). [Link]
  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). J.
  • Pyrazine. SIELC Technologies. [Link]
  • Analysis of Pyrazines by GC. Scribd. [Link]
  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. J.
  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
  • CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google P
  • Novel Sythesis Method for 2-Methylpyrazine-5-Carboxylic acid Using Acetone Aldoxime. Technoarete. [Link]
  • Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Molecules 27, 2646 (2022). [Link]
  • Analysis of Pyrazines by GC. Scribd. [Link]
  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
  • CN108017586A - A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid - Google P
  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed. [Link]
  • Greener approach toward one pot route to pyrazine synthesis. Cogent Chemistry 2, 1146445 (2016). [Link]
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Pol. Pharm. 64, 3-8 (2007). [Link]
  • HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. SIELC Technologies. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-Methoxypyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 5-Methoxypyrazine-2-carboxylic acid. Developed for researchers, scientists, and professionals in drug development, this document moves beyond simple checklists to explain the causality behind each procedural step, ensuring a culture of safety and environmental responsibility. Adherence to these protocols is critical for protecting personnel, preventing environmental contamination, and maintaining regulatory compliance with bodies such as the Environmental Protection Agency (EPA).[1]

Section 1: Hazard Identification and Safety Profile

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is classified as an irritant. The primary risks associated with this compound are skin, eye, and potential respiratory irritation. This dictates the necessity for specific personal protective equipment (PPE) and handling procedures throughout its lifecycle, including disposal.

Table 1: Chemical and Safety Data for this compound | Property | Data | Source(s) | | :--- | :--- | :--- | | CAS Number | 40155-42-8 |[2][3] | | Molecular Formula | C₆H₆N₂O₃ |[2][4] | | Appearance | Light yellow to brown crystalline powder |[2][5] | | GHS Pictogram |


| |
| Signal Word  | Warning  |[3] |
| Hazard Statements  | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | |
| Key Precautionary Statements  | P261: Avoid breathing dustP264: Wash skin thoroughly after handlingP280: Wear protective gloves/eye protection/face protection | |

The causality is clear: because the compound is a known skin and eye irritant (H315, H319), the use of nitrile gloves and safety glasses or goggles is non-negotiable (P280). Because it exists as a powder that can cause respiratory irritation (H335), all transfers and handling should occur in a well-ventilated area or a chemical fume hood to prevent inhalation of dust (P261).

Section 2: Pre-Disposal Operations: Segregation and Storage

Effective waste management begins long before the final disposal pickup. It starts with proper segregation and storage at the point of generation.

Satellite Accumulation Areas (SAAs) All laboratories generating hazardous waste must establish a designated Satellite Accumulation Area (SAA).[6] This is the designated location where waste is stored prior to being moved for centralized processing. The SAA must be at or near the point of generation and under the control of the laboratory personnel.

Waste Container Requirements The integrity of your waste management system is dependent on the container you use.

  • Compatibility: Solid waste must be collected in a container made of a compatible material, such as high-density polyethylene (HDPE), that will not react with the chemical.[7][8] The container must be in good condition, free of cracks or leaks.[7]

  • Labeling: The container must be affixed with a "Hazardous Waste" label as soon as the first particle of waste is added.[7] The label must include:

    • The words "Hazardous Waste."[6]

    • The full chemical name: "this compound." Avoid abbreviations or formulas.[6][7]

    • The associated hazards: "Skin Irritant, Eye Irritant."[6]

  • Closure: The container must be kept securely capped at all times, except when actively adding waste.[6][7] This minimizes the risk of spills and personnel exposure.

Segregation of Incompatibles A critical principle of laboratory safety is the segregation of incompatible chemicals to prevent dangerous reactions.[6] While this compound has no specifically listed violent incompatibilities, general best practice dictates it should be stored away from strong oxidizing agents, acids, and bases.[6][9]

Section 3: Step-by-Step Disposal Protocol

Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[7][8][10] The only acceptable method is collection as hazardous chemical waste by a licensed disposal company.

Methodology 1: Disposal of Solid Waste This stream includes unused or expired reagent, contaminated weighing papers, and disposable items like gloves or pipette tips that are grossly contaminated.

  • Don PPE: Before handling the waste, ensure you are wearing appropriate PPE, including a lab coat, nitrile gloves, and safety glasses.

  • Prepare Waste Container: Select a designated, compatible hazardous waste container that is properly labeled as described in Section 2.

  • Transfer Waste: Carefully transfer the solid waste into the container, minimizing the creation of dust. A chemical fume hood should be used for this process.

  • Seal and Store: Securely close the container lid. Place the container in your designated SAA.

  • Documentation: Log the addition to your laboratory's hazardous waste inventory as required by your institution's policies.

Methodology 2: Decontamination of Non-Disposable Labware This applies to items like glass beakers, spatulas, or magnetic stir bars.

  • Initial Rinse: In a chemical fume hood, rinse the contaminated labware with a suitable solvent. A common and effective procedure is a triple rinse. The first rinse should be with a solvent capable of dissolving the compound (e.g., ethanol or acetone), followed by two rinses with water.

  • Collect Rinsate: Crucially, all rinsate from this cleaning process is considered hazardous waste. [7] It must be collected in a separate, clearly labeled hazardous liquid waste container.

  • Final Cleaning: After decontamination, the labware can be washed using standard laboratory procedures.

Methodology 3: Disposal of Empty Reagent Containers An "empty" container is not truly empty and must be handled as hazardous waste until properly decontaminated.

  • Triple Rinse: Following the procedure in Methodology 2, triple-rinse the empty container with an appropriate solvent.[7][11]

  • Collect Rinsate: Collect all rinsate as hazardous liquid waste.[7]

  • Deface Label: Completely remove or thoroughly deface the original manufacturer's label on the container to prevent misidentification.[11]

  • Final Disposal: Once decontaminated and with the label defaced, the container can typically be disposed of in the appropriate glass or plastic recycling bin.[11]

Section 4: Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G Disposal Workflow for this compound cluster_start Point of Generation cluster_solid Solid Waste cluster_labware Contaminated Labware cluster_container Empty Reagent Container cluster_end Final Disposal Start Identify Waste Stream Solid Unused Reagent or Contaminated Disposables Start->Solid Solid Labware Non-Disposable Glassware/ Equipment Start->Labware Reusable Empty Original Product Bottle Start->Empty Container CollectSolid Collect in Labeled Solid Waste Container (HDPE) Solid->CollectSolid StoreSolid Store in SAA CollectSolid->StoreSolid Final Arrange Pickup by Licensed Waste Disposal Service StoreSolid->Final Decon Triple Rinse Labware Labware->Decon CollectRinsate Collect Rinsate as Hazardous Liquid Waste Decon->CollectRinsate Clean Wash for Reuse Decon->Clean CollectRinsate->Final RinseEmpty Triple Rinse Container Empty->RinseEmpty CollectRinsate2 Collect Rinsate as Hazardous Liquid Waste RinseEmpty->CollectRinsate2 Deface Deface Original Label RinseEmpty->Deface CollectRinsate2->Final DisposeContainer Dispose in Glass/ Plastic Recycling Deface->DisposeContainer

Caption: Decision workflow for handling different waste streams of this compound.

Section 5: Emergency Procedures for Spills

In the event of a spill, the immediate priority is to ensure personnel safety and prevent the spread of contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Before addressing the spill, don appropriate PPE, including a lab coat, gloves, safety goggles, and if the spill is large, respiratory protection.

  • Containment: Prevent the powder from becoming airborne or entering drains. Cover the spill with a chemical spill absorbent pad or inert material like vermiculite or sand.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[9] Avoid creating dust.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health & Safety (EH&S) department.

By adhering to this comprehensive guide, laboratory professionals can manage this compound waste not just compliantly, but with a deep-seated understanding of the safety and environmental principles that underpin the procedures.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
  • Hazardous Waste Disposal Procedures Handbook. Lehigh University Campus Safety Division. [Link]
  • 5-(Methoxycarbonyl)pyrazine-2-carboxylic acid.
  • This compound. Oakwood Chemical. [Link]
  • Safety Data Sheet: 5-Hydroxypyrazine-2-carboxylic Acid Methyl Ester. Georganics. [Link]

Sources

A Researcher's Guide to Personal Protective Equipment for Handling 5-Methoxypyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is paramount to both scientific integrity and personal safety. 5-Methoxypyrazine-2-carboxylic acid, a heterocyclic compound of interest, requires a comprehensive understanding of its potential hazards to establish safe laboratory practices. This guide provides an in-depth, procedural framework for the selection, use, and disposal of Personal Protective Equipment (PPE) when working with this compound. Our approach is grounded in a risk-based assessment, ensuring that safety protocols are not merely followed, but fundamentally understood.

Immediate Hazard Assessment: Know Your Compound

Before handling any chemical, a thorough hazard assessment is the critical first step.[1][2] Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:

  • Skin Irritation (Category 2) : Causes skin irritation upon contact.

  • Serious Eye Irritation (Category 2A) : Causes serious eye irritation.

  • May Cause Respiratory Irritation : Inhalation of dust may lead to respiratory tract irritation.

These classifications necessitate a stringent PPE protocol to create a reliable barrier between the researcher and the chemical, mitigating risks of exposure through dermal contact, ocular splashes, or inhalation.[3]

Core Principles of PPE Selection

The Occupational Safety and Health Administration (OSHA) mandates that employers assess workplace hazards and provide appropriate PPE.[2][3][4] For a chemical like this compound, which is typically a solid powder, the primary routes of exposure are through the generation of dust during weighing and transfer, and potential splashes when preparing solutions. Therefore, our PPE selection is designed to counter these specific risks.

The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Laboratory Task Minimum PPE Requirement Rationale
Weighing and Handling Solid Compound Standard Lab Attire¹, Safety Goggles, Nitrile Gloves, Lab CoatProtects against incidental skin and eye contact from dust.
Preparing Solutions (Small Scale, <1L) Standard Lab Attire¹, Safety Goggles, Nitrile Gloves, Lab CoatProtects against splashes and direct contact with the dissolved compound.
Preparing Solutions (Large Scale, >1L) or Heating Standard Lab Attire¹, Chemical Splash Goggles, Face Shield, Nitrile Gloves, Lab CoatA face shield provides an additional layer of protection against larger volume splashes.[1]
Accidental Spill Cleanup Standard Lab Attire¹, Chemical Splash Goggles, Face Shield, Double Nitrile Gloves or Chemical-Resistant Gloves, Lab Coat, and potentially a Dust RespiratorEnhanced protection is necessary during cleanup of spills, which can generate higher concentrations of dust or aerosols.

¹Standard Lab Attire includes long pants and closed-toe shoes.[1]

Operational Plan: A Step-by-Step Guide to PPE Usage

Proper technique in donning and doffing PPE is as crucial as the selection itself. Incorrect removal can lead to self-contamination.

1. PPE Donning Sequence (Putting On)

The goal is to move from the least "contaminated" to the most "contaminated" areas.

  • Step 1: Lab Coat

    • Ensure it is fully buttoned or snapped to provide complete coverage of your personal clothing.

  • Step 2: Eye and Face Protection

    • Put on safety glasses or goggles. Ensure they fit snugly. If a face shield is required, it is donned over the goggles.[1]

  • Step 3: Gloves

    • Select nitrile gloves of the appropriate size.

    • Pull the cuff of the glove over the cuff of your lab coat sleeve to create a seal.

2. PPE Doffing Sequence (Taking Off)

This sequence is designed to prevent contact with the potentially contaminated outer surfaces of your PPE.

  • Step 1: Gloves

    • Grasp the outside of one glove at the wrist with your other gloved hand.

    • Peel it off, turning it inside out.

    • Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove.

    • Peel it off, turning it inside out over the first glove. This encapsulates the contaminated surfaces.

    • Dispose of the gloves in the designated waste container.

  • Step 2: Face Shield and Goggles

    • Remove the face shield by grasping the headband.

    • Remove goggles from the back of your head by pulling the strap. Avoid touching the front of the eyewear.

    • Place in a designated area for decontamination.

  • Step 3: Lab Coat

    • Unbutton or unsnap the lab coat.

    • Peel it off your shoulders, turning the sleeves inside out.

    • Fold the coat so the contaminated exterior is folded inward.

    • Place it in the designated laundry receptacle or disposal bag.

  • Step 4: Hand Hygiene

    • Thoroughly wash your hands with soap and water immediately after removing all PPE.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection cluster_actions Required PPE start Start: Handling This compound task What is the task? start->task weighing Weighing Solid task->weighing Solid Handling solution_small Preparing Solution (<1L) task->solution_small Small Scale Solution solution_large Preparing Solution (>1L) or Heating task->solution_large Large Scale / Heat spill Spill Cleanup task->spill Spill ppe1 Lab Coat Safety Goggles Nitrile Gloves weighing->ppe1 solution_small->ppe1 ppe2 Lab Coat Chemical Goggles Face Shield Nitrile Gloves solution_large->ppe2 ppe3 Lab Coat Chemical Goggles Face Shield Double Gloves Dust Respirator spill->ppe3

Caption: PPE selection workflow for handling this compound.

Decontamination and Disposal Plan

Effective management of contaminated materials is a critical component of laboratory safety.

  • Reusable PPE (Goggles, Face Shield):

    • After use, these items should be decontaminated. A thorough wipe-down with 70% ethanol or another appropriate laboratory disinfectant is typically sufficient, unless a known gross contamination has occurred, which may require washing with soap and water followed by disinfection.

  • Disposable PPE (Gloves, etc.):

    • All disposable PPE used while handling this compound should be considered chemically contaminated waste.

    • Gloves should be disposed of immediately after use or upon signs of contamination.

    • Contaminated lab coats, if disposable, should be placed in a designated chemical waste bag.

  • Waste Disposal:

    • Solid chemical waste and contaminated disposables should be collected in a clearly labeled, sealed hazardous waste container.[5][6]

    • Follow your institution's specific guidelines for chemical waste pickup and disposal. Never dispose of chemically contaminated items in the regular trash.

By adhering to these procedural steps and understanding the rationale behind them, researchers can confidently and safely handle this compound, ensuring a secure environment conducive to scientific advancement.

References

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager Magazine.
  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington.
  • OSHA's PPE Laboratory Standards. Clarion Safety Systems.
  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Institutes of Health (NIH).
  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. American Instrument Exchange.
  • 5-hydroxypyrazine-2-carboxylic acid-MSDS. BioCrick.
  • NIOSH Pocket Guide to Chemical Hazards. Labelmaster.
  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC).
  • Occupational Health Guidelines for Chemical Hazards. Centers for Disease Control and Prevention (CDC).
  • Chemical Safety in the Workplace. Centers for Disease Control and Prevention (CDC).
  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention (CDC).
  • 5-HYDROXYPYRAZINE-2-CARBOXYLIC ACID METHYL ESTER Safety Data Sheet. Georganics.
  • MSDS of 5-Hydroxypyrazine-2-carboxylic acid. Capot Chemical.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxypyrazine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Methoxypyrazine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.